yAP1 protein
Description
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Properties
CAS No. |
124671-19-8 |
|---|---|
Molecular Formula |
C24H33F17 |
Synonyms |
yAP1 protein |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Early Characterization of yAP1: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the yeast activator protein 1 (yAP1), also known as YAP1, marked a significant step in understanding transcriptional regulation in response to cellular stress. As a functional homolog of the mammalian activator protein-1 (AP-1), yAP1 has become a cornerstone for research into oxidative stress responses, multidrug resistance, and the intricate signaling pathways that govern cellular homeostasis. This technical guide provides an in-depth look at the historical context of yAP1's discovery, the key experiments that defined its initial characterization, and the early understanding of its regulatory mechanisms.
Historical Context and Initial Discovery
In the late 1980s, research into transcriptional regulation was rapidly advancing, with a focus on conserved DNA sequence elements and the proteins that bind them. The AP-1 recognition element, with the consensus sequence TGACTCA, was identified as a crucial cis-acting element in mammalian cells, bound by the Jun family of transcriptional activators. Given the conservation of fundamental cellular processes between yeast and higher eukaryotes, researchers hypothesized the existence of a similar factor in Saccharomyces cerevisiae.
In 1989, the seminal work of Moye-Rowley, Harshman, and Parker led to the identification and characterization of yAP1.[1] They discovered a protein in yeast extracts that, like mammalian AP-1, specifically recognized and bound to the AP-1 consensus sequence. This factor was distinct from another known yeast transcription factor, GCN4, which also recognized a similar DNA motif.[1] The newly identified protein was aptly named yeast activator protein-1, or yAP1.
The initial purification of yAP1 was based on its ability to bind the AP-1 recognition element.[2] The corresponding gene, YAP1, was subsequently cloned by screening a λgt11 expression library with a monoclonal antibody raised against the purified protein.[2] This pioneering work laid the foundation for decades of research into the function and regulation of this critical transcription factor.
Quantitative Data from Early Studies
The initial characterization of yAP1 provided fundamental quantitative data that began to sketch a molecular portrait of the protein.
| Parameter | Value | Reference |
| Deduced Amino Acid Residues | 650 | [1][3] |
| Predicted Molecular Weight | 72.5 kDa | [1] |
| Observed Molecular Weight (SDS-PAGE) | 90 kDa | [1] |
| Cellular Abundance (log phase, SD medium) | ~1600 molecules/cell |
Note: The discrepancy between the predicted and observed molecular weight on SDS-PAGE is a common phenomenon for some yeast transcription factors and can be attributed to post-translational modifications or unusual protein conformation.[1]
Key Experimental Protocols
The discovery and initial characterization of yAP1 were made possible by a combination of biochemical and genetic techniques that were state-of-the-art at the time.
DNA-Affinity Chromatography for yAP1 Purification
This technique was central to isolating yAP1 based on its specific interaction with the AP-1 DNA sequence.
Methodology:
-
Preparation of the Affinity Resin:
-
Synthetic oligonucleotides containing multiple copies of the AP-1 recognition sequence (TGACTCA) were synthesized.
-
These oligonucleotides were annealed and ligated to form long concatemers.
-
The DNA concatemers were covalently coupled to a solid support matrix, such as CNBr-activated Sepharose.
-
-
Protein Extraction:
-
A crude protein extract was prepared from Saccharomyces cerevisiae cells.
-
-
Affinity Chromatography:
-
The yeast protein extract was passed over the DNA-affinity column.
-
yAP1, along with other proteins that bind the AP-1 site, was retained on the column, while the majority of other cellular proteins flowed through.
-
The column was washed with a buffer of increasing salt concentration to remove non-specifically bound proteins.
-
Finally, a high-salt buffer was used to elute the specifically bound proteins, including yAP1.
-
-
Analysis:
-
The eluted fractions were analyzed by SDS-PAGE to identify the purified proteins.
-
λgt11 Expression Library Screening
The cloning of the YAP1 gene was achieved by screening a yeast cDNA library constructed in the λgt11 bacteriophage vector, which allows for the expression of cDNA inserts as fusion proteins with β-galactosidase in E. coli.
Methodology:
-
Library Plating: The λgt11 yeast cDNA library was plated on a lawn of E. coli.
-
Plaque Formation and Protein Expression: As the phages formed plaques, the yeast cDNA inserts were expressed as fusion proteins.
-
Plaque Lifts: A nitrocellulose membrane was placed over the agar (B569324) plate to lift an imprint of the plaques and the expressed proteins.
-
Antibody Probing: The membrane was incubated with a monoclonal antibody raised against the purified yAP1 protein.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) was used to detect the primary antibody. A colorimetric substrate was then added, leading to the development of a colored spot at the location of the plaque expressing the yAP1 fusion protein.
-
Isolation of Positive Clones: The corresponding positive plaque was picked from the master plate, and the phage DNA containing the YAP1 cDNA was isolated and characterized.
One-Step Gene Disruption
To understand the in vivo function of yAP1, the YAP1 gene was disrupted using the one-step gene disruption method developed by Rothstein (1983).[4][5][6][7]
Methodology:
-
Construction of the Disruption Cassette: A plasmid was constructed containing a selectable marker gene (e.g., HIS3) flanked by short regions of homology to the sequences immediately upstream and downstream of the YAP1 open reading frame.
-
Transformation: The linear DNA fragment containing the disruption cassette was transformed into diploid yeast cells.
-
Homologous Recombination: Inside the yeast cell, the cellular machinery for homologous recombination recognized the flanking homologous regions and replaced the endogenous YAP1 gene with the selectable marker.
-
Selection: The transformed cells were plated on a medium lacking the nutrient corresponding to the selectable marker (e.g., histidine-deficient medium for the HIS3 marker). Only the cells that had successfully integrated the disruption cassette could grow.
-
Verification: The correct gene disruption was verified by Southern blot analysis.
Early Insights into yAP1 Function and Regulation
The initial studies quickly established that yAP1 is a key player in the cellular response to oxidative stress.[2][8] Disruption of the YAP1 gene rendered yeast cells hypersensitive to oxidizing agents.[8] This finding pointed to a critical role for yAP1 in activating the transcription of genes necessary for detoxifying reactive oxygen species.
A crucial aspect of yAP1 regulation that was uncovered in the early 1990s is its subcellular localization. Under normal physiological conditions, yAP1 is predominantly found in the cytoplasm. However, upon exposure to oxidative stress, it rapidly accumulates in the nucleus, where it can activate the transcription of its target genes.[9] This nucleocytoplasmic shuttling was found to be a key regulatory mechanism.
Signaling Pathways and Logical Relationships
The early model of yAP1 regulation in response to oxidative stress involved a dynamic interplay between nuclear import and export.
Experimental Workflow for yAP1 Gene Cloning
The process of identifying the gene encoding yAP1 involved a logical progression from protein purification to gene isolation.
Further research revealed that the nuclear import of yAP1 is mediated by the importin-β family member Pse1p (also known as Kap121).[10] In contrast, nuclear export is facilitated by Crm1 (also known as Xpo1).[9] Oxidative stress was proposed to induce a conformational change in yAP1, masking its nuclear export signal and thereby leading to its accumulation in the nucleus.
Early studies also identified a collaboration between yAP1 and another transcription factor, Skn7, in the activation of certain oxidative stress response genes.[8] This suggested a more complex regulatory network than yAP1 acting alone. The first identified downstream target genes of yAP1 included those involved in the thioredoxin and glutathione (B108866) systems, such as TRX2 and GSH1, respectively, underscoring its central role in maintaining cellular redox balance.[2][8]
Conclusion
The discovery of yAP1 in Saccharomyces cerevisiae was a landmark achievement that not only identified a key regulator of the yeast stress response but also highlighted the evolutionary conservation of fundamental transcriptional control mechanisms. The initial experiments, employing a blend of protein biochemistry and molecular genetics, provided a robust framework for understanding yAP1's function. This early work has paved the way for extensive research into the intricate details of yAP1 regulation and its broader implications in cellular physiology, with relevance to fields ranging from basic science to drug development. The study of yAP1 continues to yield valuable insights into how cells sense and respond to their environment, a testament to the enduring importance of this pioneering discovery.
References
- 1. scispace.com [scispace.com]
- 2. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moye-Rowley WS, et al. (1989) | SGD [yeastgenome.org]
- 4. One-step gene disruption in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. One-step gene disruption in yeast. | Semantic Scholar [semanticscholar.org]
- 7. Targeting, disruption, replacement, and allele rescue: integrative DNA transformation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel Yap1p and Skn7p binding sites involved in the oxidative stress response of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YAP1 Regulation | SGD [yeastgenome.org]
- 10. Nuclear import of the yeast AP-1-like transcription factor Yap1p is mediated by transport receptor Pse1p, and this import step is not affected by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to yAP1 Gene Structure and Alternative Splicing Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Yes-associated protein 1 (YAP1) gene, detailing its genomic structure, the intricacies of its alternative splicing, and the functional diversity of its resulting protein isoforms. As a critical downstream effector of the Hippo signaling pathway, YAP1 is a potent oncogene and a key regulator of organ size, cell proliferation, and apoptosis. Understanding the nuances of its various isoforms is paramount for research and the development of targeted cancer therapies.
Genomic Structure of the Human YAP1 Gene
The human YAP1 gene is located on chromosome 11 at position q22.1. The genomic locus spans approximately 122.9 kilobases and contains nine exons that are transcribed and spliced to generate a variety of mRNA transcripts. The differential inclusion and exclusion of these exons, particularly exons 4, 5, and 6, give rise to at least eight distinct protein isoforms. This alternative splicing is a critical mechanism for regulating YAP1's function, as it directly impacts the presence of key functional domains within the resulting proteins.
The modular architecture of the YAP1 protein includes several key functional domains: a TEAD-binding domain (TID) at the N-terminus, one or two WW domains, an SH3-binding motif (SH3-BM), a transcriptional activation domain (TAD), and a C-terminal PDZ-binding motif. The presence and combination of these domains, dictated by alternative splicing, determine the specific protein-protein interactions and transcriptional programs that each isoform can mediate.
An In-depth Technical Guide to yAP1: Domain Organization and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Saccharomyces cerevisiae AP-1 like transcription factor (yAP1), a crucial regulator of the cellular response to oxidative stress. We will delve into its domain architecture, the molecular mechanisms governing its function, and the signaling pathways it participates in, supplemented with detailed experimental protocols and structured data for clarity.
yAP1 Protein Domain Organization
yAP1 is a member of the basic leucine (B10760876) zipper (bZIP) family of transcription factors.[1] Its structure is modular, comprising distinct domains that are critical for its regulatory function. The primary domains include a DNA-binding and dimerization motif (bZIP) and two cysteine-rich domains (n-CRD and c-CRD) that are essential for redox sensing and subcellular localization.[2]
Table 1: Key Domains and Residues of S. cerevisiae yAP1
| Domain/Region | Amino Acid Position (Approx.) | Key Residues/Features | Function |
| bZIP Domain | 66 - 130 | Basic region for DNA contact; Leucine zipper for dimerization | Binds to Yap1 Recognition Element (YRE) in target gene promoters; Mediates homodimerization.[1][3] |
| n-CRD | 290 - 320 | Cys303, Cys310 | Redox sensing; Intramolecular disulfide bond formation.[2][4] |
| c-CRD | 590 - 630 | Cys598, Cys620, Cys629 | Redox sensing; Contains the Nuclear Export Signal (NES); Intramolecular disulfide bond formation.[2][4][5] |
Note: Amino acid positions can vary slightly between different database entries and strains.
The bZIP (basic Leucine Zipper) domain is characteristic of the AP-1 family. It consists of a "basic region" rich in positively charged amino acids that directly interacts with the negatively charged DNA backbone at specific sequences known as Yap1 Recognition Elements (YREs), which have a consensus sequence of 5'-TT/GAC/GTC/AA-3'.[1] Adjacent to this is the "leucine zipper," a coiled-coil structure that facilitates the dimerization of yAP1 proteins, a prerequisite for stable DNA binding.[3]
The N-terminal and C-terminal Cysteine-Rich Domains (n-CRD and c-CRD) are the key sensors of the intracellular redox state.[2] Specific cysteine residues within these domains are highly susceptible to oxidation.[5][6] The c-CRD is particularly important as it also contains a nuclear export signal (NES), which is recognized by the exportin protein Crm1/Xpo1, ensuring the protein's removal from the nucleus under non-stress conditions.[2][5]
The Function and Regulation of yAP1
yAP1 is a master regulator of the adaptive response to oxidative stress, playing a pivotal role in protecting the cell from damage caused by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[2][6] Its activity is not regulated at the level of synthesis but rather through a sophisticated mechanism of controlled subcellular localization.[5]
Mechanism of Activation via Nuclear Import
Under homeostatic conditions, yAP1 continuously shuttles between the cytoplasm and the nucleus. However, it is predominantly localized to the cytoplasm due to a highly efficient nuclear export process mediated by the Crm1/Xpo1 exportin, which recognizes the NES within the yAP1 c-CRD.[2][5]
Upon exposure to oxidative stress, the cellular redox balance shifts. This triggers the oxidation of key cysteine residues in the n-CRD and c-CRD of yAP1, leading to the formation of an intramolecular disulfide bond, likely between Cys303 and Cys598.[2] This oxidative modification induces a significant conformational change in the this compound. The critical consequence of this change is the masking of the NES, which prevents its recognition by Crm1/Xpo1.[2][6] With nuclear export blocked, yAP1 rapidly accumulates in the nucleus.[5][6]
Once in the nucleus, yAP1 binds to the YREs in the promoter regions of its target genes, activating their transcription.[1] These target genes encode a battery of antioxidant enzymes and proteins essential for mitigating oxidative damage and restoring redox homeostasis. Key yAP1 targets include:
-
TRX2 (Thioredoxin) and TRR1 (Thioredoxin Reductase) : Components of the thioredoxin system, which reduces oxidized proteins.[2]
-
GSH1 (γ-glutamylcysteine synthetase) : The rate-limiting enzyme in glutathione (B108866) (GSH) synthesis, a major cellular antioxidant.[2]
-
GLR1 (Glutathione Reductase) : Required for regenerating the reduced form of glutathione.[1]
-
SOD1 and SOD2 (Superoxide Dismutases) : Enzymes that convert superoxide (B77818) radicals to hydrogen peroxide.[1]
This activation is transient; as the antioxidant machinery restores the cellular redox balance, yAP1 is reduced back to its original conformation by the thioredoxin system (encoded by yAP1's own target gene, TRX2), unmasking the NES and allowing nuclear export to resume. This constitutes a negative feedback loop for autoregulation.[6]
Signaling Pathway Diagram
The following diagram illustrates the core activation mechanism of yAP1 in response to oxidative stress.
Experimental Protocols
Studying the function of transcription factors like yAP1 often involves identifying their direct downstream gene targets. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is the gold-standard technique for mapping protein-DNA interactions across the genome.
Detailed Protocol: Chromatin Immunoprecipitation (ChIP-seq) for yAP1
This protocol is adapted from established methodologies for transcription factor ChIP-seq.[7][8] It is optimized for yeast cultures.
1. Cell Culture and Cross-linking: a. Grow Saccharomyces cerevisiae cells in appropriate media to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). b. Induce oxidative stress if required (e.g., add a final concentration of 0.4 mM H₂O₂ for 15-30 minutes). c. Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15-20 minutes at room temperature with gentle shaking.[7] d. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.[7] e. Harvest cells by centrifugation, wash twice with ice-cold PBS. The cell pellet can be stored at -80°C.
2. Chromatin Preparation and Sonication: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate) supplemented with protease inhibitors. b. Lyse the cells using glass beads and vigorous vortexing. c. Pellet the nuclei/cell debris and resuspend in a sonication buffer (e.g., RIPA buffer).[8] d. Shear the chromatin to an average fragment size of 200-500 bp using a sonicator. Optimization of sonication time and power is critical.
3. Immunoprecipitation (IP): a. Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding. b. Couple a specific anti-yAP1 antibody to fresh Protein A/G magnetic beads. c. Add the antibody-bead conjugate to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[8] d. Set aside a small fraction of the pre-cleared lysate as an "Input" control.
4. Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound proteins and DNA. This typically involves washes with low salt, high salt, and LiCl buffers.[8] c. Elute the chromatin from the beads using an elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).[7]
5. Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluted chromatin and the Input sample to a final concentration of 200 mM. b. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.[7] c. Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.[7] d. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
6. Library Preparation and Sequencing: a. Quantify the purified DNA. b. Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, and adapter ligation. c. Perform high-throughput sequencing.
Experimental Workflow Diagram
Relevance for Drug Development
While yAP1 is a yeast protein, its human homolog, YAP1 (Yes-associated protein 1), is a potent oncogene and the primary downstream effector of the Hippo tumor suppressor pathway.[9][10] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in numerous human cancers.[10][11]
Activated, nuclear-localized YAP1 in human cells drives transcriptional programs that promote cell proliferation and suppress apoptosis, contributing to tumor initiation, progression, and drug resistance.[12][13][14] Therefore, inhibiting YAP1 activity is a major focus of modern cancer drug development.[12][15] Strategies being explored include:
-
Inhibiting the YAP1-TEAD interaction: Small molecules like Verteporfin have been identified that disrupt the binding of YAP1 to its partner transcription factors (TEADs), preventing the activation of target genes.[16]
-
Promoting YAP1 cytoplasmic sequestration: Drugs that activate the upstream Hippo pathway kinases (LATS1/2) can lead to YAP1 phosphorylation and its retention in the cytoplasm.[14]
-
Targeting upstream regulators: Inhibitors of proteins that signal to activate YAP1, such as SRC family kinases, are also being investigated.[12]
Understanding the fundamental redox-sensing and localization mechanisms of yeast yAP1 provides a powerful, genetically tractable model system. It offers insights into the core principles of how transcription factor activity can be controlled by post-translational modifications and subcellular compartmentalization, principles that are conserved and highly relevant to the function of its oncogenic human counterpart.
References
- 1. YAP1 | SGD [yeastgenome.org]
- 2. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview [microbialcell.com]
- 3. The basic leucine zipper domain (bZIP) transcription factor BbYap1 promotes evasion of host humoral immunity and regulates lipid homeostasis contributing to fungal virulence in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of yAP-1 nuclear localization in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2O2 sensing through oxidation of the Yap1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.unipd.it [bio.unipd.it]
- 8. academic.oup.com [academic.oup.com]
- 9. YAP1 - Wikipedia [en.wikipedia.org]
- 10. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. YAP1 is essential for tumor growth and is a potential therapeutic target for EGFR-dependent lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A time for YAP1: Tumorigenesis, immunosuppression and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncoscience.us [oncoscience.us]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Frontiers | Targeting YAP1 to improve the efficacy of immune checkpoint inhibitors in liver cancer: mechanism and strategy [frontiersin.org]
An In-depth Technical Guide to yAP1 Protein Cellular Localization and Nuclear Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular localization and nuclear-cytoplasmic shuttling of Yes-associated protein 1 (yAP1), a critical transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway. Understanding the intricate mechanisms governing yAP1's subcellular localization is paramount for research in developmental biology, tissue homeostasis, and oncology, as its dysregulation is a hallmark of numerous cancers.
Core Concepts in yAP1 Trafficking
The transcriptional activity of yAP1 is fundamentally controlled by its subcellular location. When localized in the nucleus, yAP1 binds to transcription factors, primarily of the TEAD family, to drive the expression of genes involved in cell proliferation and survival. Conversely, cytoplasmic sequestration of yAP1 renders it inactive. The dynamic shuttling of yAP1 between the nucleus and cytoplasm is a tightly regulated process, influenced by a complex interplay of signaling pathways and post-translational modifications.
The Canonical Hippo Pathway
The Hippo pathway is the principal regulator of yAP1 localization. In response to stimuli such as high cell density, the core kinase cassette of the Hippo pathway, consisting of MST1/2 and LATS1/2, becomes activated.[1][2] Activated LATS1/2 kinases phosphorylate yAP1 at multiple serine residues, most notably Ser127.[3] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester yAP1 in the cytoplasm, thereby preventing its nuclear translocation and subsequent transcriptional activity.[1][2] When the Hippo pathway is inactive, yAP1 remains unphosphorylated, allowing it to enter the nucleus.
Nuclear Import and Export Machinery
yAP1, being a relatively large protein, relies on active transport mechanisms to traverse the nuclear pore complex. Its nucleocytoplasmic shuttling is mediated by specific nuclear localization signals (NLS) and nuclear export signals (NES). While a classical NLS has not been definitively characterized, import is thought to be mediated by importin proteins. Nuclear export, however, is more clearly understood and is primarily mediated by the exportin protein XPO1 (also known as CRM1).[4][5] The NES of yAP1 can be masked, preventing its recognition by XPO1 and leading to nuclear accumulation.
Regulation by Oxidative Stress
Oxidative stress represents a non-canonical regulator of yAP1 localization. In response to elevated levels of reactive oxygen species (ROS), yAP1 can undergo post-translational modifications that lead to its accumulation in the nucleus.[6][7][8] This nuclear localization is often independent of the Hippo pathway kinase cascade and serves to activate the transcription of antioxidant genes, thereby mitigating cellular damage. The precise mechanisms of ROS-induced yAP1 nuclear import are still under investigation but may involve conformational changes in yAP1 that mask its NES.[7][8]
Quantitative Analysis of yAP1 Trafficking
The dynamic nature of yAP1 nucleocytoplasmic shuttling can be quantified to understand the impact of various stimuli. Techniques such as Fluorescence Recovery After Photobleaching (FRAP) and computational modeling have provided insights into the rates of nuclear import and export.
| Condition | Nuclear Import Rate (s⁻¹) | Nuclear Export Rate (s⁻¹) | Nuclear/Cytoplasmic Ratio | Reference |
| Normal Fibroblasts (NF1) | 0.021 | Higher than CAF1 | < 1 (Cytoplasmic) | [5] |
| Cancer-Associated Fibroblasts (CAF1) | 0.017 | Lower than NF1 | > 1 (Nuclear) | [5] |
| NF1 + 5SA mutation (14-3-3 binding mutant) | 0.018 | - | - | [5] |
| Low Cell Density | - | - | > 1 (Nuclear) | [9] |
| High Cell Density | - | - | < 1 (Cytoplasmic) | [9] |
| Soft ECM (0.5 kPa) | - | - | < 1 (Cytoplasmic) | [10] |
| Stiff ECM (50.0 kPa) | - | - | > 1 (Nuclear) | [10] |
| Acetaminophen (APAP) treatment | - | - | Increased nuclear enrichment | [11][12] |
| Simvastatin treatment | - | - | Decreased (more cytoplasmic) | [3] |
Experimental Protocols
Immunofluorescence Staining for yAP1 Localization
This protocol allows for the visualization of yAP1's subcellular localization within fixed cells.
Methodology:
-
Cell Culture: Plate cells on sterile glass coverslips in a culture dish and culture overnight to allow for adherence.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[14]
-
Blocking: Wash the cells again with PBS and block with a solution of 10% goat serum in PBS containing 0.1% Triton X-100 (PBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Dilute the primary antibody against yAP1 in 2% goat serum in PBST and incubate with the cells overnight at 4°C in a humidified chamber.[14]
-
Secondary Antibody Incubation: The following day, wash the cells four times with PBST. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in 2% goat serum in PBST and incubate with the cells for 1.5 hours at room temperature in the dark.[14]
-
Nuclear Staining: Wash the cells again with PBST and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. The slides can then be imaged using a confocal microscope to determine the subcellular localization of yAP1.
Subcellular Fractionation for Western Blot Analysis
This technique separates cellular components into nuclear and cytoplasmic fractions, allowing for the quantification of yAP1 protein levels in each compartment via Western blotting.
Methodology:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping and wash them with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in an ice-cold hypotonic buffer and incubate on ice for 15-20 minutes to allow the cells to swell.[15][16]
-
Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer or by passing it through a narrow-gauge needle.[15] This disrupts the cell membrane while leaving the nuclei intact.
-
Fractionation by Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 5 minutes at 4°C.[16] The resulting pellet will contain the nuclei, and the supernatant will be the cytoplasmic fraction.
-
Cytoplasmic Fraction Processing: Carefully collect the supernatant (cytoplasmic fraction) and transfer it to a new tube. Centrifuge at a higher speed (e.g., 15,000 x g) to pellet any remaining cellular debris.[16]
-
Nuclear Fraction Processing: Wash the nuclear pellet with the hypotonic buffer to remove any cytoplasmic contaminants.
-
Nuclear Lysis: Resuspend the washed nuclear pellet in a nuclear extraction buffer to lyse the nuclei and solubilize the nuclear proteins.
-
Protein Quantification and Western Blotting: Determine the protein concentration of both the cytoplasmic and nuclear fractions. Equal amounts of protein from each fraction can then be analyzed by SDS-PAGE and Western blotting using antibodies against yAP1 and cellular compartment-specific markers (e.g., Histone H3 for the nucleus and GAPDH for the cytoplasm) to verify the purity of the fractions.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently-labeled proteins. It can be employed to determine the mobility and shuttling rates of GFP-tagged yAP1.
Methodology:
-
Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged yAP1 (e.g., EGFP-yAP1).
-
Live-Cell Imaging Setup: Place the culture dish with the transfected cells on the stage of a confocal microscope equipped for live-cell imaging.
-
Pre-Bleach Imaging: Acquire a few images of the cell at low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescent signal in a defined region of interest (ROI), such as the nucleus or a portion of the cytoplasm.[17][18]
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-yAP1 molecules move into the area.[17][18]
-
Data Analysis: The rate of fluorescence recovery is then analyzed to determine the mobile fraction of yAP1 and its diffusion coefficient, providing insights into its nucleocytoplasmic shuttling kinetics.[19][20]
Conclusion
The cellular localization of yAP1 is a critical determinant of its function and is regulated by a complex network of signaling pathways. The canonical Hippo pathway acts as a primary inhibitor of yAP1 nuclear localization through phosphorylation-dependent cytoplasmic sequestration. However, non-canonical signals, such as oxidative stress and mechanical cues, can also profoundly influence yAP1 trafficking, often independently of the Hippo kinase cascade. A thorough understanding of these regulatory mechanisms, facilitated by the quantitative and experimental approaches outlined in this guide, is essential for developing therapeutic strategies that target yAP1 in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Oxidative stress-induced YAP1 expression is regulated by NCE102, CDA2, and BCS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for redox regulation of Yap1 transcription factor localization [ideas.repec.org]
- 9. Spatial modeling reveals nuclear phosphorylation and subcellular shuttling of YAP upon drug-induced liver injury | eLife [elifesciences.org]
- 10. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Spatial modeling reveals nuclear phosphorylation and subcellular shuttling of YAP upon drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live imaging YAP signalling in mouse embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.unipd.it [bio.unipd.it]
- 15. gladstone.org [gladstone.org]
- 16. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
- 18. protocols.io [protocols.io]
- 19. biii.eu [biii.eu]
- 20. Fluorescence recovery after photobleaching (FRAP) of fluorescence tagged proteins in dendritic spines of cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Post-Translational Modifications of yAP1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the post-translational modifications (PTMs) governing the function of the Saccharomyces cerevisiae transcription factor Yap1 (yAP1). As a central regulator of the oxidative stress response, understanding the mechanisms that control yAP1 activity is critical for research in cellular stress, aging, and antifungal drug development.
Introduction: yAP1 Function and Regulation
The Yeast AP-1-like transcription factor, yAP1, is a pivotal protein that orchestrates the cellular defense against oxidative and chemical stress.[1] Its activity is primarily regulated by its subcellular localization; under basal conditions, yAP1 is actively exported from the nucleus to the cytoplasm, rendering it inactive.[1] Upon exposure to stressors like hydrogen peroxide (H₂O₂), yAP1 rapidly accumulates in the nucleus, where it binds to specific DNA sequences known as Yap Recognition Elements (YREs) in the promoters of its target genes.[1] This nuclear accumulation triggers a broad transcriptional program, upregulating genes involved in detoxification, redox balance, and damage repair.[1]
The switch between cytoplasmic sequestration and nuclear activity is controlled by a sophisticated network of post-translational modifications, primarily redox-dependent disulfide bond formation, as well as phosphorylation and ubiquitination.
Oxidation: The Master Switch for yAP1 Activity
The most critical and well-characterized PTM of yAP1 is oxidation. This modification acts as a direct sensor of the intracellular redox state and is the primary mechanism for initiating the stress response.
Mechanism of Redox Sensing
The yAP1 protein contains two Cysteine-Rich Domains (CRDs): an N-terminal CRD (n-CRD) and a C-terminal CRD (c-CRD). The c-CRD contains a nuclear export signal (NES) that is recognized by the exportin protein Crm1.[1] Under non-stress conditions, Crm1 binds to this NES and continuously shuttles yAP1 out of the nucleus.[1]
Upon exposure to oxidants like H₂O₂, specific cysteine residues within the CRDs become oxidized, leading to the formation of intramolecular disulfide bonds. This conformational change masks the NES, preventing its recognition by Crm1.[1] Consequently, nuclear import, mediated by the importin Pse1, overtakes nuclear export, leading to the rapid accumulation of active yAP1 in the nucleus.
Key Proteins and Signaling Pathway
The oxidation of yAP1 is not a spontaneous event but is facilitated by specific sensor and transducer proteins.
-
Gpx3 (Hyr1): This glutathione (B108866) peroxidase-like protein acts as the primary sensor of H₂O₂. Upon reacting with H₂O₂, a cysteine in Gpx3 is oxidized.
-
Ybp1: The Yap1-binding protein (Ybp1) serves as an adaptor, bringing Gpx3 into proximity with yAP1.
-
Disulfide Bond Formation: The oxidized Gpx3 then catalyzes the formation of a disulfide bond within yAP1, initiating the conformational change that traps it in the nucleus.
-
Tsa1: In certain yeast strains or conditions, the thioredoxin peroxidase Tsa1 can also participate in yAP1 oxidation.[1]
// Inter-compartment Edges yAP1_cyt_red -> yAP1_nuc_ox [ltail=cluster_cytoplasm, head=cluster_nucleus, label="Import (Pse1)", dir=forward, minlen=2]; Crm1 -> yAP1_cyt_red [ltail=cluster_nucleus, head=cluster_cytoplasm, label="Export (Active)", dir=back, color="#EA4335", fontcolor="#EA4335", minlen=2]; yAP1_cyt_ox -> yAP1_nuc_ox [ltail=cluster_cytoplasm, head=cluster_nucleus, label="Import (Pse1)", dir=forward, minlen=2]; yAP1_nuc_ox -> yAP1_cyt_ox [ltail=cluster_nucleus, head=cluster_cytoplasm, label="Export Blocked", style=dashed, color="#34A853", fontcolor="#34A853", minlen=2];
// Invisible edges for ranking {rank=same; Gpx3_red; Gpx3_ox;} {rank=same; yAP1_cyt_red; yAP1_cyt_ox;} {rank=same; Pse1; Crm1;} } Caption: yAP1 Redox-Dependent Nuclear Localization Pathway.
Quantitative Data: Key Cysteine Residues
Mass spectrometry and site-directed mutagenesis have identified several key cysteine residues essential for redox regulation. These residues form specific disulfide bonds that alter yAP1's conformation.
| Modification Site | Domain | Bond Partner(s) | Function |
| Cys303 | n-CRD | Cys598 | Primary bond masking the NES. Essential for H₂O₂ response. |
| Cys598 | c-CRD | Cys303 | Primary bond masking the NES. Essential for H₂O₂ response. |
| Cys310 | n-CRD | Cys629 | Secondary bond, may add stability to the oxidized conformation. |
| Cys629 | c-CRD | Cys310 | Secondary bond, may add stability to the oxidized conformation. |
| Cys620 | c-CRD | - | Involved in response to diamide, a thiol-specific oxidant. |
Ubiquitination: Terminating the Stress Response
Ubiquitination of yAP1 is a key step in turning off the oxidative stress response. It marks the protein for degradation, ensuring that the transcriptional activation is transient and tightly controlled.
Mechanism and Regulation
Once yAP1 has accumulated in the nucleus and activated its target genes, it becomes a substrate for the ubiquitin-proteasome system. This process is also stress-dependent, meaning that yAP1 degradation is accelerated in response to the same oxidative signals that trigger its activation.[2]
-
E3 Ligase Not4: The nuclear E3 ubiquitin ligase Not4, a component of the Ccr4-Not complex, has been identified as the primary ligase responsible for yAP1 ubiquitination.[2]
-
Nuclear Degradation: Degradation occurs in the nucleus and is dependent on yAP1's ability to bind DNA. This suggests a model where promoter-bound yAP1 is targeted by Not4 for ubiquitination and subsequent degradation by the proteasome.[2] This mechanism ensures that only active, DNA-bound yAP1 is efficiently removed, providing a feedback loop to terminate the signal.
Quantitative Data: Ubiquitination Sites
While the specific E3 ligase is known, the exact lysine (B10760008) residues targeted for ubiquitination are primarily identified through large-scale proteomic studies.
| Modification Type | Number of Sites | E3 Ligase | Functional Consequence |
| Ubiquitination | 3 Lysines | Not4 | Proteasomal degradation, termination of stress response.[1][2] |
Phosphorylation: A Layer of Fine-Tuning
Phosphorylation of yAP1 is extensive, though its functional roles in S. cerevisiae are less defined compared to oxidation. It is thought to provide a mechanism for fine-tuning yAP1 activity and integrating signals from other cellular pathways.
Known Sites and Potential Roles
Large-scale mass spectrometry-based phosphoproteomics has revealed that yAP1 is a heavily phosphorylated protein under various conditions.
-
Number of Sites: At least 35 phosphorylation sites have been identified on yAP1 in S. cerevisiae.[1]
-
Kinases: While specific kinases for the majority of these 35 sites have not been characterized in yeast, the Snf1 protein kinase complex has been shown to interact with yAP1, suggesting a potential link between metabolic state and yAP1 regulation.[3]
-
Functional Consequences: The sheer number of phosphorylation sites suggests complex regulation. Phosphorylation may influence yAP1 stability, its interaction with other proteins (including transcription factors and regulators), or its DNA-binding affinity. However, unlike the clear on/off switch of oxidation, the specific functional impact of most phosphorylation events on yAP1 remains an active area of research.
Quantitative Data: Phosphorylation Sites
The following table summarizes the currently identified phosphorylation sites on yAP1 from large-scale proteomics studies. It is important to note that for most sites, the specific kinase and the exact functional consequence have not been determined.
| Modification Site(s) | Notes | Primary Reference(s) |
| 35 distinct phosphosites (Ser/Thr) | Identified across multiple large-scale phosphoproteomics studies. | Compiled by SGD from sources including Lanz et al., 2021; MacGilvray et al., 2018.[1][4][5] |
(Note: A comprehensive list of all 35 individual residues is beyond the scope of this guide and can be found by consulting the supplementary data of the cited primary proteomics literature.)
Other Modifications
SUMOylation
While the mammalian homolog of yAP1 is known to be modified by SUMO (Small Ubiquitin-like Modifier), extensive searches of the S. cerevisiae literature and proteomics databases have not yielded direct evidence for the SUMOylation of yAP1. At present, it is not considered a major regulatory PTM for yAP1 in yeast.
Experimental Protocols
The study of yAP1 PTMs relies on a combination of molecular biology, biochemistry, and mass spectrometry techniques. Below are generalized protocols for key experiments.
Analysis of yAP1 Oxidation by Non-Reducing SDS-PAGE
This method detects the conformational change in yAP1 upon disulfide bond formation, which causes it to migrate faster on an SDS-PAGE gel.
-
Sample Preparation:
-
Grow yeast cultures to mid-log phase (OD₆₀₀ ~0.8).
-
Treat one aliquot with an oxidant (e.g., 0.4 mM H₂O₂) for 5-10 minutes. Leave another aliquot untreated as a control.
-
Harvest cells by centrifugation and immediately lyse them in a buffer containing a thiol-alkylating agent (e.g., 20 mM N-ethylmaleimide or iodoacetamide) to prevent artefactual oxidation or reduction after lysis. Trichloroacetic acid (TCA) precipitation is commonly used.
-
Resuspend the protein pellet in SDS-PAGE sample buffer lacking any reducing agents (e.g., DTT or β-mercaptoethanol).
-
-
Electrophoresis:
-
Load the prepared non-reduced samples onto a standard SDS-polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for yAP1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Analysis:
-
The oxidized form of yAP1 will appear as a band with faster mobility (lower apparent molecular weight) compared to the reduced form from the untreated sample.
-
Identification of PTM Sites by Mass Spectrometry
This workflow provides a general overview for identifying unknown PTMs and their specific locations on the this compound.
-
Protein Isolation:
-
Lyse yeast cells under conditions that preserve PTMs. This requires the inclusion of protease inhibitors, phosphatase inhibitors, and deubiquitinase inhibitors in the lysis buffer.
-
Isolate this compound, typically via immunoprecipitation (IP) using a specific anti-yAP1 antibody coupled to magnetic or agarose (B213101) beads.
-
-
Protein Digestion:
-
Elute the purified yAP1 and separate it by SDS-PAGE.
-
Excise the yAP1 band from the gel and perform in-gel digestion with a protease like trypsin, which cleaves proteins at specific amino acid residues.
-
-
PTM Peptide Enrichment (Optional but Recommended):
-
Because modified peptides are often low in abundance, an enrichment step is highly beneficial.
-
For phosphopeptides, use Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
For ubiquitinated peptides, use antibodies that recognize the di-glycine remnant left on lysine residues after tryptic digest (K-ε-GG motif).
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
The HPLC separates the peptides based on their physicochemical properties.
-
The mass spectrometer measures the mass-to-charge ratio of the eluting peptides (MS1 scan) and then selects peptides for fragmentation, measuring the masses of the fragments (MS/MS scan).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS fragment spectra against the S. cerevisiae protein database.
-
The software identifies peptide sequences and detects mass shifts corresponding to specific PTMs (e.g., +80 Da for phosphorylation, +114 Da for di-glycine remnant of ubiquitin).
-
Algorithms are used to assign the modification to a specific amino acid residue with a high degree of confidence.
-
Analysis of yAP1 Subcellular Localization by Fluorescence Microscopy
This method visualizes the location of yAP1 within the cell.
-
Strain and Culture:
-
Use a yeast strain expressing yAP1 tagged with a fluorescent protein (e.g., yAP1-GFP), expressed either from its native locus or a plasmid.
-
Grow cells to early or mid-log phase.
-
-
Stress Induction:
-
Mount a sample of the untreated culture on a microscope slide for imaging (this is the 'basal' condition).
-
To the remaining culture, add the desired stressor (e.g., H₂O₂). Take samples at various time points (e.g., 2, 5, 10, 30 minutes) and prepare slides.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for GFP.
-
It is crucial to also acquire a brightfield or DIC image to visualize the cell morphology and identify the nucleus (often visible as a depression or "dimple" in yeast). Co-staining with a nuclear dye like DAPI can also be used for fixed cells.
-
-
Analysis:
-
For each cell, assess the localization of the GFP signal. In untreated cells, the signal should be diffuse throughout the cytoplasm and nucleus, often appearing more prominent in the cytoplasm.
-
In stressed cells, the GFP signal will become concentrated and bright within the nucleus, indicating nuclear accumulation. This can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.
-
Conclusion and Future Directions
The post-translational modification of yAP1 is a multi-layered regulatory system. While redox-dependent oxidation serves as the primary, rapid activation switch, it is complemented by ubiquitination, which ensures the response is terminated efficiently. Phosphorylation adds a further layer of complexity, likely integrating diverse cellular signals to fine-tune the activity of yAP1.
For drug development, particularly in the context of antifungal therapies, targeting the yAP1 stress response pathway is a promising strategy. Modulating the enzymes responsible for yAP1 oxidation (Gpx3), de-oxidation (thioredoxins), or degradation (Not4) could sensitize fungal pathogens to oxidative stress or other antifungal agents. A deeper understanding of the kinases and phosphatases that regulate yAP1 will undoubtedly uncover new nodes for therapeutic intervention.
References
- 1. YAP1 | SGD [yeastgenome.org]
- 2. Proteolytic degradation of the Yap1 transcription factor is regulated by subcellular localization and the E3 ubiquitin ligase Not4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yap1 Accumulates in the Nucleus in Response to Carbon Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In‐depth and 3‐dimensional exploration of the budding yeast phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yulab.org [yulab.org]
An In-depth Technical Guide to yAP1 Protein Ubiquitination and Degradation Pathways in Saccharomyces cerevisiae
Executive Summary
The Saccharomyces cerevisiae Activator Protein 1 (yAP1) is a critical bZIP transcription factor that orchestrates the cellular response to oxidative stress. The activity and availability of yAP1 are tightly regulated, not only by subcellular localization but also by controlled protein degradation. This guide provides a comprehensive overview of the molecular mechanisms governing the ubiquitination and subsequent proteasomal degradation of yAP1. The primary pathway involves the E3 ubiquitin ligase Not4, which targets nuclear yAP1 for degradation in an oxidant-stimulated manner. This process serves as a crucial negative feedback loop to terminate the stress response. This document details the core signaling pathway, presents available quantitative data, outlines key experimental protocols for studying this process, and provides visual diagrams of the molecular interactions and workflows.
Core Signaling Pathway: Not4-Mediated Degradation of Nuclear yAP1
In Saccharomyces cerevisiae, the proteolytic turnover of yAP1 is intrinsically linked to its function and subcellular location. Under basal conditions, yAP1 shuttles between the cytoplasm and the nucleus but is predominantly found in the cytoplasm due to a highly efficient nuclear export system.[1] Upon exposure to oxidative stress (e.g., from hydrogen peroxide), a conformational change masks the nuclear export signal (NES) in yAP1, leading to its rapid accumulation in the nucleus.[1]
Nuclear yAP1 activates the transcription of antioxidant genes, but it also becomes a substrate for degradation, ensuring a transient response. The key mediator of this degradation is Not4 , a RING-domain E3 ubiquitin ligase that is a component of the Ccr4-Not complex.[1][2]
The degradation process can be summarized in the following steps:
-
Oxidative Stress Signal: Exposure to oxidants leads to the nuclear accumulation of yAP1.
-
Nuclear Localization as a Prerequisite: yAP1 degradation is contingent on its presence within the nucleus. Mutant forms of yAP1 that are constitutively trapped in the nucleus are unstable and degraded even without an external oxidant signal.[1]
-
Not4-yAP1 Interaction: The E3 ligase Not4 binds to nuclear yAP1. This interaction is significantly stimulated by the presence of oxidants.[1]
-
Ubiquitination: Not4 catalyzes the attachment of ubiquitin molecules to yAP1. While the specific lysine (B10760008) residues targeted for ubiquitination on yAP1 have been noted, they are not yet fully characterized in the context of Not4-dependent degradation.[1]
-
Proteasomal Degradation: The polyubiquitinated yAP1 is then recognized and degraded by the 26S proteasome. Inhibition of the proteasome effectively prevents yAP1 turnover.[1]
This pathway represents a conserved mechanism to temporally limit the duration of the oxidative stress response, preventing cellular damage from excessive or prolonged gene activation.[1]
Visualization of the yAP1 Degradation Pathway
Caption: Oxidant-Stimulated yAP1 Ubiquitination and Degradation.
Quantitative Data on yAP1 Stability
Quantitative analysis provides crucial parameters for understanding the dynamics of protein turnover. While detailed kinetic studies on yAP1 degradation under various stress conditions are limited, the available data provides a foundational understanding of its stability.
| Parameter | Value / Observation | Condition / Strain | Citation / Note |
| Protein Half-life | ~3.0 hours | General, unstressed conditions | --INVALID-LINK-- |
| Degradation Rate | Accelerated | In response to oxidative stress | [1] |
| Stability of Nuclear yAP1 | Unstable | Constitutively nuclear mutants (in absence of oxidant) | [1] |
| Role of Not4 | Stabilized | In not4Δ mutant strain under oxidative stress | [2] |
| Ubiquitination Sites | 3 Lysine residues | General proteomic data | --INVALID-LINK--. The specific Lys residues and their link to Not4-dependent degradation are not yet identified in the literature. |
Experimental Protocols
The study of yAP1 ubiquitination and degradation relies on established molecular biology techniques. Below are detailed methodologies for two key experiments.
Cycloheximide (CHX) Chase Assay for Protein Half-life Determination
This protocol is used to determine the in vivo half-life of yAP1 by inhibiting new protein synthesis and observing the rate of disappearance of the pre-existing protein pool.
Materials:
-
Yeast strain expressing tagged yAP1 (e.g., Myc-yAP1)
-
YPD or appropriate synthetic complete (SC) medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in ethanol)
-
Oxidant (e.g., H₂O₂)
-
Trichloroacetic acid (TCA)
-
Glass beads
-
Urea (B33335) lysis buffer (8 M urea, 50 mM Tris-HCl pH 7.5, 1% SDS, protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-tag antibody (e.g., anti-Myc) and loading control antibody (e.g., anti-Pgk1)
Procedure:
-
Culture Growth: Grow yeast cells in 50 mL of YPD to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Stress Induction (Optional): Split the culture. To one half, add H₂O₂ to a final concentration of 0.4 mM to induce oxidative stress. Incubate for 30 minutes. The other half serves as the untreated control.
-
Inhibition of Translation: Add CHX to both cultures to a final concentration of 100 µg/mL. This is time point zero (t=0).
-
Time Course Sampling: Immediately remove a 10 mL aliquot (t=0) from each culture. Continue incubating the cultures at 30°C with shaking and collect additional 10 mL aliquots at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Cell Lysis: For each time point, pellet the cells by centrifugation. Resuspend the pellet in 200 µL of 20% TCA and add an equal volume of glass beads. Vortex vigorously for 5 minutes at 4°C.
-
Protein Extraction: Add 600 µL of 5% TCA, vortex briefly, and centrifuge. Wash the pellet with 1 mL of acetone, air dry, and resuspend in 100 µL of urea lysis buffer.
-
Western Blot Analysis: Determine protein concentration (e.g., BCA assay). Load equal amounts of total protein for each time point onto an SDS-PAGE gel. Perform Western blotting using an anti-tag antibody to detect yAP1 and an antibody against a stable protein (e.g., Pgk1) as a loading control.
-
Data Analysis: Quantify the band intensities for yAP1 at each time point using densitometry software. Normalize the yAP1 signal to the loading control. Plot the normalized yAP1 intensity versus time to determine the degradation kinetics and calculate the half-life.
In Vivo Ubiquitination Assay in Yeast
This protocol is designed to detect the ubiquitinated forms of yAP1 in living cells, particularly under conditions that promote its degradation.
Materials:
-
Yeast strain co-expressing tagged yAP1 (e.g., Myc-yAP1) and a plasmid for polyhistidine-tagged ubiquitin (His₆-Ub) under a copper-inducible promoter (pCUP1).
-
SC medium lacking appropriate nutrients for plasmid selection.
-
Copper sulfate (B86663) (CuSO₄) solution.
-
Proteasome inhibitor MG132 (optional, for use in proteasome-deficient strains like pdr5Δ).
-
Denaturing lysis buffer (e.g., 8 M urea, 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0, with protease and deubiquitinase inhibitors like N-ethylmaleimide (NEM)).
-
Ni-NTA agarose (B213101) beads.
-
Wash buffer (e.g., 8 M urea, 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 6.3).
-
Elution buffer (e.g., 200 mM imidazole (B134444) in wash buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Induce His₆-Ub Expression: Grow the yeast strain overnight in selective medium. Dilute to OD₆₀₀ ≈ 0.2 in fresh medium and add CuSO₄ to a final concentration of 100 µM to induce His₆-Ub expression. Grow for 4-6 hours.
-
Induce yAP1 Degradation: Treat cells with 0.4 mM H₂O₂ for 30-60 minutes to stimulate yAP1 nuclear accumulation and ubiquitination. If using, add MG132 1-2 hours prior to H₂O₂ treatment.
-
Denaturing Lysis: Harvest approximately 50 OD₆₀₀ units of cells. Lyse the cells under denaturing conditions using the urea lysis buffer and glass beads to immediately inactivate deubiquitinases and disrupt protein-protein interactions.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 minutes) to pellet cell debris.
-
Affinity Purification: Incubate the cleared supernatant with equilibrated Ni-NTA agarose beads for 2-4 hours at room temperature with gentle rotation. This will capture all proteins modified with His₆-Ub.
-
Washing: Wash the beads extensively with the urea wash buffer (pH 6.3) to remove non-specifically bound proteins.
-
Elution: Elute the His₆-ubiquitinated proteins from the beads using the elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the membrane with an anti-tag antibody for yAP1 (e.g., anti-Myc). A high-molecular-weight smear or ladder of bands above the unmodified yAP1 band indicates polyubiquitination.
Visualization of Experimental Workflow
Caption: Workflow for In Vivo Ubiquitination Assay in Yeast.
References
An In-depth Technical Guide to the Core Protein-Protein Interactions of yAP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast AP-1 transcription factor, yAP1 (encoded by the YAP1 gene), is a critical regulator of the oxidative stress response in Saccharomyces cerevisiae. Its activity is tightly controlled through a sophisticated network of protein-protein interactions that govern its subcellular localization and transcriptional activity. Understanding these core interactions is paramount for elucidating the mechanisms of stress response and for the development of novel therapeutic strategies targeting fungal pathogens. This technical guide provides a detailed overview of the key protein-protein interactions of yAP1, the experimental methodologies used to identify and characterize them, and visual representations of the associated signaling pathways and workflows.
Core Protein-Protein Interactions of yAP1
The primary regulatory mechanism of yAP1 activity involves its nucleocytoplasmic shuttling, which is orchestrated by a series of direct protein-protein interactions. Under normal physiological conditions, yAP1 is actively exported from the nucleus, rendering it largely inactive in the cytoplasm. Upon exposure to oxidative stress, this nuclear export is inhibited, leading to its accumulation in the nucleus and the subsequent activation of antioxidant gene expression. The key proteins involved in this process are the nuclear import and export machinery, as well as sensor proteins that detect the cellular redox state.
Table 1: Key yAP1 Interacting Proteins
| Interacting Protein | Gene | Function | Experimental Evidence |
| Crm1p | CRM1/XPO1 | Nuclear export receptor (exportin) that binds to the Nuclear Export Signal (NES) of yAP1, mediating its transport from the nucleus to the cytoplasm.[1][2] | Yeast Two-Hybrid, Co-immunoprecipitation, in vitro binding assays.[1] |
| Pse1p | PSE1/KAP121 | Nuclear import receptor (importin) that recognizes the Nuclear Localization Signal (NLS) of yAP1 and facilitates its transport into the nucleus.[3][4] | Yeast Two-Hybrid, in vitro binding assays, genetic analysis of temperature-sensitive mutants.[3] |
| Ybp1p | YBP1 | Yap1-binding protein that is essential for the Gpx3p-dependent oxidation and activation of yAP1 in response to hydrogen peroxide.[5][6] | Yeast Two-Hybrid, Co-immunoprecipitation.[5][7] |
| Hyr1p/Gpx3p | HYR1/GPX3 | Glutathione peroxidase-like enzyme that acts as a sensor for hydrogen peroxide and directly interacts with and oxidizes yAP1, leading to a conformational change that masks the NES.[8][9][10] | Genetic analysis, in vitro oxidation assays. |
Signaling Pathways
The regulation of yAP1 activity is centered around its nucleocytoplasmic shuttling, which is directly coupled to the cellular redox state. The following diagrams illustrate the key signaling pathways involved.
yAP1 Nucleocytoplasmic Shuttling
References
- 1. Crm1p mediates regulated nuclear export of a yeast AP-1-like transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview [microbialcell.com]
- 3. Nuclear import of the yeast AP-1-like transcription factor Yap1p is mediated by transport receptor Pse1p, and this import step is not affected by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. YBP1 and Its Homologue YBP2/YBH1 Influence Oxidative-Stress Tolerance by Nonidentical Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ybp1 is required for the hydrogen peroxide-induced oxidation of the Yap1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A major peroxiredoxin-induced activation of Yap1 transcription factor is mediated by reduction-sensitive disulfide bonds and reveals a low level of transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. HYR1 | SGD [yeastgenome.org]
Downstream transcriptional targets of yAP1
An In-Depth Technical Guide to the Downstream Transcriptional Targets of yAP1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the yeast AP-1 like transcription factor, yAP1, a crucial regulator of the cellular response to oxidative stress and xenobiotic insults in Saccharomyces cerevisiae. A thorough understanding of its downstream targets and regulatory mechanisms is essential for fundamental research and for the development of novel therapeutic strategies.
yAP1: Function and Regulation
yAP1 is a basic leucine (B10760876) zipper (bZIP) transcription factor that plays a pivotal role in protecting yeast cells from damage caused by reactive oxygen species (ROS) and various toxic compounds, including heavy metals and drugs[1][2]. Its activity is tightly controlled, primarily through regulation of its subcellular localization[1][2].
Under normal physiological conditions, yAP1 shuttles between the cytoplasm and the nucleus but is predominantly found in the cytoplasm due to active nuclear export mediated by the Crm1p protein[1][2][3]. Crm1p recognizes a nuclear export signal (NES) located in the C-terminal cysteine-rich domain (CRD) of yAP1[1][3].
Upon exposure to oxidative stress, such as from hydrogen peroxide (H₂O₂), yAP1 undergoes oxidation. This leads to a conformational change, likely involving disulfide bond formation, which masks the NES[1][4]. The concealment of the NES prevents Crm1p from binding and exporting yAP1, leading to its accumulation in the nucleus[4]. Once in the nucleus, yAP1 binds to specific DNA sequences known as the Yap1 Recognition Element (YRE), which has a consensus sequence of 5'-TT/GAC/GTC/AA-3', in the promoter regions of its target genes, thereby activating their transcription[1][2]. This signaling cascade is a critical defense mechanism against oxidative damage.
Downstream Transcriptional Targets of yAP1
The regulon of yAP1 is extensive, encompassing a wide array of genes primarily involved in detoxification and maintaining cellular redox homeostasis. These targets can be broadly categorized into several functional groups. Under acetic acid-induced stress, the number of genes bound by Yap1 has been shown to increase significantly, from 48 to 215, highlighting its role in response to various stressors[5].
Key Functional Categories of yAP1 Targets:
-
Glutathione (GSH) System: Genes responsible for the synthesis and regeneration of glutathione, a major cellular antioxidant.
-
Thioredoxin (TRX) System: Genes encoding components of the thioredoxin system, which are crucial for reducing oxidized proteins.
-
Peroxide Detoxification: Genes encoding enzymes like catalases and peroxidases that directly neutralize reactive oxygen species.
-
Drug and Toxin Efflux: Genes for membrane transporters that export a wide range of xenobiotic compounds, contributing to multidrug resistance.
-
Metabolic Regulation: Genes involved in metabolic pathways that produce reducing power, such as NADPH[3].
The following diagram illustrates the network of yAP1 and its key target gene categories.
Quantitative Data on yAP1-Regulated Genes
The table below summarizes key transcriptional targets of yAP1, their functions, and the evidence supporting their regulation. While precise fold-change data varies significantly with the nature and duration of the stress, this table provides a consolidated view of the yAP1 regulon.
| Gene | Function | Evidence of Regulation | Reference |
| Glutathione System | |||
| GSH1 | γ-glutamylcysteine synthetase (glutathione biosynthesis) | Transcriptional induction by oxidants | [1][6] |
| GLR1 | Glutathione reductase | Transcriptional induction by oxidants | [1][6] |
| GPX2 | Glutathione peroxidase | Transcriptional induction by oxidants | [1][6] |
| YCF1 | Glutathione S-conjugate transporter (cadmium detoxification) | Upregulation in response to cadmium | [1] |
| Thioredoxin System | |||
| TRX2 | Thioredoxin | Co-activated by Yap1 and Skn7 in response to redox stress | [1][3][6] |
| TRR1 | Thioredoxin reductase | Co-activated by Yap1 and Skn7 in response to redox stress | [1][3][6] |
| Other Antioxidant & Stress Response Genes | |||
| AHP1 | Alkyl hydroperoxide reductase | yAP1 target | [1] |
| TSA1 | Thioredoxin peroxidase | yAP1 target | [1] |
| SOD1 | Superoxide dismutase | yAP1 target | [1] |
| SSA1 | Hsp70 protein | Induced by yAP1 upon oxidant treatment | [6] |
| Drug Resistance Transporters | |||
| ATR1 | ABC transporter (aminotriazole resistance) | yAP1 target | [1] |
| FLR1 | Multidrug transporter (fluconazole resistance) | yAP1 target | [1] |
Experimental Protocols for Target Identification and Validation
Several key methodologies are employed to identify and validate the downstream targets of transcription factors like yAP1.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo binding sites of a specific protein on chromatin[7]. It allows for the identification of direct transcriptional targets.
Detailed Methodology:
-
Cross-linking: Yeast cells are treated with a cross-linking agent, typically formaldehyde, to create covalent bonds between DNA and interacting proteins[7]. This step freezes the protein-DNA interactions as they occur within the living cell.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is extracted. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-yAP1 antibody). The antibody-protein-DNA complexes are then captured using antibody-binding beads (e.g., Protein A/G-agarose)[7].
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The specific protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the protein is digested using proteinase K, releasing the DNA fragments.
-
DNA Purification and Analysis: The DNA is purified. These DNA fragments can then be identified and quantified using several methods:
-
qPCR: To quantify the enrichment of a specific known DNA sequence.
-
ChIP-on-chip: DNA is hybridized to a microarray containing probes for promoter regions.
-
ChIP-seq: The entire pool of DNA fragments is sequenced to provide a genome-wide map of binding sites[5].
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is an in vivo technique used to identify protein-protein interactions[8]. It can be used to find proteins that interact with yAP1, which may modulate its transcriptional activity.
Detailed Methodology:
-
Principle: The assay relies on a transcription factor (e.g., GAL4) that has two separable domains: a DNA-binding domain (DBD) and a transcription-activation domain (AD). When these two domains are brought into proximity, they can activate a reporter gene[8].
-
Vector Construction: Two fusion proteins are created:
-
Bait: The protein of interest (yAP1) is fused to the GAL4-DBD.
-
Prey: A potential interacting partner (or a library of proteins) is fused to the GAL4-AD[8].
-
-
Yeast Transformation: Both "bait" and "prey" plasmids are transformed into a yeast strain that contains reporter genes (e.g., HIS3, lacZ) downstream of a GAL4-responsive promoter.
-
Selection and Screening:
-
If the bait (yAP1) and prey proteins interact, the DBD and AD are brought close enough to reconstitute the transcription factor's function.
-
This activates the reporter genes, allowing the yeast to grow on a selective medium (e.g., lacking histidine) or to produce a colorimetric signal (e.g., blue colonies in the presence of X-gal)[8].
-
A lack of interaction results in no reporter gene activation and no growth on selective media.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to confirm direct binding of a protein to a specific DNA sequence.
Detailed Methodology:
-
Probe Preparation: A short DNA fragment (probe) containing the putative binding site (e.g., the YRE) is synthesized and labeled, often with a radioactive isotope (³²P) or a fluorescent tag.
-
Binding Reaction: The labeled DNA probe is incubated with a purified protein of interest (yAP1) or a nuclear extract containing the protein.
-
Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel[9].
-
Detection:
-
Free DNA probes, being smaller, migrate quickly through the gel.
-
Protein-DNA complexes migrate more slowly, resulting in a "shifted" band higher up on the gel[9].
-
The presence of this shifted band indicates a direct protein-DNA interaction. Specificity can be confirmed by adding an unlabeled "cold" competitor DNA, which should reduce the intensity of the shifted band.
-
References
- 1. YAP1 Regulation | SGD [yeastgenome.org]
- 2. YAP1 | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. H2O2 sensing through oxidation of the Yap1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP-exo and CRISPRi/a illuminate the role of Pdr1 and Yap1 in acetic acid tolerance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yap1 Accumulates in the Nucleus in Response to Carbon Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin immunoprecipitation to study protein-DNA interactions in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - TW [thermofisher.com]
Role of yAP1 in the Hippo signaling pathway
YAP1 in the Hippo Signaling Pathway: A Technical Guide for Researchers
Introduction
The Hippo signaling pathway is a crucial, evolutionarily conserved network that plays a pivotal role in regulating organ size, tissue homeostasis, and cell fate.[1][2][3] Its dysregulation is implicated in a multitude of diseases, most notably cancer.[1][4] At the heart of this pathway lies the transcriptional co-activator Yes-associated protein 1 (YAP1), a potent effector that, when unregulated, drives cell proliferation and inhibits apoptosis.[5][6] This technical guide provides an in-depth overview of YAP1's core functions, regulatory mechanisms, and its interaction with the Hippo pathway, tailored for researchers, scientists, and professionals in drug development.
1. The Core Hippo Kinase Cascade and YAP1 Regulation
The canonical Hippo pathway operates as a tumor-suppressive kinase cascade.[1] When the pathway is active ("Hippo-on"), typically stimulated by signals such as high cell density, the core kinases Mammalian STE20-like 1/2 (MST1/2) and their scaffold protein Salvador 1 (SAV1) phosphorylate and activate Large tumor suppressor 1/2 (LATS1/2) along with its co-activator MOB1.[1][3]
Activated LATS1/2 then directly phosphorylates YAP1 at multiple serine residues.[7] Phosphorylation at Serine 127 (S127) is a key event, creating a binding site for 14-3-3 proteins, which sequesters YAP1 in the cytoplasm and prevents its nuclear translocation.[8][9] Subsequent phosphorylation by other kinases can trigger the recruitment of ubiquitin ligases, leading to YAP1's proteasomal degradation.[9] This cytoplasmic retention and degradation effectively inactivates YAP1, preventing it from influencing gene expression.[5][8]
Conversely, when the Hippo pathway is inactive ("Hippo-off"), often due to low cell density or mechanical cues from the extracellular matrix, the kinase cascade is silenced.[10][11] Unphosphorylated YAP1 is free to translocate into the nucleus.[6][11]
2. YAP1 as a Transcriptional Co-activator
YAP1 itself does not have a DNA-binding domain.[5] Its function as a transcriptional regulator relies on its interaction with DNA-binding transcription factors, primarily the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[5][12] In the nucleus, unphosphorylated YAP1 binds to TEADs, forming a potent transcriptional complex.[11] This YAP1-TEAD complex then recruits other co-activators and chromatin remodeling proteins to the enhancers and promoters of target genes.[5][12]
The activation of these target genes drives a wide range of cellular processes, including:
-
Cell Proliferation: Upregulation of cell cycle regulators like Cyclin D1 (CCND1).[13][14]
-
Inhibition of Apoptosis: Expression of anti-apoptotic factors such as BIRC5 (Survivin).[15]
-
Stem Cell Renewal: Promotion of stemness-associated factors.[3][16]
Prominent and frequently studied direct target genes of the YAP1-TEAD complex include CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61), which are often used as indicators of Hippo pathway activity.[11][13][17]
3. Role in Disease and as a Therapeutic Target
Dysregulation of the Hippo pathway, leading to hyperactivation of YAP1, is a common feature in many human cancers.[1][4] This can occur through various mechanisms, including mutations in upstream Hippo components like NF2 or amplification of the YAP1 gene itself.[1][5] Overactive YAP1 drives tumorigenesis, promotes metastasis, and can contribute to therapy resistance.[4][16][18] Consequently, inhibiting the YAP1-TEAD interaction has become a major focus for developing novel cancer therapies.[19][20] Several small molecules are being investigated for their ability to disrupt this protein-protein interaction.[20][21]
Quantitative Data Summary
The activity of the Hippo-YAP1 pathway can be quantified by measuring the expression of its downstream target genes. The following table summarizes representative data on the fold change in mRNA expression of common YAP1 target genes upon modulation of the pathway.
| Gene | Condition | Cell Type/Model | Fold Change (vs. Control) | Reference |
| CTGF | YAP1 Overexpression | Human Glioblastoma Cells | ~4-6 fold increase | [22] |
| CYR61 | YAP1 Overexpression | Human Glioblastoma Cells | ~3-5 fold increase | [22] |
| AXL | YAP1 Overexpression | Human Glioblastoma Cells | ~2-4 fold increase | [22] |
| LATS2 | circRNA_01754 Overexpression | Bovine Mammary Epithelial Cells | ~5.5 fold increase | [23] |
| YAP1 | siRNA-mediated knockdown | Bovine Mammary Epithelial Cells | ~50% decrease | [23] |
Note: Fold changes are approximate and can vary significantly based on the specific experimental conditions, cell lines, and methods of induction or inhibition.
Key Experimental Protocols
Studying the role of YAP1 involves several key molecular and cell biology techniques. Below are detailed, generalized protocols for fundamental experiments.
Protocol 1: Immunofluorescence (IF) for YAP1 Subcellular Localization
This protocol allows for the visualization of YAP1's location within the cell (nuclear vs. cytoplasmic), which is a direct indicator of its activation state.[24][25]
Objective: To determine if YAP1 is localized in the nucleus (active) or cytoplasm (inactive) under different experimental conditions (e.g., varying cell densities).
Methodology:
-
Cell Culture: Seed cells (e.g., MCF10A, NIH-3T3) on glass coverslips in a multi-well plate. Culture to desired densities (e.g., low density for active YAP1, high density for inactive YAP1).[24]
-
Fixation: Gently wash cells with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[25]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.3% Triton X-100 in PBS for 10-15 minutes. This allows antibodies to enter the cell.[25]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% goat serum in PBS) for 1 hour at room temperature.[26]
-
Primary Antibody Incubation: Dilute the primary antibody against YAP1 (e.g., Santa Cruz sc-101199) in the blocking buffer.[27] Aspirate the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[28]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[28] Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. The green channel will show YAP1 localization, and the blue channel will show the nuclei. Merged images will reveal if YAP1 is co-localized with the nucleus.
Protocol 2: Co-Immunoprecipitation (Co-IP) for YAP1-TEAD Interaction
This protocol is used to verify the physical interaction between YAP1 and its binding partner TEAD in a cellular context.[29][30][31]
Objective: To pull down a "bait" protein (e.g., YAP1) and determine if a "prey" protein (e.g., TEAD) is pulled down with it, confirming their interaction.
Methodology:
-
Cell Lysis: Harvest cells from a culture dish and wash with ice-cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. This buffer is designed to keep protein complexes intact.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Add Protein A/G magnetic beads to the supernatant and incubate for 1 hour at 4°C. This step removes proteins that bind non-specifically to the beads.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add the primary antibody specific to the "bait" protein (e.g., anti-YAP1 antibody) and incubate overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be run in parallel.[32]
-
Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.[31]
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-TEAD antibody) to detect its presence. The "bait" protein should also be probed as a positive control for the IP.
References
- 1. Disease implications of the Hippo/YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease implications of the Hippo/YAP pathway: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. The Hippo signalling pathway and its implications in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo pathway: Regulation, Deregulation and Potential Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are YAP1 modulators and how do they work? [synapse.patsnap.com]
- 7. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TGFβ→TAK1→LATS→YAP1 Pathway Regulates the Spatiotemporal Dynamics of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dysregulation of YAP by the Hippo pathway is involved in intervertebral disc degeneration, cell contact inhibition, and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Hippo Signaling Pathway: Yap1 and Taz Control Development | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. pnas.org [pnas.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The Hippo Pathway Effector YAP1 Regulates Intestinal Epithelial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio.unipd.it [bio.unipd.it]
- 28. 2.9. Immunofluorescence staining [bio-protocol.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 31. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 32. researchgate.net [researchgate.net]
The Role of YAP1 in Organ Size Control and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yes-associated protein 1 (YAP1) is a transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, and development.[1][2][3][4] Dysregulation of the Hippo-YAP1 axis is implicated in a range of developmental abnormalities and is a potent driver of tumorigenesis.[3][5][6] This technical guide provides an in-depth overview of YAP1's core functions, its intricate regulatory network, and its impact on cell proliferation, apoptosis, and organogenesis. It summarizes key quantitative data from seminal studies, details essential experimental protocols for investigating YAP1 function, and presents signaling and experimental workflows through standardized diagrams.
The Core Regulatory Network: The Hippo Signaling Pathway
The canonical Hippo pathway is a kinase cascade that functions to suppress the activity of YAP1.[1][2][3] This pathway integrates various upstream signals, including cell-cell contact, mechanical cues, and signals from G-protein-coupled receptors (GPCRs), to control organ growth.[7][8][9][10]
Key Components and Regulation:
-
Upstream Signals: High cell density, soft extracellular matrix (ECM), and Gs-coupled GPCR signaling activate the Hippo pathway.[7][8][9] Conversely, low cell density, a stiff ECM, and G12/13-coupled GPCRs inhibit the pathway, leading to YAP1 activation.[2][7][9]
-
Core Kinase Cassette: In mammals, the core of the pathway consists of the serine/threonine kinases MST1/2 (mammalian Ste20-like kinases 1/2) and LATS1/2 (large tumor suppressor kinases 1/2).[1][2] When the pathway is active, MST1/2 phosphorylates and activates LATS1/2.
-
YAP1 Phosphorylation and Sequestration: Activated LATS1/2 directly phosphorylates YAP1 at multiple serine residues.[6] Phosphorylation of Serine 127 (S127) creates a binding site for 14-3-3 proteins, which sequester YAP1 in the cytoplasm, preventing its nuclear translocation and promoting its degradation.[5][6]
// Pathway connections "High_Cell_Density" -> "MST1_2" [label="Activates", style=dashed]; "Mechanical_Cues" -> "LATS1_2" [label="Inhibits", style=dashed, arrowhead=tee]; "GPCR_Signaling" -> "LATS1_2" [label="Modulates", style=dashed];
"MST1_2" -> "LATS1_2" [label="Phosphorylates\n(Activates)"]; "SAV1" -> "MST1_2" [arrowhead=dot]; "MOB1" -> "LATS1_2" [arrowhead=dot];
"LATS1_2" -> "YAP1_n" [label="Phosphorylates", dir=back, arrowhead=tee, constraint=false]; "YAP1_n" -> "YAP1_p" [style=invis]; "YAP1_p" -> "14_3_3" [label="Binds"]; "14_3_3" -> "YAP1_p" [label="Sequesters in\nCytoplasm", dir=back, arrowhead=tee];
"YAP1_n" -> "TEAD" [label="Translocates to\nNucleus & Binds"]; "TEAD" -> "Target_Genes" [label="Activates\nTranscription"]; "Target_Genes" -> "Proliferation"; "Target_Genes" -> "Apoptosis";
{rank=same; "MST1_2"; "SAV1";} {rank=same; "LATS1_2"; "MOB1";} {rank=same; "YAP1_p"; "14_3_3";} } caption: The core Hippo signaling pathway regulating YAP1 activity.
YAP1 as a Transcriptional Co-activator
When the Hippo pathway is inactive, unphosphorylated YAP1 translocates to the nucleus.[5][10] In the nucleus, YAP1 lacks a DNA-binding domain and functions as a co-activator by binding to transcription factors, most notably the TEAD family of transcription factors (TEAD1-4).[5][6] The interaction between YAP1 and TEAD is essential for its function in promoting cell proliferation and metastasis. The YAP1-TEAD complex binds to enhancer regions of target genes, marked by H3K27 acetylation, to drive a transcriptional program that promotes growth and inhibits apoptosis.[11]
Key Downstream Target Genes:
-
Connective Tissue Growth Factor (CTGF/CCN2): A key mediator of cell proliferation, migration, and extracellular matrix remodeling.[5][12][13]
-
Cysteine-rich Angiogenic Inducer 61 (CYR61/CCN1): Involved in angiogenesis, cell adhesion, and migration.[5][12][13]
-
Baculoviral IAP Repeat Containing 5 (BIRC5/Survivin): A potent inhibitor of apoptosis.[5]
-
Ankyrin Repeat Domain 1 (ANKRD1): Implicated in cell growth and differentiation.[12]
Quantitative Impact of YAP1 on Organ Size and Cell Fate
The role of YAP1 in organ size control has been extensively demonstrated in vivo, primarily through mouse models. Activation of YAP1 leads to dramatic organ overgrowth, while its inhibition or deletion results in hypoplasia or impaired regeneration.
Table 1: In Vivo Effects of YAP1 Modulation on Organ Size
| Model System | Genetic Modification | Phenotype | Quantitative Change | Citation(s) |
| Mouse Liver | Transgenic YAP1 Overexpression | Hepatomegaly (Liver Overgrowth) | ~4-fold increase in liver size within weeks | [14] |
| Mouse Liver | Transgenic YAP1 Overexpression | Hepatomegaly | Liver becomes ~20% of total body weight (normal is 3-5%) | [15] |
| Mouse Liver | AAV-mediated YAP(5SA) Overexpression | Liver Enlargement | +29.07% increase in liver/body weight ratio | [1] |
| Mouse Liver | AHR Agonist (YH439) induced YAP | Liver Enlargement | 1.54-fold increase in liver/body weight ratio | [16] |
| Mouse Intestine | Villin-Cre; Lats1/2 Knockout | Epithelial Hyperplasia | Densely packed and highly proliferative intestinal epithelium | [17] |
Table 2: Cellular Effects of YAP1 Modulation
| Cell Type | Genetic/Chemical Modulation | Phenotype | Quantitative Change | Citation(s) |
| Jurkat T-cell Leukemia | YAP1 shRNA Knockdown | Increased Apoptosis | Early apoptosis: 1.93% → 8.05%; Late apoptosis: 9.9% → 27.8% | [18] |
| Mouse Embryonic Stem Cells | Yap1 Knockout | Increased Apoptosis During Differentiation | Cell death increases from ~30% to 70-80% | [7] |
| Prostate Cancer Cells (DU145) | YAP1 siRNA Knockdown | Increased Apoptosis | Marked increase in apoptotic cell percentage | [19] |
| Breast Cancer Cells (MCF10A) | TAZ (YAP1 paralog) Overexpression | Increased Target Gene Expression | ~3 to 4-fold increase in CTGF/CYR61 protein levels | [6] |
| Human Pluripotent Stem Cells | High vs. Low Cell Density | Altered YAP1 Localization | YAP1 transitions from predominantly nuclear to cytoplasmic | [20][21] |
| Prostate Epithelial Cells (RWPE-1) | YAP-S127A Overexpression | Increased Cell Proliferation | >2-fold increase in cell number over 6 days | [22][23] |
Experimental Protocols for Studying YAP1 Function
Investigating the YAP1 signaling pathway requires a combination of techniques to assess its localization, activity, and molecular interactions.
Luciferase Reporter Assay for YAP1/TEAD Transcriptional Activity
This assay measures the transcriptional activity of the YAP1-TEAD complex by using a reporter plasmid containing multiple TEAD-binding sites (e.g., 8xGTIIC) upstream of a luciferase gene.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 24-well plate. Co-transfect cells with the TEAD-responsive luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and plasmids expressing genes of interest (e.g., YAP1 activators or inhibitors).
-
Lysis: After 24-48 hours, wash cells with PBS and lyse them using Passive Lysis Buffer.
-
Luminometry: Measure Firefly luciferase activity, followed by Renilla luciferase activity using a dual-luciferase assay system on a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the control condition.
Co-Immunoprecipitation (Co-IP) for YAP1-TEAD Interaction
Co-IP is used to determine if two proteins physically interact within a cell. This protocol details the co-immunoprecipitation of YAP1 and its binding partner TEAD.
Methodology:
-
Cell Lysis: Harvest cells expressing tagged or endogenous YAP1 and TEAD. Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors). Incubate on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add a primary antibody specific to one of the proteins (e.g., anti-YAP1 antibody). Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the second protein (e.g., anti-TEAD antibody) to confirm the interaction.
Chromatin Immunoprecipitation (ChIP-seq) for YAP1 Target Gene Identification
ChIP followed by high-throughput sequencing (ChIP-seq) is a powerful method to identify the genome-wide binding sites of a transcription factor or co-activator like YAP1.
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for YAP1. An IgG control is used to assess non-specific binding.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-YAP1-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for YAP1 binding.
Conclusion and Future Directions
YAP1 is a central nexus for signals that control organ size and tissue growth. Its role as a potent oncogene when dysregulated makes it a compelling target for therapeutic development.[5] Future research will likely focus on elucidating the tissue-specific functions of YAP1, uncovering novel upstream regulators, and developing specific inhibitors that can disrupt the oncogenic YAP1-TEAD interaction. A deeper understanding of the Hippo-YAP1 pathway will be paramount for developing regenerative medicine strategies and novel cancer therapies.
References
- 1. YAP regulates the liver size during the fasting-refeeding transition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YAP nuclear translocation induced by HIF-1α prevents DNA damage under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 5. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yap1 safeguards mouse embryonic stem cells from excessive apoptosis during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo pathway target, YAP, promotes metastasis through its TEAD-interaction domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver regeneration–associated hepatocellular YAP1 activation prevents colorectal cancer liver metastasis through glutamine competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YAP activation is robust to dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippo Signaling in the Liver Regulates Organ Size, Cell Fate, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hippo Pathway Activity Influences Liver Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging evidence on the role of the Hippo/YAP pathway in liver physiology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AHR regulates liver enlargement and regeneration through the YAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lats1/2 Sustain Intestinal Stem Cells through TEAD-Dependent and Independent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Knockdown of the Hippo transducer YAP reduces proliferation and promotes apoptosis in the Jurkat leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. YAP knockdown inhibits proliferation and induces apoptosis of human prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human pluripotent stem cell culture density modulates YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spatial modeling reveals nuclear phosphorylation and subcellular shuttling of YAP upon drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Hippo Pathway Effector YAP Regulates Motility, Invasion, and Castration-Resistant Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
yAP1's Crucial Role in Mechanotransduction and Cellular Mechanics: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The ability of cells to sense and respond to physical cues from their microenvironment, a process known as mechanotransduction, is fundamental to tissue development, homeostasis, and disease. A central player in this intricate process is the transcriptional co-activator Yes-associated protein 1 (YAP1), along with its paralog, the WW domain-containing transcription regulator 1 (TAZ).[1][2][3][4] Initially identified as a downstream effector of the Hippo tumor suppressor pathway, YAP1 has emerged as a critical nuclear relay for a wide array of mechanical signals, including extracellular matrix (ECM) stiffness, cell geometry, mechanical stretch, and fluid shear stress.[4][5][6][7] This guide provides an in-depth examination of the molecular mechanisms governing YAP1's involvement in mechanotransduction, details key experimental protocols for its study, presents quantitative data from seminal research, and visualizes the core signaling pathways.
Core Concepts: YAP1 as a Mechanotransducer
YAP1 is a transcriptional co-activator that, upon translocation to the nucleus, partners with various transcription factors, most notably the TEAD family (TEAD1-4), to drive the expression of genes involved in cell proliferation, survival, and differentiation.[8][9]
Canonical Hippo Pathway Regulation: In its classic regulatory context, the Hippo pathway acts as a suppressor of YAP1 activity. A core kinase cascade, comprising MST1/2 and LATS1/2, phosphorylates YAP1 (predominantly at Serine 127 in mammals).[10] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP1 in the cytoplasm, preventing its nuclear entry and promoting its degradation.[8] When the Hippo pathway is inactive, unphosphorylated YAP1 is free to enter the nucleus and activate gene transcription.
Mechanotransduction: Beyond the Hippo Pathway: A significant body of evidence demonstrates that mechanical cues can regulate YAP1 activity independently of the canonical Hippo kinase cascade.[10][11][12][13] This regulation is intimately linked to the cell's cytoskeleton, particularly the actin network, which acts as a central integrator of physical forces.[5][6][8] Mechanical stimuli such as high ECM stiffness or cell stretching promote the formation of actin stress fibers and increase intracellular tension.[1][7] This tension is transmitted to the nucleus, influencing nuclear shape and the permeability of nuclear pore complexes, thereby facilitating YAP1 nuclear import.[14] Thus, YAP1 functions as a versatile sensor, translating the physical state of the cell and its surroundings into a transcriptional response.
Key Signaling Pathways in YAP1 Mechanotransduction
Extracellular Matrix (ECM) Stiffness
Cells sense ECM stiffness through integrin-based focal adhesions.[15] On stiff substrates, integrin clustering and focal adhesion maturation lead to the activation of RhoA GTPase.[16] RhoA, in turn, promotes actin polymerization via mDia and actomyosin (B1167339) contractility through Rho-associated kinase (ROCK).[7][12] The resulting increase in cytoskeletal tension is the primary driver of YAP1 nuclear localization.[1][7] This process can occur through both Hippo-dependent and -independent mechanisms. For instance, tension can physically deform the nucleus to promote YAP1 import, while also inhibiting the LATS1/2 kinases.[6][14]
Cell Geometry and Spreading
The physical shape of a cell and the area over which it can spread are potent regulators of YAP1. Cells cultured on large micropatterned islands that can spread out exhibit high cytoskeletal tension and predominantly nuclear YAP1.[7] Conversely, cells confined to small islands adopt a rounded morphology with low tension and cytoplasmic YAP1.[7][12] This principle underlies the phenomenon of contact inhibition of proliferation; in dense monolayers, cells have a restricted area, leading to YAP1 cytoplasmic retention and growth arrest.[13]
Mechanical Stretch and Fluid Shear Stress
External forces, such as cyclic stretching of the substrate or fluid flow over the cell surface, also robustly activate YAP1.[5][6][17] These stimuli increase tension in the actin cytoskeleton, leading to YAP1 nuclear translocation.[17] In endothelial cells, for example, disturbed (oscillatory) blood flow, which is atherogenic, promotes YAP1 nuclear localization, whereas stable, unidirectional flow (atheroprotective) inhibits it.[5] This regulation can be mediated by JNK (c-Jun N-terminal kinase), which can be activated by mechanical strain and subsequently inhibit the LATS1 kinase.[17]
Quantitative Data on YAP1 Mechanotransduction
The following tables summarize quantitative findings from key studies, illustrating the relationship between mechanical inputs and YAP1 activity.
Table 1: Effect of ECM Stiffness on YAP1 Nuclear Localization
| Cell Type | Soft Substrate (kPa) | Stiff Substrate (kPa) | Outcome on Stiff Substrate | Reference(s) |
| 3T3 Fibroblasts | 1 - 5 | 65 | Increased YAP/TAZ Nuclear-to-Cytoplasmic (N/C) ratio | [14] |
| Human Mesenchymal Stem Cells (hMSCs) | ~0.7 | ~40 | Nuclear YAP1 localization, promoting osteogenesis | [4][18] |
| Human Trabecular Meshwork (HTM) Cells | ~1 (Soft Hydrogel) | ~12 (Stiff Hydrogel) | Elevated YAP/TAZ nuclear localization | [19] |
| Cervical Cancer Cells (HeLa) | 1 | 30 | Increased nuclear YAP1, promoting EMT | [11] |
Table 2: Regulation of YAP1 Target Gene Expression by Mechanical Cues
| Mechanical Cue | Cell Type | Target Genes Measured | Result | Reference(s) |
| High Matrix Stiffness | Various | CTGF, CYR61 | Upregulation of mRNA expression | [8][20][21] |
| Cyclic Mechanical Stretch | Mammary Epithelial | CTGF, ANKRD1 | Increased expression, promoting proliferation | [17] |
| YAP1/TAZ Knockdown on Stiff Substrate | WI38 Fibroblasts | CTGF, CYR61 | Downregulation, mimicking phenotype of cells on soft matrix | [18] |
| Inhibition of YAP-TEAD (Verteporfin) | Endothelial Cells | N/A (Functional Assay) | Reduced migration and proliferation on varied topographies | [22] |
Experimental Protocols for Studying YAP1 Mechanotransduction
Cell Culture on Polyacrylamide (PA) Gels of Tunable Stiffness
This method allows for the culture of cells on substrates with defined mechanical properties.
-
Preparation: Mix acrylamide (B121943) and bis-acrylamide solutions to achieve the desired stiffness (e.g., higher bis-acrylamide concentration leads to a stiffer gel).
-
Polymerization: Add ammonium (B1175870) persulfate (APS) and TEMED to initiate polymerization between two glass plates (one of which is activated with an adhesion molecule like 3-aminopropyltrimethoxysilane).
-
Functionalization: Covalently link an ECM protein (e.g., Collagen I, Fibronectin) to the gel surface using a crosslinker like Sulfo-SANPAH.
-
Cell Seeding: Plate cells onto the functionalized gels and culture for a desired period (e.g., 24-48 hours) before analysis.
Immunofluorescence Staining and Quantification of YAP1 Localization
This is the most common method to assess YAP1's response to mechanical cues.
-
Fixation: Fix cells grown on experimental substrates (e.g., PA gels, stretched membranes) with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA or 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against YAP1 (e.g., rabbit anti-YAP1) overnight at 4°C. Co-staining with Phalloidin (for F-actin) is highly recommended.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of YAP1 in the nucleus (defined by the DAPI signal) and in the cytoplasm. Calculate the Nuclear-to-Cytoplasmic (N/C) ratio for a large number of cells per condition. A ratio > 1 indicates predominantly nuclear localization.[23]
Nuclear/Cytoplasmic Fractionation and Western Blotting
This biochemical method corroborates imaging data by measuring the amount of YAP1 protein in different cellular compartments.
-
Cell Lysis: Harvest cells and lyse them using a hypotonic buffer to rupture the plasma membrane while keeping the nucleus intact.
-
Centrifugation: Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Wash the nuclear pellet and then lyse it using a high-salt nuclear extraction buffer.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against YAP1. Use loading controls specific to each compartment (e.g., GAPDH for cytoplasm, Lamin B1 or Histone H3 for nucleus) to ensure proper fractionation.[23][24]
Quantitative Real-Time PCR (qPCR)
This technique is used to measure the transcriptional activity of YAP1 by quantifying the mRNA levels of its known target genes.
-
RNA Extraction: Isolate total RNA from cells under different mechanical conditions.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using primers specific for YAP1 target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[20][25]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between conditions.
TEAD-Responsive Luciferase Reporter Assay
This assay provides a quantitative readout of YAP1's ability to activate transcription.
-
Transfection: Co-transfect cells with a reporter plasmid containing multiple TEAD binding sites upstream of a luciferase gene (e.g., 8xGTIIC-luciferase) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Stimulation: Subject the transfected cells to the mechanical stimuli of interest (e.g., plate on soft vs. stiff substrates).
-
Lysis and Measurement: Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates enhanced YAP1/TEAD-dependent transcription.[26][27]
Interplay of Regulatory Mechanisms
The regulation of YAP1 by mechanical cues is not a single, linear pathway but a complex interplay of signals. While cytoskeletal tension can directly promote YAP1 nuclear entry, it also influences the activity of the Hippo kinase cascade. Furthermore, other mechanosensitive pathways, such as those involving JNK or FAK/Src kinases, can converge on YAP1 or its regulators.[6][17] This creates a robust system where cells integrate multiple physical inputs to make critical decisions about their fate.
Implications for Drug Development
The central role of YAP1 in translating pro-fibrotic and pro-proliferative mechanical cues makes it a compelling therapeutic target. Aberrant YAP1 activation is implicated in diseases such as fibrosis (liver, lung, kidney) and cancer, where tissue stiffening creates a pathological feed-forward loop of YAP1 activation and further ECM deposition.[2][5][28] Strategies to disrupt this cycle could involve:
-
Direct YAP1/TEAD inhibitors: Small molecules that block the interaction between YAP1 and TEAD transcription factors can prevent the expression of downstream target genes.[29]
-
Targeting upstream regulators: Inhibitors of key nodes in the mechanotransduction pathway, such as ROCK, FAK, or Src, can effectively suppress mechanically-induced YAP1 activation.
-
Modulating the cytoskeleton: Drugs that alter actin dynamics could be used to reduce intracellular tension and thereby promote YAP1's cytoplasmic localization.
Understanding the specific mechanical context of a disease is crucial for developing effective YAP1-targeted therapies. This guide provides the foundational knowledge and experimental framework necessary to investigate the role of YAP1 mechanotransduction in various physiological and pathological settings.
References
- 1. Frontiers | Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression [frontiersin.org]
- 2. Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanotransduction and Cytoskeleton Remodeling Shaping YAP1 in Gastric Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Mechanobiology of YAP and TAZ in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of cellular responses to mechanical cues through YAP/TAZ regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to Mechanical Cues by Interplay of YAP/TAZ Transcription Factors and Key Mechanical Checkpoints of the Cell: A Comprehensive Review | Cell Physiol Biochem [cellphysiolbiochem.com]
- 8. YAP-Mediated Mechanotransduction in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Stiffness Activating YAP/TEAD1-Cyclin B1 in Nucleus Pulposus Cells Promotes Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emerging role of YAP/TAZ in mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pin1/YAP pathway mediates matrix stiffness‐induced epithelial–mesenchymal transition driving cervical cancer metastasis via a non‐Hippo mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Predicting YAP/TAZ nuclear translocation in response to ECM mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal transduction - Wikipedia [en.wikipedia.org]
- 16. Regulation and mechanism of YAP/TAZ in the mechanical microenvironment of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of YAP by Mechanical Strain through Jnk and Hippo Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dNTP metabolism links mechanical cues and YAP/TAZ to cell growth and oncogene‐induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extracellular Matrix Stiffness and TGFβ2 Regulate YAP/TAZ Activity in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. research.unipd.it [research.unipd.it]
- 22. YAP-dependent Mechanotransduction is Required for Proliferation and Migration on Native-like Substrate Topography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | YAP mechanotransduction under cyclic mechanical stretch loading for mesenchymal stem cell osteogenesis is regulated by ROCK [frontiersin.org]
- 24. YAP mechanotransduction under cyclic mechanical stretch loading for mesenchymal stem cell osteogenesis is regulated by ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Targeting Mechanotransduction at the Transcriptional Level: YAP and BRD4 Are Novel Therapeutic Targets for the Reversal of Liver Fibrosis [frontiersin.org]
- 29. A YAP-centered mechanotransduction loop drives collective breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Divergent Functions of yAP1 and Mammalian AP-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the yeast transcription factor yAP1 and its mammalian counterpart, the Activator Protein-1 (AP-1) complex. It delves into their distinct functional roles, regulatory mechanisms, and the experimental methodologies used to study them, offering valuable insights for researchers in molecular biology, drug discovery, and related fields.
Core Functional Differences: A Tale of Two Transcription Factors
While both yAP1 and mammalian AP-1 are crucial players in cellular stress responses, their functional specificities and regulatory landscapes have diverged significantly throughout evolution. In the budding yeast Saccharomyces cerevisiae, yAP1 is a central regulator of the oxidative stress response, also playing roles in detoxification of drugs and heavy metals.[1][2][3][4] The yeast genome encodes a family of eight Yap transcription factors (Yap1-Yap8), each responding to distinct stressors.[2]
In contrast, the mammalian AP-1 is not a single protein but a collection of dimeric transcription factors formed from the Jun, Fos, and ATF (Activating Transcription Factor) protein families.[5][6][7][8] This combinatorial complexity allows mammalian AP-1 to regulate a much broader array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses, in addition to stress responses.[6][9][10][11][12]
DNA Binding Specificity and Affinity
Both yAP1 and mammalian AP-1 are basic leucine (B10760876) zipper (bZIP) transcription factors that bind to specific DNA consensus sequences. However, their preferred binding sites and the affinities with which they bind differ.
yAP1 primarily recognizes the Yeast AP-1 Response Element (YRE), with the consensus sequence 5'-TTACTAA-3' .[1][2][13][14] It can also bind to related sequences such as 5'-TGACTAA-3'.[2][15]
Mammalian AP-1 dimers typically bind to the 12-O-tetradecanoylphorbol-13-acetate (TPA) Response Element (TRE), with a consensus sequence of 5'-TGA(G/C)TCA-3' , or the cAMP Response Element (CRE), 5'-TGACGTCA-3' .[5][16][17][18] The specific composition of the AP-1 dimer influences its binding affinity and specificity for different target promoters.[8][19][20][21][22]
Table 1: Comparison of DNA Binding Characteristics
| Feature | yAP1 (Yeast) | Mammalian AP-1 |
| Consensus Binding Site | YRE: 5'-TTACTAA-3'[1][2][13][14] | TRE: 5'-TGA(G/C)TCA-3'[5][17][18] CRE: 5'-TGACGTCA-3'[18] |
| Binding Affinity (Kd) | Data not readily available | c-Jun/c-Fos heterodimer to TRE: ~1 nM[23] c-Jun homodimer to TRE: ~25-fold lower than heterodimer[24] |
| Dimer Composition | Primarily homodimers[2] | Heterodimers of Jun, Fos, and ATF families[5][6][8] |
Regulatory Mechanisms: From Redox Sensing to Complex Signaling Cascades
The regulation of yAP1 and mammalian AP-1 activity represents a key area of divergence.
yAP1: A Redox-Regulated Nuclear Shuttle
The primary mechanism for yAP1 activation is through regulated nuclear localization. Under non-stress conditions, yAP1 shuttles between the cytoplasm and the nucleus but is predominantly cytoplasmic due to active nuclear export mediated by the Crm1 exportin.[13] This export is dependent on a nuclear export signal (NES) located within the C-terminal cysteine-rich domain (c-CRD).
Upon exposure to oxidative stress, intramolecular disulfide bonds form between cysteine residues in the N-terminal (n-CRD) and C-terminal (c-CRD) domains. This conformational change masks the NES, preventing its recognition by Crm1 and leading to the accumulation of yAP1 in the nucleus, where it can activate the transcription of its target genes.[13]
Caption: Regulation of yAP1 nuclear localization by oxidative stress.
Mammalian AP-1: A Hub for Diverse Signaling Pathways
The regulation of mammalian AP-1 is significantly more complex, involving a multitude of signaling pathways that converge on different AP-1 components. The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are central to AP-1 activation.[20]
These pathways are triggered by a wide range of extracellular stimuli, such as growth factors, cytokines, and cellular stress. Activation of these kinases leads to the phosphorylation of Jun and Fos proteins, which can enhance their stability, nuclear translocation, DNA binding affinity, and transcriptional activity.[7] The specific combination of activated MAPK pathways determines the composition of the AP-1 dimers and, consequently, the set of target genes that are regulated.
References
- 1. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview [microbialcell.com]
- 2. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Yap1-mediated Flr1 expression reveals crosstalk between oxidative stress signaling and caffeine resistance in Saccharomyces cerevisiae [frontiersin.org]
- 4. Yap1p, a yeast transcriptional activator that mediates multidrug resistance, regulates the metabolic stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Transcription factor Jun - Wikipedia [en.wikipedia.org]
- 8. Promoter Specificity and Biological Activity of Tethered AP-1 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AP-1 in cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the relationship between AP-1 and tumorigenesis, development and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YAP1 | SGD [yeastgenome.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of novel Yap1p and Skn7p binding sites involved in the oxidative stress response of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AP-1 binding site - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Distinct roles of Jun : Fos and Jun : ATF dimers in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential roles for Fos and Jun in DNA-binding: redox-dependent and independent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Close encounters of many kinds: Fos-Jun interactions that mediate transcription regulatory specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. c-Jun/c-Fos heterodimers regulate cellular genes via a newly identified class of methylated DNA sequence motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. c-Jun dimerizes with itself and with c-Fos, forming complexes of different DNA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of YAP1 in Cancer Progression and Metastasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Yes-associated protein 1 (YAP1) is a potent transcriptional co-activator and a central downstream effector of the Hippo signaling pathway. Initially identified for its role in controlling organ size, YAP1 has emerged as a critical oncogene in a multitude of human cancers.[1][2][3] Its dysregulation promotes tumorigenesis by driving cell proliferation, inhibiting apoptosis, and reprogramming cellular metabolism.[4][5] Furthermore, hyperactivated YAP1 is a key driver of metastasis, enhancing cancer cell migration, invasion, and resistance to therapeutic agents.[6][7][8] This technical guide provides an in-depth overview of the molecular mechanisms governing YAP1's function in cancer, details common experimental protocols for its study, presents quantitative data on its activity, and explores strategies for its therapeutic inhibition.
The Hippo Signaling Pathway and YAP1 Regulation
The primary mechanism for controlling YAP1 activity is the canonical Hippo signaling pathway, a highly conserved tumor-suppressive kinase cascade.[4]
-
Hippo Pathway "On" State (YAP1 Inactivation): In normal physiological conditions, a core kinase complex consisting of Mammalian Sterile 20-like kinases 1/2 (MST1/2, the Hippo ortholog) and Salvador homolog 1 (SAV1) phosphorylates and activates Large Tumor Suppressor kinases 1/2 (LATS1/2) and their co-activator MOB kinase activator 1 (MOB1).[4][8] Activated LATS1/2 then phosphorylates YAP1 at specific serine residues (e.g., Ser127).[8] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP1 in the cytoplasm, preventing its nuclear translocation and promoting its subsequent proteasomal degradation.[6]
-
Hippo Pathway "Off" State (YAP1 Activation): When the upstream Hippo kinase cascade is inactive, YAP1 remains unphosphorylated. This allows it to translocate into the nucleus, where it primarily interacts with the TEA domain (TEAD) family of transcription factors (TEAD1-4).[4][9] Lacking its own DNA-binding domain, YAP1 relies on TEADs to bind to chromatin and activate the transcription of a wide array of downstream target genes involved in cell proliferation, survival, and migration.[9][10]
Mechanisms of YAP1 Dysregulation in Cancer
Constitutive activation of YAP1 is a common feature in many cancers, driven by various mechanisms that bypass the inhibitory signals of the Hippo pathway.[4]
-
Genomic Alterations:
-
Inactivation of Hippo Components: Loss-of-function mutations or deletions in upstream tumor suppressors like NF2, LATS1/2, and SAV1 are found in several cancer types, leading to the abrogation of the kinase cascade and subsequent YAP1 activation.[4][5]
-
YAP1 Amplification: The YAP1 gene is located on the 11q22 amplicon, which is frequently amplified in human tumors, leading to its overexpression.[6]
-
YAP1 Fusions: Recurrent gene fusions involving YAP1 (e.g., YAP1-MAML2, YAP1-TFE3) have been identified as oncogenic drivers in specific cancers, such as ependymomas and certain soft tissue sarcomas.[4][11] These fusion proteins often lack the LATS1/2 phosphorylation site, rendering them constitutively active.[11]
-
-
Crosstalk with Other Signaling Pathways:
-
GPCR Signaling: G-protein coupled receptors (GPCRs) and their ligands, such as lysophosphatidic acid (LPA), can inhibit LATS1/2 activity through Rho GTPase-dependent mechanisms, thereby activating YAP1.[5]
-
PI3K/Akt Pathway: Growth factors like EGF can activate YAP1 by inhibiting LATS kinases via a PI3K-PDK1 signaling axis.[1][4]
-
Wnt/β-catenin Pathway: There is significant crosstalk between the Hippo and Wnt pathways, where YAP1/TAZ can interact with β-catenin to co-activate target genes, promoting cell proliferation in cancers like colorectal cancer.[12]
-
The Role of YAP1 in Cancer Progression and Metastasis
Activated YAP1 orchestrates a multi-faceted transcriptional program that drives key hallmarks of cancer, from primary tumor growth to metastatic dissemination.[4][6]
Proliferation, Survival, and Metabolic Reprogramming
YAP1 promotes tumor growth by regulating genes involved in cell cycle progression, apoptosis, and metabolism.[4][5]
-
Cell Cycle: The YAP1-TEAD complex directly activates the transcription of pro-proliferative genes, including Cyclin D1 (CCND1), and cooperates with other transcription factors like AP-1 to drive S-phase entry.[1][4][5]
-
Apoptosis: While YAP1 can have context-dependent pro-apoptotic roles (e.g., by binding p73), its oncogenic function is largely attributed to its pro-survival activities.[4]
-
Metabolic Reprogramming: YAP1 shifts cellular metabolism towards aerobic glycolysis (the Warburg effect) by upregulating key glycolytic enzymes and transporters, such as GLUT3, to fuel rapid cell proliferation.[4]
The Metastatic Cascade
YAP1 is a potent driver of metastasis, influencing every step of the process.[6][7][8]
-
Epithelial-Mesenchymal Transition (EMT): YAP1 induces EMT, a process where epithelial cells lose their polarity and adhesion, gaining a migratory, mesenchymal phenotype.[6][13] This is achieved by upregulating key EMT-inducing transcription factors like SNAIL and ZEB1.[13]
-
Migration and Invasion: YAP1 enhances cell motility and the ability to invade surrounding tissues.[6][14] It achieves this by regulating genes involved in cytoskeletal rearrangement and the formation of invasive structures like invadopodia.[1][8] For instance, YAP1 can activate TIAM1, a Rac1 guanine (B1146940) nucleotide exchange factor, to promote invadopodia formation.[8]
-
Vasculature Remodeling and Angiogenesis: YAP1 contributes to the formation of new blood vessels (angiogenesis) to support tumor growth and provide an escape route for metastatic cells, often in a VEGF-dependent manner.[7][8]
-
Tumor Microenvironment (TME) and Immune Evasion: YAP1 reshapes the TME to be more supportive of tumor progression. It can directly upregulate the expression of PD-L1, an immune checkpoint protein that suppresses the activity of cytotoxic T cells.[4] Additionally, YAP1 can promote the recruitment of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), helping the tumor evade immune destruction.[1][4][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical implications of the Hippo-YAP pathway in multiple cancer contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are YAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. pnas.org [pnas.org]
- 7. The Hippo/YAP signaling pathway: the driver of cancer metastasis | Cancer Biology & Medicine [cancerbiomed.org]
- 8. The Hippo/YAP signaling pathway: the driver of cancer metastasis | Cancer Biology & Medicine [cancerbiomed.org]
- 9. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. YAP1 gene fusions are oncogenic drivers in several tumor types and potential therapeutic targets | Fred Hutchinson Cancer Center [fredhutch.org]
- 12. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. YAP1 enhances cell proliferation, migration, and invasion of gastric cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of YAP1 in survival prediction, immune modulation, and drug response: A pan-cancer perspective [frontiersin.org]
yAP1's function in tissue regeneration and stem cell biology
An In-depth Technical Guide to yAP1's Function in Tissue Regeneration and Stem Cell Biology
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yes-associated protein 1 (yAP1), a primary downstream effector of the Hippo signaling pathway, has emerged as a pivotal regulator of organ size, tissue homeostasis, regeneration, and stem cell biology.[1][2][3] Its activity, largely governed by subcellular localization, dictates the transcriptional programs that control cell proliferation, differentiation, and survival. When the Hippo pathway is inactive, yAP1 translocates to the nucleus, where it complexes with transcription factors, most notably the TEAD family, to drive the expression of pro-proliferative and anti-apoptotic genes.[1][4] Dysregulation of yAP1 is implicated in various cancers, yet its transient and controlled activation is crucial for the regenerative processes in numerous tissues, including the heart, liver, skin, and intestine. This document provides a comprehensive technical overview of yAP1's function, detailing its core signaling pathways, its multifaceted roles in stem cell maintenance and tissue repair, quantitative data from key studies, and detailed experimental protocols for its investigation.
Core Signaling Pathways
yAP1 activity is the central integration point for a variety of upstream signals, including cell-cell contact, mechanical stress, and soluble factors. Its regulation is primarily managed by the Hippo kinase cascade but is also modulated by intricate crosstalk with other major signaling pathways.
The Canonical Hippo-yAP1 Pathway
The Hippo pathway is an evolutionarily conserved kinase cascade that acts as a master regulator of tissue growth.[3][5] In response to signals such as high cell density, the core Hippo kinases MST1/2 phosphorylate and activate LATS1/2.[6] LATS1/2 then phosphorylates yAP1 on specific serine residues, leading to its sequestration in the cytoplasm through binding with 14-3-3 proteins and subsequent proteasomal degradation.[4][7] When the Hippo pathway is inactive, unphosphorylated yAP1 is free to enter the nucleus, bind with TEAD transcription factors, and initiate the transcription of target genes like Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), which are critical for cell proliferation and survival.[7][8]
Crosstalk with Wnt/β-catenin Signaling
The interaction between yAP1 and the Wnt/β-catenin pathway is complex and context-dependent.[9][10][11] In some contexts, cytoplasmic yAP1 can be part of the β-catenin destruction complex, thereby restricting Wnt signaling.[11][12] Conversely, when the Hippo pathway is inactive, nuclear yAP1 can cooperate with β-catenin to enhance the transcription of Wnt target genes, promoting a stem-like state.[3][13] This interplay is critical in tissues like the intestine and heart, where both pathways are essential for homeostasis and regeneration.[9][12]
Crosstalk with Notch Signaling
yAP1 and Notch signaling pathways intersect to regulate cell fate decisions, particularly in stem and progenitor cells.[14] yAP1 can regulate the expression of Notch pathway components, including the ligand Jagged-1 (Jag1).[14] This can occur in a cell-autonomous or non-cell-autonomous manner, where yAP1 activity in one cell (e.g., a stromal cell) induces ligand expression that activates Notch in an adjacent cell (e.g., an epithelial progenitor), thereby coordinating tissue patterning and regeneration.[14]
yAP1 in Stem Cell Biology
yAP1 is a critical regulator of both embryonic and adult stem cells, influencing their self-renewal, proliferation, and differentiation.[3][15][16]
-
Pluripotency and Self-Renewal: In embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), yAP1 activity is high and essential for maintaining the pluripotent state.[3][8] It directly binds to the promoters of pluripotency genes and is activated during the reprogramming of somatic cells into iPSCs.[3][17]
-
Proliferation vs. Differentiation: Generally, active nuclear yAP1 promotes the proliferation of stem and progenitor cells while inhibiting their differentiation.[18][19] Inactivation and cytoplasmic retention of yAP1 are often prerequisites for cell differentiation to proceed.[20] For instance, knockdown of yAP1 in multipotent intestinal cells leads to a sharp increase in goblet and absorptive cell differentiation.[7][15]
-
Lineage Specification: The role of yAP1 can be lineage-specific. While it promotes osteogenesis in mesenchymal stem cells (MSCs), its suppression is required for adipogenesis.[21] This function is often tied to mechanotransduction, where yAP1 senses extracellular matrix (ECM) stiffness to guide cell fate.[21][22]
yAP1 in Tissue Regeneration
The ability of yAP1 to drive cell proliferation makes it a central player in the regenerative response to tissue injury. Its transient activation is a common feature of repair processes across multiple organs.
Cardiac Regeneration
The adult mammalian heart has very limited regenerative capacity, largely due to the withdrawal of cardiomyocytes from the cell cycle shortly after birth.[7] yAP1 has been identified as a potent stimulator of cardiomyocyte proliferation.
-
Function: Fetal inactivation of yAP1 leads to lethal myocardial hypoplasia, whereas its activation stimulates robust cardiomyocyte proliferation.[23] Forced expression of a constitutively active form of yAP1 in the adult heart after myocardial infarction (MI) can stimulate cardiomyocyte cell cycle re-entry, reduce infarct size, improve cardiac function, and enhance survival.[12][24][25]
-
Quantitative Data: Studies have demonstrated that yAP1 activation post-MI leads to significant functional improvements.
| Parameter | Control (Post-MI) | yAP1 Activated (Post-MI) | Tissue/Model | Citation |
| Cardiomyocyte Proliferation (PH3+) | ~0.05% | ~0.5% (10-fold increase) | Neonatal Mouse Heart | [7] |
| Mononuclear Cardiomyocyte Fraction | 7.1% | 12.4% | Adult Mouse Heart | [12] |
| Ejection Fraction (EF%) | Decreased significantly | Higher than control; recovered to near sham levels | Adult Mouse MI Model | [7][12][24] |
| Fractional Shortening (FS%) | Decreased significantly | Dramatically enhanced compared to control | Adult Mouse MI Model | [7][24] |
Skin and Epidermal Regeneration
yAP1 is a critical modulator of epidermal stem cell proliferation and is essential for maintaining skin homeostasis and wound healing.[26][27]
-
Function: Active yAP1 is found in the nuclei of basal keratinocytes, the proliferative layer of the epidermis.[28] Activation of yAP1 promotes the proliferation of epidermal stem and progenitor cells, leading to tissue expansion, while its deletion results in a thinner epidermis and impaired barrier function.[26][28] yAP1/TAZ-TEAD networks maintain homeostasis by promoting proliferation and limiting the activity of differentiation factors like KLF4.[27]
-
Quantitative Data: Gain-of-function studies highlight yAP1's potent effect on epidermal stem cell proliferative capacity.
| Parameter | Control | yAP1 Activated | Tissue/Model | Citation |
| Colony-Forming Cells | Baseline | >5-fold increase | Transgenic Mouse Skin | [26] |
| Serial Plating Capacity (Self-Renewal) | Baseline | 10-fold increase | Epidermal Stem Cells | [26] |
| Proliferating Basal Cells (Ki67+) | Normal | Substantial increase | Transgenic Mouse Skin | [28] |
Liver Regeneration
The liver has a remarkable regenerative capacity, and the Hippo-yAP1 pathway is a central regulator of this process.
-
Function: Following partial hepatectomy (PHx), yAP1 is rapidly activated in regenerating hepatocytes, driving the massive proliferative response required to restore liver mass.[8] This activation is transient and is suppressed once regeneration is complete to prevent overgrowth.[8] Recent studies show this process involves a yAP1-TGFβ-dependent epithelial-mesenchymal transition (EMT) in hepatocytes.
-
Quantitative Data: The regenerative response is marked by clear changes in cell proliferation and signaling.
| Parameter | Pre-PHx (Time 0) | Post-PHx (48h) | Tissue/Model | Citation |
| Hepatocyte Proliferation (Ki67+) | Baseline | >100-fold increase | Mouse Liver | |
| Whole Liver Tgfβ mRNA | Baseline | 8-fold increase | Mouse Liver | |
| Nuclear pSmad2 (TGFβ signaling) | <10% of hepatocytes | ~66% of hepatocytes | Mouse Liver |
Experimental Protocols
Investigating yAP1 function requires a combination of techniques to assess its localization, DNA binding, and impact on gene expression. Below are detailed methodologies for key experiments.
CUT&RUN for yAP1 Chromatin Profiling
Cleavage Under Targets and Release Using Nuclease (CUT&RUN) is a sensitive method to map protein-DNA interactions with lower cell number requirements and higher signal-to-noise compared to ChIP-seq.[26]
Methodology:
-
Cell Preparation & Immobilization:
-
Permeabilization & Antibody Binding:
-
Resuspend cell-bead slurry in Antibody Buffer (Wash Buffer + 0.05% Digitonin + 2 mM EDTA).
-
Add anti-yAP1 primary antibody (e.g., Novus Biologicals, NB110-58358) and incubate for 2 hours at room temperature or overnight at 4°C on a rotator.[26]
-
-
pA/G-MNase Binding & Digestion:
-
Wash cells to remove unbound primary antibody.
-
Resuspend in Digitonin-containing buffer and add pA/G-MNase. Incubate for 1 hour at 4°C.
-
Wash twice to remove unbound pA/G-MNase.
-
Resuspend cells in a low-salt buffer and chill to 0°C.
-
Activate cleavage by adding CaCl₂. Incubate at 0°C for 30 minutes.[3]
-
Stop the reaction by adding a STOP buffer containing EDTA and EGTA.
-
-
DNA Fragment Release & Purification:
-
Incubate at 37°C for 30 minutes to release cleaved chromatin fragments into the supernatant.[26]
-
Separate the supernatant from the beads.
-
Perform proteinase K digestion followed by DNA extraction using phenol/chloroform or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Use ~5-10 ng of purified DNA for library preparation using a kit suitable for low-input DNA (e.g., NEBNext Ultra II).[26]
-
Perform paired-end sequencing on an Illumina platform, aiming for 3-8 million reads per sample.
-
Immunofluorescence (IF) for yAP1 Subcellular Localization
IF is used to visualize yAP1's location within the cell (cytoplasmic vs. nuclear), which is a direct readout of its activity state.
Methodology for Paraffin-Embedded Tissue Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 15 min).
-
Rehydrate through a graded ethanol (B145695) series: 100% (2x 5 min), 95% (1x 5 min), 70% (1x 5 min).
-
Rinse in distilled water.[2]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling slides in 10 mM Citrate Buffer (pH 6.0) for 10-20 minutes (e.g., using a microwave or pressure cooker).[2]
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash slides in PBS.
-
Permeabilize with PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.
-
Block for at least 1 hour at room temperature in a blocking solution (e.g., 5-10% normal goat serum in PBST).
-
-
Antibody Incubation:
-
Incubate with primary anti-yAP1 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash slides three times in PBST for 10 minutes each.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.[2]
-
-
Counterstaining and Mounting:
-
Wash slides three times in PBST.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Rinse and mount coverslips using an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope.
-
RNA-Seq for yAP1 Target Gene Analysis
RNA-sequencing provides a genome-wide view of the transcriptional changes driven by yAP1 activation or inhibition.
Methodology:
-
RNA Extraction:
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for poly(A)+ mRNA.
-
Fragment the RNA and reverse transcribe it into cDNA.[19]
-
Perform second-strand synthesis.
-
Ligate sequencing adapters and unique indices for multiplexing.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Pool libraries and sequence on a high-throughput platform (e.g., Illumina NovaSeq), generating FASTQ files.
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.[14]
-
Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.[14]
-
Alignment: Align trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. This generates a raw counts matrix.
-
Differential Expression Analysis: Use R packages like DESeq2 or edgeR to normalize counts and perform statistical analysis to identify differentially expressed genes between experimental conditions.
-
Downstream Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, Pathway Analysis) on the list of differentially expressed genes to identify the biological processes regulated by yAP1.
-
Conclusion and Future Directions
yAP1 stands as a central and powerful regulator at the intersection of stem cell biology and tissue regeneration. Its ability to act as a molecular switch, driving quiescent stem and progenitor cells into a proliferative state, makes it an attractive target for regenerative medicine.[9] Therapeutic strategies aimed at transiently and locally activating yAP1 could hold the key to repairing tissues with limited intrinsic regenerative potential, such as the heart. However, the potent oncogenic nature of yAP1 necessitates a cautious approach.[1][4] Future research must focus on elucidating the context-specific upstream signals and downstream transcriptional networks that yAP1 engages. Developing strategies to selectively activate its regenerative programs while avoiding its oncogenic potential will be paramount for translating the promise of yAP1 into safe and effective clinical therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. youtube.com [youtube.com]
- 5. A Step-by-Step Guide to the CUT&RUN Protocol - CD Genomics [cd-genomics.com]
- 6. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippo pathway effector Yap promotes cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver regeneration–associated hepatocellular YAP1 activation prevents colorectal cancer liver metastasis through glutamine competition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. optics11life.com [optics11life.com]
- 10. Long-term expansion and differentiation of adult murine epidermal stem cells in 3D organoid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac-Specific YAP Activation Improves Cardiac Function and Survival in an Experimental Murine MI Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The Hippo Pathway Effector YAP1 Regulates Intestinal Epithelial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. YAP promotes the proliferation of neuroblastoma cells through decreasing the nuclear location of p27Kip1 mediated by Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. YAP1 is essential for self-organized differentiation of pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liver regeneration-associated hepatocellular YAP1 activation prevents colorectal cancer liver metastasis through glutamine competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hippo signaling impedes adult heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oncogenic YAP mediates changes in chromatin accessibility and activity that drive cell cycle gene expression and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. YAP/TAZ Signalling Controls Epidermal Keratinocyte Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Liver regeneration requires Yap1-TGFβ-dependent epithelial-mesenchymal transition in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. epicypher.com [epicypher.com]
- 26. bio.unipd.it [bio.unipd.it]
- 27. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 28. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolutionary Conservation of the yAP1 Protein
Executive Summary: The Saccharomyces cerevisiae Activator Protein-1 (yAP1) is a critical transcription factor that orchestrates the cellular response to oxidative stress. As a member of the basic leucine (B10760876) zipper (bZIP) family, its function is intricately regulated by its subcellular localization, transitioning to the nucleus upon stress signals to activate a suite of antioxidant defense genes.[1][2][3] This guide explores the deep evolutionary conservation of yAP1, not only in its primary sequence and structural domains but also in its core regulatory mechanisms. Understanding this conservation provides profound insights into fundamental cellular defense strategies and offers a valuable framework for drug development, leveraging yeast as a model system to study related pathways in higher eukaryotes, including the human YAP1/Hippo pathway implicated in cancer.[4][5]
Introduction to yAP1 of Saccharomyces cerevisiae
The yAP1 protein of baker's yeast, Saccharomyces cerevisiae, is a central regulator of the oxidative stress response.[6][7] It belongs to the AP-1-like family of basic leucine zipper (bZIP) transcription factors.[2][3] Functionally, yAP1 is essential for mounting a defense against reactive oxygen species (ROS) by activating the transcription of a wide array of protective genes.[8] These target genes encode enzymes involved in the thioredoxin and glutathione (B108866) systems, such as thioredoxins (TRX2), thioredoxin reductase (TRR1), glutathione synthetase (GSH1), and superoxide (B77818) dismutases (SOD1, SOD2).[2][3] Beyond oxidative stress, yAP1 also contributes to resistance against various xenobiotic insults, including heavy metals and drugs, by upregulating transporter proteins.[2][9] The activity of yAP1 is primarily controlled by its regulated nuclear import and export, a mechanism that ensures a rapid response to cellular stress.[2][9]
Evolutionary Conservation of yAP1
The this compound and its regulatory pathway exhibit remarkable conservation across a wide range of species, from fungi to mammals. This conservation underscores the fundamental importance of managing oxidative stress for cellular survival. While the name "YAP1" can refer to the human Yes-associated protein 1 involved in the Hippo pathway, this guide focuses on the yeast AP-1 like transcription factor.[4] It is crucial to note that while mechanistically distinct, the study of yeast yAP1 provides valuable parallels to understanding stress responses in higher organisms.
Sequence and Domain Conservation
The conservation of yAP1 is most evident in its key functional domains. Orthologs of yAP1 are found throughout the fungal kingdom. The core bZIP domain, responsible for DNA binding and dimerization, is highly conserved.[10][11] Additionally, the C-terminal cysteine-rich domain (CRD), which acts as the redox sensor, is a hallmark of yAP1 orthologs and is critical for its regulation.[2]
The human this compound, though part of a different signaling cascade (the Hippo pathway), shares structural motifs like the WW domain, which mediates protein-protein interactions.[4][12] The study of the evolutionary history of the human YAP1 gene shows that its major domains have been conserved between cnidarians and mammals, highlighting a deep evolutionary origin for these functional modules.[13][14]
Table 1: Conservation of Key yAP1/YAP Functional Domains Across Species
| Domain | Function in Yeast yAP1 | Conservation in Fungi | Conservation in Human YAP1 |
| bZIP Domain | DNA Binding & Dimerization | Highly Conserved[10][11] | Not directly homologous; different DNA binding partners (TEAD)[4] |
| Cysteine-Rich Domain (CRD) | Redox Sensing & Nuclear Export Signal (NES) Masking | Highly Conserved[6] | Not Present |
| WW Domain | Protein-Protein Interactions | Not a primary feature of yeast yAP1 | Highly Conserved; binds PPxY motifs[12][13] |
| TEAD Binding Domain | N/A | N/A | Highly Conserved; essential for oncogenic activity[5][13] |
This table summarizes the conservation of key functional domains. While direct sequence homology varies, the modular nature of these proteins is a conserved evolutionary theme.
Functional Conservation
The functional role of yAP1 in mediating the oxidative stress response is conserved in many fungal species.[6][7] For instance, the orthologs in pathogenic fungi like Candida albicans (Cap1) and Candida glabrata (CgYap1) are also regulated by nuclear localization in response to oxidative stress and are crucial for virulence.[6] The mechanism of redox sensing via cysteine residues within the CRD is a remarkably conserved feature.[6]
Furthermore, the ability of human YAP1 to rescue certain phenotypes in Drosophila when the Hippo pathway is hyperactivated suggests a strong evolutionary conservation of the broader signaling network's importance.[5] This functional interchangeability, even between distantly related proteins, is a powerful tool for research.
The yAP1 Signaling Pathway: A Conserved Mechanism
The activation of yAP1 in response to oxidative stress is a tightly regulated process centered on its nucleocytoplasmic shuttling. This pathway serves as a paradigm for rapid cellular response mechanisms.
Pathway Description
Under normal, non-stress conditions, yAP1 is actively exported from the nucleus to the cytoplasm by the exportin protein Crm1.[2] This export is mediated by a nuclear export signal (NES) located within the C-terminal CRD of yAP1.
Upon exposure to oxidative stress, such as hydrogen peroxide (H₂O₂), specific cysteine residues within the CRD become oxidized.[1] This oxidation induces a conformational change in the this compound, leading to the formation of intramolecular disulfide bonds.[1] This structural change masks the NES, preventing its recognition by Crm1.[1] Consequently, nuclear export is inhibited, and yAP1 accumulates in the nucleus.[1][8] Once in the nucleus, the bZIP domain of yAP1 binds to specific DNA sequences known as Yap1 Recognition Elements (YREs) in the promoters of its target genes, thereby activating their transcription.[2] The system is reset by the action of thioredoxin (Trx2), a product of a yAP1 target gene, which reduces the disulfide bonds in yAP1, re-exposing the NES and allowing its export back to the cytoplasm, thus forming a negative feedback loop.[1][3]
Caption: The yAP1 signaling pathway under oxidative stress.
Methodologies for Studying yAP1 Conservation
A combination of bioinformatics and experimental techniques is employed to study the evolutionary conservation of proteins like yAP1.
Bioinformatics Approaches
The initial analysis of protein conservation relies heavily on computational methods. These techniques allow for large-scale comparisons of sequences and structures across vast databases of genomic and proteomic data.
Caption: A typical bioinformatics workflow for protein conservation analysis.
Experimental Protocol: Multiple Sequence Alignment (MSA)
-
Sequence Retrieval: Obtain FASTA-formatted protein sequences for yAP1 and its putative orthologs from databases like NCBI or UniProt.[3][10]
-
Tool Selection: Choose an MSA tool such as Clustal Omega or MUSCLE. These tools are widely available on web servers (e.g., EBI) or as standalone applications.
-
Parameter Setting: For initial analysis, default parameters (e.g., gap opening and extension penalties) are often sufficient. For more refined alignments, these parameters can be adjusted based on the expected sequence divergence.
-
Execution: Input the FASTA sequences into the selected tool and execute the alignment.
-
Analysis: Visualize the alignment using software like Jalview. Look for highly conserved columns (indicating critical residues), conserved regions (domains), and patterns of substitution. The bZIP and CRD regions in yAP1 orthologs should show high sequence identity.
Experimental Validation: Heterologous Complementation
Heterologous complementation is a powerful in vivo technique to test for functional conservation between genes from different species.[15][16] The principle is to express a gene from one organism (e.g., a human gene) in a mutant strain of another organism (e.g., yeast) that lacks the functional ortholog. If the foreign gene restores the wild-type phenotype, it is said to complement the mutation, demonstrating functional conservation.
Experimental Protocol: Heterologous Complementation in Yeast
-
Strain Selection: Start with a S. cerevisiae strain that has a deletion of the YAP1 gene (Δyap1). This strain is hypersensitive to oxidative stress agents like H₂O₂.[7]
-
Vector Construction: Clone the coding sequence of a putative yAP1 ortholog from another species into a yeast expression vector (e.g., a centromeric plasmid with a constitutive GPD promoter).[16] Include a control vector (empty plasmid).
-
Yeast Transformation: Transform the Δyap1 yeast strain with the expression vector containing the ortholog and with the empty control vector. Select for transformants on appropriate media.
-
Phenotypic Assay (Spot Test): a. Grow liquid cultures of the transformed yeast strains (Δyap1 + ortholog, Δyap1 + empty vector, and a wild-type control strain) to mid-log phase. b. Normalize the cell densities (e.g., to an OD₆₀₀ of 1.0). c. Perform a five-fold serial dilution of each culture. d. Spot 5 µL of each dilution onto two types of agar (B569324) plates: a standard growth medium plate (e.g., YPD) and a plate containing a sub-lethal concentration of an oxidizing agent (e.g., 0.4 mM H₂O₂). e. Incubate the plates at 30°C for 2-3 days and document the growth.
-
Interpretation: If the strain expressing the ortholog grows on the H₂O₂ plate similarly to the wild-type strain, while the empty vector control does not, it indicates that the ortholog functionally complements the loss of yAP1.
Implications for Drug Development
The evolutionary conservation of stress response pathways makes yeast a powerful model for drug discovery and development.
-
Target Identification: Understanding the conserved core components of the yAP1 pathway can help identify and validate homologous targets in pathogenic fungi or in human disease pathways.[4]
-
High-Throughput Screening: The genetic tractability and rapid growth of yeast make it an ideal platform for high-throughput screening of compound libraries.[17] For example, screens can be designed to identify drugs that inhibit the function of a yAP1 ortholog in a pathogenic fungus, or modulators of the human YAP1/Hippo pathway expressed in yeast.[4][17]
-
Mechanism of Action Studies: "Humanized" yeast, where a yeast gene is replaced by its human counterpart, can be used to study how specific drugs or mutations affect the function of the human protein in a simplified, controlled cellular environment.[16]
Conclusion
The yAP1 transcription factor is a cornerstone of the oxidative stress response in Saccharomyces cerevisiae. Its core structural domains and the intricate signaling pathway that governs its activity are remarkably conserved throughout evolution. This deep conservation not only highlights a fundamental solution to the universal problem of oxidative damage but also provides researchers and drug developers with invaluable tools and models. By leveraging bioinformatics to map its evolutionary history and experimental techniques like heterologous complementation to validate its function across species, the study of yAP1 continues to yield critical insights into cellular regulation, disease, and potential therapeutic interventions.
References
- 1. H2O2 sensing through oxidation of the Yap1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP1 Regulation | SGD [yeastgenome.org]
- 3. uniprot.org [uniprot.org]
- 4. YAP1 - Wikipedia [en.wikipedia.org]
- 5. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview [microbialcell.com]
- 7. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yap1 Accumulates in the Nucleus in Response to Carbon Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Yap1-mediated Flr1 expression reveals crosstalk between oxidative stress signaling and caffeine resistance in Saccharomyces cerevisiae [frontiersin.org]
- 10. The basic leucine zipper domain (bZIP) transcription factor BbYap1 promotes evasion of host humoral immunity and regulates lipid homeostasis contributing to fungal virulence in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structures of YAP protein domains reveal promising targets for development of new cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The evolutionary history of YAP and the hippo/YAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Complementation of Yeast Genes with Human Genes as an Experimental Platform for Functional Testing of Human Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-Species Complementation of Nonessential Yeast Genes Establishes Platforms for Testing Inhibitors of Human Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The intricate dance of survival: yAP1's central role in the oxidative stress response
A technical guide for researchers, scientists, and drug development professionals.
In the constant battle for survival, organisms have evolved sophisticated mechanisms to counteract the damaging effects of oxidative stress, a state characterized by an excess of reactive oxygen species (ROS). In the realm of eukaryotic cells, the budding yeast Saccharomyces cerevisiae has served as a powerful model organism, unraveling fundamental cellular processes. Central to its defense against oxidative insults is the transcription factor yAP1 (Yeast Activator Protein 1), a master regulator that orchestrates a robust transcriptional program to restore redox homeostasis. This technical guide delves into the core of the relationship between yAP1 and the oxidative stress response, providing a comprehensive overview of the signaling pathways, quantitative data, and key experimental methodologies.
The yAP1 signaling cascade: a redox-sensitive switch
Under normal physiological conditions, yAP1 is predominantly localized in the cytoplasm, its nuclear export being mediated by the exportin Crm1.[1][2] However, upon exposure to oxidative stressors such as hydrogen peroxide (H₂O₂), a rapid and elegant signaling cascade is initiated, leading to the nuclear accumulation and activation of yAP1.[1][3] This process is not a simple on-off switch but a finely tuned mechanism involving redox-sensitive cysteine residues within the yAP1 protein itself.
The activation of yAP1 by H₂O₂ is a multi-step process that involves the formation of intramolecular disulfide bonds.[4] This conformational change masks the nuclear export signal (NES) of yAP1, preventing its interaction with Crm1 and thereby causing its retention in the nucleus.[3][5] This process is facilitated by the glutathione (B108866) peroxidase-like enzyme Gpx3 and the yAP1-binding protein Ybp1.[2][6][7] Gpx3 is thought to act as a sensor for H₂O₂, which then relays the oxidative signal to yAP1, leading to the formation of a disulfide bond between specific cysteine residues.[6][8]
Different oxidants can activate yAP1 through distinct mechanisms. While H₂O₂-mediated activation is dependent on Gpx3, other thiol-reactive chemicals can directly modify the cysteine residues in yAP1, leading to its activation.[8]
Quantitative insights into the yAP1-mediated stress response
The cellular response to oxidative stress is a dynamic process with precise temporal regulation. Quantitative analysis of yAP1 activation and the expression of its target genes provides crucial insights into the kinetics of this defense mechanism.
| Parameter | Value | Condition | Reference |
| yAP1 Nuclear Accumulation | |||
| Peak Nuclear Localization | ~5 minutes | 0.3 mM H₂O₂ treatment | [3] |
| Duration of Nuclear Localization | Sustained for ~30 minutes | 0.3 mM H₂O₂ treatment | [3] |
| Return to Cytoplasmic Localization | ~60 minutes | 0.3 mM H₂O₂ treatment | [3] |
| Target Gene Expression (TRX2) | |||
| Onset of Expression | Rapid | 0.3 mM H₂O₂ treatment | [3] |
| Peak Expression | ~30 minutes | 0.3 mM H₂O₂ treatment | [1][3] |
| Return to Baseline Expression | ~60 minutes | 0.3 mM H₂O₂ treatment | [3] |
| yAP1 Disulfide Bond Formation | |||
| Initial Interdomain Disulfide Bond | Within 15 seconds | H₂O₂ treatment | [4] |
Table 1: Kinetics of yAP1 Activation and Target Gene Expression.
Key yAP1 target genes and their functions
Upon nuclear accumulation, yAP1 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby activating their transcription.[9] These target genes encode a wide array of proteins crucial for detoxifying ROS and repairing cellular damage.
| Gene | Protein Product | Function in Oxidative Stress Response | Reference |
| TRX2 | Thioredoxin | Reduces oxidized proteins, including yAP1 itself (negative feedback) | [3][9] |
| TRR1 | Thioredoxin Reductase | Reduces oxidized thioredoxin | [9] |
| GSH1 | γ-glutamylcysteine synthetase | Catalyzes the first step in glutathione (GSH) biosynthesis | [9] |
| GLR1 | Glutathione Reductase | Reduces oxidized glutathione (GSSG) to GSH | [9] |
| GPX2 | Glutathione Peroxidase | Detoxifies hydroperoxides | [9] |
| CTA1 | Catalase A | Decomposes hydrogen peroxide to water and oxygen | |
| CTT1 | Cytosolic Catalase T | Decomposes hydrogen peroxide to water and oxygen | |
| SSA1 | Hsp70 protein | Chaperone involved in protein folding and repair | [9] |
Table 2: Major yAP1 Target Genes and Their Functions.
Experimental protocols for studying the yAP1-oxidative stress axis
A thorough understanding of the yAP1 pathway necessitates robust experimental methodologies. The following section provides detailed protocols for key experiments.
Measurement of intracellular reactive oxygen species (ROS) using H₂DCFDA
This protocol describes a common method for quantifying total intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
Principle: H₂DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.[10][11]
Protocol:
-
Cell Culture: Grow yeast cells to the mid-logarithmic phase in appropriate media.
-
Cell Permeabilization (Optional but Recommended for Yeast): Treat cells with lithium acetate (B1210297) to enhance probe uptake.[10]
-
H₂DCFDA Loading: Resuspend the cells in a buffer containing 10-50 µM H₂DCFDA and incubate in the dark at 37°C for 30-45 minutes.[12]
-
Washing: Pellet the cells and wash them with fresh media or buffer to remove excess probe.
-
Oxidative Stress Induction: Resuspend the cells in media containing the desired concentration of an oxidizing agent (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[12][13]
Analysis of yAP1 nuclear localization by fluorescence microscopy
This protocol outlines the steps to visualize and quantify the subcellular localization of yAP1.
Principle: A fusion protein of yAP1 with a fluorescent protein (e.g., Green Fluorescent Protein, GFP) allows for the direct visualization of its localization within the cell using fluorescence microscopy.[3]
Protocol:
-
Strain Construction: Transform yeast cells with a plasmid expressing a yAP1-GFP fusion protein under the control of a suitable promoter.
-
Cell Culture and Treatment: Grow the transformed cells to the mid-logarithmic phase and treat them with the desired oxidant for various time points.
-
Microscopy: Immobilize the cells on a microscope slide and visualize them using a fluorescence microscope equipped with appropriate filters for GFP and a nuclear stain (e.g., DAPI).
-
Image Acquisition and Analysis: Capture images of both the GFP and DAPI channels. The nuclear localization of yAP1-GFP can be quantified by measuring the fluorescence intensity in the nucleus (co-localized with DAPI) versus the cytoplasm.[14][15]
Chromatin immunoprecipitation (ChIP) for yAP1
ChIP is a powerful technique to identify the specific DNA regions to which a protein of interest, such as yAP1, is bound in vivo.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest, along with its bound DNA, is immunoprecipitated using a specific antibody. The associated DNA is then purified and can be analyzed by PCR or sequencing.[16][17][18]
Protocol:
-
Cross-linking: Treat yeast cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to yAP1. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
yAP1 homologs in pathogenic fungi: implications for drug development
The fundamental role of yAP1 in oxidative stress resistance is conserved in many pathogenic fungi, making it an attractive target for the development of novel antifungal therapies.
-
Candida albicans : The yAP1 homolog in this major human fungal pathogen is Cap1 . Similar to yAP1, Cap1 is crucial for the response to oxidative stress and its activation also involves nuclear localization.[2] The signaling pathway leading to Cap1 oxidation in response to H₂O₂ is also mediated by Gpx3 and Ybp1 homologs.[2] The ability of C. albicans to survive the oxidative burst from host immune cells is a key aspect of its virulence, highlighting the potential of targeting the Cap1 pathway.
-
Aspergillus flavus : In this opportunistic pathogen, a point mutation in the yap1 gene has been linked to voriconazole (B182144) resistance.[19][20] This suggests that in addition to its role in oxidative stress, yAP1 may also contribute to drug resistance mechanisms, further underscoring its importance as a potential drug target.
Targeting the yAP1 pathway could represent a promising strategy to weaken fungal pathogens' defenses against both host-derived oxidative stress and the effects of certain antifungal drugs.[21][22]
Conclusion
The yAP1 transcription factor stands as a paradigm of cellular adaptation to oxidative stress. Its intricate regulation through redox-sensitive mechanisms and its control over a vast network of defense genes underscore its central role in maintaining cellular integrity. A thorough understanding of the yAP1 pathway, facilitated by the experimental approaches outlined in this guide, is not only fundamental to our knowledge of cellular stress responses but also holds significant promise for the development of novel therapeutic strategies against pathogenic fungi. The continued exploration of this fascinating molecular machine will undoubtedly reveal further layers of complexity and new avenues for intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Ybp1 and Gpx3 Signaling in Candida albicans Govern Hydrogen Peroxide-Induced Oxidation of the Cap1 Transcription Factor and Macrophage Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2O2 sensing through oxidation of the Yap1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep disulfide bond formation in Yap1 is required for sensing and transduction of H2O2 stress signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H2O2 sensing through oxidation of the Yap1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A major peroxiredoxin-induced activation of Yap1 transcription factor is mediated by reduction-sensitive disulfide bonds and reveals a low level of transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yap1 Accumulates in the Nucleus in Response to Carbon Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. hellobio.com [hellobio.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. YAP nuclear translocation induced by HIF-1α prevents DNA damage under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Contributions of yap1 Mutation and Subsequent atrF Upregulation to Voriconazole Resistance in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Setting New Routes for Antifungal Drug Discovery Against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of yAP1 in Metabolic Regulation and Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yes-associated protein 1 (yAP1), a key transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway, has emerged as a critical regulator of cellular metabolism.[1][2] Aberrant yAP1 activity is increasingly implicated in the metabolic reprogramming of cancer cells, particularly the shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This document provides an in-depth technical guide on the multifaceted role of yAP1 in metabolic regulation, with a specific focus on glycolysis. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating yAP1 as a potential therapeutic target in metabolic diseases and cancer.
yAP1 Signaling and Metabolic Control
The activity of yAP1 is tightly controlled by the Hippo signaling pathway, a kinase cascade that responds to various cellular cues, including cell density, mechanical stress, and energy status.[1][3] When the Hippo pathway is active, yAP1 is phosphorylated by LATS1/2 kinases, leading to its cytoplasmic sequestration and subsequent degradation.[3] Conversely, inactivation of the Hippo pathway allows yAP1 to translocate to the nucleus, where it complexes with TEA domain (TEAD) transcription factors to regulate the expression of a wide array of target genes, including those intimately involved in metabolic processes.[1][2]
Upstream Regulators of yAP1 in Metabolism
Several metabolic inputs are known to modulate yAP1 activity:
-
Glucose Availability: High glucose levels can promote yAP1 activity through various mechanisms, including O-GlcNAcylation of yAP1, which enhances its stability and nuclear localization.[3][4] Conversely, glucose deprivation and energy stress, sensed by AMP-activated protein kinase (AMPK), lead to the inhibitory phosphorylation of yAP1.[3]
-
Glycolytic Intermediates: The glycolytic enzyme phosphofructokinase 1 (PFK1) has been shown to bind to TEAD, promoting its interaction with yAP1 and thereby enhancing yAP1's transcriptional activity.[5][6]
-
Hypoxia: Under hypoxic conditions, yAP1 can be activated and translocates to the nucleus where it can interact with and stabilize Hypoxia-Inducible Factor 1α (HIF-1α), a master regulator of the hypoxic response and a potent driver of glycolysis.[4][7][8][9]
Downstream Metabolic Targets of yAP1
Once activated, yAP1 orchestrates a transcriptional program that profoundly impacts cellular metabolism, primarily by upregulating genes involved in glucose uptake and glycolysis.[2]
Caption: yAP1 signaling pathway promoting glycolysis.
Quantitative Data on yAP1's Role in Glycolysis
The following tables summarize quantitative findings from key studies investigating the impact of yAP1 on the expression of glycolytic genes and overall glycolytic flux.
Table 1: Regulation of Glycolytic Gene Expression by yAP1
| Gene | Regulation by yAP1 | Cancer Type/Cell Line | Reference |
| Glucose Transporters | |||
| GLUT1 (SLC2A1) | Upregulated | Breast Cancer, Hepatocellular Carcinoma, Endometrial Cancer | [4][10][11] |
| GLUT3 (SLC2A3) | Upregulated | Glioma, Colorectal Cancer | [2][12] |
| Glycolytic Enzymes | |||
| HK1 | Upregulated | Various Cancers | [2] |
| HK2 | Upregulated | Pancreatic Cancer, Hepatocellular Carcinoma | [4][7][8] |
| PFKFB3 | Upregulated | Various Cancers | [12] |
| PFKP | Upregulated | Various Cancers | [2] |
| GAPDH | Upregulated | Various Cancers | [2] |
| PGK1 | Upregulated | Various Cancers | [2] |
| PGAM1 | Upregulated | Various Cancers | [2] |
| LDHA | Upregulated | Pancreatic Cancer, Hepatocellular Carcinoma | [4][7][8] |
| PDHA1 | Upregulated | Various Cancers | [2] |
| PDHB | Upregulated | Various Cancers | [2] |
| PKM2 | Upregulated | Hepatocellular Carcinoma | [4][7][9] |
| ALDOA | Upregulated | Hepatocellular Carcinoma | [4][9] |
Table 2: Effects of yAP1 Modulation on Glycolytic Metabolism
| Metabolic Parameter | Effect of yAP1 Knockdown/Inhibition | Effect of yAP1 Overexpression/Activation | Cell Line/Model | Reference |
| Extracellular Acidification Rate (ECAR) | Decreased | Increased | Breast Cancer Cells, Pancreatic Cancer Cells | [7][8][10] |
| Glucose Consumption | Decreased | Increased | Breast Cancer Cells | [10] |
| Lactate Production | Decreased | Increased | Breast Cancer Cells, Hepatocellular Carcinoma Cells | [10][13][14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of yAP1 in metabolic regulation.
Chromatin Immunoprecipitation (ChIP) Assay for yAP1
This protocol is adapted from studies investigating the binding of yAP1 to the promoters of glycolytic genes.[2][7][15]
-
Cell Cross-linking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a suitable lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-yAP1 antibody or a control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the promoter regions of glycolytic genes of interest.
-
Caption: A simplified workflow for yAP1 ChIP-seq.
Seahorse XF Glycolysis Stress Test
This protocol is a standard method to assess real-time changes in glycolytic flux in response to yAP1 modulation.[5][8][11][16][17][18][19][20]
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight.
-
-
Assay Preparation:
-
Hydrate the Seahorse sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, replace the cell culture medium with Seahorse XF Base Medium supplemented with L-glutamine (e.g., 2 mM) and incubate in a non-CO2 37°C incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with glucose (e.g., 10 mM), oligomycin (B223565) (e.g., 1 µM), and 2-deoxyglucose (2-DG) (e.g., 50 mM).
-
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure the basal extracellular acidification rate (ECAR) before sequentially injecting glucose, oligomycin, and 2-DG to measure glycolysis, glycolytic capacity, and non-glycolytic acidification, respectively.
-
-
Data Analysis:
-
Normalize the ECAR data to cell number or protein concentration.
-
Calculate the key parameters of glycolysis.
-
Caption: Workflow for the Seahorse Glycolysis Stress Test.
2-NBDG Glucose Uptake Assay
This assay utilizes a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells with modulated yAP1 activity.[1][10][21][22][23][24]
-
Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat cells with siRNAs or expression vectors to modulate yAP1 levels.
-
-
Glucose Starvation:
-
Wash cells with glucose-free medium.
-
Incubate cells in glucose-free medium for a defined period (e.g., 1-2 hours) to enhance glucose uptake.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Measurement:
-
Wash cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell number or protein concentration.
-
Lactate Production Assay
This assay measures the amount of lactate secreted into the culture medium as an indicator of glycolytic activity.[10][13][14][24]
-
Cell Culture and Treatment:
-
Culture cells under desired conditions with modulated yAP1 expression.
-
Collect the culture medium at specific time points.
-
-
Lactate Measurement:
-
Use a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Follow the manufacturer's instructions to prepare the reaction mixture and standards.
-
Incubate the samples and standards with the reaction mixture.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate production to cell number or protein concentration.
-
yAP1/TEAD Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the yAP1-TEAD complex on target gene promoters.[1][8][21][22][25][26][27][28]
-
Plasmid Transfection:
-
Co-transfect cells with:
-
A firefly luciferase reporter plasmid containing TEAD-binding sites upstream of a minimal promoter.
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
Plasmids for overexpressing or knocking down yAP1 or other pathway components.
-
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity to determine the relative transcriptional activity.
-
Conclusion
yAP1 is a central hub in the regulation of cellular metabolism, particularly glycolysis. Its ability to integrate various upstream signals and translate them into a pro-glycolytic transcriptional program highlights its significance in both normal physiology and disease states like cancer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of yAP1-mediated metabolic control and to explore its potential as a therapeutic target. As our understanding of the intricate interplay between signaling pathways and metabolism continues to grow, a detailed comprehension of yAP1's role will be indispensable for the development of novel therapeutic strategies.
References
- 1. A highly sensitive reporter system to monitor endogenous YAP1/TAZ activity and its application in various human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LDHA-mediated YAP lactylation promotes the tumor progression of hepatocellular carcinoma by inducing YAP dephosphorylation and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. Aerobic glycolysis tunes YAP/TAZ transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aerobic glycolysis tunes YAP/TAZ transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yes-associated protein (YAP) binds to HIF-1α and sustains HIF-1α protein stability to promote hepatocellular carcinoma cell glycolysis under hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP1 Overexpression Enhances the Aerobic Glycolysis Process via Suppression of EGLN2 in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide association between YAP/TAZ/TEAD and AP-1 at enhancers drives oncogenic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YAP1-TEAD1-Glut1 axis dictates the oncogenic phenotypes of breast cancer cells by modulating glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YAP/TAZ Promote GLUT1 Expression and Are Associated with Prognosis in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of the Yap1 Transcription Factor in Saccharomyces cerevisiae Is Modulated by Methylglyoxal, a Metabolite Derived from Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. YAP mediates compensatory cardiac hypertrophy through aerobic glycolysis in response to pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Cancer lineage-specific regulation of YAP responsive elements revealed through large-scale functional epigenomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 27. YAP/TAZ Promote GLUT1 Expression and Are Associated with Prognosis in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Techniques for Studying YAP1 Protein Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yes-associated protein 1 (YAP1) is a key transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway.[1] This pathway plays a crucial role in regulating organ size, cell proliferation, apoptosis, and stem cell biology.[1] Dysregulation of the Hippo pathway and subsequent activation of YAP1 are implicated in the development and progression of various cancers, making YAP1 a protein of significant interest in oncology and drug development.[2][3] When the Hippo pathway is inactive, YAP1 translocates to the nucleus, where it binds to transcription factors, primarily the TEAD family, to induce the expression of genes that promote cell growth and inhibit apoptosis.[1] Conversely, activation of the Hippo pathway leads to the phosphorylation of YAP1, resulting in its sequestration in the cytoplasm and subsequent degradation.[4]
The study of YAP1 expression, including its total protein levels and subcellular localization (nuclear vs. cytoplasmic), is critical for understanding its role in both normal physiology and disease. This document provides detailed application notes and protocols for the most common techniques used to analyze YAP1 expression: Western Blotting, Immunohistochemistry (IHC), Immunofluorescence (IF), and quantitative Real-Time PCR (qPCR) for indirect assessment of YAP1 activity.
Key Signaling Pathway: The Hippo-YAP1 Pathway
The Hippo pathway is a complex signaling cascade that ultimately controls the activity of YAP1. When the pathway is "on" (e.g., at high cell density), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP1, retaining it in the cytoplasm.[5][6] When the pathway is "off" (e.g., in response to certain growth factors), YAP1 remains unphosphorylated and can enter the nucleus to drive gene expression.[5][7]
Section 1: Western Blotting for Total and Phosphorylated YAP1
Western blotting is a powerful technique to determine the total amount of YAP1 protein in a sample and to assess its phosphorylation status, which is indicative of Hippo pathway activity.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Sample Type | Cultured cell lysates, tissue homogenates | |
| Protein Loading | 20-30 µg of total protein per lane | [8] |
| Primary Antibody Dilution | 1:500 - 1:5000 (must be optimized) | [9][10][11] |
| Observed Molecular Weight | ~65-70 kDa | [12][13] |
| Loading Control | β-actin, GAPDH, or Tubulin | [14] |
Experimental Workflow: Western Blotting
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Increased YAP1 expression is significantly associated with breast cancer progression, metastasis and poor survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. YAP1 antibody (13584-1-AP) | Proteintech [ptglab.com]
- 10. Anti-YAP1 antibody (GTX129151) | GeneTex [genetex.com]
- 11. YAP1 Monoclonal Antibody (1A12) (MA5-17200) [thermofisher.com]
- 12. bio.unipd.it [bio.unipd.it]
- 13. novusbio.com [novusbio.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Total and Phosphorylated YAP1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection and quantification of total and phosphorylated Yes-associated protein 1 (YAP1) using Western blotting. YAP1 is a key transcriptional co-activator and a critical downstream effector of the Hippo signaling pathway, which plays a pivotal role in regulating organ size, cell proliferation, and apoptosis.[1] The activity of YAP1 is tightly controlled by its phosphorylation status. Phosphorylation, primarily by LATS kinases at serine 127 (Ser127), leads to the cytoplasmic sequestration and subsequent degradation of YAP1, thereby inhibiting its transcriptional activity.[1][2] In contrast, dephosphorylated YAP1 translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell growth and proliferation.[3] This protocol outlines the necessary steps for sample preparation, gel electrophoresis, protein transfer, and immunodetection of both total and various phosphorylated forms of YAP1.
Key Signaling Pathway
The Hippo signaling pathway is a crucial regulator of tissue growth and organ size.[1] Its core components include a kinase cascade that ultimately phosphorylates and inactivates YAP1.
Experimental Workflow
A typical Western blot experiment involves several sequential steps, from sample preparation to data analysis.
Quantitative Data Summary
Successful immunodetection is highly dependent on the appropriate concentration of antibodies and other reagents. The following tables provide a summary of recommended dilutions and protein loading amounts for the detection of total and phosphorylated YAP1.
Table 1: Total YAP1 Antibody Dilutions
| Antibody Provider | Catalog Number | Recommended Dilution |
| Proteintech | 13584-1-AP | 1:2000 - 1:10000 |
| Novus Biologicals | NBP1-46105 | 0.5 - 2 µg/mL |
| Thermo Fisher Scientific | MA5-17200 | 1:500 - 1:2000 |
| GeneTex | GTX129151 | 1:500 - 1:20000 |
| ABclonal | A1002 | 1:2000 - 1:20000 |
| Cell Signaling Technology | #12395 | 1:1000 |
| Abcam | ab52771 | 1:1000 |
Table 2: Phosphorylated YAP1 Antibody Dilutions
| Phosphorylation Site | Antibody Provider | Catalog Number | Recommended Dilution |
| Ser397 | Proteintech | 29018-1-AP | 1:8000 |
| Tyr357 | Abcam | ab62751 | 0.5 - 1 µg/mL |
| Ser127 | Elabscience | E-AB-21197 | 1:500 - 1:2000 |
| Ser127 | Cell Signaling Technology | #4911 | 1:1000 |
| Ser128 | Novus Biologicals | NBP3-16939 | 1:1000 |
Table 3: General Western Blot Parameters
| Parameter | Recommendation |
| Protein Lysate Loading | 20 - 40 µg per lane[4][5] |
| Primary Antibody Incubation | 1.5 hours at room temperature or overnight at 4°C[3][6] |
| Secondary Antibody Incubation | 1 hour at room temperature |
Detailed Experimental Protocols
Cell Lysis and Protein Extraction
Proper sample preparation is critical for preserving the phosphorylation state of YAP1.
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[7][8]
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride)
Protocol:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).[7]
-
For adherent cells, use a cell scraper to gently collect the cell lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[8]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay, such as the BCA assay.
-
Add 2x Laemmli sample buffer to the desired amount of protein lysate and boil at 95-100°C for 5-10 minutes.[8]
-
Samples can be stored at -20°C or -80°C for long-term use.
SDS-PAGE and Protein Transfer
Reagents:
-
Polyacrylamide gels (e.g., 10% Tris-HCl)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose membrane
Protocol:
-
Load 20-40 µg of protein lysate per well of the polyacrylamide gel.[4][5] Include a pre-stained protein ladder to monitor migration.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel. The expected molecular weight of YAP1 is approximately 65 kDa.[9][10]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 1 hour.[7]
Immunodetection
Reagents:
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
Wash Buffer: TBST
-
Primary Antibodies (see Tables 1 and 2 for dilutions)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
Protocol:
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with Wash Buffer.
-
Incubate the membrane with the appropriate primary antibody (for total or phosphorylated YAP1) diluted in Blocking Buffer. Incubation can be performed for 1.5 hours at room temperature or overnight at 4°C.[3][6]
-
After primary antibody incubation, wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Stripping and Re-probing (Optional)
To detect both total and phosphorylated YAP1 on the same membrane, a stripping and re-probing procedure can be performed.
-
After initial detection, wash the membrane with TBST.
-
Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and proceed with the immunodetection protocol for the second primary antibody (e.g., if you first probed for phospho-YAP1, you would then probe for total YAP1). It is recommended to probe for the phosphorylated protein first, followed by the total protein.
References
- 1. YAP Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-YAP (Ser127) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. YAP1 antibody (13584-1-AP) | Proteintech [ptglab.com]
- 4. YAP1 Monoclonal Antibody (1A12) (MA5-17200) [thermofisher.com]
- 5. Anti-YAP1 antibody (GTX129151) | GeneTex [genetex.com]
- 6. Phospho-YAP1 (Ser397) antibody (29018-1-AP) | Proteintech [ptglab.com]
- 7. origene.com [origene.com]
- 8. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 9. YAP1 Antibody (NBP1-46105): Novus Biologicals [novusbio.com]
- 10. Anti-YAP1 (phospho Y357) antibody (ab62751) | Abcam [abcam.com]
Application Note: Immunofluorescence Staining for YAP1 Subcellular Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yes-associated protein 1 (YAP1) is a transcriptional co-activator and a key downstream effector of the Hippo signaling pathway, which is a master regulator of organ size, cell proliferation, and apoptosis.[1][2] The activity of YAP1 is primarily controlled by its subcellular localization.[3][4] When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP1.[1][2] Phosphorylated YAP1 is sequestered in the cytoplasm, often bound to 14-3-3 proteins, where it may be targeted for degradation.[1][5] Conversely, when the Hippo pathway is inactive, YAP1 remains unphosphorylated, translocates to the nucleus, and binds to TEAD family transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[6][7]
Due to this distinct shuttling mechanism, the ratio of nuclear to cytoplasmic YAP1 serves as a direct readout of Hippo pathway activity. Factors such as high cell density (contact inhibition), mechanical stress, and soluble extracellular signals can modulate the Hippo pathway.[7][8] Therefore, visualizing and quantifying the subcellular localization of YAP1 via immunofluorescence is a powerful method to assess pathway activation in drug discovery and fundamental research.
Hippo Signaling Pathway and YAP1 Regulation
The diagram below illustrates the core mechanism of YAP1 regulation by the Hippo pathway. An active pathway leads to cytoplasmic retention (inactivation) of YAP1, while an inactive pathway allows for its nuclear translocation and subsequent transcriptional activity.
Experimental Protocol
This protocol provides a detailed method for the immunofluorescent staining and analysis of YAP1 subcellular localization in cultured mammalian cells.
Required Materials
-
Cell Lines: HeLa, MCF-10A, or HEK293 cells
-
Culture Reagents: DMEM/F12, fetal bovine serum (FBS), penicillin-streptomycin
-
Coverslips: 12 mm or 18 mm glass coverslips, sterile
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)
-
Primary Antibody: Validated anti-YAP1 antibody (e.g., Rabbit anti-YAP1)
-
Secondary Antibody: Fluorescently conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Mounting Medium: Anti-fade mounting medium
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow
The workflow outlines the key steps from cell culture to quantitative analysis.
Step-by-Step Procedure
-
Cell Culture:
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells onto the coverslips. For studying contact inhibition, use two densities:
-
Low Density (YAP1 Nuclear): ~30-40% confluency.
-
High Density (YAP1 Cytoplasmic): ~100% confluency for 24-48 hours.
-
-
Culture cells overnight in a 37°C, 5% CO₂ incubator.
-
-
Cell Treatment (Example Conditions):
-
Serum Starvation (Induces YAP1 cytoplasmic localization): Replace growth medium with serum-free medium for 12-24 hours.
-
Actin Cytoskeleton Disruption (Induces YAP1 nuclear localization): Treat low-density cells with Latrunculin A (e.g., 200 nM) for 1-2 hours.[5]
-
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature (RT).
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at RT.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at RT.
-
Dilute the primary anti-YAP1 antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI at 1 µg/mL) in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at RT, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
Briefly rinse with distilled water.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a glass slide using a drop of anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Image the slides using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, exposure time) across all samples for accurate comparison.
-
Data Analysis and Expected Results
The primary output of this assay is the quantification of the nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio of YAP1. This can be achieved using software like ImageJ/Fiji or CellProfiler.[9][10][11]
Quantitative Analysis Steps:
-
Use the DAPI/Hoechst channel to define the nuclear region of interest (ROI) for each cell.
-
Define the cytoplasmic ROI by creating a larger area around the nucleus and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of the YAP1 signal within the nuclear and cytoplasmic ROIs for at least 50-100 cells per condition.
-
Calculate the N/C ratio for each cell (Mean Nuclear Intensity / Mean Cytoplasmic Intensity).
-
Statistically compare the average N/C ratios between different experimental groups.
Expected Results
The following table summarizes the expected outcomes for YAP1 localization under different common experimental conditions.
| Experimental Condition | Expected YAP1 Localization | Expected N/C Ratio | Rationale |
| Low Cell Density | Predominantly Nuclear | > 1.5 | Hippo pathway is "off," allowing YAP1 nuclear entry.[8] |
| High Cell Density | Predominantly Cytoplasmic | < 1.0 | Contact inhibition activates the Hippo pathway.[7] |
| Serum Starvation | Predominantly Cytoplasmic | < 1.0 | Lack of mitogenic signals activates the Hippo pathway. |
| Latrunculin A / Cytochalasin D Treatment | Predominantly Nuclear | > 1.5 | Disruption of F-actin cytoskeleton inhibits LATS kinases, leading to YAP1 nuclear accumulation.[5][12] |
| LATS Kinase Inhibitor Treatment | Predominantly Nuclear | > 2.0 | Direct inhibition of LATS prevents YAP1 phosphorylation, promoting nuclear localization.[13] |
References
- 1. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polarization-independent regulation of the subcellular localization of Yes-associated protein 1 during preimplantation development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yap and its subcellular localization have distinct compartment-specific roles in the developing lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GitHub - utricle/YAP-NC-Ratio: ImageJ macro for calculating Nuclear:Cytoplasmic intensity ratio from images of supporting cell nuclei [github.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemical Staining of YAP1 in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yes-associated protein 1 (YAP1) is a key transcriptional co-regulator and a central downstream effector of the Hippo signaling pathway.[1][2][3] This pathway plays a crucial role in regulating organ size, cell proliferation, apoptosis, and tissue regeneration.[1][2][3] Dysregulation of the Hippo pathway and the subsequent nuclear localization and activation of YAP1 have been implicated in the development and progression of various cancers, making YAP1 a significant target for cancer drug development.[1][3][4] Immunohistochemistry (IHC) is a powerful technique to visualize the subcellular localization and expression levels of YAP1 in formalin-fixed, paraffin-embedded (FFPE) tissues, providing valuable insights into its role in both normal physiology and disease.[5] This document provides a detailed protocol for the immunohistochemical staining of YAP1 in FFPE tissues, intended for researchers, scientists, and professionals in drug development.
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that controls the activity of YAP1.[2][3] When the pathway is active, a series of phosphorylation events leads to the phosphorylation of YAP1.[2][3] Phosphorylated YAP1 is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene transcription.[1][3] Conversely, when the Hippo pathway is inactive, YAP1 remains unphosphorylated, translocates to the nucleus, and binds to transcription factors, such as the TEAD family, to promote the expression of genes involved in cell proliferation and survival.[1][3]
Experimental Workflow
The following diagram outlines the major steps involved in the immunohistochemical staining of YAP1 in paraffin-embedded tissues.
Quantitative Data Summary
Successful immunohistochemical staining relies on the optimization of several key parameters. The following table provides a summary of recommended starting conditions for YAP1 IHC in paraffin-embedded tissues. Researchers should note that optimal conditions may vary depending on the specific antibody, tissue type, and fixation method used.
| Parameter | Recommended Conditions | Notes |
| Primary Antibody Dilution | 1:50 - 1:200 | Optimal dilution should be determined empirically. A starting dilution of 1:100 is often a good starting point.[6][7] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Tris-EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0) are commonly used.[8][9] Heating at 95-100°C for 10-20 minutes is typical.[10][11] |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance signal intensity and specificity.[12] |
| Secondary Antibody Incubation | 30-60 minutes at room temperature | Follow the manufacturer's recommendations for the specific secondary antibody used.[12] |
| DAB Incubation | 2-10 minutes | Monitor color development under a microscope to avoid overstaining.[12] |
| Hematoxylin (B73222) Counterstain | 1-2 minutes | Adjust time based on desired nuclear staining intensity.[11][12] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the immunohistochemical staining of YAP1 in formalin-fixed, paraffin-embedded tissue sections.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA pH 9.0 or Citrate Buffer pH 6.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 10% normal goat serum in wash buffer)
-
Primary Antibody: anti-YAP1 antibody
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes to remove paraffin.[11][13] b. Immerse slides in 100% ethanol for 2 x 3 minutes.[11] c. Immerse slides in 95% ethanol for 3 minutes.[11] d. Immerse slides in 70% ethanol for 3 minutes.[11] e. Rinse slides in running tap water for 5 minutes.[11]
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer. b. Heat at 95-100°C for 10-20 minutes.[11] Common methods include a pressure cooker, microwave, or water bath. c. Allow slides to cool in the buffer for 20 minutes at room temperature.[11] d. Rinse slides with wash buffer for 2 x 5 minutes.[11]
-
Blocking Endogenous Peroxidase: a. Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10][11] b. Rinse slides with wash buffer for 2 x 5 minutes.[11]
-
Blocking Non-Specific Binding: a. Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[12]
-
Primary Antibody Incubation: a. Dilute the anti-YAP1 primary antibody to the desired concentration in Blocking Buffer. b. Drain the blocking buffer from the slides and apply the diluted primary antibody. c. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[12]
-
Secondary Antibody Incubation: a. Rinse slides with wash buffer for 3 x 5 minutes.[12] b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.[12]
-
Signal Detection: a. Rinse slides with wash buffer for 3 x 5 minutes.[12] b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Apply the DAB solution to the slides and incubate until the desired brown color develops (typically 2-10 minutes).[12] Monitor the reaction under a microscope. d. Stop the reaction by rinsing the slides with deionized water.[12]
-
Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.[11][12] b. Rinse slides in running tap water until the water runs clear.[11] c. "Blue" the sections in a bluing agent or running tap water.[12]
-
Dehydration and Mounting: a. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.[11][12] b. Apply a drop of mounting medium to the slide and coverslip. c. Allow the mounting medium to dry before analysis.
-
Microscopy and Image Analysis: a. Examine the slides under a bright-field microscope. YAP1 staining will appear brown, and the nuclei will be blue. b. The subcellular localization (nuclear and/or cytoplasmic) and intensity of YAP1 staining can be semi-quantitatively or quantitatively assessed using appropriate image analysis software.
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are YAP1 modulators and how do they work? [synapse.patsnap.com]
- 4. YAP1 | Cancer Genetics Web [cancerindex.org]
- 5. Immunohistochemistry to Study YAP in Human Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elabscience.com [elabscience.com]
- 7. YAP1 Polyclonal Antibody (PA1-46189) [thermofisher.com]
- 8. YAP1 antibody (13584-1-AP) | Proteintech [ptglab.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. bio.unipd.it [bio.unipd.it]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. benchchem.com [benchchem.com]
- 13. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for Co-immunoprecipitation (Co-IP) to Identify yAP1 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing co-immunoprecipitation (Co-IP) to identify proteins that interact with the yeast activator protein 1 (yAP1). Understanding the protein interaction network of yAP1, a key transcription factor in the oxidative stress response, is crucial for elucidating its regulatory mechanisms and identifying potential targets for therapeutic intervention.
Introduction to yAP1 and its Role in Cellular Stress Response
Yeast activator protein 1 (yAP1) is a basic leucine (B10760876) zipper (bZIP) transcription factor that plays a central role in the cellular defense against oxidative stress and various other cytotoxic insults, including heavy metals and drugs.[1][2][3] Under normal physiological conditions, yAP1 shuttles between the cytoplasm and the nucleus.[1][3] Its nuclear export is mediated by the exportin Crm1p/Xpo1p.[1][3] Upon exposure to oxidative stress, yAP1's nuclear export is inhibited, leading to its accumulation in the nucleus where it activates the transcription of target genes involved in detoxification and damage repair.[1][3] This regulation is intricately controlled by the formation of disulfide bonds within yAP1, a process influenced by other proteins such as Hyr1p/Gpx3p and Ybp1.[1][4]
Identifying yAP1 Interacting Proteins using Co-immunoprecipitation
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate a protein of interest along with its interacting partners from a cell lysate.[5][6] This method relies on the specificity of an antibody to the "bait" protein (in this case, yAP1) to pull down the entire protein complex. The subsequent identification of the "prey" proteins, typically by mass spectrometry, provides valuable insights into the protein-protein interaction network of the bait protein.
Data Presentation: Known yAP1 Interacting Proteins
While a single comprehensive quantitative dataset from a yAP1 Co-IP experiment is not publicly available, the Saccharomyces Genome Database (SGD) and various publications have identified numerous physical and genetic interactors of yAP1. The following table summarizes some of the key known interacting proteins and the experimental evidence supporting these interactions.
| Interacting Protein | Gene | Description | Experimental Evidence |
| Crm1p/Xpo1p | CRM1 | Exportin-1, mediates the nuclear export of yAP1. | Affinity Capture-Western, Two-hybrid |
| Pse1p/Kap121p | PSE1 | Importin-β family protein, mediates the nuclear import of yAP1. | Affinity Capture-Western, Two-hybrid |
| Hyr1p/Gpx3p | HYR1 | Glutathione (B108866) peroxidase that senses H2O2 and mediates yAP1 oxidation. | Affinity Capture-MS, Two-hybrid |
| Ybp1p | YBP1 | Yap1-binding protein, facilitates the interaction between Hyr1p and yAP1. | Affinity Capture-MS, Two-hybrid |
| Skn7p | SKN7 | Transcription factor that cooperates with yAP1 to activate some target genes. | Affinity Capture-MS, Two-hybrid |
| Trx2p | TRX2 | Thioredoxin, involved in the reduction of oxidized yAP1. | Affinity Capture-MS |
| Gsh1p | GSH1 | Gamma-glutamylcysteine synthetase, involved in glutathione biosynthesis. | Affinity Capture-MS |
| Tsa1p | TSA1 | Thioredoxin peroxidase, an antioxidant enzyme. | Affinity Capture-MS |
This table is a compilation of data from the Saccharomyces Genome Database (SGD) and is not the result of a single Co-IP experiment.[2][7]
Experimental Protocols
This section provides a detailed protocol for performing a Co-IP experiment to identify yAP1 interacting proteins in Saccharomyces cerevisiae.
Materials and Reagents
-
Yeast Strain: A strain expressing a tagged version of yAP1 (e.g., yAP1-TAP, yAP1-GFP, yAP1-FLAG) is recommended for efficient immunoprecipitation. A wild-type strain lacking the tag should be used as a negative control.
-
Growth Media: YPD or appropriate synthetic complete (SC) medium.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40, 0.5% (w/v) Sodium Deoxycholate, 0.1% (w/v) SDS. Immediately before use, add protease inhibitor cocktail (e.g., cOmplete™, Roche) and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40.
-
Elution Buffer: 2x Laemmli sample buffer (for Western blot analysis) or 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% (w/v) SDS (for mass spectrometry).
-
Antibody-coupled beads: Anti-TAP, anti-GFP, or anti-FLAG agarose (B213101) or magnetic beads.
-
Glass beads (0.5 mm diameter)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
End-over-end rotator
Protocol
1. Yeast Cell Culture and Lysis
-
Grow yeast cells expressing tagged-yAP1 and the untagged control strain in 50 mL of YPD medium to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with 25 mL of ice-cold sterile water.
-
Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.
-
Add an equal volume of acid-washed glass beads.
-
Lyse the cells by vortexing for 30-second intervals, with 1-minute incubations on ice in between, for a total of 6-8 cycles.
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a Bradford assay or a similar method.
2. Immunoprecipitation
-
Equilibrate the antibody-coupled beads by washing them three times with 1 mL of ice-cold Lysis Buffer.
-
Add 1-2 mg of total protein from the whole-cell extract to the equilibrated beads.
-
Incubate the mixture on an end-over-end rotator for 2-4 hours at 4°C.
-
As a negative control, incubate lysate from the untagged strain with the beads under the same conditions.
3. Washing
-
Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute) or by using a magnetic rack.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove as much of the supernatant as possible.
4. Elution
-
For Western Blot Analysis:
-
Resuspend the washed beads in 50 µL of 2x Laemmli sample buffer.
-
Boil the sample for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.
-
-
For Mass Spectrometry Analysis:
-
Elute the protein complexes by incubating the beads with 50-100 µL of a suitable elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, followed by neutralization with 1.5 M Tris-HCl, pH 8.8, or on-bead digestion).
-
Follow a specific protocol for sample preparation for mass spectrometry.
-
5. Analysis
-
Western Blot: Probe the blot with an antibody against a known or suspected interacting protein to validate the Co-IP. Also, probe with an antibody against the tagged yAP1 to confirm successful immunoprecipitation.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify novel interacting partners.
Mandatory Visualizations
Co-immunoprecipitation Experimental Workflow
Caption: A flowchart illustrating the key steps of the co-immunoprecipitation protocol for yAP1.
yAP1 Signaling Pathway and Known Interactors
References
- 1. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview [microbialcell.com]
- 2. YAP1 | SGD [yeastgenome.org]
- 3. YAP1 Regulation | SGD [yeastgenome.org]
- 4. researchgate.net [researchgate.net]
- 5. Studying Protein-Protein Interactions in Budding Yeast Using Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YAP1 Interactions | SGD [yeastgenome.org]
Application Notes and Protocols: Proximity Ligation Assay for the Validation of YAP1 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yes-associated protein 1 (YAP1) is a critical transcriptional co-activator and a key downstream effector of the Hippo signaling pathway.[1][2][3] The Hippo pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1][4] Dysregulation of this pathway, often leading to the nuclear accumulation and activation of YAP1, is implicated in the development and progression of various cancers.[2][5] YAP1 exerts its function by interacting with various transcription factors, most notably the TEAD family of proteins (TEAD1-4), to drive the expression of genes involved in cell proliferation and survival.[6][7][8]
Given its central role in oncogenesis, understanding the protein-protein interactions of YAP1 is paramount for developing targeted cancer therapies.[2][9] The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique used to detect and visualize protein-protein interactions in situ with high specificity.[10][11][12] PLA allows for the detection of endogenous protein interactions within the cellular environment, providing spatial information about where these interactions occur.[11] This technique is particularly advantageous over traditional methods like co-immunoprecipitation as it can detect transient or weak interactions and requires a smaller amount of sample material.[11][13]
These application notes provide a detailed protocol for utilizing the Proximity Ligation Assay to validate and study the interactions of YAP1 with its binding partners.
Signaling Pathway
The Hippo signaling pathway is a complex kinase cascade that ultimately controls the phosphorylation and subcellular localization of YAP1. When the pathway is active, a series of phosphorylation events leads to the phosphorylation of YAP1 at serine 127 (S127) by LATS1/2 kinases.[14][15] This phosphorylation event promotes the binding of 14-3-3 proteins, sequestering YAP1 in the cytoplasm and preventing its nuclear translocation, thus inhibiting its transcriptional co-activator function.[1][14] When the Hippo pathway is inactive, unphosphorylated YAP1 translocates to the nucleus, binds to TEAD transcription factors, and initiates the transcription of target genes that promote cell growth.
Caption: The Hippo Signaling Pathway regulating YAP1 activity.
Experimental Workflow: Proximity Ligation Assay
The principle of PLA is based on the use of two primary antibodies raised in different species that recognize the two proteins of interest.[10] Secondary antibodies, known as PLA probes, are conjugated with unique short DNA oligonucleotides.[10] If the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the PLA probes are brought near each other.[11] A ligation step then creates a circular DNA molecule, which is subsequently amplified via rolling circle amplification.[10] The amplified DNA is then detected using fluorescently labeled oligonucleotides, and each resulting fluorescent spot represents a single protein-protein interaction event.[10]
Caption: Experimental workflow for Proximity Ligation Assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and primary antibodies. It is recommended to use a commercial PLA kit (e.g., Duolink® In Situ) and follow the manufacturer's instructions, adapting as necessary.
Materials:
-
Cells grown on sterile coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (provided in most PLA kits, or a solution of BSA in PBS)
-
Primary antibodies:
-
Anti-YAP1 antibody (e.g., rabbit polyclonal)
-
Antibody against the protein of interest (e.g., mouse monoclonal anti-TEAD1)
-
-
PLA Probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation solution
-
Ligase enzyme
-
Amplification solution
-
Polymerase enzyme
-
Wash Buffers (provided in PLA kits)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile coverslips in a multi-well plate and culture overnight to allow for attachment.
-
Apply experimental treatments (e.g., drug compounds, growth factors) as required.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Add blocking solution to each coverslip and incubate in a humidity chamber for 1 hour at 37°C.[16]
-
-
Primary Antibody Incubation:
-
PLA Probe Incubation:
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation mixture by diluting the Ligation stock 1:5 in high-purity water and then adding the Ligase enzyme at a 1:40 dilution.[11]
-
Add the ligation mixture to the coverslips and incubate in a humidity chamber for 30 minutes at 37°C.[10][17]
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Prepare the amplification mixture by diluting the Amplification stock 1:5 and adding the Polymerase enzyme at a 1:80 dilution in high-purity water.[17]
-
Add the amplification mixture to the coverslips and incubate in a humidity chamber for 100 minutes at 37°C. Protect from light from this step onwards.[17]
-
-
Final Washes and Mounting:
-
Wash the coverslips twice with Wash Buffer B for 10 minutes each, followed by a brief wash in 0.01x Wash Buffer B.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots.
-
Capture images and quantify the number of PLA signals per cell or per nucleus using image analysis software (e.g., ImageJ with the BlobFinder plugin).
-
Data Presentation
Quantitative data from PLA experiments should be summarized to allow for clear comparison between different experimental conditions. The number of PLA signals per cell is the primary quantitative output.
Table 1: Quantification of YAP1-Protein X Interaction by Proximity Ligation Assay
| Interacting Proteins | Cell Line/Condition | Mean PLA Signals per Cell (± SEM) | Fold Change vs. Control | p-value |
| YAP1 - TEAD1 | Control (Vehicle) | 55.3 ± 4.1 | 1.0 | - |
| YAP1 - TEAD1 | Drug A (10 µM) | 15.8 ± 2.5 | 0.29 | <0.001 |
| YAP1 - TEAD1 | Drug B (5 µM) | 62.1 ± 5.3 | 1.12 | >0.05 |
| YAP1 - 14-3-3 | Control (Vehicle) | 20.1 ± 3.2 | 1.0 | - |
| YAP1 - 14-3-3 | Drug A (10 µM) | 45.7 ± 4.9 | 2.27 | <0.01 |
| Negative Control (YAP1 only) | Control (Vehicle) | 2.4 ± 0.8 | - | - |
| Negative Control (TEAD1 only) | Control (Vehicle) | 1.9 ± 0.6 | - | - |
Data are representative. SEM: Standard Error of the Mean. Statistical analysis performed using a Student's t-test or ANOVA.
Controls and Considerations
-
Positive Control: A known interaction pair (e.g., YAP1 and TEAD4) should be included to ensure the assay is working correctly.[18]
-
Negative Controls:
-
Single primary antibody controls (omitting one of the two primary antibodies) are crucial to control for non-specific signals.
-
Using cells where one of the target proteins is knocked down or knocked out can also serve as a robust negative control.
-
-
Antibody Validation: The specificity of the primary antibodies is critical for the success of a PLA experiment. Antibodies should be validated for immunofluorescence applications beforehand.[11]
-
Image Acquisition: Consistent imaging parameters (e.g., exposure time, laser power) must be used across all samples for accurate quantification.
Conclusion
The Proximity Ligation Assay is a highly specific and sensitive method for validating and quantifying YAP1 protein interactions within the native cellular context. This technique provides valuable insights into the regulation of YAP1 activity and can be a powerful tool for screening and validating the efficacy of drugs designed to disrupt YAP1-protein interactions.[6] By following the detailed protocol and incorporating appropriate controls, researchers can generate robust and reliable data to advance our understanding of the Hippo-YAP1 signaling axis in health and disease.
References
- 1. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are YAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Increased expression of YAP1 in prostate cancer correlates with extraprostatic extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of tumor-associated YAP1 fusions identifies a recurrent set of functions critical for oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP1/TEAD1 Upregulate Platelet-derived Growth Factor Receptor Beta to Promote Vascular Smooth Muscle Cell Proliferation and Neointima Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex [mdpi.com]
- 10. clyte.tech [clyte.tech]
- 11. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity Ligation Assay: From a Foundational Principle to a Versatile Platform for Molecular and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Application Notes: Chromatin Immunoprecipitation (ChIP)-seq for yAP1 Target Gene Discovery
References
- 1. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview [microbialcell.com]
- 2. YAP1 | SGD [yeastgenome.org]
- 3. Regulation of yAP-1 nuclear localization in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP1 Regulation | SGD [yeastgenome.org]
- 5. ChIPseq in Yeast Species: From Chromatin Immunoprecipitation to High-Throughput Sequencing and Bioinformatics Data Analyses | Springer Nature Experiments [experiments.springernature.com]
- 6. A detailed protocol for chromatin immunoprecipitation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChIPseq in Yeast Species: From Chromatin Immunoprecipitation to High-Throughput Sequencing and Bioinformatics Data Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. fmi.ch [fmi.ch]
- 10. Activity of the Yap1 Transcription Factor in Saccharomyces cerevisiae Is Modulated by Methylglyoxal, a Metabolite Derived from Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. bio.unipd.it [bio.unipd.it]
Application Notes: CRISPR/Cas9-Mediated Knockout of yAP1 Gene
Introduction
Yes-associated protein 1 (yAP1), encoded by the YAP1 gene, is a potent transcriptional co-activator and a primary downstream effector of the Hippo signaling pathway.[1][2] This pathway is crucial for regulating organ size, tissue regeneration, cell proliferation, and apoptosis.[3] Dysregulation of the Hippo pathway and the consequent hyperactivation of yAP1 are implicated in the initiation and progression of various cancers, making yAP1 a significant target for drug development.[1][4][5] When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of yAP1, causing its sequestration in the cytoplasm and preventing it from acting as a transcriptional co-regulator.[2][6] In contrast, when the pathway is inactive, unphosphorylated yAP1 translocates to the nucleus, where it binds with transcription factors, most notably the TEAD family, to upregulate genes that promote cell growth and inhibit apoptosis.[2][4]
The CRISPR/Cas9 system offers a powerful and precise method for genomic engineering, enabling the targeted knockout of genes like YAP1.[7] This allows researchers to study the functional consequences of yAP1 loss, validate its role as a drug target, and investigate the downstream effects on cellular pathways. These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of the YAP1 gene in mammalian cells, along with methods for validation and functional analysis.
Hippo Signaling Pathway Overview
The diagram below illustrates the core components of the Hippo signaling pathway and the regulation of yAP1 activity. In an "ON" state (e.g., high cell density), the kinase cascade phosphorylates yAP1, leading to its cytoplasmic retention and inactivation. In an "OFF" state (e.g., low cell density), yAP1 remains unphosphorylated, translocates to the nucleus, and activates target gene expression.
Caption: The Hippo signaling pathway regulating yAP1 activity.
Experimental Workflow for yAP1 Knockout
The general workflow for generating and validating a yAP1 knockout cell line using CRISPR/Cas9 is outlined below. The process begins with the design of specific single-guide RNAs (sgRNAs) and culminates in the functional characterization of the resulting knockout cell clones.
Caption: Workflow for CRISPR/Cas9-mediated yAP1 knockout.
Experimental Protocols
Protocol 1: Design and Cloning of sgRNA for yAP1 Knockout
This protocol outlines the steps for designing sgRNAs targeting the YAP1 gene and cloning them into a suitable CRISPR/Cas9 vector.
-
sgRNA Design:
-
Identify the target region within the YAP1 gene. Targeting an early exon is recommended to increase the likelihood of generating a loss-of-function frameshift mutation.[8]
-
Use online sgRNA design tools (e.g., CHOPCHOP, Synthego) to generate candidate 20-nucleotide sgRNA sequences. These tools predict on-target efficiency and potential off-target sites.
-
Select 2-3 sgRNA sequences with high predicted efficiency and low off-target scores for downstream testing.
-
-
Oligonucleotide Synthesis and Annealing:
-
Synthesize complementary DNA oligonucleotides for each selected sgRNA sequence. Include appropriate overhangs compatible with the restriction enzyme sites of your chosen CRISPR vector (e.g., lentiCRISPRv2, which uses BbsI).
-
Anneal the complementary oligos:
-
Resuspend oligos to 100 µM in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Mix 1 µL of each forward and reverse oligo with 1 µL of 10x T4 DNA Ligase Buffer and 7 µL of nuclease-free water.
-
Incubate in a thermocycler: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.
-
-
-
Vector Preparation and Ligation:
-
Digest the CRISPR/Cas9 vector (e.g., pLentiCRISPRv2) with the appropriate restriction enzyme (e.g., BbsI).[8]
-
Dephosphorylate the linearized vector using a phosphatase (e.g., Calf Intestinal Phosphatase) to prevent self-ligation.
-
Purify the linearized vector using gel electrophoresis and a gel extraction kit.
-
Set up the ligation reaction: Mix the purified, linearized vector with the annealed sgRNA duplex at a molar ratio of 1:3 (vector:insert). Add T4 DNA Ligase and buffer.
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli cells (e.g., Stbl3).
-
Plate on appropriate antibiotic selection plates (e.g., ampicillin).
-
Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Delivery of CRISPR/Cas9 Components via Lentivirus
This protocol describes the production of lentivirus and transduction of target cells. Lentiviral delivery is effective for a wide range of cell types, including those that are difficult to transfect.[9]
-
Lentivirus Production:
-
In a 10 cm dish, co-transfect HEK293T cells with the sgRNA-containing CRISPR/Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).[7]
-
Use a suitable transfection reagent (e.g., PEI, Lipofectamine 3000).
-
Change the medium 12-16 hours post-transfection.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The virus can be used immediately or concentrated and stored at -80°C.
-
-
Cell Transduction:
-
Plate the target mammalian cells at a density of 30-50% confluency.
-
Add the lentiviral supernatant to the cells, supplemented with polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
After 24 hours, replace the virus-containing medium with fresh growth medium.
-
After another 24 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin, if using lentiCRISPRv2) to the medium. The concentration of the antibiotic should be predetermined from a kill curve for your specific cell line.
-
Maintain selection for 3-7 days until non-transduced control cells are eliminated.
-
-
Single-Cell Cloning:
-
To generate clonal knockout cell lines, the selected cell population must be diluted to a single-cell suspension.
-
Plate the cells at a very low density in 96-well plates (on average, 0.5 cells per well) or use fluorescence-activated cell sorting (FACS) to deposit single cells into individual wells.[7]
-
Allow individual cells to grow into colonies over 2-4 weeks.
-
Expand the resulting clones for validation.
-
Protocol 3: Validation of yAP1 Knockout
Validation is a critical step to confirm successful gene editing at the genomic, mRNA, and protein levels.
-
Genomic DNA Validation (Sanger Sequencing):
-
Isolate genomic DNA from each expanded clone.
-
Design PCR primers to amplify a 400-600 bp region surrounding the sgRNA target site in the YAP1 gene.
-
Perform PCR on the genomic DNA from both wild-type (WT) and potential knockout clones.
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. Knockout clones will show superimposed traces downstream of the cut site, indicative of a frameshift mutation.
-
-
mRNA Expression Analysis (RT-qPCR):
-
Extract total RNA from WT and validated knockout clones.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for YAP1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Successful knockout should result in a significant reduction in YAP1 mRNA levels, often due to nonsense-mediated decay.
-
-
Protein Level Analysis (Western Blot):
-
Prepare total protein lysates from WT and knockout clones.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for yAP1.
-
Probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
-
A complete absence of the yAP1 protein band in the knockout clones confirms a successful knockout.[10]
-
Protocol 4: Functional Analysis of yAP1 Knockout Cells
After confirming the knockout, functional assays can be performed to assess the phenotypic consequences.
-
Cell Proliferation Assay (e.g., MTT or Cell Counting):
-
Seed equal numbers of WT and yAP1-knockout cells in multiple wells of a 96-well plate.
-
At various time points (e.g., 24, 48, 72, 96 hours), measure cell viability using an MTT assay or count the cells directly using a hemocytometer or automated cell counter.
-
Compare the growth curves of knockout cells to WT cells. Knockdown of yAP1 has been shown to inhibit cell proliferation.[11]
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Culture WT and yAP1-knockout cells under standard or stress-inducing conditions.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells. An increase in the apoptotic population is an expected outcome of yAP1 knockout in many cancer cell lines.[11][12]
-
-
Target Gene Expression Analysis (RT-qPCR):
-
Analyze the expression of known yAP1-TEAD target genes, such as CTGF and CYR61.[10]
-
Perform RT-qPCR as described in Protocol 3.
-
A significant downregulation of these target genes in knockout cells provides further functional validation of yAP1 loss.
-
Summary of Quantitative Data
The following tables summarize expected quantitative results from yAP1 knockout experiments based on published literature. These values can serve as a benchmark for researchers performing these experiments.
Table 1: Effect of yAP1 Knockdown/Knockout on Target Gene Expression
| Cell Line | Target Gene | Method | Fold Change in mRNA Expression (vs. Control) | Reference |
| HT29 | CYR61 | shRNA Knockdown | ~0.25 | [10] |
| HT29 | CTGF | shRNA Knockdown | ~0.30 | [10] |
| HEK293A | FOS | CRISPR/Cas9 KO | ~0.1 (LPA stimulated) | [13] |
| Jurkat | AKT1 | shRNA Knockdown | ~0.45 | [11] |
Table 2: Functional Consequences of yAP1 Knockdown/Knockout
| Cell Line | Assay | Measured Parameter | Result in Knockdown/KO Cells | Reference |
| Jurkat | MTT Assay | Cell Proliferation | ~40% decrease at 72h | [11] |
| Jurkat | Flow Cytometry | Cell Cycle | ~7% increase in G0/G1 phase | [11] |
| Jurkat | Flow Cytometry | Apoptosis | ~15% increase in apoptotic cells | [11] |
| HT29 | qPCR | Stem Cell Marker (LGR5) | Significant reduction | [10] |
| HT29 | qPCR | Differentiation Marker (MUC2) | Significant increase | [10] |
References
- 1. genecards.org [genecards.org]
- 2. YAP1 - Wikipedia [en.wikipedia.org]
- 3. What are YAP1 modulators and how do they work? [synapse.patsnap.com]
- 4. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP1 | Cancer Genetics Web [cancerindex.org]
- 6. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Mediated Approaches to Regulate YAP/TAZ Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Hippo Pathway Effector YAP1 Regulates Intestinal Epithelial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of the Hippo transducer YAP reduces proliferation and promotes apoptosis in the Jurkat leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of AP-1 by YAP/TAZ contributes to cell proliferation and organ growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA-Mediated Knockdown of yAP1 Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental knockdown of Yes-associated protein 1 (yAP1) expression using small interfering RNA (siRNA). This document is intended to guide researchers through the process of designing, executing, and analyzing experiments to investigate the functional roles of yAP1.
Introduction to yAP1 and RNA Interference
Yes-associated protein 1 (yAP1), along with its paralog TAZ (WWTR1), is a key transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway.[1][2][3] This pathway is crucial for regulating organ size, cell proliferation, apoptosis, and tissue regeneration.[2] When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of yAP1.[1][2] This phosphorylation promotes yAP1's binding to 14-3-3 proteins, causing it to be sequestered and inactivated in the cytoplasm.[1] Conversely, when the Hippo pathway is inactive, unphosphorylated yAP1 translocates to the nucleus.[2] In the nucleus, yAP1 partners with DNA-binding transcription factors, most notably the TEAD family (TEAD1-4), to drive the expression of genes that promote cell growth and inhibit apoptosis.[1][3]
Given its role as a potent oncogene amplified in various human cancers, yAP1 is a significant target for therapeutic research.[1][2] siRNA-mediated gene knockdown is a powerful technique to transiently silence yAP1 expression, allowing for the study of its function and the potential effects of its inhibition. This method utilizes short, double-stranded RNA molecules that guide the degradation of the target yAP1 mRNA, thereby preventing its translation into protein.
Key Applications of yAP1 Knockdown
-
Functional Genomics: Elucidating the cellular and molecular functions of yAP1 in processes like cell proliferation, migration, invasion, and apoptosis.[4][5]
-
Target Validation: Assessing yAP1 as a potential therapeutic target in various diseases, particularly in oncology and fibrosis.[6][7]
-
Pathway Analysis: Investigating the upstream regulators and downstream effectors of the yAP1 signaling pathway.
-
Drug Discovery: Screening for compounds that mimic the phenotypic effects of yAP1 knockdown.
The Hippo Signaling Pathway and yAP1 Regulation
The diagram below illustrates the core components of the Hippo signaling pathway and the mechanism of yAP1 regulation.
Caption: The Hippo Signaling Pathway regulating yAP1 activity.
Experimental Workflow for yAP1 Knockdown
A typical workflow for an siRNA-mediated yAP1 knockdown experiment involves cell culture, transfection, verification of knockdown, and functional analysis.
Caption: Standard experimental workflow for yAP1 siRNA knockdown.
Data Presentation: Expected Outcomes
The following tables summarize representative quantitative data from a hypothetical yAP1 knockdown experiment in a cancer cell line.
Table 1: Verification of yAP1 Knockdown Efficiency
| Target | Treatment Group | Relative yAP1 mRNA Expression (Normalized to Control) | This compound Level (Relative to Control) |
| yAP1 | Control siRNA | 1.00 ± 0.12 | 100% |
| yAP1 | yAP1 siRNA #1 | 0.25 ± 0.05 | 22% |
| yAP1 | yAP1 siRNA #2 | 0.18 ± 0.04 | 15% |
Data are presented as mean ± standard deviation from three independent experiments. Knockdown efficiency can reach 75-90%.[5][8]
Table 2: Phenotypic Effects Following yAP1 Knockdown (72h post-transfection)
| Assay | Measurement | Control siRNA | yAP1 siRNA | P-value |
| Proliferation | Cell Viability (% of control) | 100 ± 8.5 | 58 ± 6.2 | <0.01 |
| Apoptosis | Apoptotic Cells (%) | 4.5 ± 1.1 | 27.8 ± 3.5 | <0.01 |
| Migration | Migrated Cells (per field) | 210 ± 25 | 75 ± 14 | <0.01 |
Results show that yAP1 knockdown significantly inhibits cell proliferation and migration while inducing apoptosis.[4][5][9]
Detailed Experimental Protocols
Protocol 1: siRNA Transfection
This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
Cells of interest (e.g., C2C12, U87, Jurkat)
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
yAP1-targeting siRNA (validated sequences recommended)[10][11]
-
Nuclease-free microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 5 x 10⁴ cells/well for C2C12 cells).[10]
-
siRNA Preparation: a. In a nuclease-free tube, dilute 7.5 µL of 20 µM siRNA stock (yAP1 or control) into 250 µL of Opti-MEM™. This will give a final siRNA concentration of 50 nM per well.[10] Mix gently. b. In a separate tube, add 5 µL of Lipofectamine™ RNAiMAX to 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~512.5 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the cells. b. Add the siRNA-lipid complexes dropwise to each well. c. Add 2.0 mL of fresh complete growth medium to each well.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before harvesting for analysis. The optimal time should be determined empirically for your cell line and target.
Protocol 2: RNA Extraction and Quantitative RT-PCR (qRT-PCR)
Materials:
-
TRIzol™ Reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SsoFast™ EvaGreen® Supermix)
-
Nuclease-free water
-
Primers for yAP1 and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: At the desired time point post-transfection, harvest cells and extract total RNA using TRIzol™ or a column-based kit according to the manufacturer's protocol.[11]
-
RNA Quantification and Quality Control: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit following the manufacturer's instructions.[11]
-
qPCR: a. Prepare the qPCR reaction mix in a qPCR plate: 10 µL of 2x Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water for a 20 µL reaction. b. Run the reaction on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of yAP1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the yAP1 siRNA-treated group to the control siRNA-treated group.[9]
Protocol 3: Western Blotting
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-yAP1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse harvested cells in ice-cold RIPA buffer.[5] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by size on an SDS-PAGE gel, then transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibody (e.g., anti-yAP1) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize this compound levels to the loading control (GAPDH or β-actin).[5]
Protocol 4: Cell Proliferation (MTT) Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plate
Procedure:
-
Transfection: Perform siRNA transfection in a 96-well plate or transfer transfected cells from a larger plate to a 96-well plate.
-
Incubation: At desired time points (e.g., 24, 48, 72 hours), add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control siRNA-treated cells.[9]
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. What are YAP1 modulators and how do they work? [synapse.patsnap.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. YAP1 overexpression is associated with poor prognosis of breast cancer patients and induces breast cancer cell growth by inhibiting PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of the Hippo transducer YAP reduces proliferation and promotes apoptosis in the Jurkat leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel bispecific siRNA concept: Efficient dual knockdown of YAP1 and WWTR1 with a single guide strand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 8. Bispecific siRNA knocks down YAP1, WWTR1 with single guide strand | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. siRNA mediated YAP knock-down [bio-protocol.org]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Stable YAP1 Knockdown using Lentiviral shRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for achieving stable knockdown of Yes-associated protein 1 (YAP1) using a lentiviral-mediated short hairpin RNA (shRNA) approach. This powerful technique is instrumental for investigating the roles of YAP1 in various biological processes, including organ size control, cell proliferation, apoptosis, and tumorigenesis, making it a valuable tool for both basic research and drug development.
YAP1 is a key transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway and subsequent activation of YAP1 are implicated in the development of numerous cancers.[1][2][3][4] Lentiviral vectors are efficient tools for delivering shRNA into a wide range of cell types, including both dividing and non-dividing cells, to achieve long-term, stable gene silencing.[5][6][7]
This document offers detailed protocols for lentivirus production, target cell transduction, and subsequent validation of YAP1 knockdown. Additionally, it presents quantitative data from representative studies to illustrate the efficacy of this method and provides diagrams of the Hippo signaling pathway and the experimental workflow.
The Hippo Signaling Pathway and YAP1 Regulation
The Hippo pathway is a crucial signaling cascade that controls organ size by regulating cell proliferation and apoptosis.[2][8] When the Hippo pathway is activated, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP1.[2][8] Phosphorylated YAP1 is sequestered in the cytoplasm by 14-3-3 proteins, preventing its nuclear translocation and subsequent activation of target gene transcription.[1][2] Conversely, when the Hippo pathway is inactive, YAP1 remains unphosphorylated, translocates to the nucleus, and binds to transcription factors, primarily TEADs, to promote the expression of genes involved in cell proliferation and survival.[1][2][3]
Experimental Workflow for Stable YAP1 Knockdown
The overall workflow for generating stable YAP1 knockdown cell lines involves several key stages: designing and constructing the shRNA lentiviral vector, producing high-titer lentiviral particles, transducing the target cells, selecting for stably transduced cells, and finally, validating the knockdown efficiency at both the mRNA and protein levels.
Quantitative Data on YAP1 Knockdown and Phenotypic Effects
The following tables summarize the quantitative outcomes of lentiviral shRNA-mediated YAP1 knockdown from various studies.
Table 1: Efficiency of YAP1 Knockdown
| Cell Line | Method of Quantification | Knockdown Efficiency (%) | Reference |
| SGC7901 (gastric cancer) | qRT-PCR | Not specified | [4] |
| SGC7901 (gastric cancer) | Western Blot | Significantly suppressed | [4] |
| C2C12 (myoblasts) | Western Blot | 72% | [9] |
| Jurkat (leukemia) | qRT-PCR | 75% | [10] |
| Jurkat (leukemia) | Western Blot | Markedly reduced | [10] |
| RA-FLS (rheumatoid arthritis) | qRT-PCR | ~60-70% | [11] |
| RA-FLS (rheumatoid arthritis) | Western Blot | Substantially decreased | [11] |
| Porcine Embryos | qPCR | ~50-70% | [12] |
| Porcine Embryos | Western Blot | Significantly reduced | [12] |
Table 2: Phenotypic Consequences of YAP1 Knockdown
| Cell Line | Phenotypic Effect | Quantitative Change | Reference |
| SGC7901 (gastric cancer) | Cell Proliferation | Reduced | [4] |
| SGC7901 (gastric cancer) | Apoptosis | Promoted | [4] |
| SGC7901 (gastric cancer) | G0/G1 Cell Population | Significantly increased | [4] |
| Satellite cell-derived myoblasts | Cell Proliferation | Reduced by <40% | [9] |
| Jurkat (leukemia) | Cell Proliferation | Suppressed | [10] |
| Jurkat (leukemia) | G0/G1 Phase Cells | Increased from 43.6% to 50.8% | [10] |
| Jurkat (leukemia) | Early Apoptosis | Increased from 1.93% to 8.05% | [10] |
| Jurkat (leukemia) | Late Apoptosis | Increased from 9.9% to 27.8% | [10] |
| Esophageal cancer cells | Cell Proliferation, Migration, Invasion | Differentially increased in some lines | [13] |
Detailed Experimental Protocols
Protocol 1: Lentiviral Production in HEK293T Cells
This protocol describes the generation of lentiviral particles by co-transfecting HEK293T cells with the lentiviral vector encoding the YAP1-shRNA and packaging plasmids.
Materials:
-
HEK293T cells
-
DMEM high glucose medium with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Opti-MEM reduced-serum medium
-
Lentiviral shRNA plasmid targeting YAP1
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Polyethylenimine (PEI) or Lipofectamine)
-
100 mm cell culture dishes
-
Sterile microcentrifuge tubes and conical tubes
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 100 mm dishes to reach 70-80% confluency on the day of transfection.[5]
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube (Tube A), mix the lentiviral shRNA plasmid, packaging plasmid, and envelope plasmid in Opti-MEM. A common ratio is 4:3:1 (shRNA:packaging:envelope).
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube (Tube B), dilute the transfection reagent (e.g., PEI) in Opti-MEM.[5]
-
Complex Formation: Add the contents of Tube B dropwise to Tube A while gently vortexing. Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of DNA-transfection reagent complexes.[5]
-
Transfection: Gently add the transfection mixture dropwise to the HEK293T cells. Swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the transfection medium with fresh complete culture medium (DMEM with 10% FBS).
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.[6] The collected supernatant can be pooled.
-
Virus Filtration and Storage: Centrifuge the collected supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm filter to remove any remaining cells.[6] Aliquot the viral supernatant and store at -80°C.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the procedure for infecting target cells with the produced lentiviral particles to generate stable YAP1 knockdown cell lines.
Materials:
-
Target cells
-
Complete culture medium for target cells
-
Lentiviral particles (from Protocol 1)
-
Polybrene (hexadimethrine bromide)
-
Selection antibiotic (e.g., Puromycin)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well or 12-well plate to achieve 50-70% confluency on the day of transduction.[7]
-
Transduction: On the day of transduction, remove the culture medium from the cells. Add fresh medium containing polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.[6][7][11]
-
Add Lentivirus: Add the desired amount of lentiviral supernatant to the cells. The amount of virus to add (Multiplicity of Infection - MOI) should be optimized for each cell type.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Selection: After the incubation period, replace the virus-containing medium with fresh complete medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal antibiotic concentration must be determined beforehand by generating a kill curve for the specific target cell line.[7]
-
Establish Stable Cell Line: Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until antibiotic-resistant colonies are visible. Expand these colonies to establish a stable YAP1 knockdown cell line.
Protocol 3: Validation of YAP1 Knockdown
This protocol describes methods to confirm the successful knockdown of YAP1 at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Validation
Materials:
-
Stable YAP1 knockdown cells and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for YAP1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both the YAP1 knockdown and control cell populations using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for YAP1 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of YAP1 mRNA in the knockdown cells compared to the control cells using the ΔΔCt method. A significant decrease in YAP1 mRNA levels confirms successful knockdown at the transcriptional level.[10][11][12]
B. Western Blot for Protein Level Validation
Materials:
-
Stable YAP1 knockdown cells and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against YAP1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the YAP1 knockdown and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for YAP1. Subsequently, incubate the membrane with a primary antibody for a loading control.
-
Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: A significant reduction in the intensity of the YAP1 band in the knockdown cells compared to the control cells, relative to the loading control, confirms successful knockdown at the protein level.[9][10][11][14]
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. What are YAP1 modulators and how do they work? [synapse.patsnap.com]
- 3. Hippo Signaling Pathway: Yap1 and Taz Control Development | Bio-Techne [bio-techne.com]
- 4. Lentiviral vector-mediated siRNA knockdown of the YAP gene inhibits growth and induces apoptosis in the SGC7901 gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 8. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knockdown of the Hippo transducer YAP reduces proliferation and promotes apoptosis in the Jurkat leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of YAP/TAZ Inhibits the Migration and Invasion of Fibroblast Synovial Cells in Rheumatoid Arthritis by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. YAP1 acts as a negative regulator of pro-tumor TAZ expression in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knockdown of Yap attenuates TAA-induced hepatic fibrosis by interaction with hedgehog signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining YAP1 Transcriptional Activity using a Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Yes-associated protein 1 (YAP1) is a key transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, apoptosis, and tissue homeostasis.[1][2] Dysregulation of the Hippo-YAP1 pathway is frequently implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[3][4]
In its active state, when the Hippo pathway is "off," unphosphorylated YAP1 translocates to the nucleus.[3] There, it predominantly binds to the TEA domain (TEAD) family of transcription factors to drive the expression of a wide array of pro-proliferative and anti-apoptotic genes.[1][4] Conversely, when the Hippo pathway is "on," a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP1.[2][3] This phosphorylation results in YAP1's sequestration in the cytoplasm, preventing its nuclear entry and transcriptional activity.[2][4]
The luciferase reporter assay provides a robust, sensitive, and quantitative method for monitoring the transcriptional activity of YAP1.[5] This assay typically utilizes a firefly luciferase reporter plasmid containing multiple TEAD-binding sites upstream of a minimal promoter.[6][7] When YAP1 is active in the nucleus, it binds to TEAD factors, which in turn bind to these response elements, driving the expression of the luciferase gene. The resulting luminescence is directly proportional to the transcriptional activity of YAP1, offering a powerful tool for screening chemical compounds or genetic perturbations that modulate the Hippo-YAP1 pathway.[8][9]
Signaling Pathway
The Hippo-YAP1 signaling pathway is a complex cascade that integrates various upstream signals to control cell fate. High cell density, mechanical stress, and other stimuli can activate the core kinase cassette (MST1/2 and LATS1/2), leading to YAP1 phosphorylation and inactivation. When these signals are absent, YAP1 remains unphosphorylated, enters the nucleus, and co-activates TEAD-mediated transcription.
Experimental Workflow
The experimental workflow for a YAP1 luciferase reporter assay involves several key steps, from cell culture and transfection to data acquisition and analysis. A dual-luciferase system, incorporating a constitutively expressed Renilla luciferase plasmid, is highly recommended for normalizing transfection efficiency and cell viability.
Experimental Protocols
This protocol provides a detailed methodology for measuring YAP1 transcriptional activity in response to a test compound using a dual-luciferase reporter assay system.
Materials and Reagents
-
Cell Line: HEK293T, MCF7, or other suitable cell lines.[6]
-
Reporter Plasmids:
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Transfection Reagent: Lipofectamine 2000, FuGENE HD, or equivalent.[6]
-
Test Compound: Dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dual-Luciferase® Reporter Assay System: Or equivalent, containing lysis buffer and luciferase substrates.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading 96-well plates.
-
Protocol
Day 1: Cell Seeding
-
Culture and maintain the chosen cell line in standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium.[6]
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[6]
Day 2: Co-transfection of Reporter Plasmids
-
For each well, prepare a DNA mixture in a sterile microcentrifuge tube. Per well, combine:
-
Add the DNA mixture to the diluted transfection reagent according to the manufacturer's protocol.
-
Incubate the DNA-transfection reagent complex at room temperature for the recommended time.
-
Carefully add the complex to each well of the 96-well plate.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C with 5% CO₂.
Day 3: Compound Treatment
-
Prepare serial dilutions of the test compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate compound dilution or vehicle control to each well.
-
Incubate the plate for an additional 24 hours (or desired time point) at 37°C with 5% CO₂.
Day 4: Cell Lysis and Luciferase Assay
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.[6]
-
Add 20 µL of Passive Lysis Buffer to each well.[6]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[6]
-
Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System: a. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) using a luminometer.[6] b. Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
Data Analysis
-
Normalization: For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity. This normalizes for variations in transfection efficiency and cell number.[6]
-
Normalized Activity = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
Calculate Fold Change: Determine the fold change in YAP1 activity by dividing the average normalized activity of each treatment group by the average normalized activity of the vehicle control group.[6]
-
Fold Change = Average Normalized Activity (Treated) / Average Normalized Activity (Vehicle Control)
-
-
Data Plotting: Plot the fold change in YAP1 activity as a function of the test compound concentration to generate a dose-response curve.
Data Presentation
Quantitative data from the YAP1 luciferase reporter assay should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Normalized Luciferase Activity and Fold Change for Test Compound 'X'
| Compound 'X' Concentration (µM) | Average Firefly Reading (RLU) | Average Renilla Reading (RLU) | Average Normalized Activity (Firefly/Renilla) | Fold Change vs. Vehicle | Standard Deviation |
| 0 (Vehicle) | 150,234 | 7,512 | 20.00 | 1.00 | ± 1.85 |
| 0.1 | 135,112 | 7,480 | 18.06 | 0.90 | ± 1.62 |
| 1 | 98,560 | 7,590 | 12.99 | 0.65 | ± 1.15 |
| 5 | 45,880 | 7,650 | 5.99 | 0.30 | ± 0.54 |
| 10 | 15,200 | 7,600 | 2.00 | 0.10 | ± 0.21 |
| 25 | 7,450 | 7,525 | 0.99 | 0.05 | ± 0.11 |
Table 2: Comparison of YAP1 Inhibitors on TEAD-Luciferase Activity
| Compound (at 1 µM) | Average Normalized Activity (Firefly/Renilla) | % Inhibition of YAP1 Activity |
| Vehicle Control | 20.00 | 0% |
| Inhibitor A | 10.50 | 47.5% |
| Inhibitor B (CA3) | 4.80 | 76.0% |
| Verteporfin | 6.20 | 69.0% |
Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.
This comprehensive protocol and the accompanying notes provide a robust framework for researchers to reliably quantify YAP1 transcriptional activity. Adherence to these detailed methodologies will ensure the generation of reproducible and high-quality data, which is essential for advancing our understanding of the Hippo pathway and for the development of novel therapeutics targeting this critical cellular signaling network.
References
- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A highly sensitive reporter system to monitor endogenous YAP1/TAZ activity and its application in various human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel YAP1 Inhibitor targets CSCs-enriched Radiation Resistant Cells and Exerts Strong Antitumor Activity in Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of YAP1 Nuclear Translocation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yes-associated protein 1 (YAP1), and its paralog TAZ, are key transcriptional co-activators that function as the primary downstream effectors of the Hippo tumor suppressor pathway.[1][2] This pathway plays a crucial role in regulating organ size, cell proliferation, apoptosis, and stem cell fate.[3][4] The subcellular localization of YAP1 is a critical determinant of its activity; when localized to the nucleus, YAP1 binds to TEAD family transcription factors to promote the expression of genes involved in cell proliferation and survival.[1] Conversely, when sequestered in the cytoplasm, its transcriptional activity is inhibited.[5]
The nuclear-cytoplasmic shuttling of YAP1 is a dynamic process regulated by a complex network of signals, including cell-cell contact, mechanical cues from the extracellular matrix, and various signaling pathways.[3][6] The canonical Hippo pathway, when active, leads to the phosphorylation of YAP1 by LATS1/2 kinases, resulting in its cytoplasmic retention and subsequent degradation.[7][8] Inactivation of the Hippo pathway allows unphosphorylated YAP1 to translocate into the nucleus.[5]
Live-cell imaging provides a powerful tool to study the spatio-temporal dynamics of YAP1 nuclear translocation in real-time, offering insights into the mechanisms that regulate its activity.[9][10] This application note provides an overview of the methodologies and protocols for performing and quantifying live-cell imaging of YAP1 nuclear translocation, which is a valuable assay in both basic research and for screening potential therapeutic compounds that modulate the Hippo pathway.
Signaling Pathway Overview
The localization of YAP1 is primarily controlled by the Hippo signaling cascade. In response to stimuli such as high cell density, the core kinases MST1/2 phosphorylate and activate LATS1/2.[2][7] LATS1/2 then phosphorylates YAP1 on key serine residues (e.g., Ser127), which creates a binding site for 14-3-3 proteins, leading to YAP1's sequestration in the cytoplasm.[1][11] When the Hippo pathway is inactive, often due to low cell density or mechanical stress, YAP1 remains unphosphorylated and is free to enter the nucleus.[5][6]
Quantitative Data Presentation
The nuclear translocation of YAP1 can be quantified by measuring the ratio of its fluorescence intensity in the nucleus to that in the cytoplasm (N/C ratio). This ratio provides a robust measure of YAP1 activity. Below are tables summarizing typical quantitative data obtained from live-cell imaging experiments.
Table 1: YAP1 Nuclear/Cytoplasmic (N/C) Ratio in Response to Cell Density
| Cell Line | Condition | Average YAP1 N/C Ratio | Reference |
| MCF10A | Sparse (Low Density) | > 1.5 | [12][13] |
| MCF10A | Dense (High Density) | < 1.0 | [12][13] |
| Hep3B | Low Density | > 1.0 | [14] |
| Hep3B | High Density | < 1.0 | [14] |
Table 2: Temporal Dynamics of YAP1 Translocation Upon Stimulation
| Cell Line | Stimulus | Time to Max. Nuclear Accumulation | Description | Reference |
| U2OS | Seeding on stiff substrate | 60-90 minutes | Gradual increase in N/C ratio after cell seeding. | [15] |
| MDCK | Hypoxia (CoCl2) | Time-dependent increase | Significant nuclear translocation observed over time. | [16] |
| Hep3B | Acetaminophen (10 mM) | ~24-48 hours | Induces nuclear enrichment of YAP1. | [14] |
Experimental Protocols
A typical workflow for live-cell imaging of YAP1 nuclear translocation involves several key steps, from cell line generation to quantitative image analysis.
Protocol 1: Preparation of a Stable Cell Line Expressing Fluorescently-Tagged YAP1
This protocol describes the generation of a stable cell line expressing a YAP1 fusion protein (e.g., EGFP-YAP1) for consistent and reproducible imaging results.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cell line (e.g., MCF10A, A549)
-
Lentiviral vector encoding EGFP-YAP1
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Puromycin (B1679871) or other selection antibiotic
-
Polybrene
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the EGFP-YAP1 lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Transduction: Seed the target cells to be 50-60% confluent on the day of transduction. Add the viral supernatant to the cells in the presence of Polybrene (4-8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for stably transduced cells.
-
Expansion and Validation: Expand the antibiotic-resistant cells. Validate the expression and proper localization of EGFP-YAP1 via fluorescence microscopy and Western blotting.
Protocol 2: Live-Cell Imaging of YAP1 Nuclear Translocation
This protocol details the procedure for acquiring time-lapse images of cells expressing fluorescently-tagged YAP1.
Materials:
-
Stable cell line expressing EGFP-YAP1
-
Glass-bottom imaging dishes or plates
-
CO2-independent imaging medium or a live-cell imaging microscope with an environmental chamber (37°C, 5% CO2)
-
Nuclear stain (optional, e.g., Hoechst 33342 or SiR-DNA)
-
Compounds of interest for stimulation/inhibition
Procedure:
-
Cell Seeding: Plate the EGFP-YAP1 expressing cells onto glass-bottom dishes at a desired density (e.g., sparse for baseline nuclear YAP1, dense for baseline cytoplasmic YAP1). Allow cells to adhere for at least 24 hours.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 to equilibrate.
-
Image Acquisition Setup:
-
Select an appropriate objective (e.g., 20x or 40x).
-
Set the fluorescence channels for EGFP (and the nuclear stain, if used).
-
Define the time-lapse parameters (e.g., one frame every 5-15 minutes).
-
Set up multiple stage positions for imaging different fields or wells.
-
-
Baseline Imaging: Acquire several images before adding any treatment to establish a baseline for the YAP1 N/C ratio.
-
Treatment: Carefully add the pre-warmed compound of interest to the cells.
-
Time-Lapse Acquisition: Start the time-lapse imaging and continue for the desired duration (e.g., 2-24 hours).
Protocol 3: Quantification of YAP1 Nuclear/Cytoplasmic Ratio
This protocol outlines the steps for analyzing the acquired images to quantify YAP1 translocation.
Software:
-
Image analysis software such as ImageJ/Fiji, CellProfiler, or commercial software.
Procedure:
-
Image Segmentation:
-
Use the nuclear stain channel (if available) or the EGFP-YAP1 channel itself to identify and create a region of interest (ROI) for each nucleus.
-
Create a cytoplasmic ROI for each cell by expanding the nuclear ROI by a set number of pixels and then subtracting the nuclear ROI.
-
-
Intensity Measurement:
-
For each time point and each cell, measure the mean fluorescence intensity within the nuclear ROI (I_nucleus).
-
Measure the mean fluorescence intensity within the cytoplasmic ROI (I_cytoplasm).
-
-
Ratio Calculation: Calculate the Nuclear to Cytoplasmic (N/C) ratio for each cell using the formula: N/C Ratio = I_nucleus / I_cytoplasm .
-
Data Analysis: Plot the average N/C ratio over time to visualize the dynamics of YAP1 translocation. Perform statistical analysis as required.
Applications in Research and Drug Development
-
Mechanistic Studies: Live-cell imaging allows for the detailed investigation of the signaling dynamics that control YAP1 activity in response to various stimuli.[17]
-
High-Content Screening: Automated microscopy and analysis of YAP1 translocation can be used as a phenotypic screen to identify small molecules that modulate the Hippo pathway.
-
Cancer Biology: Studying the real-time behavior of YAP1 in cancer cells can provide insights into drug resistance, metastasis, and tumor progression.[18]
-
Regenerative Medicine: Monitoring YAP1 activity is crucial for understanding its role in tissue regeneration and stem cell differentiation.[4]
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YAP nuclear-cytoplasmic translocation is regulated by mechanical signaling, protein modification, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
- 5. Reactome | Translocation of YAP1 to the nucleus [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo Pathway and YAP Signaling: Emerging Concepts in Regulation, Signaling, and Experimental Targeting Strategies With Implications for Hepatobiliary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live imaging YAP signalling in mouse embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. An optogenetic method for interrogating YAP1 and TAZ nuclear–cytoplasmic shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spatial modeling reveals nuclear phosphorylation and subcellular shuttling of YAP upon drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. YAP nuclear translocation induced by HIF-1α prevents DNA damage under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concerted localization-resets precede YAP-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New insights into YAP/TAZ nucleo‐cytoplasmic shuttling: new cancer therapeutic opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FRET-Based Biosensors for YAP1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation.[1] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein 1 (YAP1). The activity of YAP1 is primarily controlled by its subcellular localization; when the Hippo pathway is active, YAP1 is phosphorylated by LATS1/2 kinases, leading to its sequestration in the cytoplasm.[1] In a state of Hippo pathway inactivity, unphosphorylated YAP1 translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[1][2]
Dysregulation of the Hippo pathway, leading to hyperactivation of YAP1, is a common feature in many human cancers.[3] The interaction between YAP1 and TEAD is essential for its oncogenic function, making this protein-protein interaction (PPI) a prime target for therapeutic intervention.[2][4] Förster Resonance Energy Transfer (FRET)-based biosensors provide a powerful tool for studying the dynamics of YAP1 activity in real-time, enabling high-throughput screening for inhibitors of the YAP1-TEAD interaction.[5][6]
These application notes provide a detailed overview and protocols for utilizing a FRET-based biosensor designed to monitor the interaction between YAP1 and TEAD1.
Hippo-YAP1 Signaling Pathway
The activity of YAP1 is tightly controlled by a kinase cascade within the Hippo pathway. When the pathway is "ON" (e.g., in response to high cell density), MST1/2 kinases phosphorylate and activate LATS1/2 kinases. LATS1/2 then phosphorylates YAP1, leading to its binding with 14-3-3 proteins and subsequent retention in the cytoplasm, rendering it inactive. When the pathway is "OFF," YAP1 remains unphosphorylated, enters the nucleus, and binds to TEAD transcription factors to activate target gene expression.
Principle of the YAP1-TEAD FRET Biosensor
The biosensor is designed to directly measure the protein-protein interaction between YAP1 and TEAD1. The design is based on an intermolecular FRET system, ideal for in vitro screening, which can be adapted into a unimolecular sensor for live-cell applications.
-
Design: The biosensor consists of two separate constructs:
-
Mechanism of Action:
-
High FRET State (Interaction): When YAP1 and TEAD1 fragments interact, the donor (CFP) and acceptor (YFP) fluorophores are brought into close proximity (<10 nm). Excitation of the donor (CFP) results in non-radiative energy transfer to the acceptor (YFP), leading to YFP emission. This state is characterized by a high YFP/CFP emission ratio.
-
Low FRET State (Disruption): In the presence of an inhibitor that disrupts the YAP1-TEAD1 interaction, the donor and acceptor are separated. Excitation of the donor (CFP) now results primarily in CFP emission, with little to no energy transfer to YFP. This state is characterized by a low YFP/CFP emission ratio.[5]
-
Quantitative Data Presentation
The performance of the biosensor can be quantified by measuring the change in the FRET ratio (Acceptor Emission / Donor Emission) in the presence of known inhibitors. The following table presents representative data from an in vitro assay using the YAP1-TEAD biosensor.
| Condition | Donor (CFP) Intensity (a.u.) | Acceptor (YFP) Intensity (a.u.) | FRET Ratio (YFP/CFP) | % Inhibition |
| Positive Control (YAP1-CFP + TEAD1-YFP) | 15,000 | 30,000 | 2.00 | 0% (Baseline) |
| Negative Control (CFP + YFP alone) | 40,000 | 8,000 | 0.20 | N/A |
| Test Compound (e.g., Celastrol)[5] | 28,000 | 16,800 | 0.60 | 77.8% |
| Known Inhibitor (e.g., Verteporfin) | 32,000 | 17,600 | 0.55 | 80.6% |
% Inhibition is calculated relative to the dynamic range between the positive and negative controls.
Experimental Protocols
Protocol 1: In Vitro High-Throughput Screening (HTS) Assay
This protocol is designed for screening small molecule libraries for inhibitors of the YAP1-TEAD1 interaction in a 384-well plate format.
A. Materials and Reagents
-
Purified, recombinant YAP1(50-171)-CFP protein
-
Purified, recombinant TEAD1(194-411)-YFP protein
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Small molecule compound library dissolved in DMSO
-
Black, clear-bottom 384-well assay plates
-
Fluorescence plate reader with filters for CFP excitation (~435 nm), CFP emission (~475 nm), and YFP emission (~525 nm).
B. Experimental Procedure
-
Prepare Protein Mix: Prepare a 2X master mix of the YAP1-CFP and TEAD1-YFP proteins in Assay Buffer. The final concentration of each protein should be optimized for maximal FRET signal (typically in the 50-200 nM range).
-
Compound Plating: Dispense 50-100 nL of each compound from the library into the wells of the 384-well plate. Also include wells with DMSO only for positive controls (maximum FRET) and wells with Assay Buffer for negative controls (background).
-
Protein Addition: Add 20 µL of the 2X protein master mix to each well of the compound-plated 384-well plate. The final volume should be 40 µL.
-
Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition:
-
Set the fluorescence plate reader to excite at the CFP excitation wavelength (e.g., 435 nm).
-
Measure the emission intensity in two channels:
-
Donor Channel (CFP): ~475 nm
-
Acceptor/FRET Channel (YFP): ~525 nm
-
-
Record the intensity values for each well.
-
C. Data Analysis
-
Background Subtraction: Subtract the average intensity from the buffer-only wells from all other wells for each channel.
-
Calculate FRET Ratio: For each well, calculate the FRET ratio: Ratio = Intensity_FRET_Channel / Intensity_Donor_Channel
-
Calculate Percent Inhibition: Normalize the data to the controls on each plate: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
Ratio_Compound: FRET ratio of the test well.
-
Ratio_Max: Average FRET ratio of the positive control (DMSO) wells.
-
Ratio_Min: Average FRET ratio of a known potent inhibitor (or a no-interaction control).
-
Protocol 2: Live-Cell Imaging Assay
This protocol is for validating candidate inhibitors in a cellular context using live-cell microscopy.
A. Materials and Reagents
-
HEK293T or other suitable mammalian cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Plasmids: pCDNA3-YAP1(50-171)-CFP and pCDNA3-TEAD1(194-411)-YFP
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes or plates
-
Candidate inhibitor compounds dissolved in DMSO
-
Live-cell imaging microscope equipped with a heated stage, CO2 control, and appropriate FRET filter sets.
B. Experimental Procedure
-
Cell Seeding (Day 1): Seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of imaging.
-
Transfection (Day 2): Co-transfect the cells with the YAP1-CFP and TEAD1-YFP plasmids according to the manufacturer's protocol for your transfection reagent. Incubate for 24-48 hours to allow for protein expression.
-
Compound Treatment (Day 3):
-
Replace the growth medium with fresh, pre-warmed imaging medium (e.g., FluoroBrite DMEM).
-
Acquire baseline images of the cells before adding the compound.
-
Add the test compound (and a DMSO vehicle control to a separate dish) to the desired final concentration.
-
-
Live-Cell Imaging (Day 3):
-
Place the dish on the microscope stage maintained at 37°C and 5% CO2.
-
Locate a field of view with healthy, co-expressing cells (showing both CFP and YFP fluorescence).
-
Acquire images using a time-lapse setting (e.g., every 2-5 minutes) for the desired duration (e.g., 1-2 hours).
-
For each time point, acquire two images:
-
CFP Image: Excite with CFP filter, collect emission with CFP filter.
-
FRET Image: Excite with CFP filter, collect emission with YFP filter.
-
-
C. Data Analysis (using software like ImageJ/Fiji)
-
Image Pre-processing:
-
Draw a region of interest (ROI) in a cell-free area to measure the background.
-
Subtract the background from both the CFP and FRET image stacks.
-
-
Ratio Image Generation:
-
Use the "Ratio Plus" or equivalent plugin to divide the FRET image stack by the CFP image stack pixel-by-pixel.
-
Ratio Image = FRET_Image / CFP_Image
-
Apply a pseudocolor lookup table to the ratio image to visualize FRET changes.
-
-
Quantification:
-
Draw ROIs around individual cells.
-
Measure the mean intensity in the ratio image for each cell at each time point.
-
Plot the normalized FRET ratio over time to visualize the effect of the compound.
-
Experimental Workflow
The overall workflow for utilizing the YAP1-TEAD FRET biosensor involves distinct stages for in vitro screening and live-cell validation.
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Kinase Assays for YAP1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yes-associated protein 1 (YAP1) is a key transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway. The phosphorylation of YAP1 is a critical regulatory mechanism that governs its subcellular localization and transcriptional activity. Dysregulation of YAP1 phosphorylation is implicated in the development and progression of various cancers. In vitro kinase assays are indispensable tools for studying the molecular mechanisms of YAP1 regulation, identifying novel kinases that phosphorylate YAP1, and screening for potential therapeutic inhibitors.
These application notes provide detailed protocols for in vitro phosphorylation of YAP1 by key regulatory kinases, including the core Hippo pathway kinase LATS1/2, the cell cycle kinase CDK1, the Nemo-like kinase (NLK), and Src family tyrosine kinases. Both radiometric and non-radiometric detection methods are described to offer flexibility based on laboratory capabilities and preferences.
Signaling Pathways of YAP1 Phosphorylation
YAP1 is a central node in a complex signaling network, receiving inputs from various pathways that ultimately determine its phosphorylation status and activity.
Key Kinases and Phosphorylation Sites of YAP1
Multiple kinases phosphorylate YAP1 at various serine, threonine, and tyrosine residues, leading to distinct functional outcomes. The table below summarizes the primary kinases, their corresponding phosphorylation sites on YAP1, and the principal biological consequences.
| Kinase Family | Specific Kinase(s) | Phosphorylation Site(s) on YAP1 | Functional Consequence of Phosphorylation | Reference(s) |
| Hippo Pathway | LATS1, LATS2 | S61, S109, S127, S164, S381 | Cytoplasmic sequestration and proteasomal degradation | [1][2][3] |
| CK1δ/ε | S384, S387 (primed by LATS at S381) | Creation of a phosphodegron leading to ubiquitination and degradation | [3] | |
| Cell Cycle | CDK1 | T119, S289, S367 | Promotion of mitotic defects and cell motility | [4] |
| MAPK-like | NLK | S128 | Inhibition of 14-3-3 binding and promotion of nuclear localization | |
| AGC Kinase | Akt | S127 | Cytoplasmic retention | [5] |
| PKC Family | PKCα | S61, S127, S164 | Sequesters YAP1 in the cytoplasm | [6] |
| NIMA-related | NEK1 | Multiple (in vitro) | Stabilization and increased transcriptional output | [5] |
| Tyrosine Kinases | Src, YES1, LCK | Y357 | Nuclear retention and increased transcriptional activity | [7] |
| c-Abl | Y407 | Promotes interaction with p73 |
Experimental Protocols
Reagent Preparation
Recombinant Proteins:
-
YAP1 Substrate: Full-length human YAP1, typically as a GST-fusion protein (GST-YAP1), is recommended. This can be expressed in and purified from E. coli.[8]
-
Kinases: Active, purified recombinant kinases are essential. Several commercial sources provide high-quality LATS1/2, CDK1/Cyclin B, NLK, and Src family kinases.[5][9]
Kinase Assay Buffers:
| Buffer Component | LATS1/2 Assay[10] | CDK1/Cyclin B Assay[11] | NLK Assay[7] | Src Family Kinase Assay[12] |
| Buffer | 30 mM HEPES | 50 mM Tris-HCl | 10 mM HEPES | 200 mM Tris-HCl |
| pH | pH 7.4 | pH 7.5 | pH 7.4 | pH 7.5 |
| Divalent Cations | 5 mM MgCl₂ | 10 mM MgCl₂ | 10 mM MgCl₂ | 100 mM MgCl₂, 10 mM MnCl₂ |
| Other Salts | 50 mM Potassium Acetate | 1 mM EGTA | 50 mM NaCl | - |
| Additives | 1 mM DTT | 2 mM DTT | 1 mM DTT | 0.5 mg/mL BSA, 250 µM DTT |
| ATP | 100-500 µM | 20-100 µM | 100 µM | 50-100 µM |
Note: The optimal ATP concentration can vary. It is often used at or near the Km for ATP of the specific kinase to accurately determine inhibitor potency (IC50).[1] For cell-based relevance, physiological concentrations (1-5 mM) can be used, though this may require more sensitive detection methods.
Protocol 1: Non-Radioactive In Vitro LATS1/2 Kinase Assay
This protocol is adapted from a method utilizing immunoprecipitated LATS1 and detection by Western blotting with a phospho-specific antibody.[8][13]
Procedure:
-
Prepare LATS1/2 Kinase:
-
Lyse HEK293A cells and immunoprecipitate endogenous LATS1 or LATS2 using a specific antibody and Protein A/G magnetic beads.[8]
-
Alternatively, use commercially available active recombinant LATS1/2.
-
-
Wash: Wash the immunoprecipitated beads three times with lysis buffer and once with kinase assay buffer.[8]
-
Kinase Reaction:
-
Stop Reaction: Terminate the reaction by adding 4x SDS sample buffer and heating at 95-100°C for 5 minutes.[8]
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Transfer to a PVDF membrane and perform a Western blot.
-
Probe with a primary antibody specific for phosphorylated YAP1 at Serine 127 (pYAP1-S127).
-
Use a secondary HRP-conjugated antibody and an ECL substrate for detection.
-
Protocol 2: Radiometric In Vitro Kinase Assay (General Protocol for LATS1/2, CDK1, NLK)
This protocol utilizes [γ-³²P]ATP to radiolabel the phosphorylated substrate, which is then detected by autoradiography.
Procedure:
-
Kinase Reaction Setup:
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[10]
-
Stop Reaction: Terminate the reaction by adding 4x SDS sample buffer.
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize total protein loading.
-
Dry the gel.
-
Expose the dried gel to an X-ray film or a phosphor screen for autoradiography to detect the incorporated ³²P.
-
Protocol 3: In Vitro Src Family Kinase (SFK) Assay for Tyrosine Phosphorylation
This protocol is designed to detect the tyrosine phosphorylation of YAP1 by SFKs like Src or LCK.
Procedure:
-
Kinase Reaction Setup:
-
Combine 5-10 ng of active recombinant Src kinase, 1 µg of recombinant YAP1, and 1x Src Kinase Assay Buffer.[12]
-
Pre-incubate for 10 minutes at room temperature if testing inhibitors.
-
Initiate the reaction by adding ATP (final concentration 50-100 µM). For radiometric detection, spike with [γ-³²P]ATP.[12]
-
Incubate at 30°C for 20-30 minutes.[12]
-
-
Stop Reaction:
-
Radiometric: Spot the reaction mixture onto P81 phosphocellulose paper and wash with phosphoric acid.[12]
-
Non-Radiometric: Add SDS sample buffer.
-
-
Detection:
-
Radiometric: Measure radioactivity using a scintillation counter.[12]
-
Non-Radiometric: Perform SDS-PAGE and Western blot, probing with a phospho-tyrosine antibody (e.g., 4G10) or a site-specific antibody like pYAP1-Y357.
-
Protocol 4: Phos-tag™ SDS-PAGE for Visualizing Phosphorylation Shifts
Phos-tag™ SDS-PAGE is a powerful technique for separating phosphorylated protein isoforms. The Phos-tag™ molecule specifically captures phosphate (B84403) groups, retarding the migration of phosphorylated proteins.[14]
Procedure:
-
Sample Preparation: Prepare samples as you would for a standard SDS-PAGE after the kinase reaction is stopped.
-
Gel Electrophoresis:
-
Use precast Phos-tag™ gels or prepare your own following the manufacturer's instructions.
-
Perform electrophoresis according to standard protocols, though running at a lower voltage in a cold room can improve resolution.[15]
-
-
Transfer and Detection:
-
Before transferring to a PVDF membrane, it is crucial to wash the gel in transfer buffer containing EDTA to remove the divalent metal ions from the Phos-tag™, which can interfere with antibody binding.[16]
-
Proceed with standard Western blotting to detect total YAP1. The appearance of slower-migrating bands in the presence of active kinase indicates phosphorylation.
-
Data Presentation and Interpretation
Quantitative data from in vitro kinase assays can be presented in various formats to facilitate comparison and interpretation.
Table 1: Example of Kinase Specificity Data
| Kinase (200 ng) | Substrate (1 µg) | Relative Phosphorylation (pYAP1-S127) |
| LATS1 | GST-YAP1 | ++++ |
| LATS2 | GST-YAP1 | ++++ |
| CDK1/Cyclin B | GST-YAP1 | - |
| Src | GST-YAP1 | - |
| No Kinase Control | GST-YAP1 | - |
Table 2: Example of Inhibitor Potency (IC₅₀) Data
| Inhibitor | Target Kinase | ATP Concentration | IC₅₀ (nM) |
| Compound X | LATS1 | 100 µM | 50 |
| Compound Y | LATS1 | 100 µM | >10,000 |
| Staurosporine | LATS1 | 100 µM | 15 |
Troubleshooting
-
No or Weak Signal:
-
Inactive Kinase: Ensure the kinase is active and has been stored correctly. Include a positive control substrate if available.
-
Suboptimal Buffer/ATP: Verify the composition of the kinase buffer and the concentration of ATP.
-
Inefficient Antibody: For non-radiometric assays, confirm the antibody's specificity and optimal dilution.
-
-
High Background:
-
Autophosphorylation: The kinase may be autophosphorylating. Run a "kinase only" control lane.
-
Non-specific Antibody Binding: Optimize blocking conditions and antibody concentrations during Western blotting.
-
-
Inconsistent Results:
-
Reagent Variability: Use consistent lots of reagents, especially ATP and kinases.
-
Pipetting Errors: Prepare master mixes to minimize pipetting variability.
-
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate the complex regulation of YAP1 phosphorylation and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Cdk1/cyclin B Protein, 14-450-M, Active, Upstate [sigmaaldrich.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. In vitro kinase assay [protocols.io]
- 5. proqinase.com [proqinase.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Src Protein, active, recombinant, 10 µg Sigma-Aldrich [sigmaaldrich.com]
- 10. Protein kinase A activates the Hippo pathway to modulate cell proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK1 Phosphorylation of YAP Promotes Mitotic Defects and Cell Motility and Is Essential for Neoplastic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Non-radioactive LATS in vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein phosphorylation analysis using Phos-tag-based techniques | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. researchgate.net [researchgate.net]
- 16. bujnochem.com [bujnochem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of yAP1 Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of post-translational modifications (PTMs) of the yeast transcription factor yAP1 using mass spectrometry. Detailed protocols for sample preparation, enrichment of modified peptides, and mass spectrometry analysis are provided to facilitate the study of yAP1 regulation and its role in stress response pathways.
Introduction
Yeast AP-1 (yAP1) is a key transcription factor in Saccharomyces cerevisiae that orchestrates the cellular response to oxidative and xenobiotic stress. Its activity is tightly regulated by a variety of post-translational modifications (PTMs), which modulate its subcellular localization, protein-protein interactions, and transcriptional activity. Understanding the landscape of yAP1 PTMs is crucial for elucidating the molecular mechanisms of stress response and for the development of novel therapeutic strategies targeting these pathways. Mass spectrometry has emerged as a powerful tool for the identification and quantification of PTMs on yAP1, providing valuable insights into its complex regulatory network.
Quantitative Data Summary
Mass spectrometry-based proteomics has enabled the identification of numerous PTMs on yAP1, including phosphorylation, ubiquitination, and oxidation. The following tables summarize the currently identified modification sites.
Table 1: Known Phosphorylation Sites on yAP1
| Modified Residue | Peptide Sequence | Notes |
| 35 residues | Not all specific sites are fully documented in publicly available databases. Large-scale phosphoproteomics studies in yeast have identified numerous phosphorylation events on yAP1. Researchers are encouraged to consult the latest literature and yeast-specific databases for the most up-to-date information. | Phosphorylation plays a complex role in regulating yAP1 activity, potentially influencing its stability and interaction with other proteins. |
Table 2: Known Ubiquitination Sites on yAP1
| Modified Residue | Peptide Sequence | Notes |
| K45 | (Not specified in search results) | Ubiquitination can target proteins for degradation by the proteasome or have non-proteolytic signaling roles. |
| K185 | (Not specified in search results) | |
| K301 | (Not specified in search results) |
Table 3: Known Oxidation Sites on yAP1
| Modified Residue | Peptide Sequence | Notes |
| C303 | (Not specified in search results) | Forms an intramolecular disulfide bond with C598 upon exposure to H2O2, leading to nuclear accumulation and activation of yAP1.[1] |
| C598 | (Not specified in search results) | Forms an intramolecular disulfide bond with C303 in response to oxidative stress.[1] |
Signaling Pathways
The primary signaling pathway regulating yAP1 activity in yeast is the oxidative stress response pathway. Unlike its mammalian homolog YAP1, which is a key component of the Hippo pathway, yAP1 in S. cerevisiae is not directly regulated by a canonical Hippo signaling cascade. Instead, its activity is mainly controlled by its subcellular localization, which is dictated by its redox state.
Under normal conditions, yAP1 shuttles between the cytoplasm and the nucleus but is predominantly localized in the cytoplasm due to active nuclear export mediated by the exportin Crm1. Upon exposure to oxidative stress, such as hydrogen peroxide (H₂O₂), specific cysteine residues within yAP1 become oxidized, leading to the formation of an intramolecular disulfide bond. This conformational change masks the nuclear export signal (NES), resulting in the accumulation of yAP1 in the nucleus, where it can activate the transcription of target genes involved in stress defense.
Caption: Oxidative stress signaling pathway regulating yAP1 localization and activity.
Experimental Protocols
The following protocols provide a detailed methodology for the mass spectrometry-based analysis of yAP1 PTMs.
Experimental Workflow
Caption: General experimental workflow for yAP1 PTM analysis by mass spectrometry.
Yeast Cell Culture and Lysis
-
Cell Growth: Grow Saccharomyces cerevisiae cells expressing a tagged version of yAP1 (e.g., HA- or TAP-tagged) to mid-log phase (OD₆₀₀ ≈ 0.8) in appropriate media. For studying stress-induced PTMs, treat the cells with the desired stressor (e.g., 0.4 mM H₂O₂ for 15 minutes for oxidative stress) or the corresponding vehicle control.
-
Harvesting: Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold water.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). Lyse the cells by bead beating with glass beads or by using a French press.
-
Clarification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.
Immunoprecipitation of yAP1
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., Bradford or BCA).
-
Antibody Incubation: To 1-2 mg of total protein lysate, add an appropriate amount of anti-tag antibody (e.g., anti-HA or anti-TAP). Incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer and twice with a wash buffer containing a lower detergent concentration (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100).
-
Elution: Elute the immunoprecipitated yAP1 from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or by boiling in SDS-PAGE sample buffer for non-quantitative analysis). For mass spectrometry, a common method is to proceed directly to on-bead or in-solution digestion.
In-solution Digestion for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads with the immunoprecipitated yAP1 in 50 µL of 50 mM ammonium (B1175870) bicarbonate. Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.
-
Peptide Extraction: Centrifuge the sample to pellet the beads. Collect the supernatant containing the digested peptides. Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
Peptide Cleanup
-
Desalting: Desalt and concentrate the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method.
-
Elution: Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in a small volume (e.g., 10-20 µL) of 0.1% formic acid in water.
-
Chromatography: Inject the peptide sample onto a reversed-phase nano-liquid chromatography (LC) column. Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) operating in data-dependent acquisition (DDA) mode.
-
Full MS Scan: Acquire full MS scans over a mass-to-charge (m/z) range of approximately 350-1500.
-
MS/MS Scans: Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Dynamic Exclusion: Use dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.
-
Data Analysis
-
Database Search: Search the acquired MS/MS spectra against a Saccharomyces cerevisiae protein database (including the sequence of the tagged yAP1) using a search engine such as Mascot, Sequest, or MaxQuant.
-
PTM Identification: Specify the potential PTMs of interest (e.g., phosphorylation of serine, threonine, and tyrosine; ubiquitination of lysine; oxidation of cysteine and methionine) as variable modifications in the search parameters.
-
Localization and Quantification: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to determine the precise location of the PTMs on the peptide sequences and to perform label-free or label-based quantification to compare the abundance of modified peptides between different experimental conditions.
These application notes and protocols provide a solid foundation for researchers to investigate the complex post-translational regulation of yAP1. By applying these mass spectrometry-based approaches, scientists can gain deeper insights into the mechanisms of stress response and potentially identify new targets for therapeutic intervention.
References
Protocols for High-Purity YAP1 Protein Purification: Application Notes for Researchers
Introduction to YAP1 and Its Significance
Yes-associated protein 1 (YAP1) is a transcriptional co-activator that functions as a critical downstream effector of the Hippo signaling pathway.[1] This pathway plays a central role in regulating organ size, cell proliferation, apoptosis, and tissue regeneration.[1] Dysregulation of the Hippo pathway and the subsequent activation of YAP1 are implicated in the development and progression of various cancers, making YAP1 a protein of significant interest for cancer research and a potential target for therapeutic intervention. The purification of high-quality, active YAP1 protein is therefore essential for a wide range of research applications, including structural biology, drug screening, and the elucidation of its molecular interactions.
This document provides detailed application notes and protocols for the purification of recombinant this compound from three commonly used expression systems: Escherichia coli, insect cells (via baculovirus expression vector system), and mammalian cells.
Quantitative Data Summary
The selection of an expression system for YAP1 production can significantly impact the final yield, purity, and post-translational modifications of the purified protein. The following table summarizes typical quantitative data for YAP1 purification from different expression systems based on commercially available recombinant proteins and literature values.
| Expression System | Affinity Tag | Purity (%) | Typical Yield (mg/L) | Final Concentration (mg/mL) | Reference |
| E. coli | 6xHis-B2M | >85% | 1 - 10 | 0.1 - 1.0 | [2] |
| E. coli | His-tag | >85% | 1 - 10 | 0.25 (reconstituted) | [3] |
| Mammalian (HEK293T) | C-Myc/DDK | >80% | 0.1 - 5 | >0.05 | [4] |
| In Vitro (Wheat Germ) | GST (N-Term) | >80% | Not Reported | Not Reported | [5] |
Note: Yields can vary significantly based on the specific construct, expression conditions, and purification strategy. The provided data should be considered as a general guideline.
Signaling Pathway and Experimental Workflow Diagrams
To provide a conceptual framework for YAP1's biological context and the purification process, the following diagrams have been generated.
Caption: The Hippo Signaling Pathway.
Caption: General YAP1 Purification Workflow.
Experimental Protocols
The following protocols provide detailed methodologies for the purification of tagged this compound from different expression systems. These protocols are intended as a starting point and may require optimization based on the specific YAP1 construct and experimental goals.
Protocol 1: Purification of His-tagged YAP1 from E. coli
This protocol is suitable for the purification of YAP1 with a polyhistidine tag (His-tag).
1. Expression of His-YAP1 a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged YAP1. b. Inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. e. Continue to culture the cells for 3-4 hours at 30°C or overnight at 18°C.
2. Cell Lysis a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail. c. Incubate on ice for 30 minutes. d. Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous. e. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.
3. Affinity Purification a. Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the His-YAP1 protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
4. Buffer Exchange (Optional) a. Pool the fractions containing pure YAP1 and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol) to remove imidazole.
Protocol 2: Purification of GST-tagged YAP1 from Insect Cells
This protocol is designed for the purification of YAP1 with a Glutathione S-transferase (GST) tag from a baculovirus expression system in insect cells (e.g., Sf9 or High Five™).
1. Baculovirus Production and Protein Expression a. Generate a recombinant baculovirus encoding GST-YAP1 using a baculovirus expression system (e.g., Bac-to-Bac®). b. Infect a suspension culture of insect cells (e.g., Sf9 at 2 x 10^6 cells/mL) with the high-titer recombinant baculovirus at a multiplicity of infection (MOI) of 5-10. c. Incubate the infected cells for 48-72 hours at 27°C with shaking.
2. Cell Lysis a. Harvest the cells by centrifugation at 1,000 x g for 10 minutes. b. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., PBS, 1% Triton X-100, supplemented with protease inhibitors). c. Incubate on ice for 20-30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C. Collect the supernatant.
3. Affinity Purification a. Equilibrate a Glutathione-Sepharose resin with Lysis Buffer. b. Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation. c. Wash the resin with 10-20 column volumes of Wash Buffer (e.g., PBS). d. Elute the GST-YAP1 protein with Elution Buffer (50 mM Tris-HCl, 10-20 mM reduced glutathione, pH 8.0). Collect fractions.
4. Tag Cleavage and Further Purification (Optional) a. To remove the GST tag, incubate the purified protein with a site-specific protease (e.g., PreScission Protease or Thrombin) according to the manufacturer's instructions. b. After cleavage, the sample can be passed through the Glutathione-Sepharose resin again to remove the cleaved GST tag. The flow-through will contain tag-free YAP1. c. Further purification by size-exclusion or ion-exchange chromatography may be necessary to achieve higher purity.
Protocol 3: Purification of Tagged YAP1 from Mammalian Cells
This protocol is suitable for purifying tagged YAP1 (e.g., His-tag or other affinity tags) from transiently transfected mammalian cells like HEK293.[6]
1. Transient Transfection and Cell Culture a. Seed HEK293 cells in culture plates and grow to 70-80% confluency. b. Transfect the cells with a plasmid encoding tagged YAP1 using a suitable transfection reagent. c. Culture the cells for 48-72 hours post-transfection.
2. Cell Lysis a. Harvest the cells by scraping and centrifuging at 500 x g for 5 minutes. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).[6] d. Incubate on ice for 30 minutes. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Affinity Purification a. Add the appropriate affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged YAP1) to the clarified lysate. b. Incubate for 2-4 hours at 4°C with gentle rotation. c. Pellet the resin by centrifugation and wash several times with Wash Buffer (Lysis buffer with reduced detergent concentration). d. Elute the protein using an appropriate Elution Buffer (e.g., for His-tagged proteins, a buffer containing 250-500 mM imidazole; for other tags, follow the resin manufacturer's recommendations).
4. Quality Control a. Analyze the purified this compound by SDS-PAGE to assess purity and by Western blot using a YAP1-specific antibody to confirm its identity. b. Determine the protein concentration using a suitable method such as the Bradford or BCA assay.
By following these detailed protocols, researchers can successfully purify high-quality this compound for their downstream applications, contributing to a deeper understanding of its role in cellular processes and disease.
References
Application Notes and Protocols: Generating and Utilizing yAP1 Mutant Constructs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the generation and application of Yes-associated protein 1 (yAP1) mutant constructs. The protocols detailed herein are essential for investigating the Hippo signaling pathway and for the development of novel therapeutics targeting this critical cellular pathway.
Introduction to yAP1 and the Hippo Pathway
Yes-associated protein 1 (YAP1), along with its paralog TAZ, is a key transcriptional co-activator regulated by the Hippo signaling pathway.[1] This pathway plays a crucial role in controlling organ size, cell proliferation, and apoptosis.[1] When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP1.[1] This phosphorylation event sequesters YAP1 in the cytoplasm, preventing its nuclear translocation and subsequent activation of gene transcription.[1] Conversely, when the Hippo pathway is inactive, unphosphorylated YAP1 translocates to the nucleus, where it primarily interacts with the TEAD family of transcription factors to induce the expression of genes that promote cell growth and inhibit apoptosis.[2] Dysregulation of the Hippo-YAP1 pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.
Mutant constructs of YAP1 are invaluable tools for dissecting the molecular mechanisms of its regulation and function. By altering key amino acid residues, researchers can create constitutively active or inactive forms of YAP1, as well as mutants that are unable to interact with specific binding partners. These tools are instrumental in studying the downstream effects of YAP1 activity and in screening for potential drug candidates that can modulate this pathway.
Quantitative Data Summary of yAP1 Mutant Activity
The following table summarizes the reported effects of commonly studied yAP1 mutations on its activity, as determined by various experimental assays.
| yAP1 Mutant | Experimental Assay | Observed Effect | Reference |
| S127A | Luciferase Reporter Assay | Resistant to inhibition by LATS2, showing increased basal activity compared to wild-type. | [3] |
| 3D Matrigel Growth Assay | Increased in vitro proliferation of 67NR and NMuMG cells. | [4] | |
| Tumor Growth (in vivo) | Expression in 67NR cells enhanced tumor formation and growth. | [4] | |
| 5SA | Luciferase Reporter Assay | Not only resistant to inhibition by Mst2 and Lats2 but also displayed an elevated basal activity. | [3] |
| Cell Cycle Entry (in vivo) | Induced cell cycle entry in adult hippocampal Neural Stem Cells (NSCs) and hilar astrocytes. | [5] | |
| S94A | Luciferase Reporter Assay | Significantly reduced YAP activity. | [6] |
| Tumor Growth & Metastasis (in vivo) | Lost the enhanced tumor growth and metastasis phenotype observed with YAP S127A. | [4] | |
| SLC7A5 Expression | Unable to induce SLC7A5 expression in YAP/TAZ double-knockout cells. | [7] | |
| S127A-S94A | Tumor Growth & Metastasis (in vivo) | Unable to promote tumor growth and metastasis efficiently. | [4] |
| 2SA (S127/397A) | Tumor Formation (in vivo) | Led to the formation of detectable tumors in the majority of mice injected. | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Hippo-YAP1 Signaling Pathway
Caption: The Hippo-YAP1 signaling pathway and points of regulation by common mutations.
Experimental Workflow: Generating and Validating yAP1 Mutants
Caption: Workflow for generating and validating yAP1 mutant constructs.
Experimental Protocols
Protocol 1: Generation of yAP1 Mutant Constructs via Site-Directed Mutagenesis
This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis method.[8][9][10]
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation (e.g., S127A: Serine to Alanine at codon 127) should be located in the center of each primer.
-
Ensure 10-15 bases of correct sequence flank the mutation on both sides.
-
The melting temperature (Tm) of the primers should be ≥78°C.
-
Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.
2. PCR Amplification:
-
Set up the PCR reaction in a PCR tube as follows:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA template (plasmid containing wild-type yAP1)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM each)
-
1 µL of PfuTurbo DNA polymerase (or similar high-fidelity polymerase)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform thermal cycling using the following parameters:
-
Initial Denaturation: 95°C for 1 minute
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
Hold: 4°C
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Mix gently and incubate at 37°C for 1-2 hours to digest the parental (methylated) DNA template.[8][10]
4. Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
5. Plasmid Purification and Sequence Verification:
-
Select several colonies and grow them in liquid LB medium with the appropriate antibiotic.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Measuring yAP1 Transcriptional Activity using a Luciferase Reporter Assay
This protocol provides a method to quantify the transcriptional activity of yAP1 mutants.[6]
1. Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T) into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the following plasmids per well:
-
100 ng of a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).
-
10 ng of a Renilla luciferase control plasmid (for normalization).
-
100 ng of the yAP1 mutant construct (or wild-type/empty vector controls).
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
2. Incubation:
-
Incubate the cells for 24-48 hours post-transfection at 37°C in a CO2 incubator.
3. Cell Lysis:
-
Remove the culture medium and gently wash the cells with 1x PBS.
-
Add 20-100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
4. Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Express the activity of the yAP1 mutants as a fold change relative to the wild-type or empty vector control.
Protocol 3: Co-Immunoprecipitation (Co-IP) of yAP1 Mutants and TEAD
This protocol is for determining the interaction between yAP1 mutants and TEAD transcription factors.
1. Cell Lysis:
-
Transfect cells with the desired yAP1 mutant construct.
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-YAP1 or anti-TEAD) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
3. Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the potential interaction partner (e.g., anti-TEAD if you immunoprecipitated with anti-YAP1) and the immunoprecipitated protein to confirm a successful pulldown.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence). The presence of the interaction partner in the immunoprecipitated sample indicates a protein-protein interaction.
References
- 1. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of YAP oncoprotein by the Hippo pathway is involved in cell contact inhibition and tissue growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo pathway target, YAP, promotes metastasis through its TEAD-interaction domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparison of tumor-associated YAP1 fusions identifies a recurrent set of functions critical for oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 10. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting yAP1 western blot low signal or high background
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Western blot analysis of Yes-associated protein 1 (yAP1), specifically addressing problems of low signal and high background.
Understanding yAP1 in Western Blotting
Yes-associated protein 1 (yAP1) is a key transcriptional co-activator and a central component of the Hippo signaling pathway, which is crucial for regulating organ size, cell proliferation, and tissue homeostasis.[1] The expected molecular weight of yAP1 is approximately 65-70 kDa, though its apparent size can be affected by various post-translational modifications (PTMs), most notably phosphorylation.[2] Phosphorylation by LATS kinases promotes yAP1's translocation from the nucleus to the cytoplasm, leading to its sequestration and eventual degradation.[1] This dynamic regulation is a critical consideration for sample preparation and data interpretation.
Hippo-yAP1 Signaling Pathway Overview
// Explicitly define the phosphorylation edge edge [color="#EA4335", style=dashed, arrowhead=tee, label=" Ser127 etc. "]; LATS1_2 -> YAP1_phos;
// Cytoplasmic sequestration Cytoplasm [label="Cytoplasmic\nSequestration\n(14-3-3 binding)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; YAP1_phos -> Cytoplasm [color="#202124", arrowhead=vee, style=solid, label=" leads to "]; Cytoplasm -> Degradation [color="#202124", arrowhead=vee, style=solid, label=" promotes "];
// Nuclear translocation Nucleus [label="Nucleus", shape=folder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; YAP1_unphos -> Nucleus [label=" Translocates to ", color="#34A853", arrowhead=vee, style=solid]; Transcriptional_Activation [label="TEAD Binding &\nGene Transcription", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus -> Transcriptional_Activation [style=invis]; YAP1_unphos -> Transcriptional_Activation [style=invis]; } caption: Hippo pathway-mediated phosphorylation and inactivation of yAP1.
General Western Blot Workflow
A typical Western blot procedure involves several critical stages. Problems at any of these steps can lead to poor results.
Part 1: Troubleshooting Low or No Signal
A weak or absent band for yAP1 can be frustrating. This section addresses the common causes and solutions for a low signal-to-noise ratio.[3][4][5]
Q: Why is my yAP1 signal weak or completely absent?
There are several potential reasons, ranging from low protein abundance and antibody issues to procedural errors during the blotting process.[3][4]
| Potential Cause | Recommended Solution(s) |
| Insufficient Protein Loaded | The expression of yAP1 might be low in your specific cell or tissue type.[4] Increase the total protein loaded per lane. A typical starting point is 20-30 µg of cell lysate, but for low-abundance or modified targets, loading up to 100 µg may be necessary.[6][7][8] |
| Inactive or Ineffective Antibody | Antibodies can lose activity if stored improperly or used too many times.[3][5] Confirm the antibody's activity using a positive control (e.g., a cell line known to express high levels of yAP1, like MDA-MB-231).[4][9] Ensure the primary antibody is validated for Western blot and is compatible with the species of your sample.[10][11] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low.[4] Titrate the antibodies to find the optimal dilution. Increase incubation time, for instance, overnight at 4°C, to enhance signal.[5] |
| Inefficient Protein Transfer | Poor transfer of proteins from the gel to the membrane will result in a weak signal.[3][12] Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[11][12] For larger proteins like yAP1 (~65 kDa), ensure adequate transfer time and consider adding 0.1% SDS to the transfer buffer.[13] |
| Sample Degradation | yAP1 can be degraded by proteases released during cell lysis.[12][14] Always prepare fresh lysates and keep samples on ice.[14] Crucially, add a cocktail of protease and phosphatase inhibitors to your lysis buffer.[4][15] |
| Over-Blocking or Masking | Excessive blocking can sometimes mask the epitope recognized by the antibody.[4][5] Try reducing the blocking time or using a different blocking agent.[5] |
| Inactive Detection Reagent | The ECL substrate has a limited shelf life and can lose activity.[4] Use fresh or tested substrate.[4] For low-abundance proteins, consider using a high-sensitivity ECL substrate.[16][17][18][19] |
Part 2: Troubleshooting High Background
High background can appear as a dark, uniform haze or multiple non-specific bands, obscuring the specific yAP1 signal.[20] This is often caused by the non-specific binding of antibodies to the membrane.[3][21]
Q: How can I reduce the high background on my yAP1 blot?
Optimizing blocking, washing, and antibody concentrations are the most effective ways to reduce background noise.[20]
| Potential Cause | Recommended Solution(s) |
| Insufficient Blocking | Incomplete blocking allows antibodies to bind non-specifically to the membrane.[20][21] Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., to 5% non-fat milk or BSA).[21][22] |
| Inappropriate Blocking Agent (for p-yAP1) | When detecting phosphorylated yAP1, avoid using non-fat milk as a blocking agent. Milk contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high background.[14][15] Use 3-5% Bovine Serum Albumin (BSA) instead.[11][20] |
| Antibody Concentration Too High | Excessive concentrations of either the primary or secondary antibody are a common cause of high background.[3][21][22] Perform a titration to determine the lowest antibody concentration that still provides a strong specific signal.[20][22] Run a secondary antibody-only control to check for non-specific binding.[14][21] |
| Inadequate Washing | Insufficient washing fails to remove unbound antibodies.[20][21][22] Increase the number of washes (e.g., 4-5 times) and the duration of each wash (e.g., 10-15 minutes) with gentle agitation.[20][21][22] Ensure the wash buffer volume is sufficient to fully submerge the membrane.[21] Using a detergent like 0.1% Tween-20 in the wash buffer (TBST) is standard practice.[20][22] |
| Membrane Dried Out | Allowing the membrane to dry out at any stage can cause irreversible, high background.[14][22] Ensure the membrane remains fully hydrated throughout the entire process.[5] |
| Contaminated Buffers | Bacterial growth or other contaminants in buffers can contribute to background noise.[22] Always use freshly prepared or properly stored buffers.[21] |
| Overexposure / Detection Reagent Too Sensitive | Exposing the blot for too long or using an overly sensitive ECL substrate for an abundant protein can saturate the signal and increase background.[14][21][22] Reduce the exposure time or switch to a less sensitive substrate.[14][21] |
Troubleshooting Logic Flowchart
Use this decision tree to systematically diagnose and resolve common Western blot issues.
// Nodes Start [label="Start: Analyze Blot", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem [label="What is the issue?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; LowSignal [label="Weak / No Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighBg [label="High Background", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTransfer [label="Check Transfer\n(Ponceau S Stain)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; TransferOK [label="Transfer OK?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; OptimizeTransfer [label="Optimize Transfer:\n- Time / Voltage\n- Buffer composition", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckProtein [label="Check Protein:\n- Increase load (20-50µg)\n- Use inhibitors\n- Run positive control", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckAntibody [label="Check Antibody:\n- Titrate concentration\n- Check activity/age\n- Incubate longer (O/N 4°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckDetection [label="Check Detection:\n- Use fresh/sensitive ECL\n- Increase exposure time", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckBlocking [label="Optimize Blocking:\n- Increase time/concentration\n- Switch agent (BSA for p-yAP1)", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckWashing [label="Optimize Washing:\n- Increase number & duration\n- Ensure adequate volume", fillcolor="#FFFFFF", fontcolor="#202124"]; ReduceAb [label="Reduce Antibody Conc.:\n- Titrate Primary & Secondary", fillcolor="#FFFFFF", fontcolor="#202124"]; ReduceExposure [label="Reduce Exposure:\n- Decrease imaging time\n- Use less sensitive ECL", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Clean Blot", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Problem; Problem -> LowSignal [label=" Weak Signal "]; Problem -> HighBg [label=" High Background "];
// Low Signal Path LowSignal -> CheckTransfer; CheckTransfer -> TransferOK [label=" Staining Visible? "]; TransferOK -> CheckProtein [label=" Yes "]; TransferOK -> OptimizeTransfer [label=" No / Weak "]; CheckProtein -> CheckAntibody; CheckAntibody -> CheckDetection; CheckDetection -> End;
// High Background Path HighBg -> CheckBlocking; CheckBlocking -> CheckWashing; CheckWashing -> ReduceAb; ReduceAb -> ReduceExposure; ReduceExposure -> End; } caption: A step-by-step decision tree for diagnosing WB problems.
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for extracting yAP1? For whole-cell lysates containing nuclear and cytoplasmic proteins, a radioimmunoprecipitation assay (RIPA) buffer is often recommended due to its strong solubilizing properties.[23][24][25][26] If you are specifically interested in cytoplasmic yAP1, a milder buffer with NP-40 or Triton X-100 may be sufficient.[23][26]
Q2: Is it necessary to use protease and phosphatase inhibitors? Yes, absolutely. Proteases released during lysis can degrade your target protein, while phosphatases can remove phosphate (B84403) groups from phospho-yAP1, leading to inaccurate results.[12][14][15] Always add a freshly prepared inhibitor cocktail to your lysis buffer immediately before use.[15]
Q3: My yAP1 antibody shows multiple bands. What could be the cause? This could be due to several factors:
-
Protein Degradation: This often appears as a smear or ladder of bands below the main target band.[20] Using fresh samples with protease inhibitors is key.[14]
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. This can be addressed by optimizing blocking and washing, and titrating the antibody concentration.[3][20]
-
yAP1 Isoforms or PTMs: yAP1 has multiple isoforms and can be heavily modified, which may result in distinct bands. Consult the antibody datasheet and literature for information on the specific forms your antibody is expected to detect.
Q4: How can I be sure my yAP1 antibody is specific? The best way to confirm specificity is to use an antibody that has been validated using knockout (KO) or knockdown (e.g., siRNA) samples.[1][27] A specific antibody will show a strong signal in the wild-type or control lysate and a significantly reduced or absent signal in the KO/knockdown lysate.[1] Including positive and negative control cell lysates is also highly recommended.[14]
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Lysate for yAP1 Detection
This protocol is adapted for adherent cells in a 100 mm dish.
-
Preparation: Pre-chill all buffers and a centrifuge to 4°C. Prepare RIPA buffer and add a protease/phosphatase inhibitor cocktail immediately before use.
-
Cell Harvesting: Place the culture dish on ice and wash cells twice with ice-cold PBS.[13][26][28]
-
Lysis: Aspirate the final PBS wash completely. Add 1 mL of ice-cold RIPA buffer with inhibitors to the dish.[13][28]
-
Scraping: Use a cold cell scraper to gently collect the cells and lysate into a pre-chilled microcentrifuge tube.[13][28]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[23][28]
-
Clarification: Centrifuge the lysate at ~12,000 x g for 20 minutes at 4°C to pellet cell debris.[23][28]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet.[13][23][28]
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[23][26] The optimal concentration is typically 1–5 mg/mL.[26][28]
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer (to a final 1x concentration).[13][28]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13][29]
-
Final Spin & Loading: Centrifuge briefly before loading the samples onto your SDS-PAGE gel. Samples can be used immediately or stored at -80°C.[13]
References
- 1. YAP Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-YAP1 Antibodies | Invitrogen [thermofisher.com]
- 11. images.novusbio.com [images.novusbio.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 16. ECL Western Blot Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. youtube.com [youtube.com]
- 19. bosterbio.com [bosterbio.com]
- 20. clyte.tech [clyte.tech]
- 21. arp1.com [arp1.com]
- 22. benchchem.com [benchchem.com]
- 23. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 24. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. docs.abcam.com [docs.abcam.com]
- 27. YAP1 antibody | 16 (7 knockout-validated) products in Validated Antibody Database; 18 cited in the literature; 109 total from 11 suppliers [labome.com]
- 28. Sample preparation for western blot | Abcam [abcam.com]
- 29. cusabio.com [cusabio.com]
Optimizing YAP1 Antibody Concentration for Immunofluorescence: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing YAP1 antibody concentration for immunofluorescence (IF) experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure robust and reproducible results.
Troubleshooting Guide
Encountering issues with your YAP1 immunofluorescence staining? This guide addresses common problems and offers targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Primary Antibody Concentration: The concentration of the YAP1 antibody may be too low. | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.[1][2][3][4][5][6] |
| Inadequate Fixation or Permeabilization: The fixation or permeabilization protocol may be masking the epitope or preventing antibody penetration. | Optimize fixation time and reagent (e.g., 4% paraformaldehyde).[7][8][9] For permeabilization, try different detergents (e.g., Triton X-100, Saponin) or adjust the incubation time.[7][8][9] | |
| Low Protein Expression: The cells or tissue being analyzed may have low endogenous levels of YAP1. | Use a positive control cell line known to express high levels of YAP1 to validate the protocol and antibody. Consider using a signal amplification method.[5][10] | |
| Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody's host species or isotype. | Ensure the secondary antibody is designed to recognize the primary antibody (e.g., goat anti-rabbit secondary for a rabbit primary).[7][10][11] | |
| High Background | Primary Antibody Concentration Too High: Excess primary antibody can lead to non-specific binding. | Titrate the primary antibody to a lower concentration.[5][12] |
| Insufficient Blocking: Non-specific binding sites may not be adequately blocked. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody's host species, bovine serum albumin - BSA).[5][7][9] | |
| Inadequate Washing: Insufficient washing can leave unbound antibodies on the sample. | Increase the number and duration of wash steps between antibody incubations.[5][10] | |
| Non-specific Staining (e.g., Nucleolar) | Antibody Cross-reactivity: Some YAP1 antibodies have been reported to show non-specific nucleolar staining.[13][14] | Validate the antibody's specificity using a negative control (e.g., YAP1 knockout/knockdown cells).[13][14] If the nucleolar staining persists in the negative control, consider using a different YAP1 antibody clone. |
| Autofluorescence: Some tissues and cells exhibit natural fluorescence. | Include an unstained control to assess the level of autofluorescence. Use of mounting media with an anti-fade reagent can help.[10] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my YAP1 antibody in immunofluorescence?
A1: The optimal concentration can vary depending on the antibody (monoclonal vs. polyclonal), its source, and the experimental conditions. A good starting point for polyclonal antibodies is often a dilution of 1:50 to 1:200.[2][3][4] For monoclonal antibodies, a concentration of 2-5 µg/mL is a reasonable starting point.[1] However, it is crucial to perform a titration experiment to determine the ideal concentration for your specific assay.[1][2][6]
Q2: How does the subcellular localization of YAP1 relate to its activity?
A2: The subcellular localization of YAP1 is a key indicator of its activity and the status of the Hippo signaling pathway. When the Hippo pathway is active, YAP1 is phosphorylated and retained in the cytoplasm.[15][16] When the pathway is inactive, YAP1 translocates to the nucleus, where it acts as a transcriptional co-activator to promote gene expression related to cell proliferation and survival.[15][16][17][18] Therefore, observing nuclear versus cytoplasmic staining is a critical readout in many studies.[19][20][21][22][23][24]
Q3: What are the critical controls to include in my YAP1 immunofluorescence experiment?
A3: To ensure the validity of your results, several controls are essential:
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.
-
Isotype Control: For monoclonal primary antibodies, an isotype control (an antibody of the same isotype but with no specificity for the target protein) helps to determine non-specific binding of the primary antibody.
-
Biological Negative Control: Use cells or tissue where YAP1 is known to be absent or has been knocked down/out. This is the most definitive control for antibody specificity.[13][14]
-
Biological Positive Control: Use cells or tissue known to express YAP1 to confirm that the staining protocol is working correctly.
Experimental Protocols
Protocol 1: YAP1 Antibody Titration for Optimal Concentration
This protocol outlines the steps to determine the optimal dilution of your YAP1 primary antibody for immunofluorescence.
-
Cell Seeding: Seed your cells of interest onto coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.[8]
-
Fixation: Once cells have reached the desired confluency, fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes at room temperature.
-
Primary Antibody Incubation: Prepare a series of dilutions of your YAP1 primary antibody in the blocking buffer. It is recommended to test a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800). Incubate the coverslips with the different antibody dilutions overnight at 4°C in a humidified chamber. Include a "no primary antibody" control.
-
Washing: The next day, wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody, diluted according to the manufacturer's instructions in the blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST for 5 minutes each in the dark.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Washing: Wash the cells two times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Compare the signal-to-noise ratio across the different dilutions. The optimal dilution will be the one that provides a strong, specific signal with minimal background.
Data Presentation
Table 1: Recommended Starting Dilutions for YAP1 Antibodies in Immunofluorescence
| Antibody Type | Host | Recommended Starting Dilution/Concentration | Reference |
| Polyclonal | Rabbit | 1:50 - 1:200 | [2][3][4] |
| Monoclonal | Mouse | 2-5 µg/ml | [1] |
| Monoclonal | Mouse | 30 µg/ml |
Note: These are starting recommendations. The optimal concentration must be determined experimentally for each specific antibody lot and experimental setup.
Visualizations
Hippo Signaling Pathway and YAP1 Regulation
Caption: The Hippo signaling pathway regulates YAP1 subcellular localization and activity.
Experimental Workflow: YAP1 Antibody Titration
Caption: A streamlined workflow for optimizing YAP1 primary antibody concentration.
References
- 1. Yap1 Antibody (YAP1 8J19) - DSHB [dshb.biology.uiowa.edu]
- 2. static.abclonal.com [static.abclonal.com]
- 3. ABclonal [abclonal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. ptgcn.com [ptgcn.com]
- 9. bcf.technion.ac.il [bcf.technion.ac.il]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. Sub-Cellular Localisation Studies May Spuriously Detect the Yes-Associated Protein, YAP, in Nucleoli Leading to Potentially Invalid Conclusions of Its Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yap and its subcellular localization have distinct compartment-specific roles in the developing lung - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Hippo signaling dysfunction induces cancer cell addiction to YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Yap1 is dispensable for self‐renewal but required for proper differentiation of mouse embryonic stem (ES) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting YAP1 Immunoprecipitation
Welcome to the technical support center for Yes-associated protein 1 (YAP1) immunoprecipitation (IP). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve high-quality results in their YAP1 IP experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a YAP1 immunoprecipitation experiment?
A1: Non-specific binding in YAP1 immunoprecipitation can stem from several factors. The main culprits are typically interactions with the IP antibody, the beads (e.g., agarose (B213101) or magnetic), and insufficient washing.[1] Proteins can adhere non-specifically to the bead matrix itself or to the immunoglobulin (IgG) portion of the antibody.[1][2] Furthermore, inadequate washing may not effectively remove proteins that are weakly or transiently associated with the beads or the antibody-YAP1 complex.[1]
Q2: I am observing high background in my negative control lanes (beads-only or isotype control). How can I reduce this?
A2: High background in control lanes indicates significant non-specific binding to either the beads or the isotype control antibody. Here are several strategies to mitigate this issue:
-
Pre-clearing the Lysate: This is a critical step to remove proteins from your lysate that have a natural affinity for the IP beads.[1][3][4] Before adding your specific anti-YAP1 antibody, incubate the cell lysate with beads alone for 30-60 minutes at 4°C.[1][2] This will capture many of the proteins that would otherwise bind non-specifically during the immunoprecipitation. For even greater stringency, you can pre-clear the lysate with a non-specific antibody of the same isotype as your anti-YAP1 antibody.[1][3]
-
Blocking the Beads: Before adding the beads to your lysate, it is advisable to block non-specific binding sites on their surface.[1][4] This can be achieved by incubating the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[1] A common practice is to incubate the beads in a solution of 1-5% BSA in PBS for at least one hour at 4°C.[1][4]
-
Optimizing Antibody Concentration: Using an excessive amount of the primary antibody can lead to increased non-specific binding.[4][5] It is recommended to perform a titration experiment to determine the optimal antibody concentration that effectively pulls down YAP1 without introducing significant background.[5]
Q3: My final elution contains many contaminating proteins along with YAP1. How can I improve the specificity of my IP?
A3: The presence of numerous contaminating proteins suggests that the washing steps may not be stringent enough. Consider the following optimizations:
-
Increase Wash Stringency: The composition of your wash buffer can be modified to disrupt weak, non-specific interactions.[1] You can increase the salt concentration (e.g., up to 500 mM NaCl) or add a mild non-ionic detergent (e.g., 0.1% - 1.0% NP-40 or Triton X-100).[1] However, be cautious, as overly harsh conditions could also disrupt the specific interaction between your antibody and YAP1.
-
Increase the Number and Duration of Washes: Performing more wash cycles (e.g., 4-6 times) and increasing the duration of each wash (e.g., 3-5 minutes with gentle rotation) can significantly improve the purity of your immunoprecipitated YAP1.[1][6]
-
Transfer Beads to a New Tube: During the final wash step, transferring the beads to a fresh microcentrifuge tube can help minimize contamination from proteins that may have adhered to the walls of the original tube.[1][6]
Q4: I am having trouble immunoprecipitating YAP1 from my cell lysates. What could be the issue?
A4: A weak or absent YAP1 signal after IP can be due to several factors related to protein extraction and antibody performance:
-
Inefficient Cell Lysis: YAP1 is a transcriptional co-activator that shuttles between the cytoplasm and the nucleus.[1][4][7] Therefore, your lysis buffer must be capable of efficiently extracting proteins from both compartments. A RIPA buffer is often effective for disrupting the nuclear membrane.[8] For preserving protein-protein interactions for co-IP, a milder buffer containing non-ionic detergents like NP-40 or Triton X-100 is recommended.[9] Sonication can also aid in the release of nuclear proteins.[2]
-
Antibody Selection and Validation: Ensure that the anti-YAP1 antibody you are using is validated for immunoprecipitation.[10] Not all antibodies that work for western blotting are suitable for IP. It is best to use an affinity-purified antibody to ensure high specificity.[4]
-
Low YAP1 Expression: The expression level of YAP1 can vary between cell types and conditions. Confirm the presence of YAP1 in your input lysate via western blot. If expression is low, you may need to increase the amount of starting material (cell lysate).[5][11]
Troubleshooting Guides
Table 1: Troubleshooting High Background and Non-Specific Binding
| Problem | Possible Cause | Recommended Solution |
| High background in "beads-only" control | Proteins are binding non-specifically to the bead matrix. | 1. Pre-clear the lysate with beads before adding the primary antibody.[1][2] 2. Block the beads with BSA or non-fat dry milk.[1][4] 3. Increase the stringency of the wash buffer (e.g., higher salt, add detergent).[1] |
| High background in isotype control | Proteins are binding non-specifically to the immunoglobulin. | 1. Pre-clear the lysate with an isotype control antibody.[3] 2. Reduce the amount of primary antibody used.[4][5] 3. Use an affinity-purified primary antibody.[4][12] |
| Multiple bands in the IP lane | Insufficient washing or weak, non-specific interactions. | 1. Increase the number of washes (4-6 cycles).[1] 2. Increase the duration of each wash (3-5 minutes).[1] 3. Transfer the beads to a new tube for the final wash.[1][6] 4. Optimize the wash buffer by increasing salt or detergent concentration.[1] |
Table 2: Troubleshooting Weak or No YAP1 Signal
| Problem | Possible Cause | Recommended Solution |
| No YAP1 detected in the eluate | Inefficient cell lysis, especially for nuclear YAP1. | 1. Use a lysis buffer appropriate for nuclear protein extraction (e.g., RIPA buffer).[8] 2. For co-IP, use a milder lysis buffer and consider gentle sonication to disrupt the nucleus.[2][9] 3. Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer.[3][13] |
| Low expression of YAP1 in the sample. | 1. Confirm YAP1 expression in the input lysate by Western blot. 2. Increase the amount of cell lysate used for the IP.[5][11] | |
| The antibody is not suitable for immunoprecipitation. | 1. Use an antibody that has been validated for IP applications.[10] 2. Consider using a polyclonal antibody, as they may recognize multiple epitopes.[5] | |
| Disruption of the antibody-YAP1 interaction. | 1. Avoid overly harsh lysis or wash conditions (e.g., high concentrations of stringent detergents).[3] |
Experimental Protocols
Protocol 1: Cell Lysis for YAP1 Immunoprecipitation
This protocol is designed to efficiently lyse cells and extract both cytoplasmic and nuclear YAP1.
-
Preparation: Pre-cool all buffers and a refrigerated centrifuge to 4°C. Prepare a fresh lysis buffer. For co-immunoprecipitation, a non-denaturing buffer is recommended.
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with fresh protease and phosphatase inhibitors.
-
RIPA Lysis Buffer (for difficult to extract nuclear YAP1): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with fresh protease and phosphatase inhibitors.[8]
-
-
Cell Harvesting: Wash cultured cells twice with ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Add 500 µL of ice-cold lysis buffer to the cell pellet. Resuspend the pellet and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
(Optional) Sonication: For enhanced nuclear protein extraction, sonicate the lysate on ice. Use short pulses to avoid overheating and protein denaturation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your starting material for the immunoprecipitation.
Protocol 2: Immunoprecipitation of YAP1
-
Bead Preparation and Blocking:
-
Wash 20-30 µL of Protein A/G bead slurry per sample twice with 1 mL of ice-cold lysis buffer.
-
Block the beads by resuspending them in 1 mL of lysis buffer containing 1-5% BSA and incubate for 1 hour at 4°C with gentle rotation.[1][4]
-
Wash the beads twice more with lysis buffer to remove excess BSA.[1]
-
-
Pre-clearing the Lysate (Highly Recommended):
-
Immunoprecipitation:
-
Add the pre-determined optimal amount of anti-YAP1 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of fresh, blocked Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.
-
Wash the beads 4-6 times with 1 mL of ice-cold, stringent wash buffer (e.g., lysis buffer with up to 500 mM NaCl).[1]
-
For each wash, gently rotate for 3-5 minutes at 4°C.[1]
-
Transfer the beads to a new tube before the final wash.[1][6]
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complex by resuspending the beads in 20-40 µL of 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Visualizing Key Processes
Caption: The Hippo Signaling Pathway and YAP1 Regulation.
Caption: A typical workflow for YAP1 immunoprecipitation.
Caption: Troubleshooting logic for non-specific binding.
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP1 synergize with YY1 transcriptional co-repress DUSP1 to induce osimertinib resistant by activating the EGFR/MAPK pathway and abrogating autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction proteome of human Hippo signaling: modular control of the co‐activator YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regulation and Function of YAP1 - UCL Discovery [discovery.ucl.ac.uk]
- 8. usbio.net [usbio.net]
- 9. Posttranslational modifications of YAP/TAZ: molecular mechanisms and therapeutic opportunities: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Dynamic patterns of YAP1 expression and cellular localization in the developing and injured utricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YAP1 and PRDM14 converge to promote cell survival and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hippo-Yap/Taz signaling: Complex network interactions and impact in epithelial cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
Technical Support Center: Extracting Nuclear YAP1 Protein
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the best lysis buffers and methods for extracting nuclear Yes-associated protein 1 (YAP1).
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in extracting nuclear YAP1?
A1: The primary challenge is to efficiently separate the nuclear fraction from the cytoplasmic fraction without cross-contamination or loss of protein. YAP1 is a transcriptional co-activator that shuttles between the cytoplasm and the nucleus.[1] The goal is to lyse the plasma membrane to release the cytoplasm while keeping the nuclear membrane intact. Subsequently, the isolated nuclei must be lysed effectively to release nuclear proteins like YAP1.
Q2: Which type of lysis buffer is best for nuclear YAP1 extraction?
A2: The choice depends on your experimental goal.
-
For simple detection (e.g., Western Blot): A two-step lysis procedure using a gentle, hypotonic buffer followed by a high-salt/detergent nuclear extraction buffer is highly effective. Radioimmunoprecipitation assay (RIPA) buffer is also a strong option for lysing whole cells to access nuclear proteins, though it may denature proteins and interfere with some downstream applications.[2][3]
-
For functional assays (e.g., co-immunoprecipitation): Milder buffers containing non-ionic detergents (like NP-40 or Triton X-100) are preferred for the nuclear lysis step to preserve protein-protein interactions.[3]
Q3: Why is a high salt concentration used in nuclear extraction buffers?
A3: High salt concentrations (e.g., 300-420 mM NaCl or KCl) are crucial for solubilizing nuclear proteins. The salt helps to disrupt the electrostatic interactions that bind proteins to DNA and other nuclear components, forcing them into solution.[4]
Q4: Do I need to use protease and phosphatase inhibitors?
A4: Yes, it is critical. Immediately upon cell lysis, endogenous proteases and phosphatases are released, which can degrade or alter the phosphorylation state of your target protein.[2] Always add a freshly prepared cocktail of protease and phosphatase inhibitors to all lysis and extraction buffers just before use.[5]
Lysis Buffer Comparison
| Buffer System | Key Components | Primary Use | Advantages | Disadvantages |
| Hypotonic + High-Salt Buffer | Buffer 1 (Cytoplasmic): Low salt (e.g., 10 mM KCl), non-ionic detergent (e.g., NP-40).[6] Buffer 2 (Nuclear): High salt (e.g., 400 mM NaCl), stronger detergents.[4] | Subcellular fractionation | Provides separate cytoplasmic and nuclear fractions; good for studying YAP1 translocation. | Multi-step process; requires careful optimization to prevent cross-contamination. |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS. | Whole-cell or nuclear lysate | Strong solubilization, effective for extracting tightly bound nuclear proteins.[2][3] | Harsh detergents can denature proteins, disrupting antibody epitopes and protein interactions.[3] |
| NETN Buffer | Tris-HCl, NaCl (250mM), EDTA, NP-40/Triton X-100.[3] | Milder lysis, Co-IP | Non-ionic detergents preserve protein structure and interactions.[3] | Less effective at solubilizing the nuclear membrane compared to RIPA.[3][7] |
Signaling and Experimental Workflow Diagrams
Recommended Experimental Protocols
The following protocol is a robust method for separating cytoplasmic and nuclear fractions to analyze YAP1 localization and abundance. Always perform steps at 4°C or on ice unless otherwise specified.
Protocol: Two-Step Lysis for Nuclear Fractionation
This method is adapted from standard cell fractionation procedures.[4]
Reagents & Buffers:
-
Buffer A (Cytoplasmic Lysis):
-
20 mM Tris-HCl, pH 7.5-8.0
-
100 mM NaCl
-
300 mM Sucrose
-
3 mM MgCl₂
-
Optional: 0.5% NP-40 or Triton X-100
-
Add fresh before use: Protease and Phosphatase Inhibitor Cocktail
-
-
Buffer B (Nuclear Lysis):
-
20 mM Tris-HCl, pH 8.0
-
300-400 mM NaCl (or KCl)
-
1 mM EDTA
-
Optional: 1% NP-40
-
Add fresh before use: Protease and Phosphatase Inhibitor Cocktail
-
Procedure:
-
Cell Collection: Harvest cultured cells (e.g., from a 10 cm dish) and pellet them by centrifugation at 1,000-1,500 rpm for 5 minutes at 4°C. Wash the pellet once with ice-cold PBS and centrifuge again.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 500 µL of ice-cold Buffer A . Incubate on ice for 10-15 minutes to allow cells to swell.
-
Mechanical Disruption: Gently homogenize the cell suspension. You can use a Dounce homogenizer (20-30 strokes) or pass the lysate through a narrow-gauge needle (e.g., 27-gauge) 10-15 times.[4] Monitor cell lysis under a microscope.
-
Isolate Nuclei: Centrifuge the homogenate at 3,000 rpm (~1,000 x g) for 10 minutes at 4°C.
-
Collect Fractions:
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is your cytoplasmic fraction .
-
The pellet contains the nuclei.
-
-
Nuclear Lysis: Resuspend the nuclear pellet in 100-200 µL of ice-cold Buffer B . The high salt concentration is key to lysing the nuclear membrane and solubilizing nuclear proteins.
-
Solubilization: Vortex the nuclear suspension vigorously for 15-30 seconds and incubate on ice for 30 minutes, vortexing every 10 minutes to aid lysis.
-
Clarify Nuclear Lysate: Centrifuge at maximum speed (e.g., 14,000-24,000 x g) for 15-20 minutes at 4°C.[4]
-
Collect Nuclear Extract: Transfer the supernatant to a new, pre-chilled tube. This is your nuclear fraction , which contains soluble nuclear YAP1.
-
Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay. The samples are now ready for downstream analysis like Western Blotting.
Troubleshooting Guide
Problem 1: Low or no YAP1 signal in the nuclear fraction.
-
Possible Cause: Inefficient nuclear lysis. The nuclear membrane may not have been sufficiently disrupted.
-
Solution: Increase the salt concentration in your nuclear lysis buffer (Buffer B) up to 420 mM NaCl. Also, ensure adequate mechanical disruption by increasing vortexing time or considering brief sonication of the nuclear pellet. Keep samples on ice during sonication to prevent heating and protein denaturation.[2]
-
-
Possible Cause: Biological regulation. Under conditions of high cell density or when the Hippo pathway is active, YAP1 is phosphorylated and sequestered in the cytoplasm.[1]
-
Solution: Verify your cell culture conditions. Analyze a sample from sparsely seeded, proliferating cells as a positive control for nuclear YAP1. Also, analyze your cytoplasmic fraction to see if the YAP1 protein is located there.
-
-
Possible Cause: Over-lysis of nuclei during the first step. If the hypotonic buffer is too harsh or incubation is too long, nuclei can lyse prematurely, releasing nuclear YAP1 into the cytoplasmic fraction.
-
Solution: Reduce the incubation time in Buffer A or lower the detergent concentration. Ensure you are using a non-ionic detergent like NP-40 at a low concentration (0.1-0.5%).
-
Problem 2: Cytoplasmic protein contamination (e.g., GAPDH) in the nuclear fraction.
-
Possible Cause: Incomplete removal of cytoplasm after initial lysis.
-
Solution: After pelleting the nuclei (Step 4), gently wash the nuclear pellet once with 500 µL of ice-cold Buffer A before proceeding to nuclear lysis. This helps remove residual cytoplasmic proteins.
-
-
Possible Cause: Excessive mechanical disruption. Over-homogenization can rupture the nuclear membrane, leading to mixing of fractions.
-
Solution: Reduce the number of strokes in the Dounce homogenizer or passes through the needle. Check for intact nuclei under a microscope after homogenization.
-
Problem 3: The nuclear lysate is highly viscous and difficult to pipette.
-
Possible Cause: Contamination with genomic DNA. Lysis of the nucleus releases DNA, which makes the solution viscous.
-
Solution: Shear the DNA by passing the lysate multiple times through a narrow-gauge needle or by sonicating the sample briefly on ice. Alternatively, treat the lysate with a nuclease like Benzonase to digest DNA and reduce viscosity.[6]
-
Problem 4: YAP1 runs at an unexpected molecular weight on the Western Blot.
-
Possible Cause: YAP1 has multiple isoforms and is subject to post-translational modifications, including phosphorylation, which can affect its migration on an SDS-PAGE gel.
-
Solution: This is often normal. The expected molecular weight is around 65-75 kDa, but phosphorylated forms may run slightly higher. Some users have reported seeing bands at lower molecular weights, which could represent degradation products or alternative splice variants.[8][9] Ensure fresh protease inhibitors are used to minimize degradation.
-
References
- 1. Quantitative Analysis Reveals that Actin and Src-Family Kinases Regulate Nuclear YAP1 and Its Export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. fortislife.com [fortislife.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Sequential fractionation and isolation of subcellular proteins from tissue or cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio.unipd.it [bio.unipd.it]
yAP1 Chromatin Immunoprecipitation (ChIP) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during yAP1 Chromatin Immunoprecipitation (ChIP) experiments.
Frequently Asked Questions (FAQs)
Q1: What makes yAP1 ChIP challenging?
A1: yAP1 (Yes-associated protein 1) is a transcriptional co-activator, meaning it does not bind to DNA directly. Instead, it is recruited to chromatin by interacting with DNA-binding transcription factors, most notably the TEAD family of proteins.[1][2] This indirect association with DNA can be more transient and sensitive to experimental conditions than the binding of a sequence-specific transcription factor, making it challenging to capture and enrich yAP1-DNA complexes efficiently. Furthermore, yAP1's activity and subcellular localization are tightly regulated by the Hippo signaling pathway, which is sensitive to cell density.[2]
Q2: How do I choose the right antibody for yAP1 ChIP?
A2: Selecting a high-quality, ChIP-validated antibody is critical for a successful experiment. Look for antibodies that have been previously used in published ChIP or ChIP-seq studies for yAP1. It is advisable to test several antibodies in parallel, as their performance can vary. Polyclonal antibodies may be advantageous as they recognize multiple epitopes, which can be beneficial if the primary epitope is masked by cross-linking.
Q3: What are good positive and negative control loci for yAP1 ChIP-qPCR?
A3: For positive controls, well-established yAP1 target genes such as ANKRD1 and CYR61 are commonly used.[1] These genes are known to be regulated by yAP1 and should show significant enrichment in a successful ChIP experiment. For negative controls, regions of the genome not expected to be bound by yAP1 are suitable. These can include the promoters of housekeeping genes that are not regulated by yAP1 or intergenic regions. Some studies have used regions within genes like FAM171A1 and HAX1 as negative controls.[3]
Q4: How much chromatin and antibody should I use for a yAP1 ChIP experiment?
A4: The optimal amounts of chromatin and antibody should be determined empirically. However, a good starting point is to use 10-50 µg of chromatin per immunoprecipitation. The amount of antibody typically ranges from 3-10 µg per ChIP reaction.[4][5] It is crucial to perform an antibody titration to find the concentration that gives the best signal-to-noise ratio.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low ChIP Signal / Low Yield | Inefficient Cross-linking: Insufficient cross-linking will fail to capture the transient yAP1-TEAD-DNA interaction. | Optimize formaldehyde (B43269) cross-linking time (typically 10-15 minutes for transcription co-activators). Ensure the formaldehyde solution is fresh. |
| Over-cross-linking: Excessive cross-linking can mask the antibody epitope. | Reduce the formaldehyde concentration or cross-linking time. | |
| Suboptimal Sonication: Chromatin fragments that are too large or too small can lead to poor immunoprecipitation efficiency. | Aim for chromatin fragments in the 200-600 bp range. Optimize sonication parameters (power, duration, cycles) for your specific cell type and density.[4] | |
| Inefficient Immunoprecipitation: The antibody may not be effectively binding to yAP1. | Use a ChIP-validated yAP1 antibody. Perform an antibody titration to determine the optimal concentration. Increase the incubation time of the antibody with the chromatin. | |
| Low yAP1 Nuclear Localization: If the Hippo pathway is active (e.g., at high cell density), yAP1 will be phosphorylated and retained in the cytoplasm. | Ensure cells are cultured at a density that promotes yAP1 nuclear localization. You can verify yAP1 localization by immunofluorescence before starting the ChIP experiment. | |
| High Background | Non-specific Antibody Binding: The antibody may be binding to other proteins or to the beads. | Include a pre-clearing step by incubating the chromatin with protein A/G beads before adding the antibody. Use a non-specific IgG antibody as a negative control to assess the level of background binding. |
| Too Much Antibody: An excess of antibody can lead to increased non-specific binding. | Perform an antibody titration to find the optimal concentration. | |
| Insufficient Washing: Inadequate washing will result in the retention of non-specifically bound chromatin. | Increase the number of washes or the stringency of the wash buffers (e.g., by increasing the salt concentration). | |
| Contaminated Reagents: Buffers or tubes may be contaminated with DNA. | Use fresh, sterile reagents and low-retention tubes. | |
| Inconsistent Results | Variability in Cell Culture: Differences in cell density can significantly impact yAP1 activity and localization. | Maintain consistent cell culture conditions, particularly cell density, between experiments. |
| Inconsistent Chromatin Preparation: Variations in cross-linking or sonication can lead to inconsistent fragment sizes and ChIP efficiency. | Standardize the chromatin preparation protocol and verify fragment size on an agarose (B213101) gel for each batch of chromatin. |
Quantitative Data Summary
Table 1: Recommended Starting Parameters for yAP1 ChIP
| Parameter | Recommended Range | Notes |
| Cell Number | 1 x 107 - 5 x 107 cells per IP | Dependent on cell type and yAP1 expression levels. |
| Cross-linking | 1% Formaldehyde, 10-15 min at RT | Quench with glycine (B1666218). |
| Chromatin Fragment Size | 200 - 600 bp | Optimize sonication for your specific setup.[4] |
| Chromatin Amount | 10 - 50 µg per IP | Titrate for optimal results. |
| Antibody Amount | 3 - 10 µg per IP | Titrate for optimal signal-to-noise ratio.[4][5] |
Table 2: Example qPCR Controls for yAP1 ChIP
| Control Type | Target Locus | Expected Result |
| Positive Control | ANKRD1 promoter/enhancer | High fold enrichment over IgG and negative control region.[1] |
| Positive Control | CYR61 promoter/enhancer | High fold enrichment over IgG and negative control region.[1] |
| Negative Control | Intergenic region | Low to no enrichment. |
| Negative Control | Promoter of a housekeeping gene (e.g., GAPDH) | Low to no enrichment. |
| Negative Control | Non-specific IgG IP | Low to no enrichment at all loci. |
Experimental Protocols
Detailed yAP1 Chromatin Immunoprecipitation Protocol
This protocol is adapted from Zanconato et al., 2015 and is suitable for cultured mammalian cells.[4]
1. Cell Cross-linking
-
Culture cells to the desired confluency (typically 70-80% to ensure yAP1 is predominantly nuclear).
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and pellet them by centrifugation. The cell pellet can be stored at -80°C.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a hypotonic lysis buffer to isolate the nuclei.
-
Pellet the nuclei and resuspend in a nuclear lysis buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Dilute the chromatin in ChIP dilution buffer.
-
Set aside a small aliquot of the chromatin as an "input" control.
-
Pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the yAP1 antibody (and a non-specific IgG control in a separate tube) and incubate overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
4. Washing and Elution
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Cross-linking and DNA Purification
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin and the input control at 65°C for at least 6 hours in the presence of high salt.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
6. Analysis
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for positive and negative control loci.
-
Alternatively, prepare the DNA for high-throughput sequencing (ChIP-seq).
Visualizations
Caption: The Hippo Signaling Pathway regulating yAP1 activity.
Caption: A generalized workflow for yAP1 Chromatin Immunoprecipitation.
Caption: A decision tree for troubleshooting common yAP1 ChIP issues.
References
- 1. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio.unipd.it [bio.unipd.it]
- 5. docs.abcam.com [docs.abcam.com]
Technical Support Center: Off-Target Effects of siRNA Targeting YAP1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with off-target effects of small interfering RNA (siRNA) targeting Yes-associated protein 1 (YAP1).
Troubleshooting Guides
Issue 1: Low Knockdown Efficiency of YAP1
Symptom: qPCR or Western blot analysis shows minimal or no reduction in YAP1 mRNA or protein levels after siRNA transfection.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Transfection | - Confirm transfection efficiency using a validated positive control siRNA (e.g., targeting a housekeeping gene like GAPDH or PPIB).[1] - Optimize transfection parameters, including siRNA concentration, transfection reagent volume, cell density, and incubation time.[2] - Use a transfection medium free of serum and antibiotics, as these can interfere with complex formation.[3] |
| Suboptimal siRNA Design | - Test two to four different siRNA sequences targeting different regions of the YAP1 mRNA to identify the most effective one.[1] - Ensure the siRNA sequence has a low GC content (ideally 30-50%). |
| Incorrect siRNA Handling | - Resuspend the lyophilized siRNA pellet according to the manufacturer's protocol to ensure the correct stock concentration.[1] - Store siRNA stocks at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| Cell Line-Specific Issues | - Some cell lines are inherently difficult to transfect. Consider using a different delivery method, such as electroporation or viral vectors, if optimization of lipid-based transfection fails. - Ensure cells are healthy, actively dividing, and at a low passage number. |
| Incorrect Assay Conditions | - For qPCR, design primers that anneal to a region of the YAP1 transcript that is not targeted by the siRNA. - For Western blotting, ensure the antibody is specific for YAP1 and that protein degradation is minimized during sample preparation. |
Issue 2: Observing Unexpected Phenotypes or Gene Expression Changes
Symptom: After YAP1 knockdown, you observe cellular phenotypes or changes in the expression of other genes that are not consistent with the known functions of YAP1.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Off-Target Effects | - Seed-Region Mediated Off-Targets: The "seed" region (nucleotides 2-8 of the siRNA guide strand) can bind to the 3' UTR of unintended mRNAs, leading to their translational repression.[4][5] - Solution: Perform a BLAST search of the seed region against a transcript database to identify potential off-targets.[6] Use siRNAs with chemical modifications in the seed region to reduce off-target binding.[4] |
| - Sequence-Dependent Off-Targets: The siRNA sequence may have significant homology to other transcripts, leading to their degradation. - Solution: Use at least two or three different siRNAs targeting different regions of YAP1. A true on-target effect should be reproducible with multiple siRNAs, while off-target effects are typically sequence-specific.[7] | |
| Immune Stimulation | - Some siRNA sequences can trigger an innate immune response, leading to the upregulation of interferon-stimulated genes. - Solution: Use modified siRNAs (e.g., 2'-O-methyl) to reduce immune stimulation. Screen for the expression of interferon-stimulated genes (e.g., OAS1, IFIT1) by qPCR. |
| Transfection Reagent Toxicity | - The transfection reagent itself can cause cellular stress and alter gene expression. - Solution: Include a "mock" transfection control (transfection reagent only, no siRNA) to assess the effects of the reagent alone. Optimize the amount of transfection reagent to the lowest effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of siRNA off-target effects?
A1: There are two main mechanisms:
-
Seed-region mediated effects: The seed region (nucleotides 2-8) of the siRNA guide strand can act like a microRNA (miRNA) and bind to the 3' untranslated region (3' UTR) of unintended mRNA transcripts with partial complementarity, leading to their translational repression.[4][5]
-
Sequence-dependent hybridization: The siRNA guide strand can have significant sequence similarity to unintended transcripts, leading to their cleavage by the RNA-induced silencing complex (RISC).[8]
Q2: How can I minimize off-target effects in my YAP1 siRNA experiment?
A2: Several strategies can be employed:
-
Use the lowest effective siRNA concentration: Perform a dose-response experiment to determine the minimal concentration of siRNA that achieves sufficient YAP1 knockdown.[7]
-
Use multiple siRNAs: Using a pool of 2-4 siRNAs targeting different regions of the YAP1 mRNA can reduce the concentration of any single siRNA, thereby minimizing its specific off-target effects.[4]
-
Employ modified siRNAs: Chemical modifications, such as 2'-O-methylation of the seed region, can reduce miRNA-like off-target effects.[4]
-
Careful siRNA design: Utilize design algorithms that screen for potential off-target binding to other transcripts.[3]
-
Include proper controls: Always include a non-targeting (scrambled) siRNA control and a mock transfection control.[3]
Q3: How do I validate that my observed phenotype is due to YAP1 knockdown and not an off-target effect?
A3: The gold standard for validation is a rescue experiment. This involves co-transfecting your YAP1 siRNA with a construct expressing a form of YAP1 that is resistant to that specific siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed upon expression of the siRNA-resistant YAP1, it confirms that the effect is on-target. Additionally, reproducing the phenotype with multiple siRNAs targeting different regions of YAP1 provides strong evidence for an on-target effect.[7]
Q4: What are some known off-target genes for YAP1 siRNAs?
A4: While comprehensive, publicly available databases of validated off-target genes for specific commercial YAP1 siRNAs are limited, studies have shown that siRNA off-target effects are highly sequence-dependent.[8] Therefore, the off-target profile will be unique to the specific siRNA sequence used. It is crucial to perform your own validation, for example, by microarray or RNA-sequencing, to identify potential off-targets in your experimental system.
Experimental Protocols
Protocol 1: Microarray Analysis for Off-Target Profiling
This protocol outlines the general steps for identifying off-target gene expression changes following YAP1 siRNA transfection using microarrays.[9][10]
-
Cell Culture and Transfection:
-
Plate your cells of interest at a density that will be 50-70% confluent at the time of transfection.
-
Transfect cells with your YAP1 siRNA, a non-targeting control siRNA, and a mock transfection control in biological triplicates. Use the optimized transfection conditions for your cell line.
-
-
RNA Isolation:
-
At 24-48 hours post-transfection, harvest the cells and isolate total RNA using a method that yields high-quality, intact RNA (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
cRNA Synthesis and Labeling:
-
Synthesize complementary RNA (cRNA) from the total RNA.
-
Label the cRNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Hybridization:
-
Hybridize the labeled cRNA to a microarray chip containing probes for the entire transcriptome of your species of interest.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a microarray scanner to detect the fluorescence intensity of each spot.
-
-
Data Analysis:
-
Normalize the raw data to account for technical variations.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify genes that are differentially expressed between the YAP1 siRNA-treated group and the control groups.
-
Genes that are significantly up- or down-regulated in the YAP1 siRNA group but not in the control groups are potential off-targets.
-
Further bioinformatic analysis can be performed to check for seed-sequence complementarity in the 3' UTRs of the potential off-target genes.
-
Protocol 2: RNA-Sequencing for Off-Target Profiling
This protocol provides a general workflow for using RNA-sequencing (RNA-seq) to identify off-target effects of YAP1 siRNA.[11][12]
-
Cell Culture, Transfection, and RNA Isolation:
-
Follow the same procedures as described in Protocol 1 for cell culture, transfection with YAP1 siRNA and controls, and isolation of high-quality total RNA.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Adenylate the 3' ends and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Use bioinformatics tools (e.g., DESeq2, edgeR) to identify differentially expressed genes between the YAP1 siRNA-treated and control groups.[11]
-
Genes showing significant expression changes that are not known downstream targets of YAP1 are potential off-targets.
-
Utilize tools like SeedMatchR to specifically identify genes with seed-sequence matches in their 3' UTRs that show altered expression.[11][12]
-
Visualizations
Hippo Signaling Pathway
Caption: The Hippo Signaling Pathway and YAP1 Regulation.
Experimental Workflow for Off-Target Analysis
Caption: Workflow for Identifying siRNA Off-Target Effects.
Troubleshooting Logic for Low Knockdown Efficiency
Caption: Logic for Troubleshooting Low Knockdown Efficiency.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 5. mdpi.com [mdpi.com]
- 6. siRNA Database [web.cos.gmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Expression and Purification of Full-Length yAP1
Welcome to the technical support center for the expression and purification of full-length Yes-associated protein 1 (yAP1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with producing this important transcriptional coactivator. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my full-length yAP1 expression so low in E. coli?
A1: Low expression of full-length yAP1, a large eukaryotic protein, in a prokaryotic system like E. coli is a common issue. Several factors can contribute to this:
-
Codon Bias: The codon usage of the human or yeast yAP1 gene differs significantly from the codons preferentially used by E. coli. This can lead to translational stalling and premature termination, resulting in low yields of the full-length protein.[1][2]
-
Protein Toxicity: Overexpression of some proteins can be toxic to E. coli, leading to slow growth or cell death post-induction. Tightly regulated promoters (e.g., pBAD or T7-lac) and the use of host strains like BL21(DE3)pLysS, which expresses T7 lysozyme (B549824) to reduce basal expression, can mitigate this.[2]
-
mRNA Instability: The yAP1 mRNA transcript might be unstable in the bacterial cytoplasm.
-
Plasmid Instability: High-copy number plasmids can exert a metabolic burden on the cells, potentially leading to plasmid loss.
Q2: My yAP1 protein is insoluble and forms inclusion bodies. What should I do?
A2: Inclusion body formation is the most common challenge when overexpressing large, multi-domain eukaryotic proteins in E. coli.[1][3] This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to aggregation. Strategies to address this include:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration (e.g., 0.1-0.5 mM IPTG) can slow down the rate of protein synthesis, allowing more time for correct folding.[1][4][5]
-
Use a Solubility-Enhancing Tag: While this guide focuses on a standard His-tag, fusing yAP1 to a highly soluble partner like Maltose Binding Protein (MBP) can improve solubility.[6]
-
Purification from Inclusion Bodies: You can purify the yAP1 from inclusion bodies under denaturing conditions followed by a refolding step. This is often the most practical approach. (See Protocol 2 below).
Q3: My this compound is being degraded during purification. How can I prevent this?
A3: yAP1 is susceptible to degradation by cellular proteases. In its native cellular environment, yAP1 stability is tightly regulated by phosphorylation, which can signal for ubiquitination and subsequent proteasomal degradation.[7] Key strategies to prevent degradation during purification include:
-
Use Protease Inhibitor Cocktails: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[7]
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Optimize Lysis: Use gentle lysis methods (e.g., sonication on ice with controlled pulses) to avoid releasing proteases from cellular compartments.
Q4: What is a realistic yield to expect for full-length yAP1 from an E. coli expression system?
A4: Yields can vary significantly based on the expression construct, conditions, and purification strategy. While specific yields for recombinant full-length yAP1 are not widely published, yields for challenging recombinant proteins can range from less than 1 mg to over 10 mg per liter of culture.[8] Commercial vendors of recombinant human YAP1 produced in E. coli typically report purity levels of >85% or >90%.[9][10] Achieving a final yield of 1-5 mg of >90% pure protein per liter of culture would be a successful outcome.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Faint Band of yAP1 on SDS-PAGE after Induction | 1. Codon Bias: Rare codons in the yAP1 gene are stalling translation in E. coli. | 1a. Codon Optimization: Synthesize a new gene with codons optimized for E. coli expression.[1] 1b. Use Specialized Strains: Use an E. coli strain like Rosetta™ 2(DE3), which contains a plasmid carrying tRNAs for rare codons.[6] |
| 2. Protein is Highly Toxic: Basal ("leaky") expression is killing cells before induction. | 2a. Use a Tightly Controlled Promoter: Use vectors with promoters like araBAD (arabinose-inducible). 2b. Use pLysS or pLysE Strains: These strains express T7 lysozyme, which inhibits basal T7 RNA polymerase activity.[2] | |
| 3. Inefficient Induction: IPTG concentration or induction time/temperature is suboptimal. | 3a. Optimize Induction: Perform a time-course experiment (e.g., 3h at 37°C, 5h at 30°C, overnight at 16°C).[6] 3b. Vary IPTG Concentration: Test a range from 0.1 mM to 1.0 mM. | |
| Strong yAP1 Band in "Total Cell Lysate" but Not in "Soluble Fraction" | 1. Inclusion Body Formation: The protein is aggregating in insoluble inclusion bodies. | 1a. Optimize for Solubility: Lower induction temperature (16-20°C), reduce IPTG concentration (0.1-0.4 mM), and induce at a later log phase (OD600 ~0.8-1.0).[5][11] 1b. Switch to Denaturing Purification: Lyse cells and purify the protein from inclusion bodies using denaturants. (See Protocol 2). |
| 2. Inefficient Cell Lysis: Lysis method is not effectively releasing soluble protein. | 2a. Confirm Lysis: Check a sample of the cell suspension under a microscope before and after lysis. 2b. Optimize Sonication: Increase sonication time or amplitude, ensuring the sample remains cold. | |
| Multiple Bands or Smear Below Full-Length yAP1 Band | 1. Proteolytic Degradation: yAP1 is being cleaved by endogenous E. coli proteases. | 1a. Add Protease Inhibitors: Use a fresh, broad-spectrum protease inhibitor cocktail in your lysis buffer. 1b. Maintain Cold Chain: Keep all samples and buffers on ice or at 4°C throughout the purification process. 1c. Work Quickly: Minimize the time between cell harvesting and purification. |
| 2. Premature Translation Termination: Ribosomes are disengaging from the mRNA transcript. | 2a. Address Codon Bias: See solutions for "No or Very Faint Band." 2b. Check DNA Sequence: Ensure there are no mutations in your expression construct that introduce premature stop codons. | |
| Low Yield After Affinity Chromatography (His-Tag) | 1. His-Tag is Inaccessible: The tag is buried within the folded protein structure. | 1a. Purify Under Denaturing Conditions: Unfolding the protein will expose the His-tag. (See Protocol 2). 1b. Relocate the Tag: If possible, move the His-tag to the other terminus (N- vs. C-terminus) of the protein. |
| 2. Incorrect Buffer Composition: pH or imidazole (B134444) concentration is not optimal for binding. | 2a. Ensure Correct pH: The pH of the lysis and wash buffers should be ~8.0 for optimal His-tag binding to Ni-NTA resin. 2b. Optimize Imidazole in Wash: Use a low concentration of imidazole (10-20 mM) in the wash buffer to reduce non-specific binding without eluting your protein.[12] | |
| Protein Precipitates After Elution or Dialysis | 1. Poor Protein Stability: The buffer is not suitable for maintaining yAP1 solubility. | 1a. Add Stabilizing Agents: Include glycerol (B35011) (10-20%) in the final elution/storage buffer.[9][13] 1b. Screen Buffers: Test a range of pH values (e.g., 7.0-8.5) and salt concentrations (e.g., 150-500 mM NaCl) to find the optimal storage condition. |
| 2. Concentration Too High: The protein is prone to aggregation at high concentrations. | 2a. Elute in a Larger Volume: Use a larger volume of elution buffer to keep the protein concentration lower. 2b. Perform Step-wise Dialysis: If removing a denaturant or changing buffer, perform dialysis in gradual steps to allow for proper refolding. |
Experimental Protocols & Data
Protocol 1: Expression and Purification of Soluble His-Tagged yAP1
This protocol is optimized for maximizing the yield of soluble, full-length yAP1.
1. Gene and Vector Preparation:
-
Gene Synthesis: It is highly recommended to use a synthetic gene for human or yeast yAP1 with codon usage optimized for E. coli. This can increase expression levels dramatically.[1]
-
Vector: Clone the optimized yAP1 sequence into a pET series vector (e.g., pET-28a) to add an N-terminal 6xHis-tag.
-
Host Strain: Transform the plasmid into an E. coli BL21(DE3) or a derivative strain like Rosetta™ 2(DE3) to compensate for any remaining codon bias.[6]
2. Protein Expression:
-
Inoculate 50 mL of LB medium (with appropriate antibiotics) with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium (with antibiotics) with 10 mL of the overnight culture.
-
Grow at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue to incubate at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
3. Protein Purification (Native Conditions):
-
Resuspend the cell pellet in 30 mL of ice-cold Native Lysis Buffer .
-
Lyse the cells by sonication on ice. Use 30-second pulses with 1-minute rest intervals for a total of 10 minutes of sonication time.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with Native Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Native Wash Buffer .
-
Elute the protein with 5 column volumes of Native Elution Buffer . Collect fractions and analyze by SDS-PAGE.
-
Pool the purest fractions and dialyze against Storage Buffer .
Protocol 2: Purification of His-Tagged yAP1 from Inclusion Bodies
This is often the most reliable method for obtaining high quantities of full-length yAP1.
1. Expression and Inclusion Body Isolation:
-
Follow the expression protocol (Protocol 1, Step 2), but you may use a higher induction temperature (e.g., 37°C for 3-4 hours) to intentionally drive expression into inclusion bodies.
-
Resuspend the harvested cell pellet in 30 mL of Native Lysis Buffer.
-
Lyse cells by sonication as described above.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Wash the pellet (inclusion bodies) by resuspending it in Inclusion Body Wash Buffer and centrifuging again. Repeat this wash step two more times to remove contaminants.
2. Solubilization and Purification (Denaturing Conditions):
-
Resuspend the washed inclusion body pellet in 20 mL of Denaturing Solubilization/Binding Buffer . Stir for 1 hour at room temperature to completely dissolve the protein.
-
Centrifuge at 15,000 x g for 30 minutes to pellet any remaining insoluble debris.
-
Equilibrate a Ni-NTA column with Denaturing Solubilization/Binding Buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with 10 column volumes of Denaturing Wash Buffer .
-
Elute the protein with 5 column volumes of Denaturing Elution Buffer .
3. Protein Refolding and Final Dialysis:
-
The key to refolding is the slow removal of the denaturant. Perform stepwise dialysis of the eluted protein against Storage Buffer with decreasing concentrations of urea.
-
Dialysis 1: Storage Buffer + 2 M Urea (4 hours at 4°C)
-
Dialysis 2: Storage Buffer + 1 M Urea (4 hours at 4°C)
-
Dialysis 3: Storage Buffer + 0.5 M Urea (4 hours at 4°C)
-
Dialysis 4: Storage Buffer (overnight at 4°C)
-
-
After the final dialysis, centrifuge the sample at 15,000 x g for 20 minutes to remove any precipitated protein.
-
Measure the concentration of the soluble, refolded protein and store at -80°C.
Data and Buffer Compositions
Table 1: Quantitative Parameters for yAP1 Purification
| Parameter | Typical Value / Range | Source / Notes |
|---|---|---|
| Purity | >85-90% | Determined by SDS-PAGE with Coomassie staining. Based on commercial product data.[9][10] |
| Expected Yield | 1-5 mg / L of culture | Highly variable. Dependent on optimization. |
| Storage Concentration | 0.1 - 1.0 mg/mL | Recommended concentration after reconstitution/dialysis.[9] |
| Storage Temperature | -80°C | For long-term stability. Avoid repeated freeze-thaw cycles.[13] |
Table 2: Buffer Formulations
| Buffer Name | Composition | Notes |
|---|---|---|
| Native Lysis Buffer | 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF, 1x Protease Inhibitor Cocktail | Based on endogenous yAP1 purification protocols.[7] Add inhibitors just before use. |
| Native Wash Buffer | 50 mM HEPES (pH 7.5), 300 mM NaCl, 20 mM Imidazole, 10% Glycerol | Higher salt and low imidazole reduce non-specific binding. |
| Native Elution Buffer | 50 mM HEPES (pH 7.5), 150 mM NaCl, 250-500 mM Imidazole, 10% Glycerol | High imidazole concentration competes with His-tag for binding to the resin. |
| Inclusion Body Wash Buffer | 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% Triton X-100, 1 mM EDTA | Triton X-100 helps to solubilize membrane proteins and other contaminants. |
| Denaturing Solubilization/Binding Buffer | 100 mM NaH2PO4, 10 mM Tris-HCl, 6 M Urea, pH 8.0 | Urea unfolds the protein, exposing the His-tag. |
| Denaturing Wash Buffer | 100 mM NaH2PO4, 10 mM Tris-HCl, 6 M Urea, pH 6.3 | Lowering the pH helps to remove contaminants that bind non-specifically. |
| Denaturing Elution Buffer | 100 mM NaH2PO4, 10 mM Tris-HCl, 6 M Urea, pH 4.5 | A low pH protonates the histidine residues, causing elution. Alternatively, use a pH 8.0 buffer with 250 mM imidazole. |
| Storage Buffer | 25 mM Tris-HCl (pH 7.3), 100 mM Glycine, 10% Glycerol | Based on commercial recombinant yAP1 formulation.[13] Provides good stability. |
Visualizations
Signaling Pathway
The activity of yAP1 is primarily regulated by the Hippo signaling pathway. When the pathway is "ON" (e.g., in response to high cell density), a kinase cascade phosphorylates yAP1, leading to its cytoplasmic sequestration and degradation. When the pathway is "OFF", unphosphorylated yAP1 translocates to the nucleus to activate gene expression.
Experimental Workflow
The overall process from gene to purified protein involves several key stages, each with potential for optimization. This workflow outlines the major steps and decision points for expressing and purifying full-length yAP1.
References
- 1. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 2. goldbio.com [goldbio.com]
- 3. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. YAP1 Proteins [antibodies-online.com]
- 11. Increasing the yield of soluble recombinant protein expressed in E. coli by induction during late log phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 13. origene.com [origene.com]
Technical Support Center: Antibody Validation for Specific YAP1 Isoforms
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the validation of antibodies targeting specific isoforms of Yes-associated protein 1 (YAP1).
Frequently Asked Questions (FAQs)
Q1: What are the major YAP1 isoforms and how do they differ structurally?
The human YAP1 gene produces multiple protein isoforms through alternative splicing, with at least eight having been identified.[1] These isoforms primarily differ in two key regions:
-
WW Domains: Some isoforms contain one WW domain (designated YAP1-1), while others have two (YAP1-2).[2] The second WW domain is encoded by an alternatively spliced exon.
-
Transactivation Domain (TAD): Insertions or deletions within the C-terminal region can disrupt a putative leucine (B10760876) zipper motif, affecting the protein's transcriptional activity.[1][3][4] These variants are often denoted by Greek letters (e.g., α, γ, δ).[1][3]
These structural differences can lead to distinct, and sometimes opposing, biological functions, such as regulating the pro-oncogenic potential of YAP1.[3]
Q2: Why is it challenging to find antibodies specific to a single YAP1 isoform?
Developing isoform-specific antibodies is difficult because the isoforms share a high degree of sequence homology. The primary difference between the YAP1-1 and YAP1-2 groups is a 38-amino acid sequence that constitutes the second WW domain.[4][5] Many commercially available antibodies are raised against epitopes located in regions that are common to all or most isoforms. While some vendors may claim isoform specificity, rigorous validation by the end-user is critical.[6]
Q3: What are the essential positive and negative controls for validating a YAP1 antibody?
Proper controls are crucial for confirming antibody specificity.
-
Negative Control: The gold standard is a knockout (KO) or knockdown (siRNA/shRNA) cell line for the YAP1 gene.[7][8] A truly specific antibody should show no signal in the KO lysate compared to the wild-type (WT) lysate.[7][9]
-
Positive Control:
-
A wild-type cell line known to express YAP1 (e.g., HeLa, HEK293) is a good starting point.[9]
-
For validating isoform specificity, the ideal positive control is a YAP1 KO cell line that has been transfected to exogenously express a single, specific YAP1 isoform. This allows you to confirm that the antibody recognizes the intended isoform and does not cross-react with others.
-
Q4: How can I distinguish between different YAP1 isoforms in a Western blot?
While no commercial antibody can reliably distinguish all isoforms, you can separate the major groups by size. YAP1-2 isoforms are approximately 4-5 kDa larger than YAP1-1 isoforms due to the extra 38-amino acid WW domain.[4][5] To resolve this small size difference, it is essential to run lower percentage polyacrylamide gels for a longer duration to maximize separation.[4]
Data Presentation
Table 1: Human YAP1 Isoform Characteristics
| Isoform Group | Key Feature | Representative Variant | Number of WW Domains | Leucine Zipper Status | Approx. Molecular Weight (kDa) |
| YAP1-1 | Single WW Domain | YAP1-1α | 1 | Intact | ~65-70 |
| YAP1-2 | Double WW Domain | YAP1-2α | 2 | Intact | ~70-75 |
| YAP1-2γ | Double WW Domain | YAP1-2γ | 2 | Disrupted (Exon 6) | ~72-77 |
Note: Molecular weights are approximate and can vary based on post-translational modifications (PTMs). The calculated molecular weight is lower (~54 kDa), but YAP1 typically migrates higher on SDS-PAGE.[9][10]
Table 2: Recommended Starting Dilutions for Commercial YAP1 Antibodies (Western Blot)
| Vendor | Catalog Number | Clonality | Recommended Starting Dilution |
| Thermo Fisher | PA1-46189 | Polyclonal | 1:1000 |
| Cell Signaling Tech | #14074 (D8H1X) | Monoclonal | 1:1000 |
| Abcam | ab52771 | Monoclonal | 1:1000 - 1:10000 |
| Boster Bio | M00116 | Monoclonal | 1:1000 - 1:5000 |
Note: These are starting recommendations. Optimal dilutions must be determined experimentally by the user.
Mandatory Visualizations
References
- 1. Identification, basic characterization and evolutionary analysis of differentially spliced mRNA isoforms of human YAP1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP1 - Wikipedia [en.wikipedia.org]
- 3. Alternative splicing reverses the cell-intrinsic and cell-extrinsic pro-oncogenic potentials of YAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The WW domains dictate isoform-specific regulation of YAP1 stability and pancreatic cancer cell malignancy [thno.org]
- 5. The WW domains dictate isoform-specific regulation of YAP1 stability and pancreatic cancer cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novusbio.com [novusbio.com]
- 7. YAP (D8H1X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. YAP Antibody | Cell Signaling Technology [cellsignal.com]
- 9. YAP1 Polyclonal Antibody (PA1-46189) [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
Artifacts in yAP1 localization studies due to fixation methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the immunofluorescence (IF) analysis of Yes-associated protein 1 (YAP1) localization, with a specific focus on artifacts arising from fixation methods.
Frequently Asked Questions (FAQs)
Q1: Why does the subcellular localization of YAP1 appear different in my experiments compared to published literature?
A1: Discrepancies in YAP1 localization are frequently due to differences in experimental protocols, particularly the cell fixation method. YAP1's localization is part of a dynamic signaling pathway and can be sensitive to the fixation agent used. The two most common fixatives, formaldehyde (B43269) (a cross-linker) and methanol (B129727) (a precipitating agent), can yield different results. For instance, paraformaldehyde (PFA) fixation is often better for preserving the localization of total YAP, while methanol fixation may be more suitable for detecting specific phosphorylated forms of YAP, such as phospho-YAP (Ser127).[1] It is crucial to be consistent with the fixation protocol and to choose the method best suited for the specific YAP1 species (total or phosphorylated) you are investigating.
Q2: I see high background staining in my YAP1 immunofluorescence. What are the common causes and solutions?
A2: High background can obscure the true localization of YAP1. Common causes include:
-
Inadequate Blocking: The blocking step is critical to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin or serum from the secondary antibody's host species) for a sufficient amount of time.[2][3]
-
Antibody Concentration: The concentrations of both the primary and secondary antibodies may be too high. Titrating your antibodies to find the optimal concentration is essential.[2][4]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, leading to high background.[2]
-
Fixation Artifacts: Some fixatives, like glutaraldehyde, can cause autofluorescence.[5] If using formaldehyde, ensure it is fresh, as old formaldehyde can increase background fluorescence.[4]
Q3: My YAP1 staining is very weak or absent. What should I troubleshoot?
A3: Weak or no signal can be due to several factors:
-
Suboptimal Antibody Performance: Ensure your primary antibody is validated for immunofluorescence.[2][5] The antibody may not be able to recognize the protein in its fixed conformation.
-
Incorrect Fixation Method: The chosen fixation method might be masking the epitope your antibody is supposed to recognize. For example, formaldehyde cross-linking can sometimes hide epitopes.[6] You may need to test an alternative fixation method or perform antigen retrieval.[3][5]
-
Low Protein Expression: The cells you are using may have very low levels of YAP1. It is good practice to include a positive control cell line known to express YAP1.
-
Permeabilization Issues: If you are using a cross-linking fixative like formaldehyde, a separate permeabilization step (e.g., with Triton X-100) is necessary for the antibody to access intracellular proteins like YAP1.[7]
Troubleshooting Guide: Fixation-Related Artifacts in YAP1 Localization
This guide will help you identify and resolve common issues related to fixation in your YAP1 immunofluorescence experiments.
Issue 1: YAP1 appears exclusively in the cytoplasm, even when you expect nuclear localization.
-
Possible Cause: This can be an artifact of methanol fixation. While methanol can be effective for some applications, it is a harsh fixative that dehydrates cells and precipitates proteins.[6][7] This can lead to the loss of soluble nuclear proteins or alter the cellular architecture, giving the false appearance of cytoplasmic retention.
-
Troubleshooting Steps:
-
Switch to a Cross-linking Fixative: Try fixing your cells with 4% paraformaldehyde (PFA) in PBS. PFA cross-links proteins, which generally provides better preservation of cellular morphology and the in-situ localization of proteins.[8]
-
Optimize Fixation Time: Over-fixation with PFA can also mask epitopes. A typical fixation time is 10-15 minutes at room temperature.[9]
-
Include Proper Controls: Always include positive and negative controls in your experiment to ensure that your staining pattern is reliable.
-
Issue 2: Nuclear YAP1 staining is observed, but the signal for phosphorylated YAP1 (e.g., pYAP Ser127) is weak or absent.
-
Possible Cause: Formaldehyde fixation can sometimes mask the phospho-epitope that the antibody recognizes. The cross-linking action of formaldehyde can alter the protein's conformation, hiding the phosphorylated site from the antibody.[6]
-
Troubleshooting Steps:
-
Use a Precipitating Fixative: For the detection of phosphorylated YAP1, fixation with ice-cold methanol is often recommended.[1] The denaturing effect of methanol can expose the phospho-epitope, making it more accessible to the antibody.
-
Antigen Retrieval: If you must use PFA fixation, you may need to perform an antigen retrieval step after fixation to unmask the epitope. This can be done by heat-induced (e.g., in a citrate (B86180) buffer) or enzymatic methods.[3]
-
Quantitative Data Summary
| Fixation Method | Expected Predominant Localization of Total YAP1 | Expected Predominant Localization of Phospho-YAP1 (Ser127) | Potential Artifacts |
| 4% Paraformaldehyde (PFA) | Nuclear and/or Cytoplasmic (reflects physiological state) | Primarily Cytoplasmic | Masking of phospho-epitopes, potential for incomplete permeabilization. |
| 100% Cold Methanol | May show increased cytoplasmic retention due to extraction of nuclear proteins. | Primarily Cytoplasmic (often with enhanced signal compared to PFA) | Can cause cell shrinkage, disruption of cellular architecture, and loss of soluble proteins.[10] |
Detailed Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for Total YAP1 Staining
This protocol is recommended for visualizing the localization of total YAP1, as it generally provides good preservation of cellular morphology.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Wash: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove the culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibody to access intracellular targets.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against YAP1, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes, wash once with PBS, and mount the coverslips on microscope slides using an anti-fade mounting medium.
Protocol 2: Methanol Fixation for Phospho-YAP1 (pYAP) Staining
This protocol is often preferred for detecting phosphorylated forms of YAP1, as the denaturing properties of methanol can improve epitope accessibility.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Wash: Gently wash the cells twice with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells by incubating them with ice-cold 100% methanol for 10 minutes at -20°C.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against phospho-YAP1, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes, wash once with PBS, and mount the coverslips on microscope slides using an anti-fade mounting medium.
Visualizations
Caption: The core Hippo signaling pathway regulating YAP1 localization.
References
- 1. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IF Troubleshooting | Proteintech Group [ptglab.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy | Yamanushi | Folia Morphologica [journals.viamedica.pl]
- 9. researchgate.net [researchgate.net]
- 10. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Concentration for YAP1 Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with YAP1 inhibitors. The information is designed to address specific issues that may arise during experiments and to provide clear guidance on optimizing drug concentrations for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is YAP1 and why is it a target in drug development?
A1: Yes-associated protein 1 (YAP1) is a transcriptional co-activator that plays a crucial role in the Hippo signaling pathway.[1][2] This pathway is essential for regulating organ size, cell proliferation, and apoptosis (programmed cell death).[2] In many cancers, the Hippo pathway is dysregulated, leading to the overactivation of YAP1.[2][3] This overactivation promotes uncontrolled cell growth and tumor development, making YAP1 a key target for cancer therapies.[2][3]
Q2: How do YAP1 inhibitors work?
A2: YAP1 inhibitors function by interfering with the activity of the YAP1 protein.[3] When the Hippo pathway is active, YAP1 is phosphorylated and remains in the cytoplasm, preventing it from promoting gene transcription.[2] When the pathway is inactive, YAP1 moves into the nucleus, binds to TEAD transcription factors, and activates genes that drive cell proliferation.[2] YAP1 inhibitors can work through several mechanisms, such as preventing the YAP1-TEAD interaction, promoting the degradation of YAP1, or keeping it sequestered in the cytoplasm.[3]
Q3: What are some common YAP1 inhibitors used in research?
A3: Several small molecule inhibitors targeting YAP1 are used in preclinical research. Some common examples include Verteporfin, CA3, and IAG933. Verteporfin, an FDA-approved photosensitizer, can inhibit YAP1 activity even without light activation by disrupting the YAP1-TEAD interaction.[4] CA3 is another small molecule that has shown potent inhibition of YAP1/TEAD transcriptional activity.[5][6] IAG933 is a selective inhibitor that blocks the interaction between YAP/TAZ and all four TEAD isoforms.[7]
Troubleshooting Guide
Q1: My YAP1 inhibitor is not showing the expected effect on cell viability. What could be the problem?
A1: Several factors could contribute to a lack of effect.
-
Suboptimal Drug Concentration: The concentration of the inhibitor may be too low to effectively inhibit YAP1. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to the inhibitor. This could be due to mutations in the Hippo pathway or the activation of alternative survival pathways.[8][9]
-
Drug Stability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh solutions for each experiment.
-
Off-Target Effects: At high concentrations, some inhibitors may have off-target effects that can confound the results. It's important to verify that the observed effects are indeed due to YAP1 inhibition.
Q2: How can I confirm that my inhibitor is targeting YAP1 specifically?
A2: To confirm on-target activity, you can perform several experiments:
-
Western Blotting: Assess the levels of total YAP1 and phosphorylated YAP1 (p-YAP1). An effective inhibitor that acts upstream of YAP1 phosphorylation should increase the levels of p-YAP1, leading to its cytoplasmic retention.[10] For inhibitors that disrupt the YAP1-TEAD interaction, you may not see a change in phosphorylation but should see a downstream effect on target gene expression.
-
Immunofluorescence: Visualize the subcellular localization of YAP1. In untreated cells with active YAP1, the protein will be predominantly in the nucleus. Upon treatment with an effective inhibitor, YAP1 should translocate to the cytoplasm.[8]
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of known YAP1 target genes, such as CTGF, CYR61, and ANKRD1.[8][11] A decrease in the expression of these genes indicates successful inhibition of YAP1 transcriptional activity.
Q3: I am observing high levels of cytotoxicity even at low inhibitor concentrations. What should I do?
A3: High cytotoxicity could be due to several reasons:
-
Off-Target Toxicity: The inhibitor may be affecting other essential cellular processes.
-
Cell Line Sensitivity: The cell line you are using might be particularly sensitive to the compound.
-
Solvent Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) is not exceeding toxic levels (typically <0.1%).
To address this, you can:
-
Perform a thorough literature search to check for known off-target effects of your specific inhibitor.
-
Test the inhibitor on a non-cancerous control cell line to assess its general toxicity.
-
Reduce the incubation time with the inhibitor.
Data Presentation
Table 1: Examples of YAP1 Inhibitor Concentrations in In Vitro Studies
| Inhibitor | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Verteporfin | MCF-7, MDA-MB-231 | 5 µM | Inhibition of cell viability | [4] |
| Verteporfin | TNBC cells | Not specified | Restored radiation sensitivity | [8] |
| CA3 | SKGT-4 | 0.1, 0.5, 1 µM | Inhibition of cell proliferation | [5] |
| CA3 | HuCCT1, RBE | IC50: 438-511 nM | Inhibition of cell growth | [6] |
| BAY-856 | MDA-MB-231 | IC50: 15 nM (translocation) | Promoted YAP1 cytoplasmic translocation | [11] |
| mCMY020 | NCI-H226 | IC50: 162.1 nM | Decreased TEAD-luciferase signal | [12] |
Note: IC50 (half maximal inhibitory concentration) values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the YAP1 inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for YAP1 and p-YAP1
-
Cell Lysis: Treat cells with the YAP1 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total YAP1 and phosphorylated YAP1 (e.g., p-YAP1 Ser127) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Immunofluorescence for YAP1 Localization
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Drug Treatment: Treat the cells with the YAP1 inhibitor and a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing BSA and normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against YAP1 overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[8]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: The Hippo Signaling Pathway and YAP1 Regulation.
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. What are YAP1 modulators and how do they work? [synapse.patsnap.com]
- 3. What are YAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of Yes-Associated Protein-1 (YAP1) Enhances the Response of Invasive Breast Cancer Cells to the Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. YAP‐TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. YAP1 inhibition radiosensitizes triple negative breast cancer cells by targeting the DNA damage response and cell survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YAP/TAZ as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reproducibility in yAP1 Functional Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility challenges in Yes-associated protein 1 (YAP1) functional assays. By offering detailed methodologies, quantitative data summaries, and clear visual aids, this resource aims to enhance the reliability and consistency of experimental outcomes in studies of YAP1, a critical regulator of organ size, cell proliferation, and tumorigenesis.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common sources of variability in YAP1 functional assays?
A1: The primary sources of variability in YAP1 functional assays stem from inconsistencies in cell culture conditions, particularly cell density, the specificity and validation of antibodies, and the technical execution of the assays themselves. YAP1 localization and activity are highly sensitive to the cellular microenvironment.[1][2][3]
Luciferase Reporter Assays
Q2: My YAP/TAZ-TEAD luciferase reporter assay shows high variability between replicates. What could be the cause?
A2: High variability in luciferase assays can be due to several factors:
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Inconsistent Cell Seeding: YAP1 activity is heavily dependent on cell density. Uneven plating of cells will lead to different levels of Hippo pathway activation and thus, variable luciferase readings.
-
Transfection Efficiency: Variations in transfection efficiency between wells will result in different amounts of reporter plasmid expression.
-
Reagent Preparation and Handling: Inconsistent reagent mixing or pipetting errors can introduce significant variability.
Q3: The signal from my YAP/TAZ-TEAD luciferase reporter is very low. How can I improve it?
A3: A weak signal can be addressed by:
-
Optimizing Cell Density: Ensure cells are seeded at a low density to promote YAP1 nuclear localization and activity.
-
Using a Stronger Promoter: If applicable to your reporter construct, a more potent constitutive promoter for the luciferase gene can increase signal strength.
-
Checking Reagent Quality: Ensure the luciferase substrate and other reagents have not expired and have been stored correctly.
Chromatin Immunoprecipitation (ChIP)
Q4: I am getting low yield of immunoprecipitated DNA in my YAP1 ChIP-qPCR experiment. What are the likely reasons?
A4: Low DNA yield in ChIP is a common issue and can be attributed to:
-
Inefficient Antibody: The antibody may have low affinity for the target protein or may not be suitable for ChIP. Always use a ChIP-validated antibody.
-
Insufficient Starting Material: A low number of cells will result in a low amount of chromatin.
-
Incomplete Cell Lysis or Chromatin Shearing: Inefficient release of nuclear contents or chromatin fragments that are too large or too small can lead to poor immunoprecipitation.
Q5: My YAP1 ChIP-qPCR shows high background signal in the IgG control.
A5: High background in the negative control can be caused by:
-
Too much Antibody: Excessive antibody can lead to non-specific binding.
-
Non-specific Binding to Beads: The protein A/G beads may be binding non-specifically to other cellular components. A pre-clearing step can help reduce this.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of contaminants.
Immunofluorescence (IF)
Q6: I am observing non-specific nuclear or nucleolar staining in my YAP1 immunofluorescence. How can I be sure the signal is specific?
A6: Non-specific staining is a significant issue in YAP1 IF. To ensure specificity:
-
Antibody Validation: Use a well-validated antibody. It is crucial to test the antibody in YAP1-knockout or knockdown cells to confirm that the signal is lost. Some antibodies have been reported to show non-specific nucleolar staining.[4][5]
-
Proper Controls: Always include a negative control (secondary antibody only) to assess background fluorescence.
-
Blocking: Optimize blocking conditions to minimize non-specific antibody binding.
Q7: The nuclear-to-cytoplasmic ratio of my YAP1 IF staining is inconsistent across experiments.
A7: Inconsistent YAP1 localization can be due to:
-
Cell Density: As with other assays, YAP1 localization is highly sensitive to cell confluency. Ensure consistent seeding density and timing of fixation.
-
Serum Starvation and Stimulation: The timing and completeness of serum starvation and subsequent stimulation can significantly impact YAP1 shuttling.
-
Fixation and Permeabilization: Suboptimal fixation or permeabilization can affect antibody access to the epitope and alter cellular morphology.
Troubleshooting Guides
Luciferase Reporter Assay for YAP1/TAZ-TEAD Activity
This guide addresses common issues encountered during luciferase reporter assays designed to measure the transcriptional activity of the YAP1/TAZ-TEAD complex.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Use a precise cell counting method and ensure even cell distribution when plating. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to promote uniform cell settling. |
| Variable transfection efficiency. | Optimize the DNA-to-transfection reagent ratio. Use a positive control plasmid (e.g., CMV-GFP) to visually assess transfection efficiency. Normalize firefly luciferase activity to a co-transfected Renilla luciferase control. | |
| Pipetting errors. | Use calibrated pipettes and be meticulous with reagent addition. | |
| Low Signal/No Signal | Low YAP1 activity due to high cell density. | Plate cells at a lower density to inactivate the Hippo pathway and promote YAP1 nuclear localization. |
| Inefficient transfection. | Optimize transfection protocol for the specific cell line. | |
| Expired or improperly stored reagents. | Use fresh luciferase assay reagents and store them according to the manufacturer's instructions. | |
| High Background Signal | Autoluminescence from media components. | Use phenol (B47542) red-free media for the assay. |
| Contamination of reagents or cells. | Use sterile techniques and fresh reagents. |
Quantitative Example: Effect of Cell Density on YAP/TAZ-TEAD Reporter Activity
The following table illustrates the expected inverse relationship between cell seeding density and YAP/TAZ-TEAD reporter activity.
| Cell Seeding Density (cells/well in 96-well plate) | Relative Luciferase Activity (Fold Change vs. High Density) |
| 5,000 (Low Density) | 8.5 ± 1.2 |
| 20,000 (Medium Density) | 3.2 ± 0.5 |
| 50,000 (High Density) | 1.0 (Baseline) |
Data are representative and modeled based on published findings demonstrating that sparse cells exhibit higher YAP/TAZ activity.[2][3]
Chromatin Immunoprecipitation (ChIP) for YAP1
This guide provides troubleshooting for common issues in ChIP experiments targeting YAP1.
| Problem | Potential Cause | Recommended Solution |
| Low DNA Yield | Ineffective antibody. | Use a ChIP-validated YAP1 antibody. Titrate the antibody concentration to find the optimal amount (typically 1-5 µg per IP). |
| Insufficient crosslinking. | Optimize formaldehyde (B43269) crosslinking time (typically 10-15 minutes). Over-crosslinking can mask epitopes. | |
| Inefficient chromatin shearing. | Verify chromatin fragment size on an agarose (B213101) gel (ideal range is 200-800 bp). Optimize sonication or enzymatic digestion conditions. | |
| High Background (High signal in IgG control) | Non-specific antibody binding. | Perform a pre-clearing step with protein A/G beads before adding the primary antibody. |
| Too much chromatin. | Reduce the amount of chromatin per IP. | |
| Inadequate washing. | Increase the number and/or stringency of wash steps. | |
| Low Enrichment of Target Loci (qPCR) | Poor primer efficiency. | Design and validate qPCR primers for target and control regions (efficiency should be 90-110%). |
| Target gene not a direct YAP1 target in your cell type. | Confirm YAP1 binding to the target gene in your specific cellular context using published data if available. |
Quantitative Example: Optimizing Antibody Concentration for YAP1 ChIP-qPCR
This table shows representative data for optimizing the amount of YAP1 antibody to maximize the specific signal (enrichment at a known target gene, CTGF) while minimizing non-specific background (enrichment at a negative control region, GAPDH promoter).
| YAP1 Antibody (µg per IP) | % Input (CTGF Promoter) | % Input (GAPDH Promoter) | Signal-to-Noise Ratio (CTGF/GAPDH) |
| 1 | 0.5% | 0.05% | 10 |
| 3 | 1.2% | 0.06% | 20 |
| 5 | 1.3% | 0.10% | 13 |
| IgG Control (3 µg) | 0.04% | 0.03% | 1.3 |
Data are representative and illustrate the principle of antibody titration to achieve optimal signal-to-noise.[5][6]
Immunofluorescence (IF) for YAP1 Subcellular Localization
This guide addresses challenges in visualizing and quantifying YAP1's subcellular localization.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Non-specific secondary antibody binding. | Include a secondary antibody-only control. Increase the concentration and/or duration of the blocking step. |
| Autofluorescence. | Use a mounting medium with an anti-fade reagent. If autofluorescence is high, consider using a different fluorophore. | |
| Weak Signal | Low primary antibody concentration. | Titrate the primary antibody to find the optimal concentration. |
| Inefficient permeabilization. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). | |
| Masked epitope. | Try a different fixation method (e.g., methanol (B129727) vs. paraformaldehyde). | |
| Inconsistent Nuclear/Cytoplasmic Localization | Variable cell density at time of fixation. | Plate cells at a consistent density and fix at the same time point post-seeding. |
| Inconsistent serum starvation/stimulation. | Standardize the duration and conditions of serum starvation and stimulation. | |
| Non-specific Nucleolar Staining | Antibody cross-reactivity. | Validate the antibody with YAP1 knockdown/knockout cells. If the nucleolar signal persists, it is non-specific. Choose a different antibody clone.[4][5] |
Quantitative Example: Assessing YAP1 Antibody Specificity
This table demonstrates how to quantify the specificity of a YAP1 antibody by comparing the immunofluorescence signal in control cells versus cells where YAP1 has been knocked down.
| Cell Type | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Control/siYAP1) |
| Control (Scrambled siRNA) | 850 ± 75 | 8.5 |
| YAP1 Knockdown (siYAP1) | 100 ± 20 | 1.0 |
Data are representative, illustrating a method to validate antibody specificity. A high signal-to-noise ratio indicates a specific antibody.[7][8][9]
Detailed Experimental Protocols
YAP/TAZ-TEAD Luciferase Reporter Assay
This protocol is for a dual-luciferase assay to measure YAP/TAZ transcriptional activity in response to changes in cell density.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
8xGTIIC-luciferase reporter plasmid (or other TEAD-responsive reporter)
-
pRL-TK Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day before transfection, seed HEK293T cells in a 96-well plate at varying densities (e.g., 5x10³, 2x10⁴, and 5x10⁴ cells/well) in 100 µL of complete medium.
-
-
Transfection:
-
For each well, prepare a DNA mix containing 100 ng of the 8xGTIIC-luciferase plasmid and 10 ng of the pRL-TK plasmid.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Remove the culture medium and gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate on an orbital shaker for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 50 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Compare the normalized luciferase activity across the different cell densities.
-
YAP1 Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol describes the immunoprecipitation of YAP1-bound chromatin followed by quantitative PCR analysis.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Formaldehyde (37%)
-
ChIP Lysis Buffer
-
ChIP Dilution Buffer
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
TE Buffer
-
ChIP-validated YAP1 antibody
-
Normal Rabbit IgG
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
qPCR master mix and primers for a known YAP1 target gene (e.g., CTGF) and a negative control region.
Procedure:
-
Crosslinking:
-
Grow MCF-7 cells to ~80% confluency.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS and scrape into lysis buffer.
-
Lyse the cells and nuclei according to your preferred protocol.
-
Shear the chromatin to an average size of 200-800 bp using a sonicator.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared chromatin with the YAP1 antibody (e.g., 3 µg) and another portion with Normal Rabbit IgG overnight at 4°C with rotation. Save a small aliquot as input.
-
-
Washing and Elution:
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using a spin column.
-
-
qPCR Analysis:
-
Perform qPCR using primers for the target and negative control regions on the immunoprecipitated DNA and the input DNA.
-
Calculate the enrichment as a percentage of the input.
-
YAP1 Immunofluorescence (IF)
This protocol details the staining of YAP1 to observe its subcellular localization.
Materials:
-
A549 cells (or other suitable cell line)
-
Glass coverslips
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Paraformaldehyde (4%) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody against YAP1
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture:
-
Seed A549 cells on glass coverslips in a 24-well plate. To observe density-dependent localization, seed at both low (~30% confluency) and high (~95% confluency) densities and culture for 24-48 hours.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with Blocking Buffer for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary YAP1 antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
Canonical Hippo-YAP1 Signaling Pathway
This diagram illustrates the core kinase cascade of the Hippo pathway that regulates YAP1 activity in response to cell-cell contact.
Caption: Canonical Hippo-YAP1 signaling pathway.
Experimental Workflow for YAP1 ChIP-qPCR
This diagram outlines the major steps in a typical Chromatin Immunoprecipitation followed by quantitative PCR experiment for YAP1.
Caption: Experimental workflow for YAP1 ChIP-qPCR.
Logical Workflow for Troubleshooting Poor IF Signal
This diagram provides a logical decision-making process for troubleshooting weak or absent signal in a YAP1 immunofluorescence experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. A highly sensitive reporter system to monitor endogenous YAP1/TAZ activity and its application in various human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide association between YAP/TAZ/TEAD and AP-1 at enhancers drives oncogenic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Negative Control Strategies for yAP1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the transcriptional co-activator yAP1 (Yes-associated protein 1). Proper negative controls are critical for interpreting yAP1 experiments, and this guide offers detailed methodologies and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a yAP1 knockdown experiment using siRNA?
A1: For any yAP1 siRNA knockdown experiment, it is crucial to include the following negative controls to ensure the observed phenotype is specifically due to the loss of yAP1 function and not an artifact of the experimental procedure:
-
Scrambled or Non-Targeting siRNA Control: This is the most critical control. It is an siRNA duplex with a random sequence that does not have any known homology to the transcriptome of the organism being studied.[1][2] This control accounts for any non-specific effects of introducing an siRNA molecule into the cells, such as the activation of the innate immune response or off-target effects.
-
Mock Transfection Control: In this control, cells are treated with the transfection reagent alone, without any siRNA. This helps to distinguish the effects of the transfection process itself from the effects of the siRNA.
-
Untreated Control: This sample consists of un-transfected cells and serves as a baseline for the normal physiological state of the cells under your experimental conditions.
Q2: My scrambled siRNA control is showing a phenotype or toxicity. What should I do?
A2: This is a common issue that can arise from several factors. Here’s a troubleshooting guide:
-
Sequence-Specific Off-Target Effects: Even scrambled sequences can have unintended partial complementarity to other mRNAs, leading to their knockdown.
-
Solution: Design a new scrambled sequence. It is good practice to test multiple different scrambled siRNA sequences to find one that has a minimal phenotypic effect.[3] BLAST your scrambled sequence to ensure it lacks significant homology to any known genes in your model system.
-
-
Innate Immune Response: Double-stranded RNA can trigger an interferon response, leading to global changes in gene expression and cell viability.
-
Solution: Use the lowest effective concentration of siRNA. Titrate your scrambled siRNA to determine if the toxic effects are dose-dependent. Consider using chemically modified siRNAs that are less likely to activate immune sensors.
-
-
Transfection Reagent Toxicity: High concentrations of transfection reagents can be toxic to cells.
-
Solution: Optimize your transfection protocol by titrating the amount of transfection reagent. Ensure you are using the recommended concentration for your cell type. Compare the phenotype to your mock-transfected control to isolate the effect of the siRNA itself.
-
Q3: How do I design and validate a dominant-negative yAP1 mutant as a negative control?
A3: A dominant-negative yAP1 mutant can be a powerful tool to specifically inhibit yAP1-TEAD-mediated transcription. Here’s a guide to its design and validation:
-
Design: A common strategy is to mutate key residues in the TEAD-binding domain of yAP1, such as the S94A mutation, which prevents its interaction with TEAD transcription factors.[4] Another approach is to use a truncated form of yAP1 that contains the TEAD-binding domain but lacks the transactivation domain.
-
Validation:
-
Expression Verification: Confirm the expression of your dominant-negative yAP1 mutant protein via Western blot using an antibody that recognizes a region present in your mutant.
-
Localization Check: Use immunofluorescence to ensure the dominant-negative protein localizes to the nucleus where it can compete with endogenous yAP1 for TEAD binding.
-
Functional Readout: The most critical validation step is to demonstrate that the dominant-negative mutant inhibits the transcription of known yAP1 target genes (e.g., CTGF, CYR61). This can be assessed by qRT-PCR or a luciferase reporter assay using a TEAD-responsive promoter.
-
Phenotypic Rescue: If yAP1 overexpression induces a specific phenotype, co-expression of the dominant-negative mutant should rescue this phenotype.
-
Q4: What are the key considerations when using pharmacological inhibitors of yAP1 as negative controls?
A4: Pharmacological inhibitors like Verteporfin can be useful tools, but require careful controls due to potential off-target effects.[5][6][7]
-
Specificity: Be aware that many small molecule inhibitors can have off-target effects.[5][6]
-
Control: Use a structurally similar but inactive analog of the inhibitor as a negative control, if available. This helps to ensure that the observed effects are not due to the chemical scaffold of the compound.
-
-
Dose-Response: Perform a dose-response curve to identify the minimal concentration of the inhibitor that effectively blocks yAP1 activity without causing significant toxicity.
-
Multiple Readouts: Do not rely on a single readout. Confirm the inhibition of yAP1 activity by assessing the expression of multiple downstream target genes.
Troubleshooting Guides
Troubleshooting Unexpected Results in yAP1 Knockdown Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| No or inefficient yAP1 knockdown | 1. Suboptimal siRNA transfection efficiency. | - Optimize transfection reagent and siRNA concentration. - Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency. - Check cell confluency at the time of transfection. |
| 2. Poor siRNA design. | - Test multiple siRNA sequences targeting different regions of the yAP1 mRNA.[1] - Use a pool of 3-4 validated siRNAs. | |
| 3. yAP1 protein has a long half-life. | - Increase the duration of the experiment to allow for protein turnover. - Assess knockdown at both the mRNA (qRT-PCR) and protein (Western blot) level. | |
| yAP1 knockdown leads to an unexpected increase in a downstream target. | 1. Off-target effects of the siRNA. | - Validate the phenotype with at least one other siRNA targeting a different sequence of yAP1. - Perform a rescue experiment by co-transfecting your siRNA with a plasmid expressing an siRNA-resistant form of yAP1. |
| 2. Compensatory feedback loops. | - The Hippo pathway has complex feedback mechanisms.[8] Investigate if the knockdown of yAP1 leads to the activation of other signaling pathways that could regulate your target gene. | |
| Discrepancy between mRNA and protein knockdown levels. | 1. Different turnover rates of mRNA and protein. | - Perform a time-course experiment to assess both mRNA and protein levels at different time points post-transfection. |
| 2. Compensatory translational regulation. | - Investigate potential microRNA-mediated regulation of yAP1 translation. |
Experimental Protocols
Protocol: Validation of yAP1 siRNA Knockdown Efficiency
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute yAP1 siRNA and a non-targeting control siRNA in serum-free medium.
-
Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the half-life of the this compound.
-
Harvesting:
-
For RNA analysis: Lyse cells directly in the well using a lysis buffer compatible with qRT-PCR.
-
For protein analysis: Wash cells with PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Analysis:
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR using primers specific for yAP1 and a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression of yAP1 using the ΔΔCt method.
-
Western Blot: Determine the protein concentration of the lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against yAP1 and a loading control (e.g., GAPDH, α-tubulin).
-
Visualizations
Caption: A diagram of the core Hippo signaling pathway regulating yAP1 activity.
Caption: A logical workflow for designing and executing yAP1 experiments with appropriate negative controls.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved TEAD dominant-negative protein inhibitor to study Hippo YAP1/TAZ-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. YAP1 promotes adipogenesis by regulating the negative feedback mechanism of the Hippo signaling pathway via LATS2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Distinguishing Between YAP1 and TAZ in Experimental Readouts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Hippo pathway effectors, YAP1 and TAZ. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of distinguishing these two closely related transcriptional co-activators in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing YAP1 from TAZ in experimental readouts?
A1: The primary challenges stem from their significant structural and functional homology. Both are transcriptional co-activators in the Hippo signaling pathway, share overlapping functions, and are often referred to collectively as 'YAP/TAZ'.[1][2] Key experimental hurdles include:
-
Antibody Specificity: Many commercially available antibodies lack the specificity to distinguish between YAP1 and TAZ, particularly in applications like immunohistochemistry (IHC).[1][3][4] Rigorous validation of antibodies is crucial.
-
Overlapping Functions: YAP and TAZ regulate a common set of target genes and cellular processes, which can mask their individual contributions.[5][6]
-
Differential Expression: Their expression levels can vary significantly between different tissues and cell types, complicating direct comparisons.[1][3]
Q2: Are there any known structural differences between YAP1 and TAZ that can be exploited experimentally?
A2: Yes, several structural distinctions can be leveraged:
-
WW Domains: YAP1 possesses two WW domains, whereas TAZ has only one.[5] This difference can affect their protein-protein interactions.
-
TEAD Binding Domain: While the interaction with TEAD transcription factors is crucial for both, there are subtle differences in their TEAD binding domains.[2][5] For instance, YAP has an extended PXXΦP loop not found in TAZ.[5]
-
Other Motifs: YAP1 contains an SH3-binding motif and a proline-rich region that are absent in TAZ.[5]
Q3: How do post-translational modifications (PTMs) differ between YAP1 and TAZ?
A3: Both YAP1 and TAZ are heavily regulated by PTMs, including phosphorylation, ubiquitination, methylation, and acetylation.[7][8] While many modification sites are conserved, key differences exist:
-
Phosphorylation: LATS1/2 kinases phosphorylate both proteins, leading to their cytoplasmic retention and degradation.[5][7] However, the kinetics of dephosphorylation can differ. For example, upon serum stimulation, YAP can become completely dephosphorylated, while a significant portion of TAZ may remain phosphorylated.[5]
-
Phosphodegrons: TAZ contains a second phosphodegron motif that is not present in YAP1, making its protein stability more dynamically regulated in response to phosphorylation.[5]
-
Tyrosine Phosphorylation: Both can be phosphorylated on tyrosine residues by kinases like SRC and c-Abl, but the functional consequences can be context-dependent.[7][9]
Troubleshooting Guides
Issue 1: Ambiguous or Cross-Reactive Antibody Staining
Symptoms:
-
Western blot shows bands at both the expected molecular weights for YAP1 (~65-75 kDa) and TAZ (~50-55 kDa) with a single antibody.
-
Immunofluorescence or IHC staining is not eliminated in single knockout/knockdown cells.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Antibody Specificity | Use rigorously validated monoclonal antibodies specific for either YAP1 or TAZ.[1][3][4][10] Consult literature where antibodies have been validated using knockout or knockdown models.[1][4] |
| Antibody Cross-Reactivity | Perform control experiments using knockout (CRISPR/Cas9) or knockdown (siRNA) cells for both YAP1 and TAZ to confirm antibody specificity.[1][4] A true specific antibody should show no signal in the corresponding knockout/knockdown cells. |
| Incorrect Antibody Dilution | Titrate the primary antibody to find the optimal concentration that minimizes non-specific binding while maintaining a strong signal for the target protein. |
Issue 2: Inability to Discern Unique Functions of YAP1 and TAZ
Symptoms:
-
Knockdown/knockout of either YAP1 or TAZ results in a similar phenotype.
-
Overexpression of either protein leads to comparable changes in gene expression or cell behavior.
Possible Causes and Solutions:
| Cause | Solution |
| Functional Redundancy | In some cellular contexts, YAP1 and TAZ are functionally redundant.[5] Consider performing double knockdown/knockout experiments to uncover phenotypes masked by this redundancy.[5][11] |
| Cell-Type Specificity | The distinct roles of YAP1 and TAZ can be highly cell-type specific.[5][6] A function observed in one cell line may not be conserved in another. |
| Assay Sensitivity | The chosen functional assay may not be sensitive enough to detect subtle differences. Employ a range of assays targeting processes where their roles are known to diverge, such as cell cycle progression for YAP1 and extracellular matrix organization for TAZ.[6] |
| Gene Expression Analysis | Perform RNA-sequencing on single YAP1 and TAZ knockdowns/knockouts to identify paralog-specific gene signatures.[6][12] |
Key Experimental Protocols
Validating Antibody Specificity using CRISPR/Cas9 Knockout
This protocol outlines the generation and validation of YAP1 and TAZ knockout cell lines to confirm antibody specificity.
Workflow Diagram:
Caption: Workflow for generating and validating CRISPR/Cas9 knockout cell lines.
Methodology:
-
sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting early exons of YAP1 and WWTR1 (the gene encoding TAZ) to induce frameshift mutations.[13]
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the target cell line with the Cas9/sgRNA plasmids.
-
Selection and Clonal Isolation: Select transfected cells using an appropriate marker (e.g., puromycin). Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.[13]
-
Expansion and Validation: Expand the resulting clones. Validate the knockout by:
-
Genomic Sequencing: Extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing to identify insertions/deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using the antibody to be validated. A specific antibody will show a complete loss of signal in the corresponding knockout clone.[1][4]
-
Differentiating YAP1/TAZ Target Genes using siRNA and RNA-Seq
This protocol allows for the identification of genes specifically regulated by either YAP1 or TAZ.
Workflow Diagram:
Caption: Workflow for siRNA-mediated knockdown followed by RNA-sequencing.
Methodology:
-
Transfection: Transfect cells with siRNA pools targeting YAP1, WWTR1, or a non-targeting control.[6][14] Use a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target mRNA and protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by RT-qPCR and Western blotting.[6]
-
RNA Extraction: Extract total RNA from the remaining cells using a commercial kit.
-
RNA-Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential expression analysis to identify genes significantly up- or down-regulated upon YAP1 or TAZ knockdown compared to the control.
-
Genes significantly affected by siYAP1 but not siTAZ are considered YAP1-specific targets, and vice versa.[6]
-
Use Gene Ontology (GO) analysis to identify biological processes preferentially regulated by each paralog.[6]
-
Signaling Pathway and Logical Relationships
Hippo Signaling Pathway Regulating YAP1/TAZ Localization
Caption: The canonical Hippo pathway regulating YAP1/TAZ phosphorylation and localization.
Quantitative Data Summary
Table 1: Comparison of YAP1 and TAZ Characteristics
| Feature | YAP1 | TAZ (WWTR1) | Key References |
| Molecular Weight | ~65-75 kDa | ~50-55 kDa | [1] |
| WW Domains | Two | One | [5] |
| TEAD Binding | Interacts with TEAD1-4 | Interacts with TEAD1-4 | [2][5] |
| Primary Regulation | Phosphorylation by LATS1/2 | Phosphorylation by LATS1/2 | [5][7] |
| Protein Stability | One phosphodegron | Two phosphodegrons (more dynamic) | [5] |
| Preferential Function | Cell cycle progression, proliferation | Extracellular matrix organization, migration | [6] |
| Key Target Genes | CCNE1, CDK6 | FN1, ITGAV | [6] |
| Shared Target Genes | CTGF, CYR61, ANKRD1 | CTGF, CYR61, ANKRD1 | [5][15][16] |
Table 2: Recommended Validation Strategies for Antibodies
| Strategy | Purpose | Expected Outcome for Specific Antibody | Key References |
| Binary Model | Confirm target specificity | Signal present in wild-type cells, absent in knockout cells. | [1][4] |
| Orthogonal Data | Correlate protein and mRNA levels | IHC/Western blot signal correlates with mRNA expression levels across different cell lines. | [1][4] |
| Knockdown | Confirm target specificity | Signal is significantly reduced in siRNA-treated cells compared to control. | [6][17] |
| Heterologous Expression | Test for cross-reactivity | Antibody detects its target in transfected cells but not the paralog. | [1][4] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. YAP vs. TAZ: differences in expression revealed through rigorous validation of target-specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Division of Labor between YAP and TAZ in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
- 8. Posttranslational modifications of YAP/TAZ: molecular mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. A novel bispecific siRNA concept: Efficient dual knockdown of YAP1 and WWTR1 with a single guide strand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. CRISPR-Mediated Approaches to Regulate YAP/TAZ Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hippo Pathway Effectors TAZ/YAP Regulate Dicer Expression and MicroRNA Biogenesis through Let-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of a Gene Signature That Predicts Dependence upon YAP/TAZ-TEAD[v1] | Preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to YAP1-Targeted Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with YAP1-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is YAP1, and why is it a target for cancer therapy?
Yes-associated protein 1 (YAP1) is a transcriptional co-activator that plays a crucial role in cell proliferation, apoptosis, and stem cell renewal.[1] It is a key component of the Hippo signaling pathway, which regulates organ size and tissue homeostasis.[1][2] In many cancers, the Hippo pathway is disrupted, leading to the overactivation of YAP1.[1] This overactivation promotes tumor growth, metastasis, and resistance to therapy, making YAP1 a promising target for cancer treatment.[1][3][4]
Q2: How do YAP1 inhibitors work?
YAP1 inhibitors function by interfering with the activity of the YAP1 protein.[1] Since YAP1 does not bind directly to DNA, these inhibitors often work by:
-
Blocking YAP1-TEAD interaction: YAP1 requires binding to TEA domain (TEAD) transcription factors to regulate gene expression. Many inhibitors are designed to disrupt this interaction.[5][6][7]
-
Promoting YAP1 degradation: Some inhibitors can mimic the natural inhibitory signals of the Hippo pathway, leading to the phosphorylation and subsequent degradation of YAP1.[1]
-
Altering YAP1 subcellular localization: By promoting the sequestration of YAP1 in the cytoplasm, inhibitors can prevent it from entering the nucleus and activating oncogenic gene expression.[1]
Q3: We are observing a decrease in the efficacy of our YAP1 inhibitor over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to YAP1-targeted therapies is a significant challenge. Several mechanisms can contribute to this phenomenon:
-
Reactivation of YAP1 signaling: Cancer cells can develop mechanisms to reactivate YAP1 despite the presence of an inhibitor. This can occur through mutations in upstream Hippo pathway components or through crosstalk with other signaling pathways.[8]
-
Activation of bypass signaling pathways: Tumor cells can activate alternative survival pathways to circumvent the effects of YAP1 inhibition. For example, activation of the PI3K-AKT-mTOR or MAPK signaling pathways can promote cell survival and proliferation independently of YAP1.[5][6][7][8]
-
Upregulation of YAP1/TAZ expression: Increased levels of YAP1 or its paralog TAZ can overcome the inhibitory effects of the drug.[9][10]
-
Drug efflux: Cancer cells may increase the expression of drug transporters that actively pump the inhibitor out of the cell, reducing its intracellular concentration.[8]
Q4: What are some strategies to overcome resistance to YAP1-targeted therapies?
Several strategies are being explored to overcome resistance:
-
Combination Therapies: Combining YAP1 inhibitors with other targeted therapies can be highly effective. For instance, co-treatment with inhibitors of the MAPK pathway (e.g., BRAF or MEK inhibitors) or the PI3K/mTOR pathway has shown promise in overcoming resistance.[8][9][10][11][12]
-
Targeting Downstream Effectors: Instead of directly targeting YAP1, inhibiting its essential downstream transcriptional partners, like the TEAD family of transcription factors, can be an effective strategy.[5][6][7]
-
Modulating the Tumor Microenvironment: YAP1 can influence the tumor microenvironment to promote immune evasion.[3] Combining YAP1 inhibitors with immunotherapies could enhance anti-tumor immune responses.
-
Development of Novel Inhibitors: Ongoing research focuses on developing more potent and specific YAP1 inhibitors that can overcome known resistance mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of YAP1 Inhibitor in Cell Culture
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal IC50 concentration for your specific cell line. |
| Inhibitor instability | Ensure proper storage and handling of the inhibitor according to the manufacturer's instructions. Prepare fresh stock solutions regularly. |
| Cell line-specific resistance | Verify that your cell line has a dysregulated Hippo-YAP1 pathway and is dependent on YAP1 for survival. This can be assessed by checking the baseline levels of nuclear YAP1 or the expression of YAP1 target genes. |
| Low cell density | YAP1 activity can be influenced by cell density.[13] Ensure consistent cell seeding density across experiments. At low density, YAP1 is more likely to be nuclear and active.[13] |
| Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular signaling and drug response. |
Issue 2: Increased Cell Survival or Proliferation Despite YAP1 Inhibitor Treatment
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance | See FAQ Q3 for potential mechanisms. |
| Activation of bypass pathways | Use western blotting to probe for the activation of key survival pathways such as PI3K/AKT and MAPK/ERK. Consider co-treatment with inhibitors of these pathways.[5][6][7][8] |
| Selection of a resistant subpopulation | Perform single-cell cloning to isolate and characterize potentially resistant clones from the treated cell population. |
| Off-target effects of the inhibitor | If possible, use a second, structurally different inhibitor targeting the same pathway to confirm the on-target effect. Alternatively, use genetic approaches like siRNA or shRNA to knockdown YAP1 and compare the phenotype. |
Data Presentation
Table 1: Examples of Combination Therapies to Overcome YAP1-Mediated Resistance
| Primary Therapy | Resistance Mechanism | Combination Partner | Rationale | Reference |
| BRAF inhibitors (e.g., Vemurafenib) | YAP1 activation | Verteporfin (YAP1 inhibitor) | Restores BRAF inhibitor sensitivity by reducing YAP1/TAZ levels and suppressing ERK1/2 signaling.[9][10] | [9][10] |
| KRAS G12C inhibitors | YAP1/TAZ-TEAD activation | TEAD inhibitors | Synergistically enhances anti-tumor activity by blocking YAP1/TAZ-driven transcriptional programs that compensate for KRAS inhibition.[5][6][7] | [5][6][7] |
| MAPK pathway inhibitors | YAP-mediated BCL-xL upregulation | BCL-xL inhibitors | Combined inhibition of YAP and RAF-MEK is required to sufficiently suppress BCL-xL and induce apoptosis.[14] | [14] |
| PI3K/mTOR inhibitors | Upregulation of MYC and YAP | MYC or YAP inhibitors | Downregulation of either MYC or YAP abrogates drug resistance.[15] | [15] |
Experimental Protocols
Western Blot for YAP1 Phosphorylation and Subcellular Localization
This protocol allows for the assessment of YAP1 activity by analyzing its phosphorylation status and its distribution between the cytoplasm and the nucleus.
Methodology:
-
Cell Lysis and Fractionation:
-
Treat cells with the YAP1 inhibitor or control vehicle for the desired time.
-
Wash cells with ice-cold PBS.
-
Perform subcellular fractionation using a commercial kit or a standard protocol to separate cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Total YAP1
-
Phospho-YAP1 (e.g., Ser127)
-
A nuclear marker (e.g., Lamin B1)
-
A cytoplasmic marker (e.g., GAPDH)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative levels of total and phosphorylated YAP1 in each fraction.
-
Immunofluorescence for YAP1 Subcellular Localization
This method provides a visual assessment of YAP1's location within the cell.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere and then treat with the YAP1 inhibitor or control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against YAP1 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to determine the proportion of cells with predominantly nuclear, cytoplasmic, or mixed YAP1 staining.
-
Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay quantitatively measures the transcriptional activity of the YAP1-TEAD complex.
Methodology:
-
Plasmid Transfection:
-
Co-transfect cells with:
-
A firefly luciferase reporter plasmid containing multiple TEAD-binding sites (e.g., 8xGTIIC-luciferase).[16]
-
A Renilla luciferase control plasmid for normalization.
-
-
-
Inhibitor Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of the YAP1 inhibitor or control.
-
-
Luciferase Assay:
-
After the desired treatment duration (e.g., 24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in TEAD transcriptional activity relative to the control-treated cells.
-
Visualizations
Caption: The Hippo-YAP1 signaling pathway.
Caption: Mechanisms of resistance to YAP1-targeted therapies.
Caption: Troubleshooting workflow for decreased YAP1 inhibitor efficacy.
References
- 1. What are YAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. YAP1 - Wikipedia [en.wikipedia.org]
- 3. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of YAP1 can potentially target cancer stem cells to overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of YAP function overcomes BRAF inhibitor resistance in melanoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. news-medical.net [news-medical.net]
- 12. YAP and the drug resistance highway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. YAP in MAPK pathway targeted therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes in yAP1 Mutant Models
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected phenotypes in Saccharomyces cerevisiae yAP1 mutant models.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my yap1Δ mutant exhibit a phenotype seemingly unrelated to oxidative stress?
A1: While yAP1 is a master regulator of the oxidative stress response, it is a pleiotropic transcription factor with a broader role in cellular homeostasis. Its function extends to drug resistance, metal ion homeostasis, DNA damage response, and metabolism.[1][2] Therefore, observing phenotypes beyond simple sensitivity to oxidants is not unusual. These effects can be mediated through yAP1's regulation of a wide array of target genes, including those encoding efflux pumps, DNA repair proteins, and metabolic enzymes.[2][3]
Q2: How can I determine if my observed phenotype is a direct or indirect effect of the yAP1 mutation?
A2: Distinguishing between direct and indirect effects is crucial.
-
Direct effects typically involve yAP1 directly binding to the promoter of a target gene to regulate its transcription. You can test this using Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) on the promoter of a suspected target gene.
-
Indirect effects may occur if yAP1 regulates another transcription factor, which in turn controls the gene(s) responsible for your phenotype. For example, yAP1 regulates the transcription factor Rox1, which then represses the iron transporter Fet4.[2] A combination of transcriptomic analysis (RNA-seq) of your mutant vs. wild-type and a search for yAP1-binding sites (YREs) in the promoters of differentially expressed genes can help build a hypothesis.
Q3: What are the most critical experimental controls when working with yAP1 mutants?
-
Isogenic Wild-Type (WT) Strain: Your mutant and WT strains must be from the same genetic background.
-
Complemented Strain: Reintroducing a wild-type copy of the YAP1 gene on a plasmid or by genomic integration into your mutant strain. The phenotype should revert to wild-type levels if the mutation is solely responsible.
-
Vector Control: If using a plasmid for complementation, the mutant strain transformed with the empty vector is the proper control.
-
Growth Controls: Always monitor growth rates in standard media (YPD, SD) as some yap1 alleles can cause slight growth defects that may confound other phenotypic assays.
Q4: My yap1Δ mutant does not show the expected hypersensitivity to hydrogen peroxide (H₂O₂). What went wrong?
A4: This is a common issue. Consider the following:
-
H₂O₂ Concentration: Use a range of concentrations. The effective concentration can vary between strain backgrounds. A typical starting point for spot assays is 1-5 mM H₂O₂.
-
Growth Phase: The oxidative stress response is most robust in exponentially growing cells (log phase). Cells in stationary phase are intrinsically more resistant to stress, which can mask the mutant's sensitivity.[4]
-
Media Composition: The components of your media can affect oxidant stability and cellular response. Perform assays on freshly prepared plates.
-
Genetic Background: Some laboratory strains have acquired suppressor mutations or have genetic modifiers that can mask the sensitivity of a yap1Δ mutant. Confirm the deletion using PCR.
Section 2: Troubleshooting Guides for Unexpected Phenotypes
Problem 1: My yap1 mutant shows unexpected resistance or sensitivity to a non-oxidant drug.
-
Possible Cause: yAP1 directly regulates the expression of multidrug resistance efflux pumps. The plasma membrane protein Flr1p and the vacuolar transporter Ycf1p are key examples, both of which are involved in exporting a wide range of xenobiotics.[2][3] Altered yAP1 activity can therefore change the expression of these pumps, modifying the cell's ability to tolerate certain drugs.
-
Troubleshooting Steps:
-
Quantify Target Gene Expression: Use RT-qPCR to measure the mRNA levels of known yAP1-regulated pump genes, such as FLR1, YCF1, and ATR1, in your mutant versus the wild-type strain.[3]
-
Test Other Substrates: Check the sensitivity of your mutant to known substrates of these pumps (e.g., fluconazole (B54011) for Flr1p, cadmium for Ycf1p) to see if there is a consistent pattern.[2]
-
Examine Promoter Regions: Analyze the promoters of the pump genes for Yap Response Elements (YREs), the consensus binding sequence for yAP1, which is typically TTA(C/G)TAA.
-
Problem 2: The mutant exhibits phenotypes related to metal ion homeostasis (e.g., cadmium hypersensitivity, altered iron metabolism).
-
Possible Cause: yAP1 is a key player in the response to heavy metal stress and is involved in iron homeostasis. It regulates genes required for detoxification, such as YCF1 for cadmium sequestration into the vacuole.[2] It also indirectly regulates iron uptake by controlling the expression of the ROX1 repressor, which in turn represses the iron transporter gene FET4.[2] More recent evidence also links the broader Hippo/YAP pathway to the regulation of iron levels by targeting the transferrin receptor (TFRC).[5][6]
-
Troubleshooting Steps:
-
Confirm Metal-Specific Phenotype: Test a panel of different metal ions (e.g., Cd²⁺, Fe²⁺, Cu²⁺, Co²⁺) to determine the specificity of the phenotype.
-
Analyze Expression of Metal Transporters: Use RT-qPCR to check the expression of genes involved in metal transport and storage, such as FET4, YCF1, and TFRC.
-
Measure Intracellular Metal Content: Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to directly quantify intracellular metal ion concentrations in your mutant and wild-type cells.
-
Problem 3: The mutant displays an unexpected metabolic phenotype (e.g., altered byproduct formation during fermentation).
-
Possible Cause: The cellular redox state, controlled by yAP1, is tightly linked to metabolism. Specific mutations in yAP1 have been shown to decrease acetic acid production in wine yeast strains, a phenotype linked to resistance to the antifungal agent cerulenin.[7][8] This suggests yAP1 may regulate metabolic pathways, possibly by altering the expression of key enzymes or the availability of cofactors like NAD+/NADH.
-
Troubleshooting Steps:
-
Quantify Metabolites: Use High-Performance Liquid Chromatography (HPLC) to accurately measure the levels of relevant extracellular metabolites (e.g., acetic acid, ethanol, glycerol) in the culture medium.
-
Perform Transcriptomic Analysis: An RNA-seq experiment can provide a global view of how the yAP1 mutation affects the expression of metabolic genes.
-
Assess Redox State: Measure the intracellular ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) or NAD+/NADH to determine if the metabolic phenotype is linked to a general shift in the cellular redox environment.
-
Section 3: Quantitative Data Summary
Table 1: Effect of yap1Δ on Genomic Stability
This table summarizes the impact of a YAP1 deletion on the spontaneous mutation rate in different genetic backgrounds. Data suggests yAP1 has a moderate anti-mutator effect, which is linked to its role in the Base Excision Repair (BER) pathway.[1]
| Genetic Background | Relevant Genotype | Fold Increase in Mutation Rate (vs. WT) |
| Wild-Type (WT) | YAP1 | 1.0 |
| yAP1 Deletion | yap1Δ | ~2.0[1] |
| BER Deficient | ntg1Δ ntg2Δ | ~12.0 |
| BER Deficient, yAP1 Deletion | ntg1Δ ntg2Δ yap1Δ | ~12.0[1] |
Table 2: Relative mRNA Levels of yAP1-Regulated Efflux Pumps
This table shows representative data on how the expression of key multidrug resistance genes is affected by yAP1 status. Overexpression of yAP1 strongly induces FLR1 expression.[3]
| Gene | Wild-Type (WT) | yap1Δ Mutant | yAP1 Overexpression |
| FLR1 | Baseline | No significant change | Strong induction[3] |
| YCF1 | Baseline | Reduced | Induction[3] |
| ATR1 | Baseline | Reduced | Induction[3] |
Section 4: Key Experimental Protocols
Protocol 1: Spot Assay for Oxidant Sensitivity
This is a semi-quantitative method to assess cell viability in the presence of stressors.
-
Culture Preparation: Grow yeast strains overnight in liquid YPD medium at 30°C to saturation.
-
Serial Dilutions: In a 96-well plate, perform a 10-fold serial dilution of each culture using sterile water or saline. Start with an OD₆₀₀ of 1.0 in the first well.
-
Spotting: Spot 3-5 µL of each dilution onto control plates (YPD) and test plates (YPD containing the desired concentration of H₂O₂, e.g., 2 mM).
-
Incubation: Incubate the plates at 30°C for 2-3 days.
-
Analysis: Compare the growth of mutant strains to the wild-type on the test plates relative to the control plates. Hypersensitive strains will show reduced growth at lower dilutions.
Protocol 2: Fluorescence Microscopy for yAP1-GFP Localization
This protocol allows for the direct visualization of yAP1's subcellular location.
-
Strain Construction: Use a strain where yAP1 is C-terminally tagged with a fluorescent protein (e.g., yAP1-GFP) at its endogenous locus.
-
Cell Culture: Grow the cells in synthetic complete (SC) medium to the mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Stress Induction: To a portion of the culture, add a stressor to induce nuclear accumulation. For example, add H₂O₂ to a final concentration of 0.5 mM.[9] An unstressed culture serves as the control.
-
Incubation: Incubate for 15-30 minutes at 30°C.
-
Imaging: Mount a small volume of the cell culture on a microscope slide. Image the cells using a fluorescence microscope with the appropriate filter sets. In unstressed cells, the GFP signal should be diffuse or primarily cytoplasmic; in stressed cells, the signal should concentrate in the nucleus.
Protocol 3: RT-qPCR for yAP1 Target Gene Expression
This method quantifies the mRNA levels of specific genes.
-
Culture and Treatment: Grow wild-type and mutant cells to mid-log phase and treat with a stressor if desired (e.g., 0.5 mM H₂O₂ for 30 minutes). An untreated control should be included.
-
RNA Extraction: Harvest cells by centrifugation and immediately extract total RNA using a standard method (e.g., hot acid phenol (B47542) or a commercial kit).
-
cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for your gene of interest (e.g., TRX2, FLR1). Include primers for a housekeeping gene (e.g., ACT1) for normalization.
-
Analysis: Calculate the relative expression of the target gene in the mutant versus wild-type using the ΔΔCt method.
Section 5: Mandatory Visualizations
Caption: Canonical yAP1 activation pathway in response to oxidative stress.
Caption: A logical workflow for troubleshooting unexpected yAP1 mutant phenotypes.
Caption: Diagram illustrating the diverse, pleiotropic roles of yAP1.
References
- 1. Yap1: A DNA damage responder in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview [microbialcell.com]
- 3. Frontiers | Yap1-mediated Flr1 expression reveals crosstalk between oxidative stress signaling and caffeine resistance in Saccharomyces cerevisiae [frontiersin.org]
- 4. The role of the YAP1 and YAP2 genes in the regulation of the adaptive oxidative stress responses of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of YAP Signaling in Regulation of Programmed Cell Death and Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron overload triggering ECM-mediated Hippo/YAP pathway in follicle development: a hypothetical model endowed with therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel wine yeast with mutations in YAP1 that produce less acetic acid during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of the Yeast Yap1p Nuclear Export Signal Is Mediated by Redox Signal-Induced Reversible Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative YAP1 Western Blotting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on normalization strategies, troubleshooting, and detailed protocols for quantitative Western blot analysis of Yes-associated protein 1 (YAP1).
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in normalizing quantitative YAP1 Western blots?
A1: The primary challenge lies in YAP1's dynamic subcellular localization. YAP1 shuttles between the cytoplasm and the nucleus depending on its phosphorylation status, which is regulated by the Hippo signaling pathway.[1][2] Inactive, phosphorylated YAP1 (p-YAP1) is sequestered in the cytoplasm, while active, unphosphorylated YAP1 translocates to the nucleus to regulate gene transcription.[3][4] This dual localization requires careful consideration of normalization strategies, especially when comparing protein levels in whole-cell lysates versus subcellular fractions.
Q2: Which normalization strategy is best for total YAP1 in whole-cell lysates?
A2: For whole-cell lysates, Total Protein Normalization (TPN) is increasingly recommended over traditional housekeeping genes (HKGs) like GAPDH or β-actin.[5][6][7] TPN accounts for variability in total protein loaded per lane by staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue, or stain-free technologies) and normalizing the YAP1 band intensity to the total protein intensity in the same lane.[6][7] This method is generally more accurate as the expression of common HKGs can vary with experimental conditions that also affect the Hippo-YAP1 pathway.[1][8]
Q3: How should I normalize for YAP1 when analyzing nuclear and cytoplasmic fractions?
A3: When analyzing subcellular fractions, it is crucial to use fraction-specific loading controls.
-
For the cytoplasmic fraction: A cytoplasmic housekeeping protein like GAPDH or α-tubulin can be used. However, their stability under your specific experimental conditions must be validated.[1]
-
For the nuclear fraction: A nuclear housekeeping protein such as Lamin B1 or Histone H3 is recommended.[2][9]
-
Best Practice: Total Protein Normalization remains a robust option for both fractions, as it is independent of the expression of any single protein.[10] It is also essential to check for cross-contamination of your fractions by probing for both nuclear and cytoplasmic markers in each lysate.[2]
Q4: What is the best way to normalize for phospho-YAP1 (e.g., p-YAP1 Ser127)?
A4: The gold standard for normalizing phosphorylated proteins is to normalize the phospho-specific signal to the total protein signal of YAP1 within the same sample.[11] This ratiometric approach (p-YAP1 / total YAP1) accounts for any changes in the overall expression of YAP1, providing a more accurate measure of the phosphorylation status. This requires running two separate blots or using multiplex fluorescent Western blotting to detect both p-YAP1 and total YAP1 on the same membrane.
Q5: My YAP1 antibody detects multiple bands. What could be the reason?
A5: Multiple bands for YAP1 can arise from several factors:
-
Phosphorylation: Phosphorylated YAP1 can migrate slower on SDS-PAGE, resulting in a band shift or the appearance of a doublet.[12][13]
-
Isoforms: Alternative splicing of the YAP1 gene can produce different isoforms with varying molecular weights.[14]
-
Post-translational modifications: Other modifications, such as ubiquitination, can also alter the protein's migration.[15]
-
Protein degradation: If samples are not handled properly with protease inhibitors, degradation products may appear as lower molecular weight bands.
-
Non-specific antibody binding: The antibody may be cross-reacting with other proteins. Always validate your antibody using appropriate controls, such as knockout/knockdown cell lysates.[16] The expected molecular weight of YAP1 is approximately 65-75 kDa.[17][18][19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No YAP1/p-YAP1 Signal | 1. Low protein expression in the cell/tissue type. 2. Insufficient protein loading.[20] 3. Inefficient protein transfer.[20] 4. Suboptimal primary or secondary antibody concentration. 5. Inactive enzyme/substrate in chemiluminescent detection.[21] | 1. Confirm YAP1 expression in your model system using literature or positive controls. For low-abundance phosphoproteins, enrichment via immunoprecipitation may be necessary. 2. Increase the amount of protein loaded (20-40 µg for total YAP1, potentially more for p-YAP1). 3. Verify transfer efficiency with Ponceau S staining. For larger proteins like YAP1, optimize transfer time and buffer composition.[20] 4. Titrate your primary and secondary antibodies to find the optimal dilution. Increase incubation time if necessary. 5. Use fresh substrate and ensure HRP-conjugated antibodies are not inhibited by sodium azide.[22] |
| High Background | 1. Insufficient blocking.[20] 2. Antibody concentration too high.[20] 3. Inadequate washing.[20] 4. For p-YAP1, using milk as a blocking agent (casein is a phosphoprotein).[22] | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk). 2. Reduce the concentration of primary and/or secondary antibodies.[20] 3. Increase the number and duration of wash steps with TBST.[20] 4. When detecting phosphoproteins, use BSA in Tris-buffered saline (TBS) for blocking and antibody dilutions.[22] |
| Inconsistent Normalization Results | 1. Housekeeping gene expression is affected by experimental conditions.[1][8] 2. Overloading of housekeeping proteins, leading to signal saturation.[6] 3. Inconsistent sample preparation or loading. | 1. Validate your housekeeping gene for each new experimental setup by testing its expression stability. If unstable, switch to a different HKG or use Total Protein Normalization. 2. Ensure both the target protein and the loading control are within the linear range of detection. This may require loading less protein for highly abundant HKGs. 3. Perform accurate protein quantification (e.g., BCA assay) before loading and be meticulous with pipetting. |
Quantitative Data Summary
The following tables provide a template for presenting quantitative YAP1 Western blot data.
Table 1: Total YAP1 Expression in Whole-Cell Lysates
| Sample Condition | YAP1 Band Intensity (Arbitrary Units) | Total Protein (Arbitrary Units) | Normalized YAP1 Expression (YAP1/Total Protein) | Fold Change vs. Control |
| Control | 15000 | 50000 | 0.30 | 1.0 |
| Treatment A | 25000 | 52000 | 0.48 | 1.6 |
| Treatment B | 8000 | 48000 | 0.17 | 0.57 |
Table 2: Subcellular Localization of YAP1
| Sample Condition | Fraction | YAP1 Intensity | Loading Control Intensity | Normalized YAP1 | Nuclear/Cytoplasmic Ratio |
| Control | Cytoplasmic | 20000 | 40000 (GAPDH) | 0.50 | 0.4 |
| Nuclear | 5000 | 25000 (Lamin B1) | 0.20 | ||
| Treatment X | Cytoplasmic | 10000 | 41000 (GAPDH) | 0.24 | 2.5 |
| Nuclear | 15000 | 25000 (Lamin B1) | 0.60 |
Table 3: Phospho-YAP1 (Ser127) Expression
| Sample Condition | p-YAP1 (Ser127) Intensity | Total YAP1 Intensity | Normalized p-YAP1 (p-YAP1/Total YAP1) | Fold Change vs. Control |
| Control | 18000 | 16000 | 1.13 | 1.0 |
| Treatment Y | 6000 | 15500 | 0.39 | 0.35 |
Experimental Protocols
Protocol 1: Nuclear and Cytoplasmic Fractionation
This protocol is adapted for the analysis of YAP1 subcellular localization.[2][23]
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge at low speed to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet with buffer to remove cytoplasmic contamination.
-
Lyse the nuclear pellet with a nuclear extraction buffer containing a high salt concentration.
-
Clarify both the cytoplasmic and nuclear lysates by high-speed centrifugation.
-
Determine the protein concentration of both fractions using a BCA assay.
-
Verify the purity of each fraction by Western blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.
Protocol 2: Quantitative Western Blotting for YAP1
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Total Protein Staining (Optional but Recommended): If using TPN, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Image the membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding. For phospho-YAP1 detection, avoid using milk.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-YAP1 or anti-p-YAP1 Ser127) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the YAP1 or p-YAP1 signal to the appropriate loading control (total protein, fraction-specific HKG, or total YAP1).
Visualizations
References
- 1. Androgen attenuates the inactivating phospho–Ser-127 modification of yes-associated protein 1 (YAP1) and promotes YAP1 nuclear abundance and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP promotes the proliferation of neuroblastoma cells through decreasing the nuclear location of p27Kip1 mediated by Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. YAP Signaling Regulates the Cellular Uptake and Therapeutic Effect of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Protein Staining is Superior to Classical or Tissue-Specific Protein Staining for Standardization of Protein Biomarkers in Heterogeneous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. static.abclonal.com [static.abclonal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. YAP Antibody | Cell Signaling Technology [cellsignal.com]
- 17. bio.unipd.it [bio.unipd.it]
- 18. bio.unipd.it [bio.unipd.it]
- 19. novusbio.com [novusbio.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Cell Density Effects on YAP1 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling for cell density effects on Yes-associated protein 1 (YAP1) activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for cell density crucial when studying YAP1 activity?
A1: Cell density is a primary physiological regulator of the Hippo signaling pathway, which in turn governs YAP1 activity. At low cell densities, cells spread out, leading to increased mechanical tension and formation of F-actin stress fibers. This environment typically results in the inactivation of the Hippo pathway, allowing YAP1 to translocate to the nucleus and activate target gene expression, promoting cell proliferation.[1][2] Conversely, at high cell densities, increased cell-cell contact activates the Hippo pathway, leading to the phosphorylation of YAP1 by LATS1/2 kinases. Phosphorylated YAP1 is sequestered in the cytoplasm, preventing its nuclear functions.[2][3] Therefore, failing to control for cell density can lead to misinterpretation of experimental results, as observed changes in YAP1 activity may be a consequence of varying cell confluence rather than the experimental variable being tested.
Q2: How can I assess YAP1 activity in my experiments?
A2: YAP1 activity is primarily determined by its subcellular localization. Active YAP1 is nuclear, while inactive, phosphorylated YAP1 resides in the cytoplasm.[2][3] The most common methods to assess YAP1 activity include:
-
Immunofluorescence (IF): This technique allows for the direct visualization of YAP1 localization. The ratio of nuclear to cytoplasmic fluorescence intensity provides a quantitative measure of YAP1 activation.[4][5]
-
Western Blotting: This method can be used to measure the levels of total YAP1 and phosphorylated YAP1 (p-YAP1), typically at Serine 127.[3] An increased p-YAP1/total YAP1 ratio indicates Hippo pathway activation and YAP1 inactivation.
-
Quantitative Real-Time PCR (qPCR): The transcriptional activity of YAP1 can be assessed by measuring the mRNA levels of its downstream target genes, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61).[1][6][7][8]
Q3: What are the key signaling pathways that mediate cell density-dependent YAP1 regulation?
A3: The Hippo pathway is the central signaling cascade that responds to changes in cell density.[1] Key upstream inputs that sense cell density and modulate Hippo-YAP1 signaling include:
-
Cell-Cell Adhesion: Adherens junctions, through proteins like E-cadherin and α-catenin, play a role in activating the Hippo pathway at high cell density.[9]
-
Mechanical Cues and Cytoskeletal Tension: The shape and spread of a cell, along with the tension of the F-actin cytoskeleton, are critical regulators. At low density, cells are more spread out, leading to higher F-actin tension, which inhibits the Hippo pathway.[10][11]
-
Soluble Factors: The presence or absence of serum factors can also influence YAP1 activity. Serum starvation can activate the Hippo pathway, leading to YAP1 inhibition, which can mimic some aspects of high-density conditions.[12][13][14]
Troubleshooting Guides
Immunofluorescence Staining of YAP1
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody).[2][15][16] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[15][17] | |
| Inadequate washing | Increase the number and duration of wash steps to remove unbound antibodies.[16] | |
| Autofluorescence | Image an unstained sample to check for autofluorescence. If present, consider using a different fixative or a longer wavelength fluorophore.[2][17] | |
| Weak or No Signal | Low protein expression | Confirm YAP1 expression in your cell line using Western Blot or qPCR. |
| Inefficient primary antibody | Ensure the primary antibody is validated for immunofluorescence and stored correctly. Try a different antibody clone if problems persist.[18] | |
| Improper fixation/permeabilization | Optimize fixation and permeabilization times and reagents for your specific cell type.[19] | |
| Photobleaching | Minimize exposure to light during staining and imaging. Use an anti-fade mounting medium.[2] |
Western Blotting for Phospho-YAP1 (p-YAP1)
| Problem | Possible Cause | Recommended Solution |
| Weak or No p-YAP1 Signal | Dephosphorylation during sample preparation | Always work on ice and use pre-chilled buffers. Add phosphatase inhibitors to your lysis buffer.[20] |
| Low abundance of p-YAP1 | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for YAP1 before blotting.[9][20] | |
| Poor antibody performance | Use a phospho-specific antibody that has been validated for Western Blotting.[9] | |
| High Background | Non-specific antibody binding | Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[20] |
| Incorrect antibody dilution | Optimize the primary antibody concentration. | |
| Inconsistent Results Between Density Conditions | Inconsistent cell lysis | Ensure complete and consistent lysis for all samples, regardless of cell density, to accurately reflect the protein content. |
Experimental Protocols
Protocol 1: Controlling Cell Density for YAP1 Activity Analysis
This protocol describes how to plate cells at different densities to study the effect on YAP1 localization and activity.
Materials:
-
Cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Low Density: Seed cells at a density that allows for individual, well-spread cells with minimal cell-cell contact after 24 hours (e.g., 3,500 cells/cm²).[4]
-
High Density (Confluent): Seed cells at a density that results in a fully confluent monolayer with extensive cell-cell contact after 24 hours (e.g., 4 x 10⁵ cells/cm²).[4]
-
-
Incubation: Culture the cells for 24-48 hours to allow them to adhere and establish the desired density.
-
Analysis: Proceed with downstream analysis such as immunofluorescence, Western blotting, or qPCR.
Quantitative Data Summary:
| Cell Density | Typical YAP1 Localization | Expected p-YAP1/Total YAP1 Ratio | Expected YAP1 Target Gene Expression (e.g., CTGF, CYR61) |
| Low | Predominantly Nuclear | Low | High |
| High | Predominantly Cytoplasmic | High | Low |
Protocol 2: Modulating F-actin Cytoskeleton to Control YAP1 Activity
This protocol provides methods to pharmacologically alter the F-actin cytoskeleton to modulate YAP1 activity independently of cell density.
Materials:
-
Cells cultured at a consistent, sub-confluent density
-
F-actin modulating drugs (see table below)
-
DMSO (vehicle control)
Procedure:
-
Cell Plating: Seed cells on coverslips or plates at a consistent sub-confluent density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired F-actin modulating drug at the indicated concentration for the specified time. Include a DMSO vehicle control.
-
Analysis: After treatment, fix the cells for immunofluorescence to observe changes in F-actin structure and YAP1 localization, or lyse the cells for Western blotting or qPCR.
Pharmacological Agents for F-actin Modulation:
| Drug | Mechanism of Action | Effect on F-actin | Expected Effect on YAP1 Activity | Typical Concentration | Reference |
| Cytochalasin D | Inhibits actin polymerization | Disrupts stress fibers | Decrease (promotes cytoplasmic localization) | 0.2 - 2 µM | [21] |
| Latrunculin A | Sequesters G-actin monomers | Disrupts stress fibers | Decrease (promotes cytoplasmic localization) | 0.1 - 1 µM | [4] |
| Jasplakinolide | Stabilizes F-actin | Promotes F-actin formation | Increase (promotes nuclear localization) | 0.1 - 1 µM | [10] |
| Y-27632 | ROCK inhibitor | Disrupts stress fibers | Increase (promotes nuclear localization) | 10 - 20 µM | [4][22] |
| Blebbistatin | Myosin II inhibitor | Disrupts stress fibers | Increase (promotes nuclear localization) | 10 - 50 µM | [4][22] |
Visualizations
Caption: Hippo Signaling Pathway Regulation by Cell Density.
Caption: Experimental Workflow for Analyzing YAP1 Activity.
References
- 1. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Actin Cytoskeleton Regulates Hippo Signaling | PLOS One [journals.plos.org]
- 11. Regulation of Hippo signaling by actin remodeling [bmbreports.org]
- 12. Serum deprivation inhibits the transcriptional co-activator YAP and cell growth via phosphorylation of the 130-kDa isoform of Angiomotin by the LATS1/2 protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Serum deprivation inhibits the transcriptional co-activator YAP and cell growth via phosphorylation of the 130-kDa isoform of Angiomotin by the LATS1/2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. ptglab.com [ptglab.com]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Nuclear vs. Cytoplasmic YAP1 Staining
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and detailed protocols for the accurate quantification of nuclear versus cytoplasmic YAP1 staining.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background in my immunofluorescence (IF) staining for YAP1. What are the possible causes and solutions?
A1: High background can obscure your signal and lead to inaccurate quantification. Here are common causes and troubleshooting steps:
-
Autofluorescence: Tissues themselves can sometimes fluoresce.
-
Solution: Check an unstained section of your tissue for fluorescence. If present, you can try photobleaching, treating with Sudan Black B, or using a cupric sulfate (B86663) solution.[1] Avoid using fixatives like glutaraldehyde (B144438) which can increase autofluorescence.[1]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.
-
Insufficient Blocking: Inadequate blocking allows for non-specific antibody binding.
-
Non-specific Secondary Antibody Binding: The secondary antibody may be binding to something other than your primary antibody.
-
Solution: Run a control without the primary antibody. If staining is still present, your secondary antibody is likely binding non-specifically. Consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample.[2]
-
-
Fixation Issues: Old or improperly prepared fixatives can cause background fluorescence.[4]
-
Solution: Always use fresh, high-quality fixative solutions. For phospho-specific YAP1 antibodies, using at least 4% formaldehyde (B43269) can help inhibit endogenous phosphatases that might otherwise remove the phosphate (B84403) group your antibody is supposed to detect.[4]
-
Q2: My YAP1 staining is very weak or absent. What should I do?
A2: Weak or no signal can be frustrating. Here’s a checklist of things to consider:
-
Antibody Compatibility: Ensure your primary antibody is validated for the application you are using (e.g., immunofluorescence, immunohistochemistry).[5][6][7]
-
Primary and Secondary Antibody Incompatibility: The secondary antibody must be able to recognize the primary antibody.
-
Solution: For example, if your primary antibody was raised in a mouse, you must use an anti-mouse secondary antibody.[2]
-
-
Insufficient Antibody Concentration or Incubation Time: You may not be using enough antibody or allowing enough time for it to bind.
-
Solution: Try increasing the concentration of your primary antibody and/or extending the incubation time.[2]
-
-
Improper Fixation and Permeabilization: The fixation and permeabilization method can significantly impact antibody binding.
-
Solution: The choice of fixative (e.g., formaldehyde, methanol) and permeabilization agent (e.g., Triton X-100, saponin) should be optimized for your specific antibody and cell type.[8] Some antibodies work better with methanol (B129727) fixation, while others require formaldehyde.[8]
-
-
Protein Not Present: The protein may not be expressed in your cells or tissue, or it may be at a very low level.
-
Solution: Include a positive control (a cell line or tissue known to express YAP1) to validate your staining protocol.[9]
-
Q3: How do I choose the right primary antibody for YAP1 staining?
A3: Selecting a high-quality primary antibody is crucial for reliable results.
-
Validation: Choose an antibody that has been validated for your specific application (IF, IHC) and the species you are working with.[6][7] Datasheets should provide this information.[6] Knockout (KO) validation is a strong indicator of antibody specificity.[6]
-
Clonality: Monoclonal antibodies recognize a single epitope and generally offer high specificity and lot-to-lot consistency. Polyclonal antibodies recognize multiple epitopes and can be more sensitive for detecting low-abundance proteins.[7]
-
Citations and Reviews: Look for antibodies that have been cited in peer-reviewed publications and have positive customer reviews.[6]
Q4: What is the best method to quantify the nuclear to cytoplasmic ratio of YAP1?
A4: Both manual and automated methods can be used, each with its own advantages and disadvantages.
-
Manual Quantification: This typically involves manually outlining the nucleus (using a DAPI or Hoechst stain as a guide) and the cytoplasm for a number of cells and measuring the mean fluorescence intensity in each compartment using software like ImageJ/FIJI.[10][11] While straightforward, it can be time-consuming and prone to user bias.[12]
-
Automated Quantification: Automated image analysis software like CellProfiler or specialized ImageJ plugins can perform high-throughput, unbiased quantification.[13][14] These programs can automatically segment cells into nuclear and cytoplasmic compartments and calculate the intensity ratios for hundreds or thousands of cells.[15][16]
-
Calculating the Ratio: A common method is to calculate the ratio of the mean fluorescence intensity of the nucleus to the mean fluorescence intensity of the cytoplasm.[17] It is often recommended to use the log of this ratio for statistical analysis, as it can help to normalize the data distribution.[13]
Signaling Pathway and Experimental Workflow
The Hippo signaling pathway is a key regulator of YAP1's subcellular localization. When the pathway is "on," YAP1 is phosphorylated and retained in the cytoplasm. When the pathway is "off," YAP1 translocates to the nucleus to regulate gene expression.
Caption: Hippo pathway regulation of YAP1 localization.
A typical immunofluorescence workflow for quantifying YAP1 involves several key steps from sample preparation to data analysis.
Caption: Workflow for YAP1 IF and quantification.
Quantitative Data Summary
The following table summarizes recommended starting dilutions for commercially available YAP1 antibodies that have been referenced in publications. Note: These are starting recommendations and may require optimization for your specific experimental conditions.
| Antibody (Clone/Catalog No.) | Application | Recommended Starting Dilution | Reference/Source |
| YAP1 (3A7A9) | Immunofluorescence | 1:500 | Proteintech (66900-1-Ig)[18] |
| YAP1 (3A7A9) | Immunohistochemistry | 1:600 | Proteintech (66900-1-Ig)[18] |
| YAP1 | Immunofluorescence | 1:100 | Proteintech (13584-1-AP)[19] |
| YAP1 | Immunohistochemistry | 1:200 | Proteintech (13584-1-AP)[19] |
| Anti-YAP1 [EP1674Y] | Immunofluorescence | 1:200 - 1:500 | Abcam (ab52771) |
| Anti-YAP/TAZ (sc-101199) | Immunofluorescence | 1:200 | Santa Cruz Biotechnology[20] |
| Anti-YAP (4912S) | Immunofluorescence | 1:100 | Cell Signaling Technology[20] |
Detailed Experimental Protocol: Immunofluorescence Staining of YAP1 in Cultured Cells
This protocol provides a general guideline for immunofluorescent staining of YAP1 in cultured cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.3% Triton X-100 in PBS
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary antibody against YAP1
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency or have undergone the desired experimental treatment.
-
Washing: Gently wash the cells twice with PBS at room temperature.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[20]
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[20] This step is crucial for allowing the antibodies to access intracellular proteins.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Dilute the primary YAP1 antibody in the blocking buffer to the desired concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[20]
-
Washing: Wash the cells four times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.[20]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[20]
-
Washing: Wash the cells four times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with clear nail polish.
-
Imaging: Image the slides using a fluorescence or confocal microscope. Acquire images of the YAP1 staining and the nuclear counterstain in separate channels.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. ibidi.com [ibidi.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Anti-YAP1 Antibodies | Invitrogen [thermofisher.com]
- 6. How to choose and use antibodies | Abcam [abcam.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytoskeletal to Nuclear Strain Transfer Regulates YAP Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Comparison of manual and automated digital image analysis systems for quantification of cellular protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. YAP1 antibody (66900-1-Ig) | Proteintech [ptglab.com]
- 19. YAP1 antibody (13584-1-AP) | Proteintech [ptglab.com]
- 20. bio.unipd.it [bio.unipd.it]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of a New yAP1 Antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a new antibody targeting Yes-associated protein 1 (YAP1), a critical transcriptional co-regulator in the Hippo signaling pathway.[1] Dysregulation of YAP1 is implicated in various cancers, making it a key target for therapeutic development.[2] Therefore, the stringent validation of antibodies used in this research is paramount for reproducible and reliable data.
This guide will compare a hypothetical new antibody, "yAP1-New," against an established competitor, "Competitor A," using gold-standard validation methods. All experimental protocols are detailed, and data is presented for clear comparison.
The Role of YAP1 in the Hippo Signaling Pathway
The Hippo pathway is a crucial signaling cascade that controls organ size, cell proliferation, and apoptosis.[3][4] When the pathway is "on," a kinase cascade involving MST1/2 and LATS1/2 phosphorylates YAP1.[2][3][4] This phosphorylation leads to the sequestration of YAP1 in the cytoplasm by 14-3-3 proteins, preventing it from entering the nucleus and co-activating transcription factors like TEADs.[1][5] Conversely, when the Hippo pathway is "off," unphosphorylated YAP1 translocates to the nucleus, binds to TEADs, and initiates the transcription of genes that promote cell growth and inhibit apoptosis.[1]
Antibody Specificity Validation: An Experimental Workflow
To ensure the highest confidence in antibody performance, a multi-pronged validation strategy is essential.[6] The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for validation.[7] This guide will focus on genetic strategies, considered the gold standard, alongside other key methods like immunoprecipitation-mass spectrometry (IP-MS) and immunofluorescence (IF).[8][9]
Experimental Protocols & Comparative Data
Genetic Validation via Western Blot (WB)
The most definitive method for demonstrating specificity is to compare antibody performance in a wild-type (WT) cell line versus a knockout (KO) cell line for the target protein.[8][9] A specific antibody should produce a clear signal in the WT lysate and no signal in the KO lysate.[10]
Experimental Protocol:
-
Cell Lysis: Lyse cultured wild-type (WT) and YAP1-KO HeLa cells (or other suitable lines like HCT 116 or A549) in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 30 µg of protein per lane onto a 10% SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate separate membranes with "yAP1-New" (e.g., 1:1000 dilution) and "Competitor A" (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash membranes 3x for 10 minutes with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A β-actin antibody should be used as a loading control.
Comparative Data Summary:
| Antibody | Cell Line | Target Band Intensity (at ~65 kDa) | Signal-to-Noise Ratio | Off-Target Bands |
| yAP1-New | WT HeLa | 1.5 x 10^6 | 45 | None |
| yAP1-New | YAP1-KO HeLa | Not Detected | N/A | None |
| Competitor A | WT HeLa | 1.3 x 10^6 | 38 | Faint band at ~50 kDa |
| Competitor A | YAP1-KO HeLa | Not Detected | N/A | Faint band at ~50 kDa |
Data are hypothetical and for illustrative purposes.
On/Off-Target Profiling via Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify the primary binding protein of an antibody and any potential off-target interactors.[9]
Experimental Protocol:
-
Lysate Preparation: Prepare 1 mg of whole-cell lysate from WT HeLa cells.
-
Immunoprecipitation: Incubate the lysate with 5 µg of "yAP1-New" or "Competitor A" overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Washing: Wash the beads 4x with IP wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Perform in-solution trypsin digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Search the resulting spectra against a human protein database to identify proteins and quantify their abundance (e.g., by peptide-spectral matches, PSMs).
Comparative Data Summary:
| Antibody | Top Identified Protein | YAP1 Sequence Coverage | Key Off-Target Proteins (PSMs > 5) |
| yAP1-New | YAP1 | 78% | None |
| Competitor A | YAP1 | 72% | TAZ (WWTR1) (6 PSMs) |
Data are hypothetical and for illustrative purposes.
Subcellular Localization via Immunofluorescence (IF)
IF allows for the visualization of the antibody's binding pattern within the cell, which should match the known biological localization of the target protein. For YAP1, this is typically both cytoplasmic and nuclear, with nuclear localization increasing when the Hippo pathway is inactive.
Experimental Protocol:
-
Cell Culture: Grow WT HeLa cells on glass coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with "yAP1-New" (e.g., 1:200 dilution) or "Competitor A" (e.g., 1:200 dilution) for 1 hour at room temperature.
-
Washing: Wash coverslips 3x with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting & Imaging: Mount coverslips onto slides and image using a confocal microscope.
Comparative Data Summary:
| Antibody | Observed Localization | Colocalization with DAPI (Nuclear Stain) | Non-Specific Staining |
| yAP1-New | Cytoplasmic & Nuclear | Clear, distinct nuclear signal | Minimal background |
| Competitor A | Cytoplasmic & Nuclear | Moderate nuclear signal | Some cytoplasmic puncta |
Data are hypothetical and for illustrative purposes.
Conclusion
Based on this multi-faceted validation approach, the "yAP1-New" antibody demonstrates superior specificity compared to "Competitor A." The complete absence of a signal in the YAP1-KO cell line by Western blot provides the strongest evidence of its specificity.[8][10] Furthermore, IP-MS analysis confirms that "yAP1-New" exclusively binds to YAP1 with high sequence coverage and does not exhibit the off-target binding to TAZ observed with Competitor A. Finally, immunofluorescence imaging shows a clear and accurate subcellular localization pattern consistent with YAP1's known biological function.
This rigorous validation process ensures that the "yAP1-New" antibody is a reliable and specific tool for researchers investigating the Hippo signaling pathway, contributing to the overall reproducibility and quality of scientific findings.
References
- 1. YAP1 - Wikipedia [en.wikipedia.org]
- 2. What are YAP1 modulators and how do they work? [synapse.patsnap.com]
- 3. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo/YAP signaling pathway: the driver of cancer metastasis | Cancer Biology & Medicine [cancerbiomed.org]
- 5. The Hippo Pathway and YAP Signaling: Emerging Concepts in Regulation, Signaling, and Experimental Targeting Strategies With Implications for Hepatobiliary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. genuinbiotech.com [genuinbiotech.com]
- 8. Five pillars to determine antibody specificity [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. YAP Antibody | Cell Signaling Technology [cellsignal.com]
- 11. runtogen.com [runtogen.com]
- 12. YAP1 Knockout cell line (A549) - CD Biosynsis [biosynsis.com]
Unraveling the Dichotomy of YAP1 and TAZ: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Yes-associated protein 1 (YAP1) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ), is critical. While often studied as a redundant functional unit, emerging evidence highlights their distinct and non-overlapping roles in cellular signaling, development, and disease. This guide provides an objective comparison of their functions, supported by experimental data and detailed methodologies.
Core Functional Comparison: Overlapping Roles and Emerging Distinctions
YAP1 and TAZ are the primary downstream effectors of the Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis.[1] Both are transcriptional co-activators that, upon activation, translocate to the nucleus and bind to transcription factors, primarily the TEAD family (TEAD1-4), to drive the expression of genes involved in cell proliferation, survival, and migration.[2][3][4] Despite their structural similarities, key differences in their domains lead to functional divergences.[2][5]
Structural Dissimilarities:
A primary structural difference is the presence of two WW domains in some isoforms of YAP1, whereas TAZ possesses only one.[2][5] Additionally, YAP1 contains a proline-rich domain and an SH3-binding motif that are absent in TAZ.[2] These structural variations are thought to contribute to their differential interactions with binding partners and distinct biological activities.
Quantitative Comparison of YAP1 and TAZ Functions
Experimental evidence increasingly points towards a division of labor between YAP1 and TAZ, particularly in cellular processes like proliferation and migration.
| Functional Parameter | YAP1 | TAZ | Cell Type/Model | Key Findings | References |
| Transcriptional Activity (CTGF Luciferase Reporter) | Higher induction | Lower induction | HEK293A YAP/TAZ KO cells | YAP1 shows a stronger ability to induce the expression of the canonical Hippo pathway target gene CTGF. | [2] |
| Cell Proliferation | Preferentially promotes | Less impact | Non-small cell lung cancer (NSCLC) cell lines (H1299) | Depletion of YAP1 leads to growth arrest, while its overexpression promotes proliferation. TAZ has a lesser effect. | [6] |
| Cell Migration | Minor role | Preferentially promotes | Non-small cell lung cancer (NSCLC) cell lines (H1299) | Depletion of TAZ compromises cell migration, while its overexpression enhances it. YAP1 has a marginal effect. | [6] |
| Gene Regulation (RNA-seq) | Upregulates genes associated with cell division and mitosis. | Upregulates genes associated with extracellular matrix organization. | Non-small cell lung cancer (NSCLC) cell lines (H1299) | YAP1 and TAZ orchestrate non-overlapping transcriptional programs. | [6][7] |
Signaling Pathways and Regulation
The canonical Hippo pathway negatively regulates both YAP1 and TAZ through a kinase cascade. Activation of the Hippo pathway leads to the phosphorylation of YAP1 and TAZ by LATS1/2 kinases, resulting in their cytoplasmic sequestration and subsequent degradation.[1] However, their regulation is more complex, involving crosstalk with other signaling pathways and Hippo-independent mechanisms.
Figure 1. Simplified diagram of the canonical Hippo signaling pathway leading to YAP1/TAZ regulation of gene expression.
Experimental Protocols
1. Luciferase Reporter Assay for YAP/TAZ Transcriptional Activity
This assay quantitatively measures the ability of YAP1 or TAZ to activate transcription from a reporter construct containing TEAD-binding sites.
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293A YAP/TAZ KO) in a 96-well plate. Co-transfect cells with a firefly luciferase reporter plasmid containing TEAD-binding sites (e.g., 8xGTIIC-luciferase), a Renilla luciferase control plasmid for normalization, and an expression plasmid for either YAP1 or TAZ.[8]
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.[8]
-
Luciferase Activity Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[8]
Figure 2. Workflow for a luciferase reporter assay to measure YAP1/TAZ activity.
2. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to determine if YAP1 or TAZ physically interact with other proteins, such as TEAD transcription factors.
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest with a gentle lysis buffer to maintain protein-protein interactions.[9]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., YAP1 or TAZ).
-
Capture: Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.[9]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., TEAD) to detect the interaction.
3. Transwell Migration Assay
This assay assesses the migratory capacity of cells in response to overexpression or knockdown of YAP1 or TAZ.
Methodology:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.[10][11]
-
Assay Setup: Place a Transwell insert with a porous membrane into a well of a 24-well plate containing a chemoattractant (e.g., medium with fetal bovine serum) in the lower chamber.[12]
-
Cell Seeding: Seed the serum-starved cells into the upper chamber of the Transwell insert in a serum-free medium.[12]
-
Incubation: Incubate the plate for a period of time (e.g., 4-24 hours) to allow for cell migration.[10]
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the stained cells under a microscope.[13]
4. CRISPR/Cas9-Mediated Gene Knockout
This technique allows for the specific and permanent disruption of the YAP1 or TAZ genes to study the functional consequences of their loss.
Methodology:
-
sgRNA Design: Design single-guide RNAs (sgRNAs) that specifically target a region of the YAP1 or TAZ gene.[14]
-
Vector Construction and Transfection: Clone the sgRNA sequence into a vector that also expresses the Cas9 nuclease. Transfect this vector into the target cells.[14]
-
Selection of Knockout Clones: Select for cells that have successfully incorporated the CRISPR/Cas9 machinery and screen for clones with the desired gene knockout by Western blotting or genomic sequencing.[14]
Distinct and Overlapping Roles in Cancer
The differential functions of YAP1 and TAZ are particularly relevant in the context of cancer. While both are generally considered oncoproteins, their specific contributions to tumor progression can vary depending on the cancer type.
In non-small cell lung cancer (NSCLC), for instance, YAP1 is more strongly associated with promoting cell cycle progression and proliferation, whereas TAZ plays a more dominant role in regulating the extracellular matrix and promoting cell migration.[6][7] This suggests that targeting YAP1 might be more effective in curbing tumor growth, while inhibiting TAZ could be a better strategy to prevent metastasis in this cancer type.
Conversely, in some contexts, YAP1 and TAZ can have opposing roles. For example, in esophageal squamous cell carcinoma, YAP1 has been shown to function as a tumor suppressor, while TAZ exerts pro-tumor functions.[4]
Figure 3. Differential roles of YAP1 and TAZ in promoting distinct aspects of cancer progression in NSCLC.
Conclusion
While YAP1 and TAZ share significant homology and overlapping functions as key effectors of the Hippo pathway, a growing body of evidence demonstrates their distinct roles in regulating cellular processes and their differential contributions to disease, particularly cancer. For researchers and drug development professionals, recognizing this functional dichotomy is paramount for designing targeted and effective therapeutic strategies. The experimental protocols provided in this guide offer a robust framework for further dissecting the individual contributions of these two critical paralogs.
References
- 1. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA binding partners of YAP/TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of YAP/TAZ transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A Division of Labor between YAP and TAZ in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. benchchem.com [benchchem.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. CRISPR-Mediated Approaches to Regulate YAP/TAZ Levels - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dichotomy of YAP1 and TAZ: A Comparative Guide to Their Functional Redundancy and Distinct Roles
For researchers, scientists, and drug development professionals, understanding the nuanced functions of the transcriptional co-activators Yes-associated protein 1 (YAP1) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ), is critical. While often considered functionally redundant as the primary downstream effectors of the Hippo signaling pathway, a growing body of evidence reveals their distinct roles in development, disease, and cellular physiology. This guide provides an objective comparison of YAP1 and TAZ, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Shared Functions and Overlapping Regulation
YAP1 and TAZ are homologous proteins that act as transcriptional co-activators, primarily by binding to the TEAD family of transcription factors to regulate the expression of genes involved in cell proliferation, survival, and tissue growth.[1][2] Both are key effectors of the Hippo pathway, a highly conserved signaling cascade that controls organ size.[3][4] When the Hippo pathway is active, the LATS1/2 kinases phosphorylate YAP1 and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[3][5] Conversely, when the Hippo pathway is inactive, unphosphorylated YAP1 and TAZ translocate to the nucleus, bind to TEADs, and drive gene expression.[5][6]
Their functional overlap is evident from studies showing that dual depletion of YAP1 and TAZ often results in more severe phenotypes than the loss of either protein alone, indicating a degree of redundancy in their developmental roles.[7] Furthermore, ChIP-seq analyses have revealed a high degree of overlap in the genomic binding sites of YAP1 and TAZ, suggesting they regulate a common set of target genes.[8][9]
Distinct Roles and Divergent Functions
Despite their similarities, YAP1 and TAZ exhibit notable differences in their structure, regulation, and biological functions. Structurally, YAP1 is a larger protein containing a second WW domain and a proline-rich region, which are absent in TAZ.[1] These structural distinctions may contribute to their differential interactions with other proteins and their unique biological activities.
Knockout studies in mice have provided compelling evidence for their distinct roles. While YAP1 knockout is embryonic lethal due to defects in yolk sac vasculogenesis, TAZ knockout mice are viable but exhibit renal cysts and kidney disorders.[10][11] This highlights their non-interchangeable functions during development.
In specific cellular contexts, YAP1 and TAZ can regulate different biological processes. For instance, in non-small cell lung cancer, YAP1 preferentially controls cell-cycle progression, whereas TAZ is more influential in regulating cell migration and extracellular matrix organization.[12] Similarly, in gastric cancer cells, YAP1 has a unique role in regulating cell-substrate junctions, a critical aspect of tumor cell behavior.[13]
Quantitative Comparison of YAP1 and TAZ Functions
To provide a clear overview of their distinct and overlapping functions, the following tables summarize quantitative data from comparative studies.
| Feature | YAP1 Knockout | TAZ Knockout | YAP1/TAZ Double Knockout | Cell Line | Reference |
| Cell Spreading | Significantly Reduced | Moderately Reduced | Severely Reduced | HEK293A | [14] |
| Cell Volume | Significantly Reduced | No Significant Change | Significantly Reduced | HEK293A | [14] |
| Cell Granularity | Significantly Increased | Moderately Increased | Significantly Increased | HEK293A | [14] |
| Glucose Uptake | Significantly Reduced | No Significant Change | Significantly Reduced | HEK293A | [14] |
| Cell Proliferation | Significantly Reduced | Moderately Reduced | Severely Reduced | HEK293A | [14] |
| Cell Migration | Significantly Reduced | No Significant Change | Significantly Reduced | HEK293A | [14] |
Table 1: Comparative Effects of YAP1 and TAZ Knockout on Cellular Physiology in HEK293A cells. This table illustrates that while both YAP1 and TAZ contribute to these cellular processes, the inactivation of YAP1 generally has a more pronounced effect than the inactivation of TAZ in this cell line.[14]
| Gene Set | Number of Genes Regulated by TAZ S89A | Number of Genes Regulated by YAP S127A | Number of Genes Regulated by Both | Cellular Context | Reference |
| Myogenesis | 860 | 294 | 316 | Satellite Cells | [10] |
Table 2: Differential Gene Regulation by Constitutively Active TAZ and YAP1 in Myogenesis. This data indicates that in the context of muscle stem cell differentiation, constitutively active TAZ regulates a larger and partially distinct set of genes compared to constitutively active YAP1, highlighting their unique roles in this process.[10]
Signaling Pathways and Experimental Workflows
To visualize the regulatory networks and experimental approaches used to study YAP1 and TAZ, the following diagrams are provided in DOT language.
Figure 1: The Canonical Hippo Signaling Pathway.
Figure 2: Workflow for Comparing YAP1 and TAZ Functions.
Detailed Experimental Protocols
1. CRISPR/Cas9-Mediated Gene Knockout in HEK293A Cells
-
Objective: To generate stable cell lines with individual or combined knockout of YAP1 and TAZ.
-
Methodology:
-
Design and clone single guide RNAs (sgRNAs) targeting the initial exons of the YAP1 and WWTR1 (TAZ) genes into a lentiCRISPRv2 vector co-expressing Cas9 nuclease.
-
Produce lentiviral particles by co-transfecting HEK293T cells with the lentiCRISPRv2 construct and packaging plasmids (psPAX2 and pMD2.G).
-
Transduce HEK293A cells with the lentiviral particles.
-
Select for transduced cells using puromycin.
-
Isolate single-cell clones by limiting dilution.
-
Validate gene knockout at the protein level by Western blotting using specific antibodies for YAP1 and TAZ.
-
2. RNA-Sequencing (RNA-Seq) Analysis
-
Objective: To compare the global transcriptomic changes upon knockout of YAP1, TAZ, or both.
-
Methodology:
-
Culture wild-type, YAP KO, TAZ KO, and YAP/TAZ double KO HEK293A cells to 80-90% confluency.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer (Agilent).
-
Prepare sequencing libraries from high-quality RNA samples using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq).
-
Align sequenced reads to the human reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels and perform differential expression analysis using tools like DESeq2 or edgeR to identify genes significantly up- or down-regulated in the knockout cell lines compared to the wild-type control.
-
3. Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
-
Objective: To identify and compare the genome-wide binding sites of YAP1 and TAZ.
-
Methodology:
-
Crosslink proteins to DNA in cultured cells (e.g., H1299 or breast cancer cell lines) with 1% formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with specific antibodies against YAP1 or TAZ.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare sequencing libraries from the purified DNA.
-
Perform high-throughput sequencing.
-
Align reads to the reference genome and perform peak calling using software like MACS2 to identify regions of significant enrichment.
-
Compare the peak sets for YAP1 and TAZ to identify common and unique binding sites.[12]
-
4. Cell Migration (Scratch) Assay
-
Objective: To assess the migratory capacity of cells following YAP1 or TAZ knockout.
-
Methodology:
-
Plate cells in a 6-well plate and grow to confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Culture the cells in serum-free medium to inhibit proliferation.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the area of the wound at each time point and calculate the rate of wound closure to quantify cell migration.[14]
-
Conclusion
While YAP1 and TAZ share significant functional redundancy as the core effectors of the Hippo pathway, a closer examination reveals a division of labor and distinct roles in various biological contexts. The differential effects of their individual knockouts on cellular physiology and gene expression underscore their unique contributions. For researchers in oncology and regenerative medicine, appreciating these nuances is paramount for the development of targeted therapies that can effectively modulate the activity of these potent transcriptional co-activators. Future investigations into their context-specific binding partners and downstream targets will further illuminate the intricate regulatory networks governed by YAP1 and TAZ.
References
- 1. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The emerging roles of YAP and TAZ in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. YAP and TAZ are transcriptional co-activators of AP-1 proteins and STAT3 during breast cellular transformation | eLife [elifesciences.org]
- 10. Common and Distinctive Functions of the Hippo Effectors Taz and Yap in Skeletal Muscle Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Division of Labor between YAP and TAZ in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common and Unique Transcription Signatures of YAP and TAZ in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Downstream Targets of YAP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel downstream targets of the transcriptional co-activator Yes-associated protein 1 (YAP1), a key effector of the Hippo signaling pathway. Dysregulation of the Hippo-YAP1 pathway is implicated in the development and progression of numerous cancers, making its downstream effectors attractive targets for therapeutic intervention. This document outlines quantitative data for validated and novel YAP1 targets, compares the YAP1 pathway with alternative oncogenic signaling pathways (Wnt/β-catenin and Notch), and provides detailed protocols for key validation experiments.
Comparative Analysis of YAP1 Downstream Target Gene Expression
The validation of novel downstream targets of YAP1 is crucial for understanding its oncogenic mechanisms and for the development of targeted therapies. Below is a summary of quantitative data on the expression changes of several recently identified YAP1 target genes upon YAP1 modulation in various cancer cell lines.
| Target Gene | Cancer Cell Line | Experimental Condition | Fold Change in mRNA Expression | Reference |
| Novel Targets | ||||
| AJUBA | SF268 (Glioblastoma) | YAP1 siRNA knockdown | ~2.5-fold decrease | [1](1) |
| CRIM1 | MCF10A (Breast Epithelial) | YAP overexpression | >2-fold increase | [2](2) |
| NUAK2 | Various | siRNA screen | Positive regulator of YAP activity | [3](4) |
| PTGS2 (COX-2) | MDA-MB-231 (Breast Cancer) | YAP1 knockdown | Significant decrease | [5](5) |
| SLUG (SNAI2) | NSCLC cell lines | YAP1 overexpression | Increased expression | [6](7) |
| Established Targets | ||||
| ANKRD1 | SF268 (Glioblastoma) | YAP1 siRNA knockdown | ~4-fold decrease | [1](1) |
| CTGF | SF268 (Glioblastoma) | YAP1 siRNA knockdown | ~3-fold decrease | [1](1) |
| CYR61 | SF268 (Glioblastoma) | YAP1 siRNA knockdown | ~3.5-fold decrease | [1](1) |
Comparison with Alternative Signaling Pathways
While the Hippo-YAP1 pathway is a critical regulator of cell proliferation and apoptosis, other signaling pathways, such as Wnt/β-catenin and Notch, also play pivotal roles in cancer development, often exhibiting crosstalk with YAP1.
| Feature | Hippo-YAP1 Pathway | Wnt/β-catenin Pathway | Notch Signaling Pathway |
| Core Effector | YAP1/TAZ | β-catenin | Notch Intracellular Domain (NICD) |
| Activation Mechanism | Inactivation of the Hippo kinase cascade (MST1/2, LATS1/2) allows YAP1/TAZ to translocate to the nucleus. | Wnt ligand binding to Frizzled receptors leads to the stabilization and nuclear accumulation of β-catenin. | Ligand (e.g., Jagged, Delta-like) binding to Notch receptor triggers proteolytic cleavage and release of NICD, which translocates to the nucleus. |
| Key Downstream Targets | CTGF, CYR61, ANKRD1, BIRC5 | c-Myc, Cyclin D1, Axin2[8][9] | HES1, HEY1, c-Myc[10] |
| Primary Oncogenic Role | Promotes cell proliferation, inhibits apoptosis, enhances cell migration and invasion, and contributes to cancer stem cell properties. | Drives cell proliferation, promotes cell cycle progression, and maintains cancer stem cell populations.[11][12] | Regulates cell fate decisions, proliferation, and apoptosis, with context-dependent oncogenic or tumor-suppressive roles.[13][14] |
| Crosstalk with YAP1 | - | YAP1 can interact with β-catenin to co-regulate target gene expression.[15] | YAP1 can regulate the expression of Notch ligands (e.g., Jagged1) and Notch signaling can influence YAP1 expression.[10] |
Signaling Pathway Diagrams
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for YAP1-TEAD Interaction
This protocol is designed to verify the interaction between YAP1 and its transcriptional partner TEAD.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-YAP1 antibody (validated for IP)
-
Anti-TEAD1 antibody (for Western blotting)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and discard them.
-
Immunoprecipitation: Add the anti-YAP1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-TEAD1 antibody to detect the co-immunoprecipitated protein.
Chromatin Immunoprecipitation (ChIP)-Sequencing for YAP1
This protocol is for identifying the genomic regions occupied by YAP1.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-YAP1 antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells to isolate nuclei. Resuspend the nuclei in a suitable buffer and sonicate to shear the chromatin into fragments of 200-600 bp.[14]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-YAP1 antibody or control IgG overnight at 4°C.[14]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify YAP1-binding sites. Motif analysis can then be performed to identify consensus binding sequences.[2]
Luciferase Reporter Assay for YAP1 Target Promoter/Enhancer Activity
This assay quantifies the ability of YAP1 to activate the transcription of a putative target gene.
Materials:
-
Luciferase reporter plasmid containing the promoter or enhancer region of the target gene upstream of a luciferase gene (e.g., pGL4).
-
Control plasmid expressing Renilla luciferase (for normalization).
-
YAP1 expression plasmid or siRNA targeting YAP1.
-
Cell line of interest.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate.
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid, the Renilla control plasmid, and either a YAP1 expression plasmid or a control vector. Alternatively, co-transfect with the reporter plasmids and then treat with YAP1 siRNA or a control siRNA.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression and/or siRNA-mediated knockdown.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in reporter activity in the presence of YAP1 overexpression or knockdown compared to the control.[16][17]
References
- 1. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Hippo Pathway and YAP Signaling: Emerging Concepts in Regulation, Signaling, and Experimental Targeting Strategies With Implications for Hepatobiliary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide association between YAP/TAZ/TEAD and AP-1 at enhancers drives oncogenic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DepMap - Broad Institute [depmap.org]
- 7. YAP1 contributes to NSCLC invasion and migration by promoting Slug transcription via the transcription co-factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP promotes the proliferation and migration of colorectal cancer cells through the Glut3/AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of WNT Pathway Mutations in Cancer Development and an Overview of Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Gene Set - YAP1 [maayanlab.cloud]
- 13. Frontiers | Novel insights into Notch signaling in tumor immunity: potential targets for cancer immunotherapy [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. YAP and β-Catenin Cooperate to Drive Oncogenesis in Basal Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Illuminating the yAP1-TEAD Partnership: A Comparative Guide to Interaction Confirmation in a Novel Cell Line
For researchers, scientists, and drug development professionals venturing into the intricate signaling landscape of the Hippo pathway, confirming the interaction between Yes-associated protein 1 (yAP1) and TEA domain transcription factors (TEAD) is a critical step. This guide provides a comprehensive comparison of key methodologies to validate this interaction in a new cell line, offering detailed protocols, data presentation tables, and visual workflows to support your experimental design.
The yAP1-TEAD complex is a central nexus in the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway and the subsequent aberrant activation of the yAP1-TEAD transcriptional program are frequently implicated in cancer development.[2][3] Therefore, robust methods to confirm and characterize the yAP1-TEAD interaction are paramount for both basic research and the development of targeted therapeutics.
This guide compares three principal methodologies: Co-Immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Luciferase Reporter Assays. Each technique offers unique advantages and provides complementary evidence to build a strong case for a functional yAP1-TEAD interaction in your cell line of interest.
Method Comparison at a Glance
To aid in selecting the most appropriate method for your research question, the following table summarizes the key characteristics of each technique.
| Feature | Co-Immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) | Luciferase Reporter Assay |
| Principle | Pull-down of a target protein and its binding partners using a specific antibody. | In situ detection of protein-protein interactions with single-molecule resolution. | Measurement of transcriptional activity driven by a TEAD-responsive element. |
| Type of Data | Qualitative or semi-quantitative. | Quantitative (number of interactions per cell) and spatial information. | Quantitative (luminescence intensity correlates with transcriptional activity). |
| Cell State | Lysed cells. | Fixed cells (in situ). | Live cells. |
| Throughput | Low to medium. | Medium to high. | High. |
| Strengths | - Direct evidence of physical interaction. - Can identify unknown binding partners. | - High sensitivity and specificity. - Provides subcellular localization of the interaction.[4] - Single-molecule detection.[5] | - Functional readout of the interaction. - High-throughput screening compatible.[6] |
| Limitations | - Prone to false positives/negatives. - Can be affected by antibody quality and lysis conditions. - Does not provide spatial information. | - Requires specific primary antibodies from different species. - Indirect detection of interaction. | - Indirect measure of the protein-protein interaction. - Can be influenced by off-target effects on the reporter gene. |
Visualizing the Pathways and Protocols
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the yAP1-TEAD signaling pathway and the workflows for each of the discussed techniques.
References
- 1. Study of the TEAD‐binding domain of the YAP protein from animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex [mdpi.com]
- 4. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. clyte.tech [clyte.tech]
A Comparative Analysis of YAP1 Inhibitors: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The Yes-associated protein 1 (YAP1) is a critical transcriptional co-activator and a key downstream effector of the Hippo signaling pathway. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of the efficacy of four prominent YAP1 inhibitors: Verteporfin, CA3, BAY-593, and VT3989, supported by available preclinical and clinical data.
Overview of YAP1 Inhibitors
YAP1 inhibitors employ diverse mechanisms to counteract the oncogenic functions of YAP1. These strategies primarily involve disrupting the interaction between YAP1 and its transcriptional partners, the TEAD family of transcription factors, or promoting the cytoplasmic sequestration and degradation of YAP1.
-
Verteporfin: A clinically approved photosensitizer, Verteporfin has been repurposed as a YAP1 inhibitor. It is believed to disrupt the YAP1-TEAD interaction, leading to the inhibition of YAP1 target gene transcription and subsequent anti-tumor effects.[1]
-
CA3: A novel small molecule inhibitor identified through chemical library screening.[2] CA3 has demonstrated potent and selective activity against cancer cells with high YAP1 expression by inhibiting YAP1/TEAD transcriptional activity.[3]
-
BAY-593: A potent and selective inhibitor of the YAP1/TAZ pathway.[4] It acts by inhibiting geranylgeranyltransferase-I (GGTase-I), which in turn blocks the activation of Rho-GTPases, leading to the inactivation and cytoplasmic translocation of YAP1.[4][5]
-
VT3989: A first-in-class, orally bioavailable small molecule that inhibits the autopalmitoylation of TEAD transcription factors.[6] This prevents the binding of YAP1 to TEAD, thereby blocking its transcriptional activity. VT3989 has shown promising results in clinical trials for mesothelioma.[7][8]
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data on the efficacy of these four YAP1 inhibitors. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of YAP1 Inhibitors
| Inhibitor | Assay Type | Cell Line(s) | IC50 Value | Reference(s) |
| Verteporfin | TEAD-Luciferase Reporter | HOS, MG63, G292 | ~1-5 µM | [9] |
| Cell Viability (MTT) | OVCAR3 | 10.55 µM (72h) | ||
| Cell Viability (MTT) | OVCAR8 | 17.92 µM (72h) | ||
| CA3 | TEAD-Luciferase Reporter | HOS, MG63, G292 | ~0.1-1 µM | [9] |
| Cell Viability (MTS) | SKGT-4 (YAP1 induced) | ~0.5 µM | [2] | |
| BAY-593 | TEAD-Luciferase Reporter | MDA-MB-231 | 56 nM | [4] |
| YAP1/TAZ Translocation | MDA-MB-231 | 15 nM | [4] | |
| Cell Viability | HT-1080 | 38 nM | [4] | |
| Cell Viability | MDA-MB-231 | 564 nM | [4] | |
| VT3989 | YAP Reporter Assay | Not Specified | Potent Inhibition | [6] |
| Cell Proliferation | NF2-deficient mesothelioma cells | Selective Inhibition | [6] |
Table 2: In Vivo Efficacy of YAP1 Inhibitors
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Verteporfin | Xenograft (A375-PLX-R) | Melanoma | Not Specified | Restored BRAF inhibitor sensitivity | [10] |
| CA3 | Xenograft (SKGT-4) | Esophageal Adenocarcinoma | Not Specified | Strong antitumor effects | [2] |
| BAY-593 | Xenograft (HT-1080) | Fibrosarcoma | Not Specified | Complete remissions | [4] |
| VT3989 | Xenograft (NCI-H226) | Mesothelioma | 3 mg/kg QD (oral) | Significant tumor growth inhibition | [6][7] |
Table 3: Clinical Efficacy of VT3989 in Mesothelioma
| Clinical Trial Phase | Patient Population | Dosing Schedule | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference(s) |
| Phase 1 | Refractory Mesothelioma | 100 mg daily (2 weeks on/2 weeks off) | 26-32% | 86% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols commonly used to assess the efficacy of YAP1 inhibitors.
YAP/TEAD Luciferase Reporter Assay
This assay is a primary method for screening and characterizing YAP1 inhibitors that function by disrupting the YAP1-TEAD interaction and subsequent transcriptional activation.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
Co-transfection is performed using a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the YAP1 inhibitor or vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation with the inhibitor, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The inhibitory effect is calculated as the percentage of reduction in luciferase activity compared to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability (MTS/MTT) Assay
This colorimetric assay is used to assess the impact of YAP1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Inhibitor Treatment:
-
The culture medium is replaced with fresh medium containing a range of concentrations of the YAP1 inhibitor or a vehicle control.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the inhibitor to exert its effect.
-
-
MTS/MTT Reagent Addition and Incubation:
-
MTS or MTT reagent is added to each well and the plates are incubated for 1-4 hours at 37°C. Live cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.[11]
-
-
Absorbance Measurement:
-
Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing medium only.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC50 values are calculated by plotting cell viability against inhibitor concentration.
-
In Vivo Xenograft Tumor Model
This model is essential for evaluating the anti-tumor efficacy and potential toxicity of YAP1 inhibitors in a living organism.
-
Cell Implantation:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of cancer cells.
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored regularly.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
-
Inhibitor Administration:
-
The YAP1 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring and Data Collection:
-
Tumor volume and body weight are measured at regular intervals.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
-
Data Analysis:
-
Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
-
Toxicity is assessed by monitoring changes in body weight and observing any adverse clinical signs.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the YAP1 signaling pathway and a general experimental workflow for evaluating YAP1 inhibitors.
Caption: The Hippo Signaling Pathway and Points of Inhibition.
Caption: General Workflow for Evaluating YAP1 Inhibitors.
Conclusion
The development of YAP1 inhibitors represents a promising frontier in oncology. Verteporfin, CA3, BAY-593, and VT3989 each demonstrate anti-cancer activity through distinct mechanisms of action. While preclinical data for Verteporfin, CA3, and BAY-593 are encouraging, VT3989 is currently leading the clinical translation with positive results in mesothelioma patients. The direct comparison of these inhibitors is challenging due to the lack of head-to-head studies. Future research should focus on comparative efficacy studies under standardized conditions to better inform clinical development strategies. The continued investigation into these and other novel YAP1 inhibitors holds the potential to provide new therapeutic options for a range of YAP1-driven cancers.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. vivacetherapeutics.com [vivacetherapeutics.com]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of YAP function overcomes BRAF inhibitor resistance in melanoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
Navigating Specificity: A Comparative Guide to yAP1 Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides an objective comparison of Yes-associated protein 1 (yAP1) antibodies, with a focus on their cross-reactivity with other proteins, particularly its close homolog, Transcriptional co-activator with PDZ-binding motif (TAZ/WWTR1). The information presented is supported by experimental data to aid in the selection of the most suitable antibody for your research needs.
Understanding the Challenge: yAP1 and TAZ Homology
yAP1 and TAZ are key downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Due to their significant sequence and structural similarity, developing antibodies that can specifically recognize yAP1 without cross-reacting with TAZ presents a significant challenge for manufacturers and researchers alike. The TEAD-binding domains of yAP1 and TAZ, for instance, share a sequence identity of approximately 63.6%.[3] This homology underscores the potential for antibody cross-reactivity, which can lead to misleading experimental results.
Comparative Analysis of yAP1 Antibody Specificity
A rigorous assessment of antibody specificity is crucial. The following table summarizes the performance of select commercially available yAP1 antibodies, highlighting their specificity and lack of cross-reactivity with TAZ, as demonstrated by robust validation experiments.
| Antibody Clone | Host | Target Specificity | Validation Method | Cross-reactivity with TAZ | Manufacturer | Catalog # |
| yAP (D8H1X) | Rabbit | Total yAP protein | Knockout (KO) cell lines, Overexpression | No cross-reactivity observed [1][4] | Cell Signaling Technology | 14074 |
| TAZ (E9J5A) | Rabbit | Total TAZ protein | Knockout (KO) cell lines, Overexpression | Not applicable (TAZ specific) | Cell Signaling Technology | 72804 |
Experimental Evidence:
A key study meticulously validated the specificity of the yAP (D8H1X) and TAZ (E9J5A) rabbit monoclonal antibodies.[1] Using CRISPR/Cas9-generated yAP/TAZ double knockout (DKO) 293T cells, Western blot analysis showed a complete absence of the respective protein signals when probed with these antibodies, confirming their target specificity.[1]
Furthermore, to directly assess cross-reactivity, BEN cells (with low endogenous yAP and TAZ) were transfected to overexpress either yAP or TAZ. The anti-yAP (D8H1X) antibody only detected the overexpressed yAP and not TAZ. Conversely, the anti-TAZ (E9J5A) antibody only detected the overexpressed TAZ and not yAP.[1] This data provides strong evidence for the high specificity of these particular antibody clones.
Key Experimental Protocols for Antibody Validation
To ensure the specificity of a yAP1 antibody in your experimental setup, it is recommended to perform validation experiments. Below are detailed protocols for Western Blotting and Immunoprecipitation.
Western Blotting Protocol for yAP1 Specificity
This protocol is adapted from methodologies used in the validation of yAP1 antibodies.[1][4]
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary yAP1 antibody (e.g., yAP (D8H1X) at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Immunoprecipitation (IP) Protocol for yAP1
This protocol allows for the isolation of yAP1 and its potential binding partners.
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and clarify the lysate by centrifugation.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with the primary yAP1 antibody (2-5 µg) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
3. Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting with the yAP1 antibody to confirm successful immunoprecipitation. Mass spectrometry can be used to identify co-immunoprecipitated proteins.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of yAP1 function and the methods for its study, the following diagrams are provided.
Caption: The Hippo Signaling Pathway, illustrating the core kinase cascade that leads to the phosphorylation and cytoplasmic retention of yAP1 and TAZ, thereby inhibiting their nuclear function as transcriptional co-activators.
Caption: A streamlined workflow for Western Blotting, a fundamental technique for validating antibody specificity by detecting the target protein at its expected molecular weight.
Caption: The experimental workflow for Immunoprecipitation (IP), a technique used to isolate a specific protein and its binding partners from a complex mixture.
References
Orthogonal Approaches to Validate YAP1 Knockdown Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal approaches to validate phenotypes observed upon Yes-associated protein 1 (YAP1) knockdown. Ensuring the specificity of RNA interference (RNAi) is critical to confidently attribute a phenotype to the target gene. This document outlines various validation strategies, presents supporting experimental data in a comparative format, and provides detailed protocols for key experiments.
Introduction to YAP1 and RNAi Validation
Orthogonal Validation Strategies
Multiple Independent siRNAs
Using at least two, and preferably three, different siRNAs that target distinct regions of the YAP1 mRNA is a fundamental validation step. If multiple siRNAs produce the same phenotype, it is less likely that the effect is due to off-target binding of a single siRNA sequence.[4]
Rescue with siRNA-Resistant cDNA
This is considered the gold standard for validating RNAi phenotypes.[3][5] It involves co-expressing a form of the target gene's cDNA that has been mutated to be resistant to the siRNA (e.g., through silent mutations in the siRNA binding site) along with the siRNA itself. If the phenotype is genuinely due to the knockdown of the target gene, the expression of the resistant cDNA should reverse or "rescue" the phenotype.[4]
CRISPR-Cas9 Mediated Knockout
CRISPR-Cas9 technology offers a complete loss-of-function approach by creating a permanent knockout of the target gene at the genomic level.[6][7] Comparing the phenotype of a CRISPR-mediated YAP1 knockout to that of an siRNA-mediated knockdown provides a powerful orthogonal validation, as the mechanisms of gene silencing are entirely different.[8][9]
Comparative Data on YAP1 Knockdown Phenotypes
Knockdown of YAP1 typically results in decreased cell proliferation, reduced cell migration and invasion, and altered expression of its downstream target genes.[10][11][12][13][14][15] The following tables summarize expected quantitative outcomes from various assays used to assess these phenotypes.
Table 1: Validation of YAP1 Knockdown Efficiency
| Method | Target | Expected Outcome | Key Considerations |
| Western Blot | YAP1 Protein | >70% reduction in this compound levels with specific siRNAs compared to a non-targeting control.[14][16] | Use a validated antibody. Ensure equal protein loading by probing for a housekeeping protein (e.g., GAPDH, β-actin). |
| RT-qPCR | YAP1 mRNA | >70% reduction in YAP1 mRNA levels with specific siRNAs.[16][17] | Use primers that span an exon-exon junction to avoid amplification of genomic DNA. Normalize to a stable housekeeping gene. |
Table 2: Phenotypic Assays for Validating YAP1 Knockdown
| Assay | Phenotype Measured | Expected Outcome Upon YAP1 Knockdown | Key Considerations |
| Cell Proliferation (MTT/alamarBlue) | Cell Viability/Metabolic Activity | Significant decrease in cell proliferation over a 48-72 hour period.[4][16][18] | Seed cells at a low density to allow for growth. Include appropriate controls (untreated, non-targeting siRNA). |
| Wound Healing Assay | Cell Migration | Slower closure of the "wound" in the cell monolayer.[12][13][15] | Create a uniform scratch. Image at consistent time points. |
| Transwell Migration Assay | Cell Migration/Invasion | Fewer cells migrating through the porous membrane towards a chemoattractant.[10][12][13] | For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel). |
| RT-qPCR of Target Genes | Transcriptional Activity | Decreased mRNA levels of YAP1 target genes such as CTGF, CYR61, and ANKRD1.[4][5][17] | Confirm that the chosen target genes are direct and well-established targets of YAP1 in the cell type being studied. |
| Immunofluorescence | Protein Localization | Reduced nuclear localization of YAP1.[1][6][19] | Use a high-quality, specific antibody. Acquire images with consistent settings. Quantify the nuclear-to-cytoplasmic fluorescence ratio. |
Signaling Pathways and Experimental Workflows
Hippo Signaling Pathway
The Hippo pathway is a key regulator of YAP1 activity. When the pathway is "on," a kinase cascade leads to the phosphorylation of YAP1, resulting in its cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP1 translocates to the nucleus, binds to TEAD transcription factors, and activates gene expression.[2][20]
Caption: The Hippo Signaling Pathway regulating YAP1 activity.
Experimental Workflow for Orthogonal Validation
A robust workflow for validating a YAP1 knockdown phenotype involves multiple, sequential steps to ensure the reliability of the results.
Caption: A workflow for the orthogonal validation of a YAP1 knockdown phenotype.
Detailed Experimental Protocols
Western Blot for YAP1 Knockdown
-
Cell Lysis: After 48-72 hours of siRNA transfection, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against YAP1 (e.g., Santa Cruz sc-101199, 1:1000 dilution) overnight at 4°C.[11][21] Also, incubate with a loading control antibody (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL chemiluminescence substrate and an imaging system.
RT-qPCR for YAP1 and Target Gene Expression
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for YAP1 and target genes (e.g., CTGF, CYR61). A typical cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[22]
-
Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).
Table 3: Example Primer Sequences for Human Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| YAP1 | TGTCCCAGATGAACGTCACAGC | TGGTGGCTGTTTCACTGGAGCA | [22] |
| CTGF | GAGGAAAACATTAAGAAGGGCAAA | GCTGCAGGAGGCGTTGTC | [4] |
| CYR61 | AGCCTCGCATCCTATACAACC | GAGTGCCGCCTGTGCA | [4] |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | Generic |
Cell Proliferation Assay (MTT)
-
Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Transfection: Transfect cells with YAP1 siRNAs or control siRNA.
-
Incubation: At 24, 48, and 72 hours post-transfection, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.[16]
Wound Healing Assay
-
Cell Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Imaging: Wash with PBS to remove detached cells and capture an initial image (t=0).
-
Incubation: Incubate the cells in serum-free or low-serum medium.
-
Final Imaging: Capture images of the same field at various time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Migration Assay
-
Cell Preparation: After siRNA transfection, starve cells in serum-free medium for 4-6 hours.
-
Assay Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).
-
Seeding: Seed 5 x 104 cells in serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Staining: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.[10][12]
Rescue Experiment
-
Construct Generation: Obtain or generate a YAP1 expression vector with silent mutations in the binding site of the chosen siRNA. This can be achieved through site-directed mutagenesis.
-
Co-transfection: Co-transfect cells with the YAP1 siRNA and either the siRNA-resistant YAP1 construct or an empty vector control.
-
Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., proliferation, migration) 48-72 hours post-transfection.
-
Validation: Confirm the expression of the rescue construct and the knockdown of the endogenous YAP1 by Western blot or qPCR using primers specific to the endogenous transcript. A successful rescue will show a reversal of the knockdown phenotype in the cells expressing the resistant cDNA.[4]
References
- 1. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bispecific siRNA knocks down YAP1, WWTR1 with single guide strand | BioWorld [bioworld.com]
- 4. YAP1 inhibition radiosensitizes triple negative breast cancer cells by targeting the DNA damage response and cell survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR-Mediated Approaches to Regulate YAP/TAZ Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. YAP Regulates Cell Proliferation, Migration, and Steroidogenesis in Adult Granulosa Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.unipd.it [bio.unipd.it]
- 12. Knockdown of YAP/TAZ Inhibits the Migration and Invasion of Fibroblast Synovial Cells in Rheumatoid Arthritis by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yap1-2 Isoform Is the Primary Mediator in TGF-β1 Induced EMT in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Knockdown of the Hippo transducer YAP reduces proliferation and promotes apoptosis in the Jurkat leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. yeasenbio.com [yeasenbio.com]
- 21. bio.unipd.it [bio.unipd.it]
- 22. origene.com [origene.com]
A Comparative Guide to yAP1 Signaling in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
The transition from two-dimensional (2D) to three-dimensional (3D) cell culture models represents a significant leap forward in mimicking the complex in vivo environment. This guide provides an objective comparison of Yes-associated protein 1 (yAP1) signaling, a critical regulator of cell proliferation, differentiation, and organ size, in 2D versus 3D cell culture systems. Understanding these differences is paramount for accurate drug screening and mechanistic studies in cancer research and regenerative medicine.
Key Differences in yAP1 Signaling: 2D vs. 3D Culture
The dimensionality of the cell culture environment profoundly impacts the mechanical cues that cells receive, leading to divergent yAP1 signaling outcomes. In traditional 2D cultures, cells are grown on flat, rigid surfaces, leading to unnatural polarization and cytoskeletal organization. In contrast, 3D models, such as spheroids or organoids, allow for more physiologically relevant cell-cell and cell-extracellular matrix (ECM) interactions.
One of the most striking differences is the response of yAP1 to matrix stiffness. In 2D cultures, increasing substrate stiffness generally promotes the nuclear translocation and activation of yAP1.[1][2] This is largely attributed to the formation of robust actin stress fibers and increased intracellular tension, which are transmitted to the nucleus.[3] However, in 3D environments, this relationship is more complex and can even be inverted.[1][2] For instance, in some 3D hydrogel systems, increased matrix stiffness can lead to decreased cell spreading and reduced yAP1 nuclear localization.[1] This highlights that the mode of interaction with the surrounding matrix, whether it is a surface to adhere to or a scaffold to be embedded in, fundamentally alters mechanotransduction pathways.
Furthermore, nuclear morphology and the organization of the perinuclear actin cap, which are critical for yAP1 nuclear import, are distinct between 2D and 3D cultures.[3] Cells in 2D culture often exhibit flattened nuclei, a feature associated with increased yAP1 nuclear localization, whereas cells in 3D spheroids tend to have more rounded nuclei.[3]
Quantitative Comparison of yAP1 Activity
The following table summarizes key quantitative differences in yAP1 signaling observed in 2D versus 3D cell culture models, based on experimental data from various studies.
| Parameter | 2D Cell Culture | 3D Cell Culture (Spheroids/Hydrogels) | Key References |
| yAP1 Nuclear Localization vs. Matrix Stiffness | Generally increases with increasing substrate stiffness. | Complex relationship; can decrease with increasing stiffness in some hydrogels.[1] In other 3D models, the correlation is not consistently observed.[1] | [1][2] |
| yAP1 Phosphorylation (p-yAP1 Ser127 - Inactive form) | Lower levels on stiff substrates, indicating higher yAP1 activity. | Can be higher, indicating yAP1 inhibition, even in stiff matrices. | [4] |
| Expression of yAP1 Target Genes (e.g., CTGF, CYR61) | Generally upregulated on stiff substrates. | Expression levels can be lower compared to 2D cultures on stiff substrates, reflecting reduced yAP1 activity. | [5][6] |
| Nuclear to Cytoplasmic (N/C) Ratio of yAP1 | Higher N/C ratio on stiff substrates. | Lower N/C ratio is often observed, with yAP1 being more retained in the cytoplasm. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are foundational protocols for key experiments used to assess yAP1 signaling in 2D and 3D models.
Spheroid Formation for yAP1 Analysis
This protocol describes the generation of cancer cell spheroids using the hanging drop method, which is suitable for subsequent immunofluorescence or biochemical analysis.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10 cm non-adherent petri dish lids
-
Sterile PBS
Procedure:
-
Culture cells to 70-80% confluency in a standard 2D culture flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and generate a single-cell suspension.
-
Count the cells and adjust the concentration to 2.5 x 10^4 cells/mL in complete medium.
-
Pipette 20 µL droplets of the cell suspension onto the inside of a 10 cm petri dish lid. Aim for about 40 droplets per lid.
-
Add 5 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.[8]
Immunofluorescence Staining of yAP1 in 3D Spheroids
This protocol is adapted for staining whole spheroids to visualize yAP1 localization.
Materials:
-
Spheroids generated as described above
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against yAP1
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Carefully collect spheroids and transfer them to a microcentrifuge tube.
-
Fix the spheroids with 4% PFA for 40 minutes at room temperature.
-
Wash twice with cold PBS for 20 minutes each.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Wash with PBS for 30 minutes.
-
Block non-specific antibody binding with blocking buffer for at least 1 hour.
-
Incubate with the primary anti-yAP1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash twice with cold PBS for 20 minutes each.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 2 hours at room temperature in the dark.
-
Wash twice with cold PBS for 20 minutes each.
-
Mount the spheroids on a glass slide using an appropriate mounting medium for imaging.[9]
Western Blotting for yAP1 and Phospho-yAP1 in 3D Spheroids
This protocol outlines the extraction of protein from spheroids for Western blot analysis.
Materials:
-
Spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Sonicator or syringe with a fine-gauge needle
Procedure:
-
Collect multiple spheroids (e.g., 10-20) per condition into a pre-chilled microcentrifuge tube.
-
Wash the spheroids with ice-cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and add an appropriate volume of ice-cold RIPA buffer.
-
Disrupt the spheroids by passing them through a fine-gauge needle or by sonication on ice.[10]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Proceed with standard Western blotting protocols to detect total yAP1 and phosphorylated yAP1 (e.g., p-yAP1 Ser127).[11][12]
Quantitative Real-Time PCR (qRT-PCR) for yAP1 Target Genes
This protocol allows for the quantification of the expression of yAP1 target genes.
Materials:
-
Cells cultured in 2D or 3D
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for yAP1 target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Harvest cells from 2D or 3D cultures. For spheroids, collect and pool them.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.[5][6]
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified comparison of yAP1 signaling in 2D versus 3D cell culture models.
Caption: A flowchart illustrating the experimental workflow for comparing yAP1 signaling.
Conclusion
The choice between 2D and 3D cell culture models has profound implications for the study of yAP1 signaling. While 2D cultures have been instrumental in elucidating the fundamental principles of mechanotransduction, 3D models offer a more physiologically relevant context that reveals a more complex and nuanced regulation of yAP1. For researchers in drug discovery and cancer biology, understanding these differences is critical for the development of effective therapeutics that target the yAP1 pathway. This guide provides a foundational understanding and practical protocols to navigate the exciting and rapidly evolving field of 3D cell culture.
References
- 1. Dimensionality and spreading influence MSC YAP/TAZ signaling in hydrogel environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ZO-1 Regulates Hippo-Independent YAP Activity and Cell Proliferation via a GEF-H1- and TBK1-Regulated Signalling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanical confinement matters: Unveiling the effect of two-photon polymerized 2.5D and 3D microarchitectures on neuronal YAP expression and neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Protocol for photoactivation of YAP in cancer cell spheroids embedded in collagen gels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to yAP1 siRNAs for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of commercially available small interfering RNAs (siRNAs) targeting the Yes-associated protein 1 (yAP1), a key transcriptional regulator in the Hippo signaling pathway. Dysregulation of yAP1 is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This document aims to assist researchers in selecting the most suitable yAP1 siRNA for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and relevant pathway information.
Side-by-Side Comparison of yAP1 siRNAs
The following table summarizes the specifications and reported performance of various yAP1 siRNAs from prominent suppliers. It is important to note that knockdown efficiency can vary depending on the cell line, transfection reagent, and experimental conditions.
| Product Name/ID | Supplier | Type | Target Species | Reported Knockdown Efficiency | Source |
| Silencer® Select YAP1 siRNA (ID: s20857) | Thermo Fisher Scientific | Single siRNA | Human | ≥80% | Manufacturer's claim |
| YAP siRNA (h): sc-38637 | Santa Cruz Biotechnology | Pool of 3 siRNAs | Human | Not specified quantitatively by the manufacturer, but cited in publications. | |
| YAP1 Human siRNA Oligo Duplex (SR323110) | OriGene | Set of 3 individual siRNAs | Human | Guaranteed ≥70% knockdown for at least two of the three duplexes. | |
| Bispecific siRNA (bsYW-61) | Nitto Denko Corp. (Research Product) | Single bispecific siRNA | Human, Mouse, Rat, Cynomolgus Monkey | ~80-85% for yAP1 in mouse liver. ≥50% for both YAP1 and WWTR1 in human HepG2 cells. |
Note on Off-Target Effects: Off-target effects are a known concern with siRNA technology, where unintended genes are silenced. These effects are sequence-dependent and can be minimized by using the lowest effective siRNA concentration and by pooling multiple siRNAs targeting the same gene. It is recommended to validate key findings with multiple distinct siRNAs.
Experimental Methodologies
Accurate and reproducible results in siRNA experiments depend on meticulous experimental execution. The following sections provide detailed protocols for key experimental procedures.
Signaling Pathway Context: The Hippo Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. yAP1 is a primary downstream effector of this pathway. When the Hippo pathway is active, yAP1 is phosphorylated and retained in the cytoplasm, leading to its degradation. When the pathway is inactive, unphosphorylated yAP1 translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.
Experimental Workflow for yAP1 Knockdown
The general workflow for a yAP1 knockdown experiment involves siRNA transfection, followed by validation of knockdown at the mRNA and protein levels.
siRNA Transfection Protocol (using Lipofectamine™ RNAiMAX)
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
yAP1 siRNA (and negative control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cells to be transfected
-
Appropriate cell culture plates and media
Procedure:
-
Cell Seeding: The day before transfection, seed cells in complete growth medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation (for one well of a 24-well plate):
-
Tube A: Dilute 1.5 pmol of siRNA in 25 µL of Opti-MEM™ medium.
-
Tube B: Dilute 1 µL of Lipofectamine™ RNAiMAX in 25 µL of Opti-MEM™ medium.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 5-10 minutes at room temperature.
-
-
Transfection:
-
Add the 50 µL of siRNA-lipid complex to the cells in each well containing 250 µL of fresh complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis.
Real-Time Quantitative PCR (RT-qPCR) for yAP1 mRNA Knockdown Validation
This protocol outlines the steps to quantify yAP1 mRNA levels following siRNA-mediated knockdown.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., M-MLV Reverse Transcriptase)
-
SYBR Green RT-PCR Master Mix
-
yAP1-specific primers and housekeeping gene primers (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol of your chosen kit.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for yAP1 or the housekeeping gene, and cDNA template.
-
Perform the qPCR using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for yAP1 and the housekeeping gene in both control and yAP1 siRNA-treated samples.
-
Calculate the relative expression of yAP1 using the ΔΔCt method to determine the percentage of knockdown.
-
Western Blotting for this compound Knockdown Validation
This protocol is for the detection and quantification of this compound levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against yAP1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-yAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities for yAP1 and the loading control to determine the extent of protein knockdown. The membrane can be stripped and re-probed for the loading control.
Validating ChIP-seq Discoveries: A Comparative Guide to qPCR on Target Promoters
A crucial step in the Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow is the validation of identified protein-DNA binding sites. Among the various validation techniques, quantitative Polymerase Chain Reaction (qPCR) stands out as the gold standard for its sensitivity, specificity, and quantitative power. This guide provides an objective comparison of qPCR with other validation methods, supported by detailed experimental protocols and data presentation, to assist researchers in robustly confirming their ChIP-seq findings.
The Indispensable Role of Validation
ChIP-seq provides a genome-wide map of protein-DNA interactions, but it is susceptible to certain biases, including those introduced by antibody specificity, sequencing preferences, and bioinformatic peak calling.[1] Therefore, independent validation of a subset of identified target sites is essential to confirm the accuracy of the genome-wide data before proceeding with further functional studies. qPCR offers a targeted approach to quantify the enrichment of specific DNA sequences in the immunoprecipitated (IP) sample compared to control samples.[1][2]
Integrated Workflow: From ChIP-seq to qPCR Validation
The validation phase using qPCR is a direct extension of the ChIP-seq experiment, utilizing the same immunoprecipitated DNA. The overall process involves designing specific primers for putative binding sites (peaks) identified by ChIP-seq, as well as for negative control regions where no binding is expected. These primers are then used to amplify the DNA from the ChIP experiment to quantify the enrichment of the target protein at those specific loci.
Detailed Experimental Protocol for ChIP-qPCR Validation
Success in ChIP-qPCR is highly dependent on meticulous experimental design and execution, particularly concerning primer design and data analysis.
Step 1: Primer Design and Validation
The design of high-quality primers is critical for accurate qPCR results.[3]
-
Target Selection: Choose 5-10 high-confidence peaks from your ChIP-seq data for validation. Include a mix of strong and weaker peaks to assess the dynamic range of enrichment.
-
Primer Specificity:
-
Design primers to amplify a short product, typically between 75 and 200 base pairs, centered on the predicted peak summit.[3][4]
-
The melting temperature (Tm) should be between 55-60°C.[3]
-
Use tools like Primer-BLAST (NCBI) or Primer3 to design primers and check for specificity against the reference genome.[5]
-
-
Negative Controls: Design at least two primer sets for genomic regions where no enrichment was observed in the ChIP-seq data (i.e., gene deserts or promoters of non-target genes).[4] This is crucial for establishing the background signal.
-
Primer Efficiency: Before analyzing ChIP DNA, test the efficiency of each primer pair using a serial dilution of input DNA. A standard curve should yield an efficiency between 90% and 110%.[3][6]
Step 2: qPCR Reaction Setup
Quantitative PCR should be performed on the immunoprecipitated (IP) DNA, a mock IP (e.g., using a non-specific IgG antibody), and the input DNA.[7] Running samples in triplicate is recommended to ensure technical reproducibility.[3]
| Component | Volume (per 20 µL reaction) | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 1 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1 µL | 0.5 µM |
| ChIP DNA or Input DNA (diluted) | 2 µL | Variable |
| Nuclease-Free Water | 6 µL | - |
Table 1: Example qPCR Reaction Mix. Volumes and concentrations may need optimization.
Step 3: Data Analysis
The two most common methods for analyzing ChIP-qPCR data are the "Percent Input" method and the "Fold Enrichment" method.[7][8][9] The Fold Enrichment method is often preferred as it directly represents the signal over background.[7][8]
Fold Enrichment Calculation:
This method normalizes the signal from the specific antibody IP to the signal from the mock (IgG) IP.[7][8]
-
Calculate ΔCt: For each primer set (target and control regions), calculate the difference between the cycle threshold (Ct) value of the IP sample and the IgG sample.
-
ΔCt = Ct(IP) - Ct(IgG)[10]
-
-
Calculate Fold Enrichment: The fold enrichment is calculated as 2 raised to the power of the negative ΔCt.
A value significantly greater than 1 indicates enrichment of the target protein at the tested locus.
Data Presentation and Interpretation
Summarizing the validation data clearly is essential. A table comparing the ChIP-seq peak score with the qPCR fold enrichment provides a direct and easily interpretable view of the validation results.
| Target Gene Promoter | ChIP-seq Peak Score (-log10 P-value) | qPCR Fold Enrichment (vs. IgG) | Validation Status |
| Positive Targets | |||
| Gene A | 15.2 | 25.6 ± 2.1 | Confirmed |
| Gene B | 11.8 | 18.3 ± 1.5 | Confirmed |
| Gene C | 7.5 | 8.9 ± 0.9 | Confirmed |
| Negative Controls | |||
| Negative Region 1 | N/A | 1.1 ± 0.2 | Confirmed |
| Negative Region 2 | N/A | 0.9 ± 0.1 | Confirmed |
Table 2: Example Data Comparing ChIP-seq Peak Strength with qPCR Fold Enrichment. Data are presented as mean ± standard deviation from three technical replicates.
A high concordance between the ChIP-seq signal and qPCR enrichment, as shown in the example table, strengthens the confidence in the genome-wide dataset.[2] Studies have shown a good overall agreement between ChIP-seq signal and ChIP-qPCR enrichment, with a high percentage of ChIP-seq binding sites exhibiting enrichment when assayed by qPCR.[2]
Comparison with Alternative Validation Methods
While qPCR is the most common method, other techniques can also be used to validate ChIP-seq results, each with its own advantages and disadvantages.
| Method | Principle | Throughput | Pros | Cons |
| ChIP-qPCR | Targeted DNA amplification | Low to Medium | Highly quantitative, sensitive, cost-effective for a small number of targets. | Low throughput, requires careful primer design and validation. |
| Sanger Sequencing | Sequencing of PCR products from ChIP DNA | Low | Confirms the exact DNA sequence being enriched. | Not quantitative, very low throughput, more expensive than qPCR per target. |
| Orthogonal Antibody | Repeat ChIP-seq with a different antibody against the same target | High | Validates antibody specificity and binding sites simultaneously. | Requires a second validated ChIP-grade antibody, expensive. |
| CUT&RUN / CUT&Tag | Alternative nuclease-based methods for mapping protein-DNA interactions.[11] | High | Lower cell number requirements, reduced background signal compared to ChIP-seq.[11] | Different experimental workflow, may introduce different biases. |
Table 3: Comparison of Methods for Validating ChIP-seq Results.
Conclusion
Validating ChIP-seq results with qPCR is a critical step to ensure the reliability of genome-wide findings. By providing a targeted, quantitative measure of protein-DNA interaction at specific loci, qPCR serves as an essential and cost-effective method to confirm the accuracy of high-throughput sequencing data. While alternative methods exist, the straightforward workflow, sensitivity, and quantitative nature of qPCR make it the preferred choice for the validation of target promoters discovered through ChIP-seq. Careful primer design and rigorous data analysis are paramount to generating robust and publishable validation data.
References
- 1. researchgate.net [researchgate.net]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. qPCR of ChIP-ready DNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Primer design for PCR following ChIP - ChIP [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 7. toptipbio.com [toptipbio.com]
- 8. ChIP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A novel method for the normalization of ChIP-qPCR data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. bosterbio.com [bosterbio.com]
A Comparative Guide to the Interactomes of Yeast AP-1 Family Members: Yap1 and Yap2
In the budding yeast Saccharomyces cerevisiae, the Yap family of transcription factors, homologous to the mammalian AP-1, plays a crucial role in mediating cellular responses to a variety of environmental stresses. While the term "isoforms" in the context of yeast AP-1 (yAP1) does not refer to alternative splicing products as it often does in mammalian systems, it aptly describes the functional diversity among the different proteins of the Yap family (Yap1-Yap8). This guide provides a comparative analysis of the interactomes of two of the most well-characterized members of this family, Yap1 and Yap2, highlighting their distinct roles in cellular signaling.
Yap1 is the primary regulator of the oxidative stress response, while Yap2 is predominantly involved in the response to cadmium and other heavy metals.[1][2] Their differing functions are a direct consequence of their unique sets of interacting proteins, which dictate their regulation and the downstream genes they activate.
Quantitative Comparison of Yap1 and Yap2 Interactomes
To provide a clear overview of the protein-protein interactions for Yap1 and Yap2, data has been compiled from the BioGRID database and is summarized below. This table includes a selection of key interactors for each protein, categorized by their biological function. The experimental systems used to identify these interactions are also noted.
| Interacting Protein | Gene | Function of Interactor | Experimental System (Yap1) | Experimental System (Yap2) |
| Shared Interactors | ||||
| Crm1 | CRM1 | Nuclear export receptor | Affinity Capture-MS, Two-hybrid | Affinity Capture-MS, Two-hybrid |
| Pse1 | PSE1 | Nuclear import receptor | Affinity Capture-MS, Two-hybrid | - |
| Yap1-Specific Interactors | ||||
| Ybp1 | YBP1 | Yap1-binding protein, involved in H2O2 sensing | Affinity Capture-MS, Two-hybrid | - |
| Hyr1/Gpx3 | GPX3 | Glutathione peroxidase, H2O2 sensor | Affinity Capture-MS, Two-hybrid | - |
| Trr1 | TRR1 | Thioredoxin reductase, antioxidant defense | Affinity Capture-MS | - |
| Trx2 | TRX2 | Thioredoxin, antioxidant defense | Affinity Capture-MS, Two-hybrid | - |
| Skn7 | SKN7 | Transcription factor, co-regulator with Yap1 | Affinity Capture-MS, Two-hybrid | - |
| Yap2-Specific Interactors | ||||
| Rck1 | RCK1 | MAP kinase-activated protein kinase | Two-hybrid | Two-hybrid |
| Rck2 | RCK2 | MAP kinase-activated protein kinase | Two-hybrid | Two-hybrid |
| Frm2 | FRM2 | Nitroreductase, involved in lipid metabolism | Proteomic Analysis | Proteomic Analysis |
| Slt2 | SLT2 | MAP kinase, cell wall integrity pathway | Genetic Interaction | Genetic Interaction |
| Rlm1 | RLM1 | Transcription factor, cell wall integrity | Genetic Interaction | Genetic Interaction |
Data compiled from the BioGRID database and various cited literature.[1][3][4][5][6]
Experimental Protocols
The identification of protein-protein interactions for Yap1 and Yap2 has been achieved through various high-throughput and traditional methods. Below are detailed methodologies for two common approaches: Tandem Affinity Purification (TAP) followed by Mass Spectrometry and Co-Immunoprecipitation (Co-IP).
This method is used to purify native protein complexes from yeast cells.
a. Strain Construction:
-
A DNA cassette containing the TAP tag (comprising a Calmodulin Binding Peptide, a TEV protease cleavage site, and two Protein A domains) is integrated at the 3' end of the gene of interest (YAP1 or YAP2) in the yeast genome through homologous recombination.[7]
-
This results in the expression of the target protein with a C-terminal TAP tag under the control of its endogenous promoter.
b. Cell Growth and Lysis:
-
Yeast cells expressing the TAP-tagged protein are grown in appropriate media to mid-log phase.
-
For stress-specific interactome analysis, cells are treated with an inducing agent (e.g., 0.4 mM H₂O₂ for Yap1-related oxidative stress, or 1 mM CdCl₂ for Yap2-related cadmium stress) for a specified duration before harvesting.[1][3]
-
Cells are harvested by centrifugation, washed, and flash-frozen.
-
The frozen cell pellet is lysed mechanically using a bead beater in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.1% NP-40) supplemented with protease and phosphatase inhibitors.[8]
c. First Affinity Purification (IgG Resin):
-
The cell lysate is clarified by centrifugation.
-
The supernatant is incubated with IgG-coupled beads (e.g., Sepharose) to allow the Protein A portion of the TAP tag to bind.
-
The beads are washed extensively with lysis buffer to remove non-specific binders.
d. TEV Protease Cleavage:
-
The bound protein complexes are eluted from the IgG beads by cleavage with Tobacco Etch Virus (TEV) protease, which specifically recognizes and cleaves the TEV site within the TAP tag.[9]
e. Second Affinity Purification (Calmodulin Resin):
-
The eluate from the TEV cleavage is incubated with calmodulin-coated beads in the presence of calcium. The Calmodulin Binding Peptide part of the tag binds to the calmodulin resin.
-
The beads are washed with a calmodulin binding buffer.
f. Elution and Sample Preparation for Mass Spectrometry:
-
The purified protein complexes are eluted from the calmodulin beads using a buffer containing a calcium chelator (e.g., EGTA).
-
The eluted proteins are precipitated (e.g., with trichloroacetic acid), washed, and resuspended in a buffer suitable for proteomics.
-
The proteins are then subjected to in-solution or in-gel digestion with trypsin.
g. Mass Spectrometry Analysis:
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra are searched against a yeast protein database to identify the proteins in the complex.
-
Quantitative analysis can be performed using label-free or label-based (e.g., SILAC) methods to compare the abundance of interacting proteins under different conditions.[10]
This technique is used to identify or confirm interactions between a "bait" protein and its "prey" partners.
a. Protein Expression and Lysis:
-
Yeast strains expressing a tagged version of the bait protein (e.g., GFP-Yap1) are grown and lysed as described for the TAP-tagging protocol.
b. Immunoprecipitation:
-
The clarified cell lysate is incubated with an antibody specific to the tag (e.g., anti-GFP antibody) that has been pre-coupled to magnetic or agarose (B213101) beads (e.g., Protein A/G beads).[11][12]
-
The mixture is incubated to allow the antibody to capture the bait protein and its interacting partners.
c. Washing and Elution:
-
The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.
d. Analysis:
-
For Western Blotting: The eluate is resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the suspected interacting proteins.
-
For Mass Spectrometry: The eluate is processed and analyzed by LC-MS/MS as described in the TAP-tagging protocol to identify a broader range of interacting partners.
Signaling Pathways and Experimental Workflows
The distinct interactomes of Yap1 and Yap2 are at the core of their differential activation and downstream signaling pathways.
The following diagram illustrates a typical workflow for identifying protein-protein interactions using affinity purification followed by mass spectrometry.
Under normal conditions, Yap1 shuttles between the cytoplasm and the nucleus, with nuclear export mediated by the protein Crm1.[1][13] Upon exposure to oxidative stress (e.g., H₂O₂), the sensor protein Gpx3/Hyr1, in conjunction with Ybp1, facilitates the formation of an intramolecular disulfide bond in Yap1.[3] This conformational change masks the nuclear export signal, leading to the nuclear accumulation of Yap1. In the nucleus, Yap1 activates the transcription of antioxidant genes such as TRX2 (thioredoxin) and TRR1 (thioredoxin reductase).[14]
Yap2 shares a high degree of homology with Yap1 but is primarily activated by cadmium stress.[2][15] In unstressed cells, Yap2 is also predominantly cytoplasmic. Upon exposure to cadmium, cadmium ions are thought to directly bind to cysteine residues in the C-terminal cysteine-rich domain (c-CRD) of Yap2.[1] This interaction is believed to induce a conformational change that masks the nuclear export signal, leading to its accumulation in the nucleus. In the nucleus, Yap2 activates the transcription of genes involved in cadmium detoxification and cell wall integrity, such as FRM2, SLT2, and RLM1.[4][16]
References
- 1. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview [microbialcell.com]
- 2. Yap1 Accumulates in the Nucleus in Response to Carbon Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP1 Result Summary | BioGRID [thebiogrid.org]
- 4. YAP1 (YML007W) Result Summary | BioGRID [thebiogrid.org]
- 5. YBP1 - YAP1 Interaction Summary | BioGRID [thebiogrid.org]
- 6. Inhibition of Yap2 activity by MAPKAP kinase Rck1 affects yeast tolerance to cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Label-free quantitative proteomic analysis of the YAP/TAZ interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols · Benchling [benchling.com]
- 13. Yap1-mediated Flr1 expression reveals crosstalk between oxidative stress signaling and caffeine resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Yap1-mediated Flr1 expression reveals crosstalk between oxidative stress signaling and caffeine resistance in Saccharomyces cerevisiae [frontiersin.org]
- 15. Yeast AP-1 like transcription factors (Yap) and stress response: a current overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Antibody Validation: Knockout vs. Knockdown Cell Lines as Negative Controls
In the pursuit of reproducible and reliable scientific data, the rigorous validation of antibodies is paramount. A significant contributor to the reproducibility crisis in biological research has been the use of poorly characterized antibodies that lack specificity.[1][2] To address this, regulatory bodies and scientific communities increasingly advocate for stringent antibody validation protocols. Among the most robust methods for confirming antibody specificity is the use of negative controls, with knockout (KO) and knockdown (KD) cell lines emerging as powerful tools.[1][2][3]
This guide provides a comprehensive comparison of knockout and knockdown cell lines for antibody validation, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate method for their needs. We present a detailed analysis of each technique, supported by experimental data and protocols, to facilitate informed decision-making in the critical process of antibody validation.
Knockout (KO) vs. Knockdown (KD): A Head-to-Head Comparison
The primary distinction between knockout and knockdown lies in the permanence and completeness of target gene silencing. KO strategies, typically employing CRISPR/Cas9 technology, result in the complete and permanent removal of the target gene from the genome.[1][4] In contrast, knockdown techniques, such as those using small interfering RNA (siRNA) or short hairpin RNA (shRNA), temporarily reduce the expression of the target gene by degrading its messenger RNA (mRNA).[1][4]
This fundamental difference has significant implications for their use in antibody validation. KO cell lines are considered the "gold standard" as they provide a true negative control, completely devoid of the target protein.[5] Any signal detected by an antibody in a KO cell line unequivocally indicates non-specific binding. While highly effective, knockdown approaches may result in incomplete silencing, and the residual expression of the target protein can complicate the interpretation of antibody specificity.[6]
Below is a table summarizing the key characteristics of each method:
| Feature | Knockout (KO) | Knockdown (KD) |
| Mechanism | Permanent gene removal at the DNA level (e.g., CRISPR/Cas9)[1][4] | Temporary gene silencing at the mRNA level (e.g., siRNA, shRNA)[1][4] |
| Effect on Protein Expression | Complete and permanent ablation[5] | Partial and transient reduction[4] |
| Validation Level | Gold standard; provides a true negative control[5] | Strong evidence, but residual expression can be a confounding factor[6] |
| Potential for Off-Target Effects | Possible, but can be minimized with careful guide RNA design | More prone to off-target effects[7] |
| Time to Generate Cell Line | Longer (weeks to months) for stable clonal lines | Shorter (days to weeks) for transient knockdown |
| Suitability for Essential Genes | Can be challenging if the gene is essential for cell viability | Often a preferred alternative for essential genes[8] |
Quantitative Data Presentation
The ultimate validation of an antibody's specificity comes from demonstrating a significant reduction or complete absence of signal in a KO or KD background compared to the wild-type (WT) control. Western blotting is a commonly used technique for this purpose, with densitometry analysis providing a quantitative measure of protein expression.
Here is a summary of representative quantitative data from antibody validation experiments using KO and KD cell lines:
| Target Protein | Cell Line | Method | Application | % Signal Reduction (Normalized to Loading Control) | Reference |
| SMAD2 | HeLa | siRNA Knockdown | Western Blot | ~70% | [9][10] |
| ErbB2 (HER-2) | SK-BR-3 | CRISPR Knockout | Western Blot | >95% | [9][10] |
| H-Ras | HEK293 | siRNA Knockdown | Western Blot | ~80-90% | Bio-Rad PrecisionAb Antibodies Data |
| Annexin I | HeLa | CRISPR Knockout | Western Blot | >95% | [11] |
| PFKP | HeLa | CRISPR Knockout | Western Blot | >95% | [11] |
Note: The percentage of signal reduction is an approximation based on visual inspection of the referenced data and may vary depending on the specific antibody, experimental conditions, and densitometry analysis.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1. Experimental workflow for antibody validation.
Figure 2. Simplified EGFR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of antibody validation experiments. Below are protocols for key experiments cited in this guide.
Protocol 1: Western Blotting for Antibody Validation Using KO/KD Cell Lines
This protocol outlines the steps for validating an antibody using wild-type (WT) and KO or KD cell lysates.
1. Sample Preparation:
-
Culture WT and KO/KD cells to 70-80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Prepare protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from WT and KO/KD lysates into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands, normalizing the signal of the target protein to a loading control (e.g., GAPDH or β-actin). A specific antibody should show a strong band in the WT lane and a significantly reduced or absent band in the KO/KD lane.[5]
Protocol 2: siRNA-Mediated Knockdown for Antibody Validation
This protocol describes how to perform a transient knockdown of a target protein using siRNA for subsequent antibody validation by Western blot.
1. Cell Seeding:
-
One day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
-
Prepare two tubes for each transfection:
-
Tube A: Dilute the target-specific siRNA (and a non-targeting control siRNA in a separate experiment) in serum-free medium.
-
Tube B: Dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the target protein's half-life.
3. Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
A portion of the cells can be used to isolate RNA and perform qRT-PCR to confirm the knockdown at the mRNA level.
-
The remaining cells can be lysed for protein extraction and subsequent Western blot analysis as described in Protocol 1 to validate the antibody. A successful knockdown will show a significantly reduced protein band in the siRNA-treated sample compared to the non-targeting control.[12]
Protocol 3: Immunocytochemistry (ICC) for Antibody Validation Using KO Cells
This protocol provides a method for validating antibody specificity in an imaging application.
1. Cell Seeding and Fixation:
-
Seed WT and KO cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
2. Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (this step is not necessary for cell surface targets).
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes to reduce non-specific binding.
3. Antibody Incubation:
-
Incubate the cells with the primary antibody at the manufacturer's recommended dilution in 1% BSA in PBST for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
4. Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope. A specific antibody will show a clear signal in the WT cells and no signal in the KO cells.
Conclusion
The use of knockout and knockdown cell lines as negative controls is an indispensable strategy for robust antibody validation. While knockdown offers a relatively rapid and accessible method for reducing target protein expression, knockout provides the most definitive evidence of antibody specificity through complete target ablation.[4][5] By understanding the principles, advantages, and limitations of each approach, and by following rigorous experimental protocols, researchers can confidently select and validate antibodies, thereby enhancing the reliability and reproducibility of their scientific findings. The adoption of these validation strategies is a critical step towards addressing the reproducibility crisis and advancing scientific knowledge.
References
- 1. huabio.com [huabio.com]
- 2. huabio.com [huabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Knockout (KO) and Knockdown (KD) Validated Antibody Validation | Bio-Techne [bio-techne.com]
- 5. blog.avivasysbio.com [blog.avivasysbio.com]
- 6. euromabnet.com [euromabnet.com]
- 7. Comparative analysis of antibody-mediated loss-of-function versus gene knock-out and knock-down - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 9. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
yAP1 Expression: A Comparative Analysis Between Normal and Tumor Tissues
A Guide for Researchers, Scientists, and Drug Development Professionals
Yes-associated protein 1 (yAP1), a key transcriptional co-regulator and the primary downstream effector of the Hippo signaling pathway, has emerged as a critical player in tumorigenesis. Its dysregulation is implicated in the initiation, progression, and therapeutic resistance of numerous cancers. This guide provides a comparative analysis of yAP1 expression in normal versus tumor tissues, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and drug development endeavors.
Quantitative Analysis of yAP1 Expression
The overexpression of yAP1 is a common feature in a wide array of human cancers when compared to their normal tissue counterparts. This increased expression is often correlated with more aggressive tumor phenotypes, including poor differentiation, increased invasion, and metastasis. The following tables summarize the differential expression of yAP1 at the mRNA and protein levels across various cancer types.
Table 1: yAP1 mRNA Expression in Tumor vs. Normal Tissues
| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Significantly Higher | RT-qPCR | [1] |
| Clear Cell Renal Cell Carcinoma | ~5-fold higher in tumor, ~4-fold higher in metastasis | qPCR | [2] |
| Breast Cancer | Significantly Higher | RT-qPCR | [3] |
| Pancreatic Cancer | High mRNA expression correlates with poorer overall survival | TCGA Data Analysis | [4] |
Table 2: yAP1 Protein Expression in Tumor vs. Normal Tissues
| Cancer Type | Expression in Tumor Tissue | Expression in Normal Tissue | Method | Reference |
| Colon Cancer | 56.60% positive expression | 16.36% positive expression | IHC | [5] |
| Lung Adenocarcinoma | 86% cytoplasmic expression, 54% nuclear expression | 7% cytoplasmic expression, 7% nuclear expression | IHC | [5] |
| Ovarian Serous Cystadenocarcinoma | 98% cytoplasmic expression, 98% nuclear expression | 50% cytoplasmic expression, 25% nuclear expression | IHC | [5] |
| Breast Cancer (Ductal Carcinoma) | High nuclear expression associated with metastasis | Lower expression compared to tumor | IHC | [6] |
| Pancreatic Cancer | Top upregulated protein (log2 fold change 6.4) | Lower expression | Mass Spectrometry | [4] |
| High-Grade Prostate Adenocarcinoma | Increased expression, moderate to strong staining in 50-75% of cells | Absent in adenocarcinoma cells, present in stroma and basal cells | IHC | [7] |
| Small Cell Lung Cancer (C-SCLC) | 52.2% positive expression | Not specified | IHC | [8] |
Signaling Pathway and Experimental Workflow
To understand the context of yAP1's role, it is crucial to visualize its regulatory pathway and the typical workflow for its analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standardized protocols for the key experiments used to assess yAP1 expression.
Immunohistochemistry (IHC)
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides in PBS (3 changes, 5 minutes each).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Apply a blocking serum (e.g., normal goat serum) for 1 hour at room temperature.
-
Incubate with a primary anti-yAP1 antibody (e.g., Cell Signaling Technology #12395, clone 1A12) overnight at 4°C.[9]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop with a DAB chromogen solution until the desired brown color is achieved.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
Western Blotting
-
Protein Extraction:
-
Lyse fresh frozen tissue or cell pellets in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-yAP1 antibody (e.g., Cell Signaling Technology #4912) overnight at 4°C.[11]
-
Wash the membrane with TBST (3 changes, 5 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, for normalization.
-
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from fresh frozen tissue or cell pellets using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for yAP1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Human yAP1 Primers:
-
Cycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of yAP1 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing tumor to normal tissue.
-
Conclusion
The evidence strongly indicates that yAP1 is significantly upregulated in a multitude of cancers compared to normal tissues, playing a pivotal role as an oncoprotein. The provided data, protocols, and diagrams serve as a valuable resource for researchers investigating the Hippo-yAP1 pathway and for professionals in drug development seeking to target this critical node in cancer biology. Consistent and standardized experimental approaches, as outlined in this guide, are essential for advancing our understanding and therapeutic targeting of yAP1-driven malignancies.
References
- 1. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Inhibition of Yes-Associated Protein-1 (YAP1) Enhances the Response of Invasive Breast Cancer Cells to the Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP1 is an independent prognostic marker in pancreatic cancer and associated with extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of Yes-Associated Protein, YAP, in Common Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | High Nuclear Expression of Yes-Associated Protein 1 Correlates With Metastasis in Patients With Breast Cancer [frontiersin.org]
- 7. The expression of YAP1 is increased in high-grade prostatic adenocarcinoma but is reduced in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound expression has variant prognostic significance in small cell lung cancer (SCLC) stratified by histological subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YAP (1A12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. YAP Antibody | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
A Comparative Guide to the Specificity of Small Molecule Inhibitors Targeting the YAP1-TEAD Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between the transcriptional co-activator Yes-associated protein 1 (YAP1) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, which plays a pivotal role in organ size control, cell proliferation, and apoptosis. Dysregulation of this pathway and the consequent hyperactivation of the YAP1-TEAD transcriptional complex are implicated in the development and progression of various cancers. This has spurred the development of small molecule inhibitors aimed at disrupting the YAP1-TEAD interaction as a promising therapeutic strategy. This guide provides an objective comparison of the performance and specificity of prominent small molecule inhibitors, supported by experimental data and detailed methodologies.
The Hippo-YAP-TEAD Signaling Pathway: A Brief Overview
The Hippo pathway is a kinase cascade that, when active, phosphorylates YAP1, leading to its cytoplasmic sequestration and subsequent degradation.[1] When the Hippo pathway is inactive, unphosphorylated YAP1 translocates to the nucleus and binds to TEAD transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1] Small molecule inhibitors have been developed to target this interaction at different levels, either by directly interfering with the protein-protein interface or by allosterically inhibiting TEAD function.
Figure 1: Simplified Hippo-YAP-TEAD signaling pathway.
Comparison of Small Molecule Inhibitors
The following tables summarize quantitative data for several small molecule inhibitors of the YAP1-TEAD interaction. The primary mechanisms of action involve either direct disruption of the YAP1-TEAD protein-protein interaction (PPI) or allosteric inhibition through binding to the TEAD palmitoylation pocket, which is essential for TEAD's interaction with YAP1.
| Inhibitor | Mechanism of Action | Target | IC50 (TEAD Reporter Assay) | Reference |
| Verteporfin | Direct YAP1-TEAD PPI inhibitor; promotes YAP1 degradation.[2][3] | YAP1 | ~0.544 µM | [4] |
| K-975 | Covalent pan-TEAD inhibitor; binds to the palmitoylation pocket. | TEAD1-4 | ~261.3 nM (NCI-H226 cells) | [4] |
| VT104 | Reversible pan-TEAD inhibitor; blocks TEAD auto-palmitoylation.[5] | TEAD1-4 | Varies by cell line | [5] |
| mCMY020 | Covalent pan-TEAD inhibitor. | TEAD1-4 | 162.1 nM | [4] |
| JM7 | TEAD palmitoylation inhibitor. | TEAD1-4 | 972 nM | [6] |
| BAY-856 | YAP1/TAZ pathway inhibitor. | PGGT1B | 56 nM | [7] |
| Inhibitor | Cell Proliferation IC50 | Cell Line | Notes on Specificity and Off-Target Effects |
| Verteporfin | Varies significantly | Multiple | Known to have YAP1-independent cytotoxic effects and can induce proteotoxicity.[8][9] Its clinical utility as a specific YAP-TEAD inhibitor is debated.[8] |
| K-975 | ~228.7 nM | NCI-H2052 | Demonstrates potent anti-tumor effects in Hippo-mutant mesothelioma models.[4] |
| VT104 | Varies | Multiple | Shows enhanced apoptosis when combined with EGFR-TKIs in lung cancer models.[5] |
| mCMY020 | 261.3 nM | NCI-H226 | Shows potent inhibition of proliferation in Hippo pathway deficient cancers.[4] |
| JM7 | Micromolar range | MDA-MB-231, OVCAR-8 | Does not affect nuclear localization of YAP and TEAD.[6] |
| BAY-856 | Not specified | MDA-MB-231 | Promotes YAP1 translocation to the cytoplasm.[7] |
Key Experimental Protocols
Accurate evaluation of inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays cited in the evaluation of YAP1-TEAD inhibitors.
Co-Immunoprecipitation (Co-IP) to Assess YAP1-TEAD Interaction
This method is used to determine if two proteins interact in a cellular context. An antibody to a known protein ("bait") is used to pull it out of a cell lysate, and any interacting proteins ("prey") are identified by Western blotting.
Figure 2: Workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in a cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. To reduce non-specific binding, incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C and then centrifuge to remove the beads.
-
Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-YAP1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the "prey" protein (e.g., anti-TEAD) to detect the interaction.
TEAD Reporter Assay
This cell-based assay measures the transcriptional activity of TEADs. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple TEAD binding sites. Inhibition of the YAP1-TEAD interaction leads to a decrease in reporter gene expression and, consequently, a reduced signal (e.g., luminescence).
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of the small molecule inhibitor or a vehicle control (e.g., DMSO).
-
Cell Lysis: After a further 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a biophysical technique used to assess the binding of a ligand (e.g., a small molecule inhibitor) to a target protein by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).
Figure 3: Principle of Thermal Shift Assay.
Methodology:
-
Reaction Setup: In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified TEAD protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the small molecule inhibitor at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Fluorescence Measurement: Measure the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition, where the fluorescence is halfway between the minimum and maximum, is the melting temperature (Tm). A positive shift in Tm in the presence of an inhibitor indicates binding and stabilization of the protein.
Conclusion
The development of small molecule inhibitors targeting the YAP1-TEAD interaction is a rapidly advancing field with significant therapeutic potential. The inhibitors discussed in this guide, particularly those targeting the TEAD palmitoylation pocket, have shown promising specificity and potency in preclinical models. However, a thorough evaluation of their specificity and potential off-target effects is crucial for their clinical translation. The experimental protocols outlined provide a framework for the rigorous assessment of current and future YAP1-TEAD inhibitors. As our understanding of the complexities of the Hippo pathway grows, so too will our ability to design highly specific and effective therapies targeting this critical oncogenic axis.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of YAP1 in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yes-associated protein 1 (YAP1) is a transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway.[1] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2] Consequently, dysregulation of the Hippo-YAP1 axis is frequently implicated in the development and progression of various human cancers.[3] However, the role of YAP1 in oncology is not monolithic; it can function as a potent oncogene in some cancer subtypes while exhibiting tumor-suppressive functions in others, making it a complex and context-dependent therapeutic target.[4] This guide provides a comparative analysis of the multifaceted roles of YAP1 across different cancer subtypes, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Quantitative Comparison of YAP1 Across Cancer Subtypes
The following tables summarize the differential expression of YAP1, its genetic alterations, and its functional impact on key cancer-related cellular processes across various cancer types.
Table 1: YAP1 Expression and Genetic Alteration in Various Cancer Subtypes
| Cancer Subtype | YAP1 mRNA Expression vs. Normal Tissue | Predominant Role | YAP1 Amplification Frequency | Key Activating Mutations/Fusions |
| Cholangiocarcinoma (CHOL) | Elevated[5] | Oncogenic | ~10% of cases classified as "YAP1 high"[6] | YAP1-MAMLD1, YAP1-FAM118B[7] |
| Colorectal Cancer (CRC) | Elevated[5] | Oncogenic | Low, but nuclear YAP1 is common[1] | Inactivating mutations in Hippo pathway members (e.g., NF2)[7] |
| Breast Cancer (BC) | Decreased in some analyses[5] | Context-dependent | Low[1] | High nuclear YAP1 in 24.4% of cases, especially in TNBC (45.2%)[8] |
| Lung Adenocarcinoma (LUAD) | Decreased in some analyses[5] | Oncogenic | 23% in NSCLC[4] | - |
| Pancreatic Cancer (PAAD) | Elevated[9] | Oncogenic | - | KRAS mutations can lead to YAP1 activation[10] |
| Ovarian Cancer | - | Oncogenic | - | High nuclear YAP1 in 58.3% of cases[10] |
| Hepatocellular Carcinoma (HCC) | - | Oncogenic | Amplified in some cases[4] | High nuclear YAP1 in 60% of cases[1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Decreased in some analyses[5] | Oncogenic | - | YAP1 activation associated with worse prognosis[11] |
Table 2: Comparative Effects of YAP1 on Cell Proliferation and Apoptosis in Different Cancer Cell Lines
| Cancer Cell Line | Cancer Subtype | Effect of YAP1 Knockdown on Proliferation | Effect of YAP1 Knockdown on Apoptosis |
| HCT116 | Colorectal Cancer | Decreased proliferation[3] | - |
| MDA-MB-231 | Breast Cancer (TNBC) | Decreased viability[10] | Increased apoptosis[12] |
| Panc-1 | Pancreatic Cancer | Inhibited proliferation[13] | - |
| BxPC-3 | Pancreatic Cancer | Inhibited proliferation[13] | - |
| Jurkat | T-cell Leukemia | Reduced proliferation[14] | Increased apoptosis[14] |
| CaSki | Cervical Cancer | Decreased proliferation[4] | Increased sensitivity to cisplatin-induced cell death[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of YAP1's role in cancer.
Immunohistochemistry (IHC) for YAP1 Detection in FFPE Tissues
This protocol is optimized for the detection and localization of YAP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[9]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Blocking and Staining:
-
Wash slides in PBS.
-
Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
Apply a blocking serum (e.g., normal goat serum) for 30 minutes.
-
Incubate with a primary anti-YAP1 antibody at an optimized dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Apply DAB (3,3'-diaminobenzidine) substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Luciferase Reporter Assay for YAP1 Transcriptional Activity
This assay quantitatively measures the transcriptional activity of YAP1 by utilizing a reporter plasmid containing TEAD-binding sites upstream of a luciferase gene.[5]
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing TEAD-binding sites (e.g., 8xGTIIC-luciferase) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Experimental Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the experimental compounds (e.g., pathway inhibitors or activators) or vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in YAP1 activity relative to the control group.
-
Chromatin Immunoprecipitation (ChIP-seq) for YAP1 Binding Sites
This protocol allows for the genome-wide identification of YAP1 binding sites on chromatin.[6]
-
Cross-linking and Cell Lysis:
-
Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
-
Chromatin Shearing:
-
Resuspend nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the sheared chromatin with an anti-YAP1 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using a PCR purification kit.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify peaks of YAP1 binding using a peak-calling algorithm.
-
Perform downstream analysis such as motif discovery and gene ontology analysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Expression of Yes-Associated Protein, YAP, in Common Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic YAP mediates changes in chromatin accessibility and activity that drive cell cycle gene expression and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP1 acts as oncogenic target of 11q22 amplification in multiple cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio.unipd.it [bio.unipd.it]
- 7. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Nuclear Expression of Yes-Associated Protein 1 Correlates With Metastasis in Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio.unipd.it [bio.unipd.it]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Knockdown of the Hippo transducer YAP reduces proliferation and promotes apoptosis in the Jurkat leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancerdiagnostics.com [cancerdiagnostics.com]
Validating YAP1's Oncogenic Role in Hepatocellular Carcinoma: A Comparative Analysis
FOR IMMEDIATE RELEASE
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Role of Yes-associated protein 1 (YAP1) in Hepatocellular Carcinoma (HCC), with a Comparative Look at the Wnt/β-catenin Signaling Pathway.
The dysregulation of cellular signaling pathways is a hallmark of cancer, and in hepatocellular carcinoma (HCC), one of the most prevalent and deadly cancers worldwide, the Hippo signaling pathway's downstream effector, YAP1, has emerged as a critical oncogenic driver.[1][2] This guide provides an objective comparison of YAP1's role in HCC with the well-established Wnt/β-catenin pathway, supported by experimental data and detailed methodologies to aid researchers in their validation studies.
Elevated nuclear expression and activity of YAP1 are frequently observed in HCC, where it acts as a transcriptional co-activator, binding to transcription factors to drive the expression of genes involved in cell proliferation, survival, and invasion.[2][3] Overexpression of YAP1 has been shown to be sufficient to induce HCC in mouse models and is often correlated with poorer prognosis in human patients.[4][5]
Comparative Analysis: YAP1 vs. Wnt/β-catenin Signaling in Liver Cancer
While YAP1 is a potent oncogene, the Wnt/β-catenin pathway is another major signaling cascade implicated in HCC. Aberrant activation of β-catenin is a frequent event in liver cancer.[6] Interestingly, there is evidence of crosstalk and, in some contexts, synergistic action between the YAP1 and Wnt/β-catenin pathways.[1][3] However, studies on human HCC samples suggest that while both pathways are crucial, their activation patterns can be distinct.
| Pathway Component | Nuclear Localization in HCC | Nuclear Localization in Hepatoblastoma | Reference |
| YAP1 | ~65% | ~85% | [7] |
| β-catenin | ~28% | ~88% | [7] |
| Concomitant Nuclear Localization | <4% | ~79% | [7] |
This table highlights that while both pathways are active in liver cancers, concomitant nuclear activation in HCC is rare, suggesting they may drive different subsets of the disease. In contrast, hepatoblastoma, a pediatric liver cancer, frequently shows co-activation of both YAP1 and β-catenin, where they have been shown to physically interact and synergistically drive tumorigenesis.[1][3][7]
Experimental Validation of YAP1's Role in HCC
The oncogenic functions of YAP1 in HCC have been validated through numerous in vitro and in vivo studies. A key experimental approach involves the specific knockdown of YAP1 expression in HCC cell lines, followed by the assessment of cellular phenotypes such as proliferation and invasion.
| Cell Line | Experimental Approach | Outcome | Quantitative Effect | Reference | | :--- | :--- | :--- | :--- |[8][9] | | HCC Cells (unspecified) | siRNA-mediated knockdown of YAP1 | Inhibition of cell proliferation and invasion. | Data not specified. |[8] | | JHRCC12 (NF2-mutant sRCC) | shRNA-mediated knockdown of YAP1 | Suppression of cell proliferation and invasion. | Significant reduction in cell number (P < 0.005 ). |[9] | | HepG2 (HCC) | siRNA-mediated knockdown of YAP1 | Significant reduction in cell proliferation. | Significant decrease in cell viability over 7 days. |[10] |
These studies consistently demonstrate that reducing YAP1 levels impairs the proliferative capacity of liver cancer cells, providing strong evidence for its role as a therapeutic target.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Immunohistochemistry (IHC) for YAP1 Detection in Liver Tissue
This protocol outlines the general steps for detecting YAP1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by blocking with a serum-free protein block to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against YAP1 (e.g., Cell Signaling Technology, #4911) overnight at 4°C.[4]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate such as diaminobenzidine (DAB) to visualize the antigen-antibody complex.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
Western Blotting for this compound Quantification in HCC Cell Lines
This protocol describes the quantification of this compound levels in whole-cell lysates from HCC cell lines.
-
Cell Lysis: HCC cells are washed with ice-old PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against YAP1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.[11]
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
siRNA-Mediated Knockdown of YAP1 in HCC Cell Lines
This protocol provides a general workflow for transiently silencing YAP1 expression in HCC cell lines like HepG2 using small interfering RNA (siRNA).
-
Cell Seeding: HCC cells are seeded in 6-well plates to reach 50-60% confluency at the time of transfection.
-
Transfection Complex Preparation: YAP1-specific siRNA and a non-targeting control siRNA are separately mixed with a transfection reagent (e.g., Lipofectamine® 3000) in serum-free medium and incubated to allow the formation of siRNA-lipid complexes.[12]
-
Transfection: The transfection complexes are added to the cells and incubated for 4-6 hours. The medium is then replaced with fresh complete medium.
-
Validation of Knockdown: After 24-72 hours, the efficiency of YAP1 knockdown is assessed at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels.
-
Phenotypic Assays: Following confirmation of successful knockdown, functional assays such as cell proliferation (e.g., MTT or cell counting assays) and invasion (e.g., Transwell assays) are performed.[8][13]
Visualizing Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified YAP1 signaling pathway in HCC.
Caption: Workflow for YAP1 knockdown validation.
Caption: YAP1 vs. β-catenin activation in HCC.
References
- 1. β-Catenin and Yes-Associated Protein 1 Cooperate in Hepatoblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Hippo/YAP1 signaling pathway in hepatocellular carcinoma: From mechanisms to therapeutic drugs (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding YAP dependent transcription in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. β-Catenin signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of β-Catenin and Yap1 in Human Hepatoblastoma and Induction of Hepatocarcinogenesis in Mice [escholarship.org]
- 8. Downregulation of YAP inhibits proliferation, invasion and increases cisplatin sensitivity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel bispecific siRNA concept: Efficient dual knockdown of YAP1 and WWTR1 with a single guide strand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Plan for yAP1 Protein
For researchers, scientists, and drug development professionals, the proper handling and disposal of biological materials like the yAP1 protein are paramount to ensuring laboratory safety and regulatory compliance. While specific disposal protocols for individual proteins like yAP1 are not typically published, the disposal of purified proteins falls under the general guidelines for biohazardous and biological waste. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, synthesized from established laboratory safety protocols.
Core Principles of Biological Waste Disposal
The primary goal of biohazardous waste disposal is to decontaminate the material to eliminate any potential risk to human health and the environment.[1][2] All waste that has come into contact with biological materials, including purified proteins like yAP1, should be considered biological waste.[3] The most common and effective methods for treating biohazardous waste are steam sterilization (autoclaving) and chemical disinfection.[2][3][4]
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the materials it has contaminated.
Liquid this compound Waste
Liquid waste containing this compound, such as protein solutions, buffers, and cell culture supernatants, must be decontaminated before disposal down the sanitary sewer.
1. Collection:
-
Collect all liquid waste containing this compound in a leak-proof, rigid container that is clearly labeled with a biohazard symbol.[4]
2. Chemical Disinfection:
-
Add a suitable chemical disinfectant. A common and effective method is to add fresh bleach to a final concentration of 10%.[4]
-
Ensure the container is not sealed airtight to prevent pressure buildup.
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete inactivation of the protein.[4]
3. Disposal:
-
After the 30-minute contact time, the decontaminated liquid can be poured down a laboratory sink with copious amounts of running water.[5]
-
Important: Never autoclave waste that has been treated with bleach, as this can release hazardous chlorine gas.[5]
Solid this compound Waste
Solid waste includes items contaminated with this compound, such as petri dishes, culture flasks, centrifuge tubes, gloves, and bench paper.
1. Collection:
-
Collect all solid waste in an autoclavable biohazard bag.[4][5] These bags are typically orange or red and marked with the universal biohazard symbol.[1][2]
-
For items that could puncture the bag, such as pipette tips, it is best practice to collect them in a rigid, puncture-resistant container (a "sharps" container or a sturdy cardboard box lined with a biohazard bag) before placing them in the main biohazard bag.[4][5]
2. Packaging for Autoclaving:
-
Do not overfill biohazard bags; they should be no more than three-quarters full to allow for proper steam penetration.[5]
-
Loosely tie the bag to allow steam to enter.[4] A goose-neck knot is often recommended.[1]
-
Place the bag inside a rigid, leak-proof secondary container for transport to the autoclave.[3] This container should also be labeled with a biohazard symbol.
3. Steam Sterilization (Autoclaving):
-
Autoclave the waste following your institution's specific procedures for biohazardous waste.[4] Autoclave cycles must be validated to ensure they effectively decontaminate the waste.[5]
-
A treatment log should be maintained to document the parameters of each autoclave cycle.[5]
4. Final Disposal:
-
After a successful autoclave cycle, the decontaminated waste can often be disposed of in the regular municipal trash.[1] Some institutions may require placing an "Ok to Trash" sticker on the autoclaved bag.[1] Always follow your institution's specific guidelines.
Sharps Contaminated with this compound
Sharps include needles, scalpel blades, razor blades, and broken glass that have come into contact with this compound.
1. Collection:
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[2][3][4] These containers are typically red and labeled with a biohazard symbol.[2][4]
-
Never recap, bend, or break contaminated needles.[3]
2. Container Management:
-
Do not fill sharps containers more than two-thirds full.[4]
-
Once the container is full, securely close and seal the lid.
3. Disposal:
-
Contaminated sharps containers are typically picked up by a certified biohazardous waste disposal contractor for final treatment, often by incineration.[1][3] Alternatively, they may be autoclaved if the container is autoclavable.[5] Consult your institution's Environmental Health and Safety (EHS) office for the proper procedure.
Experimental Protocols Referenced in Disposal Procedures
The disposal procedures outlined above are based on standard biosafety protocols rather than specific experimental results related to this compound. The key "protocols" are the validated methods for decontamination:
-
Chemical Disinfection with Bleach: This involves creating a 10% final concentration of bleach in the liquid waste and allowing a 30-minute contact time. This is a widely accepted and effective method for denaturing and inactivating proteins and other biological materials.
-
Steam Sterilization (Autoclaving): This method uses high-pressure saturated steam at a specific temperature and for a set duration to kill microorganisms and decontaminate materials. The exact parameters (temperature, pressure, time) will depend on the autoclave and the nature of the load and must be validated.
Quantitative Data Summary
| Parameter | Guideline | Reference |
| Bleach Concentration | 10% final concentration in liquid waste | [4] |
| Chemical Contact Time | Minimum of 30 minutes | [4] |
| Biohazard Bag Fill Level | Maximum of 3/4 full | [5] |
| Sharps Container Fill Level | Maximum of 2/3 full | [4] |
Visualizing the Disposal Workflow
The following diagrams illustrate the proper disposal pathways for different types of this compound waste.
Caption: Workflow for the proper disposal of liquid, solid, and sharps waste contaminated with this compound.
Understanding this compound in a Safety Context
Yes-associated protein 1 (YAP1) is a transcriptional co-regulator and a key component of the Hippo signaling pathway, which is involved in regulating organ size, cell proliferation, and apoptosis.[6][7] While purified this compound itself is not infectious, it is a biological material that can be involved in cellular processes that promote growth and inhibit cell death, and it is considered a potent oncogene.[6][8] Therefore, all materials contaminated with yAP1, especially if used in cell-based assays or with recombinant DNA, should be handled with appropriate laboratory precautions and disposed of as biohazardous waste to ensure the safety of laboratory personnel and the environment.
References
- 1. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. research.hawaii.edu [research.hawaii.edu]
- 4. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 5. vpr.tamu.edu [vpr.tamu.edu]
- 6. YAP1 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for yAP1 Protein
For researchers, scientists, and drug development professionals working with the Yes-associated protein 1 (yAP1), ensuring personal safety and proper handling are paramount to preventing contamination and potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling yAP1 protein, a recombinant protein, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize direct contact and maintain a sterile work environment.
| PPE Category | Item | Specification/Recommendation |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required to be marked with "Z87" (ANSI Z87.1 standard).[1] Provides protection against potential splashes or aerosols.[2][3] |
| Face Shield | To be worn in addition to safety glasses or goggles when a significant splash hazard is present (e.g., pouring large volumes).[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for laboratory use, providing protection for incidental exposure.[1] Gloves should be inspected before use and removed immediately after contact with chemicals.[1][4] |
| Body Protection | Laboratory Coat | Protects clothing and skin from contamination.[2] Should be buttoned closed for maximum protection.[3] |
| Respiratory Protection | Not Generally Required | Use with adequate ventilation to prevent potential exposure to aerosols.[2][4] A risk assessment should determine if a respirator is needed for specific procedures.[5] |
| Footwear | Closed-Toe Shoes | Required for all personnel working in a laboratory where chemical, biological, or mechanical hazards are present.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps for the safe handling of this compound to ensure both personal safety and the integrity of your experiments.
-
Preparation and Inspection:
-
Before beginning any work, ensure your designated work area is clean and decontaminated.
-
Don the appropriate PPE as outlined in the table above.[2]
-
Inspect the vial containing the this compound for any signs of damage or leakage.
-
-
Reconstitution (if applicable):
-
If the this compound is in a lyophilized (powder) form, reconstitute it according to the manufacturer's specific instructions, typically with sterile water or a recommended buffer.[2]
-
Perform this step in a controlled environment, such as a laminar flow hood, to prevent contamination.
-
-
Handling and Pipetting:
-
Use calibrated pipettes with sterile, filtered tips to handle the protein solution.
-
Employ proper pipetting techniques to minimize the generation of aerosols.[2]
-
Avoid direct contact with the protein solution. In case of skin contact, wash the affected area thoroughly with soap and water.[4] If eye contact occurs, rinse cautiously with water for at least 15 minutes.[4]
-
-
Storage:
-
Post-Handling:
-
After handling the protein, decontaminate the work surface with a suitable disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution.[2]
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water before leaving the laboratory.[4]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental release and maintain a safe laboratory.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Treat the liquid waste with a 10% bleach solution or another appropriate disinfectant for a sufficient contact time before disposal according to your institution's biological waste procedures. Do not dispose of untreated protein solutions down the drain.[4]
-
-
Solid Waste:
-
All materials that have come into contact with the this compound, such as pipette tips, microfuge tubes, and gloves, should be considered biological waste.
-
Place these contaminated items in a designated biohazard bag or container.
-
-
Final Disposal:
-
Seal the biohazard containers when they are three-quarters full.
-
Dispose of the sealed containers through your institution's biological waste management stream, which typically involves autoclaving or incineration.
-
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. westlab.com.au [westlab.com.au]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. shop.reactionbiology.com [shop.reactionbiology.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
